Urofollitropin
Description
Properties
IUPAC Name |
1-[19-amino-7-(2-amino-2-oxoethyl)-13-butan-2-yl-10-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65N11O12S2/c1-6-21(4)33-40(63)52-34(22(5)54)41(64)49-28(16-31(44)56)37(60)50-29(19-67-66-18-25(43)35(58)47-27(38(61)51-33)15-23-9-11-24(55)12-10-23)42(65)53-13-7-8-30(53)39(62)48-26(14-20(2)3)36(59)46-17-32(45)57/h9-12,20-22,25-30,33-34,54-55H,6-8,13-19,43H2,1-5H3,(H2,44,56)(H2,45,57)(H,46,59)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRRIRUAESZNIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65N11O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869286 | |
| Record name | 1-{19-Amino-7-(2-amino-2-oxoethyl)-13-(butan-2-yl)-10-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl}prolylleucylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
980.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97048-13-0, 146479-72-3 | |
| Record name | Urofollitropin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00094 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 97048-13-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 146479-72-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Urofollitropin's Mechanism of Action on Granulosa Cells: A Technical Guide
This guide provides an in-depth exploration of the molecular mechanisms through which urofollitropin, a highly purified form of human follicle-stimulating hormone (FSH), exerts its effects on ovarian granulosa cells. Designed for researchers, scientists, and drug development professionals, this document elucidates the intricate signaling cascades and cellular responses that underpin the clinical efficacy of this compound in assisted reproductive technologies (ART).
Introduction: The Pivotal Role of this compound in Folliculogenesis
This compound is a critical therapeutic agent in reproductive medicine, primarily utilized for controlled ovarian stimulation in ART protocols.[1][2] Derived from the urine of postmenopausal women, it is a highly purified preparation of follicle-stimulating hormone (FSH).[2] FSH is the principal gonadotropin responsible for the growth and maturation of ovarian follicles, which are the fundamental units of the ovary containing the oocyte.[2] The primary target cells for FSH within the ovary are the granulosa cells, which surround the oocyte and are essential for its development and the production of key hormones.[2] Understanding the precise mechanism of action of this compound on these cells is paramount for optimizing its clinical use and for the development of novel fertility treatments.
This compound's action is initiated by its binding to the FSH receptor (FSHR) on the surface of granulosa cells.[2] This interaction triggers a cascade of intracellular signaling events that ultimately lead to profound changes in gene expression, steroidogenesis, proliferation, and differentiation of these cells, collectively driving follicular development.[2][3] While the canonical signaling pathway involves cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), a growing body of evidence reveals a more complex network of interconnected pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades.[3]
The Initial Trigger: this compound Binding to the FSH Receptor
The journey of this compound's action begins at the plasma membrane of the granulosa cell, where it binds to its specific receptor, the FSHR. The FSHR is a member of the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[2] The binding of this compound to the extracellular domain of the FSHR induces a conformational change in the receptor, which in turn activates a stimulatory G protein (Gs) on the intracellular side.[4]
The activated Gs protein then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2] This rapid increase in intracellular cAMP concentration serves as a crucial second messenger, initiating the downstream signaling cascade.[2]
The Canonical Pathway: cAMP/PKA Signaling
The elevation of intracellular cAMP is the central event in the canonical FSH signaling pathway. cAMP exerts its effects primarily through the activation of protein kinase A (PKA), a serine/threonine kinase.[3] PKA in its inactive state is a tetramer composed of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that leads to the dissociation of the active catalytic subunits.[3]
These freed catalytic subunits can then phosphorylate a multitude of downstream target proteins in both the cytoplasm and the nucleus, thereby modulating their activity and leading to the characteristic cellular responses to FSH.[3]
Key PKA Substrates and Downstream Events:
-
CREB (cAMP Response Element-Binding Protein): One of the most critical nuclear targets of PKA is the transcription factor CREB. PKA-mediated phosphorylation of CREB at serine 133 is a rapid event, detected within minutes of FSH stimulation.[3] Phosphorylated CREB recruits transcriptional coactivators, such as CBP/p300, and binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby activating their transcription.[3]
-
Histone H3: PKA can also directly phosphorylate histone H3, a component of chromatin. This phosphorylation is thought to facilitate chromatin remodeling, making the DNA more accessible for transcription of FSH-responsive genes.[3]
The activation of CREB is a pivotal step in the regulation of genes essential for granulosa cell function, including:
-
Aromatase (CYP19A1): This enzyme is responsible for the conversion of androgens to estrogens, a hallmark of granulosa cell steroidogenesis.[2] The promoter of the CYP19A1 gene contains CREs, and its expression is robustly induced by FSH through the cAMP/PKA/CREB pathway.[5][6]
-
Inhibin α-subunit: Inhibins are important feedback regulators of FSH secretion from the pituitary gland. The promoter of the inhibin α-subunit gene also contains CREs and is a direct target of CREB-mediated transcription.[3]
Figure 1: The canonical cAMP/PKA signaling pathway activated by this compound in granulosa cells.
Beyond the Canon: The Role of MAPK/ERK and PI3K/Akt Pathways
While the cAMP/PKA pathway is central, it is now clear that FSH signaling in granulosa cells is more nuanced, involving significant crosstalk with other major signaling cascades.
MAPK/ERK Pathway
The MAPK/ERK pathway is a critical regulator of cell proliferation and differentiation. FSH stimulates a rapid and transient phosphorylation of ERK1/2 in granulosa cells, typically peaking within 10-20 minutes of stimulation.[7][8] Interestingly, this activation is PKA-dependent, but does not appear to involve the classical upstream activators of the ERK pathway in a direct manner.[3] Instead of stimulating the entire cascade from the top, FSH, via PKA, seems to relieve an inhibitory constraint on ERK phosphorylation. This is achieved through the regulation of protein phosphatases, such as MAP kinase phosphatase 3 (MKP3/DUSP6), which tonically dephosphorylate and inactivate ERK in the basal state.[3] PKA-mediated inhibition of these phosphatases allows for the accumulation of phosphorylated, active ERK.
Activated ERK can then phosphorylate a variety of cytoplasmic and nuclear targets, contributing to the overall cellular response to FSH.
PI3K/Akt Pathway
The PI3K/Akt pathway is a key signaling route for promoting cell survival, proliferation, and metabolism. FSH has been shown to activate this pathway in granulosa cells, leading to the phosphorylation and activation of Akt.[9] Similar to the ERK pathway, the activation of PI3K/Akt by FSH is also dependent on PKA. PKA can activate the PI3K/Akt pathway through the phosphorylation of insulin receptor substrate-1 (IRS-1) and the scaffolding protein GAB2.
Activated Akt has numerous downstream targets that contribute to granulosa cell function:
-
FOXO Transcription Factors: Akt phosphorylates and inactivates Forkhead box O (FOXO) transcription factors, which are known to promote the expression of pro-apoptotic genes.[9] By inhibiting FOXO proteins, FSH, via the PI3K/Akt pathway, promotes granulosa cell survival.
-
mTOR Pathway: Akt can also activate the mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth and proliferation.
Figure 2: Crosstalk of the PKA pathway with the MAPK/ERK and PI3K/Akt signaling cascades in granulosa cells.
Integrated Cellular Responses to this compound
The activation of these interconnected signaling pathways culminates in a coordinated series of cellular responses that are essential for follicular development.
| Cellular Response | Key Signaling Pathways | Major Downstream Effects |
| Steroidogenesis | cAMP/PKA/CREB | Increased expression of CYP19A1 (aromatase), leading to enhanced conversion of androgens to estrogens. |
| Proliferation | MAPK/ERK, PI3K/Akt | Increased DNA synthesis and cell division, leading to the expansion of the granulosa cell population. |
| Differentiation | cAMP/PKA, MAPK/ERK | Expression of markers of mature granulosa cells, such as the luteinizing hormone (LH) receptor. |
| Survival | PI3K/Akt | Inhibition of apoptosis through the inactivation of pro-apoptotic factors like FOXO proteins. |
Table 1: Summary of the major cellular responses of granulosa cells to this compound and the key signaling pathways involved.
Experimental Protocols for Studying this compound's Mechanism of Action
To investigate the intricate mechanisms of this compound action, a variety of in vitro experimental techniques are employed. Below are outlines of key protocols.
Granulosa Cell Isolation and Culture
Objective: To obtain a pure population of primary granulosa cells for in vitro studies.
Methodology:
-
Follicular Fluid Collection: Follicular fluid is aspirated from patients undergoing oocyte retrieval for IVF.
-
Cell Isolation: Granulosa cells are isolated from the follicular fluid using density gradient centrifugation (e.g., with Ficoll or Percoll) or immunomagnetic bead-based methods.[8]
-
Cell Culture: Isolated granulosa cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with serum and other growth factors. Cells are maintained in a humidified incubator at 37°C and 5% CO2.
cAMP Assay
Objective: To quantify the intracellular accumulation of cAMP in response to this compound stimulation.
Methodology:
-
Cell Seeding: Plate granulosa cells in a multi-well plate and allow them to adhere.
-
Stimulation: Treat the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay (e.g., LanthaScreen™).[10][11]
Western Blotting for Phosphorylated Proteins
Objective: To detect the activation of signaling proteins (e.g., ERK, Akt, CREB) by analyzing their phosphorylation status.
Methodology:
-
Cell Treatment and Lysis: Treat cultured granulosa cells with this compound for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Total Protein Analysis: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein to normalize for loading differences.[12][13]
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To measure the changes in the mRNA levels of target genes (e.g., CYP19A1, Inhibin-α) in response to this compound.
Methodology:
-
Cell Treatment and RNA Extraction: Treat granulosa cells with this compound for desired durations. Extract total RNA from the cells using a commercial kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Data Analysis: Quantify the relative gene expression levels using the ΔΔCt method, normalizing to a stable housekeeping gene.[14][15]
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the in vivo binding of transcription factors (e.g., CREB) to the promoter regions of target genes.
Methodology:
-
Cross-linking: Treat this compound-stimulated granulosa cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the transcription factor of interest (e.g., anti-CREB). Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter region of the target gene to quantify the enrichment of the transcription factor at that site.[16][17]
This compound vs. Recombinant FSH: A Note on Isoforms
It is important to note that this compound, being derived from human urine, consists of a mixture of FSH isoforms with varying degrees of glycosylation. This contrasts with recombinant FSH (rFSH) preparations (e.g., follitropin alfa), which have a more homogenous glycosylation profile.[9] While both forms of FSH bind to and activate the FSH receptor, the differences in glycosylation can influence their pharmacokinetic and pharmacodynamic properties. Some studies suggest that these differences may lead to subtle variations in their clinical effects, although large-scale clinical trials have generally shown comparable efficacy.[18][19][20] From a mechanistic standpoint, both this compound and rFSH are expected to activate the same intracellular signaling pathways in granulosa cells.
Conclusion
The mechanism of action of this compound on granulosa cells is a complex and highly regulated process that is fundamental to its therapeutic efficacy in the treatment of infertility. While the canonical cAMP/PKA pathway remains a central pillar of its signaling, the intricate interplay with the MAPK/ERK and PI3K/Akt pathways highlights the sophistication of the cellular response to this crucial hormone. A thorough understanding of these molecular events, facilitated by the experimental approaches outlined in this guide, is essential for the continued advancement of reproductive medicine and the development of more effective strategies for assisting human conception.
References
- Hunzicker-Dunn, M., & Maizels, E. T. (2006). FSH signaling pathways in immature granulosa cells that regulate target gene expression: Branching out from protein kinase A. Cellular Signalling, 18(9), 1351–1359.
- Wayne, C. M., Fan, H. Y., Cheng, X., & Richards, J. S. (2007). Follicle-Stimulating Hormone Activates Extracellular Signal-regulated Kinase but Not Extracellular Signal-regulated Kinase Kinase through a 100-kDa Phosphotyrosine Phosphatase. Molecular Endocrinology, 21(7), 1591–1605.
- Chilvers, R. A., Bodenburg, Y. H., Denner, L. A., & Urban, R. J. (2012). Development of a novel protocol for isolation and purification of human granulosa cells. Journal of Assisted Reproduction and Genetics, 29(5), 435–440.
- Arey, B. J., Stevis, P. E., & Deecher, D. C. (1997). Induction of Promiscuous G Protein Coupling of the Follicle-Stimulating Hormone (FSH) Receptor: A Novel Mechanism for Transducing Pleiotropic Actions of FSH Isoforms. Molecular Endocrinology, 11(5), 533–546.
- Patsnap. (2024). What is the mechanism of this compound?
- Wayne, C. M., Fan, H. Y., & Richards, J. S. (2007). Time course of FSH-stimulated phosphorylation of ERK and CREB and expression of StAR. [Image].
- Thermo Fisher Scientific. (2017).
- Abcam. (n.d.). Western blot protocol.
- Bio-Rad. (n.d.). General Protocol for Western Blotting.
- Drugs.com. (2023). This compound.
- Cell Signaling Technology. (n.d.). Western Blotting Protocol.
- Zeleznik, A. J., & Somers, J. P. (2012). Growth hormone activates PI3K/Akt signaling and inhibits ROS accumulation and apoptosis in granulosa cells of patients with polycystic ovary syndrome. Journal of Ovarian Research, 5(1), 24.
- Zeleznik, A. J., & Somers, J. P. (2012). PKA and GAB2 play central roles in the FSH signaling pathway to PI3K and AKT in ovarian granulosa cells. Proceedings of the National Academy of Sciences, 109(46), 18839–18844.
- protocols.io. (2023). qPCR Primer Design.
- Ghaffari, F., Arabzadeh, S., Mohammadi, M., & Zarnani, A. H. (2021). Dynamic Regulation of CYP19A1 Promoter Region under Control of CREB Family Members in Endometrial Tissues of Women with Endometriosis. International Journal of Fertility and Sterility, 15(3), 199–205.
- Thermo Fisher Scientific. (2016). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions.
- Balen, A. H., & Hayden, C. J. (2000). Induction of ovulation in women undergoing assisted reproductive techniques: recombinant human FSH (follitropin alpha) versus highly purified urinary FSH (this compound HP). Human Reproduction, 15(8), 1664–1669.
- Merviel, P., Antoine, J. M., & Devaux, A. (2001). Recombinant follicle-stimulating hormone (follitropin alfa) versus purified urinary follicle-stimulating hormone in a low-dose step-up regimen to induce ovulation in Japanese women with anti-estrogen-ineffective oligo- or anovulatory infertility: results of a single-blind Phase III study. Reproductive Medicine and Biology, 1(1), 13-20.
- Thermo Fisher Scientific. (n.d.). LanthaScreen™ TR-FRET Labeling Reagents Protocol.
- Bitesize Bio. (2023). qPCR Primer Design: A Handy Step-by-Step Guide.
- Thermo Fisher Scientific. (n.d.).
- von Wolff, M., & Strowitzki, T. (2016). Ovarian Stimulation with this compound (uFSH) Results in a Lower Yield of Oocytes Compared to Recombinant FSH (rFSH), Nevertheless, uFSH is at Least as Effective as rFSH in Younger Patients: Preliminary Results of a Retrospective Study with Antagonist Protocols in an IVF/ICSI Program. The Open Reproductive Science Journal, 8, 1-8.
- Gene-Quantification.com. (n.d.).
- Medscape. (n.d.). Bravelle, Fertinorm HP (this compound) dosing, indications, interactions, adverse effects, and more.
- Szalek, E., & Piekoszewski, W. (2015). The Use of the LanthaScreen TR-FRET CAR Coactivator Assay in the Characterization of Constitutive Androstane Receptor (CAR) Inverse Agonists. International Journal of Molecular Sciences, 16(12), 29553–29563.
- Dickey, R. P., Thornton, M., & Nichols, J. (2002). Clinical efficacy of highly purified urinary FSH versus recombinant FSH in volunteers undergoing controlled ovarian stimulation for in vitro fertilization: a randomized, multicenter, investigator-blind trial. Fertility and Sterility, 77(3), 540–545.
- TATAA Biocenter. (n.d.).
- Ghaffari, F., Arabzadeh, S., Mohammadi, M., & Zarnani, A. H. (2021). Dynamic Regulation of CYP19A1 Promoter Region under Control of CREB Family Members in Endometrial Tissues of Women with Endometriosis. International Journal of Fertility and Sterility, 15(3), 199–205.
- PCR Biosystems. (n.d.). qPCR Technical Guide.
- Revvity. (n.d.). Developing a LANCE TR-FRET assay for screening PD-1 and PD-L1 binding inhibitors.
- Lispi, M., Casarini, L., & Simoni, M. (2019). Gene expression profiles of human granulosa cells treated with bioequivalent doses of corifollitropin alfa (CFA) or recombinant human follicle-stimulating hormone (recFSH). Gynecological Endocrinology, 35(8), 661–665.
- Richards, J. S., & Pangas, S. A. (2010). CYP19A1 Promoters Activity in Human Granulosa Cells: A Comparison between PCOS and Normal Subjects. Journal of Steroid Biochemistry and Molecular Biology, 121(3-5), 594–599.
- Lindsey, A. M., & Channing, C. P. (1979). Porcine Granulosa Cell Desensitization: Prolonged FSH-responsive cAMP Production in Vitro. Biology of Reproduction, 21(2), 301–308.
- Unni, S., & D'Souza, R. (2022). A Review on CYP11A1, CYP17A1, and CYP19A1 Polymorphism Studies: Candidate Susceptibility Genes for Polycystic Ovary Syndrome (PCOS) and Infertility. Genes, 13(5), 875.
- Drugs.com. (2023). This compound Dosage Guide + Max Dose, Adjustments.
- Sharma, A., & Kumar, A. (2022). miR-326 down-regulate CYP19A1 expression and estradiol-17b production in buffalo granulosa cells through CREB and C/EBP-β. Gene, 825, 146432.
Sources
- 1. genscript.com [genscript.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. FSH signaling pathways in immature granulosa cells that regulate target gene expression: Branching out from protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CYP19A1 Promoters Activity in Human Granulosa Cells: A Comparison between PCOS and Normal Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miR-326 down-regulate CYP19A1 expression and estradiol-17b production in buffalo granulosa cells through CREB and C/EBP-β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Follicle-stimulating Hormone Activates Extracellular Signal-regulated Kinase but Not Extracellular Signal-regulated Kinase Kinase through a 100-kDa Phosphotyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparative pharmacology of a new recombinant FSH expressed by a human cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. protocols.io [protocols.io]
- 15. bitesizebio.com [bitesizebio.com]
- 16. ijfs.ir [ijfs.ir]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Induction of ovulation in women undergoing assisted reproductive techniques: recombinant human FSH (follitropin alpha) versus highly purified urinary FSH (this compound HP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recombinant follicle‐stimulating hormone (follitropin alfa) versus purified urinary follicle‐stimulating hormone in a low‐dose step‐up regimen to induce ovulation in Japanese women with anti‐estrogen‐ineffective oligo‐ or anovulatory infertility: results of a single‐blind Phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical efficacy of highly purified urinary FSH versus recombinant FSH in volunteers undergoing controlled ovarian stimulation for in vitro fertilization: a randomized, multicenter, investigator-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Urofollitropin and Its Role in Folliculogenesis
An In-Depth Technical Guide to Urofollitropin Signaling Pathways in Ovarian Follicles
Abstract: This technical guide provides a comprehensive examination of the molecular signaling pathways initiated by this compound within the ovarian follicle. This compound, a highly purified form of human follicle-stimulating hormone (FSH), is a cornerstone of assisted reproductive technologies (ART). Understanding its precise mechanism of action is critical for researchers, clinicians, and drug development professionals seeking to optimize follicular development and improve fertility outcomes. This document delineates the canonical G-protein coupled receptor cascade, explores intricate pathway crosstalk, and provides validated experimental protocols for investigating these signaling events in a laboratory setting.
This compound is a preparation of highly purified follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women.[1][2][3] As a gonadotropin, its primary function is to stimulate the growth and maturation of ovarian follicles, which are the fundamental units of the female ovary, each containing a single oocyte (egg).[1][4] In clinical practice, this compound is used to induce ovulation in anovulatory women and for controlled ovarian hyperstimulation in protocols like in vitro fertilization (IVF), where the goal is to produce multiple mature follicles for retrieval.[2][5][6]
The biological activity of this compound is conferred by the FSH molecule, a glycoprotein hormone composed of two subunits, alpha and beta.[7][8] The alpha subunit is common to other glycoprotein hormones, while the beta subunit is unique and confers specific receptor-binding and biological activity.[7] this compound mimics the action of endogenous FSH, binding exclusively to FSH receptors (FSHR) on the surface of granulosa cells within the ovarian follicles to initiate a signaling cascade essential for follicular development.[2][9]
The Core Signaling Axis: FSH Receptor to Gene Transcription
The primary mechanism of this compound action is initiated at the granulosa cell membrane, where it binds to the FSH receptor (FSHR), a member of the G protein-coupled receptor (GPCR) superfamily.[7][9] This binding event triggers a conformational change in the receptor, leading to the activation of a canonical intracellular signaling pathway that is central to the follicle's response.
Receptor Activation and the Gs-cAMP-PKA Pathway
The FSHR is coupled to a stimulatory G protein (Gs).[10] Upon ligand binding, the Gs protein is activated, which in turn stimulates the membrane-bound enzyme adenylyl cyclase.[9] This enzyme catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[7][11] The resulting elevation in intracellular cAMP is the critical initiating step for the majority of FSH's downstream effects.[12]
Elevated cAMP levels activate Protein Kinase A (PKA) by binding to its regulatory subunits, thereby releasing the active catalytic subunits.[7][12][13] Activated PKA is a serine/threonine kinase that phosphorylates a multitude of intracellular proteins, including transcription factors, to modulate their activity and ultimately alter gene expression.[12][13]
CREB-Mediated Gene Transcription
A primary target of PKA in granulosa cells is the cAMP Response Element-Binding Protein (CREB).[10] Upon phosphorylation by PKA, CREB translocates to the nucleus, where it binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes.[10][13] This binding event recruits transcriptional co-activators, initiating the transcription of genes crucial for follicular maturation.
Key Downstream Genetic Targets
The PKA-CREB signaling axis orchestrates the expression of a suite of genes essential for two primary follicular functions: steroidogenesis and cellular proliferation/differentiation.
-
Aromatase (CYP19A1): One of the most critical genes upregulated by FSH signaling is CYP19A1, which encodes the enzyme aromatase.[7] Aromatase is responsible for the conversion of androgens (produced by neighboring theca cells) into estrogens, primarily estradiol.[7][14] This action is mediated by cAMP, and its regulation is a primary consequence of changes in the levels of aromatase mRNA.[15][16] Estradiol is vital for the proliferation and differentiation of granulosa cells and for providing systemic feedback to the pituitary gland.[14]
-
Inhibins: FSH stimulation also promotes the expression and secretion of inhibins, particularly inhibin-α and inhibin-β.[17][10] Inhibins are protein hormones that play a key role in the negative feedback loop to the pituitary, selectively suppressing further FSH production.[18] They also have local, intra-ovarian roles in modulating follicular function.[19]
-
Luteinizing Hormone Receptor (LHCGR): As the follicle matures, FSH signaling induces the expression of receptors for luteinizing hormone (LH) on granulosa cells.[17] This is a critical step in preparing the dominant follicle to respond to the mid-cycle LH surge, which triggers ovulation and luteinization.
The core this compound signaling pathway is visualized below.
Caption: The canonical this compound/FSH signaling pathway in ovarian granulosa cells.
Signaling Pathway Crosstalk and Complexity
While the cAMP-PKA axis is the primary signaling route, extensive research has revealed that FSH action is more complex, involving significant crosstalk with other major signaling pathways.[12] This intricate network allows for the fine-tuning of cellular responses like proliferation, differentiation, and survival.
-
PI3K/Akt Pathway: FSH binding can lead to the phosphorylation and activation of Protein Kinase B (Akt), a key regulator of cell survival and metabolism.[8][14] This activation appears to be largely dependent on PKA and involves the Phosphatidylinositol-3-Kinase (PI3K) pathway.[13] The PI3K/Akt pathway is crucial for protecting granulosa cells from apoptosis (programmed cell death), thereby promoting follicle survival.[17]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), is also engaged by FSH signaling.[10] Activation of ERK1/2 is associated with granulosa cell proliferation and differentiation.[9] This can occur through PKA-dependent mechanisms and also involves crosstalk with local growth factors, such as the transactivation of the Epidermal Growth Factor Receptor (EGFR).[17][10]
Caption: Crosstalk between the primary cAMP/PKA axis and other key signaling pathways.
This compound (uFSH) vs. Recombinant FSH (rFSH)
A key consideration for researchers and clinicians is the distinction between urinary-derived this compound (uFSH) and recombinant FSH (rFSH), which is produced in cell lines.[20] The primary difference lies in their glycosylation patterns, which results in a different mixture of FSH isoforms.[20][21] this compound typically contains a broader range of acidic isoforms compared to rFSH.[21][22] These differences in glycosylation can influence the hormone's half-life and receptor binding dynamics, though the fundamental intracellular signaling pathways remain the same.[23]
Clinical studies comparing the efficacy of uFSH and rFSH have yielded variable results. Some studies suggest rFSH may produce a higher number of oocytes, while others indicate that oocytes from uFSH stimulation may be of better quality.[22] However, many large-scale trials have found no statistically significant differences in key outcomes like clinical pregnancy and live birth rates.[24][25][26]
| Parameter | Recombinant FSH (rFSH) | This compound (uFSH) | Citation |
| Source | Recombinant DNA in cell culture | Purified from urine of postmenopausal women | [3][20] |
| Isoform Profile | Generally less acidic profile | Broader range of acidic isoforms | [21][22] |
| Oocytes Retrieved (Mean) | 10.2 - 17.1 | 10.8 - 16.3 | [24][25][26] |
| Fertilization Rate | ~63.0% | ~63.1% | [24] |
| Clinical Pregnancy Rate | ~44.3% - 44.7% | ~41.4% - 48.7% | [24][26] |
| Live Birth Rate | ~33.8% - 38.2% | ~26.7% - 38.2% | [25][26] |
Note: The values presented are aggregated from multiple studies and serve as a general comparison. Specific outcomes can vary significantly based on patient population and clinical protocol.
Experimental Protocols for Studying this compound Signaling
Investigating the effects of this compound requires robust, validated in vitro systems. The following section outlines a foundational workflow for assessing the signaling response in primary granulosa cells.
Experimental Workflow Overview
Sources
- 1. drugs.com [drugs.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The Signaling Pathways Involved in Ovarian Follicle Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. originbiopharma.com [originbiopharma.com]
- 6. This compound (intramuscular route, subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound | C42H65N11O12S2 | CID 73759969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mathematical model of FSH-induced cAMP production in ovarian follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FSH signaling pathways in immature granulosa cells that regulate target gene expression: branching out from protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cAMP-Dependent Signaling and Ovarian Cancer [mdpi.com]
- 14. fa.jmor.jp [fa.jmor.jp]
- 15. Regulation by follicle-stimulating hormone of the synthesis of aromatase cytochrome P-450 in human granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Changes in immunoreactive FSH and inhibin in developing chicken embryos and the effects of estradiol and the aromatase inhibitor R76713 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibin and beta type transforming growth factor (TGF beta) have opposite modulating effects on the follicle stimulating hormone (FSH)-induced aromatase activity of cultured rat granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound and ovulation induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. On the nature of the follicle-stimulating signal delivered to the ovary during exogenously controlled follicular maturation. A search into the immunological and biological attributes and the molecular composition of two preparations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benthamopen.com [benthamopen.com]
- 23. Comparative pharmacology of a new recombinant FSH expressed by a human cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Induction of ovulation in women undergoing assisted reproductive techniques: recombinant human FSH (follitropin alpha) versus highly purified urinary FSH (this compound HP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Clinical efficacy of highly purified urinary FSH versus recombinant FSH in volunteers undergoing controlled ovarian stimulation for in vitro fertilization: a randomized, multicenter, investigator-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Purification of Urinary-Derived Follicle-Stimulating Hormone (uFSH)
Abstract
Follicle-Stimulating Hormone (FSH) is a cornerstone of reproductive medicine, pivotal for stimulating follicular growth in the ovaries.[1][2] For decades, before the advent of recombinant DNA technology, the sole source of this critical glycoprotein for therapeutic use was the urine of postmenopausal women, a source in which it is naturally concentrated.[3][4] The journey from vast pools of collected urine to a highly purified, injectable-grade biopharmaceutical represents a masterclass in protein purification. This technical guide provides an in-depth exploration of the historical discovery and the evolution of purification methodologies for urinary-derived FSH (urofollitropin). We will dissect the causality behind key experimental choices, from initial crude extraction to advanced immunoaffinity chromatography, offering field-proven insights for researchers, scientists, and drug development professionals.
Historical Context: The Dawn of Gonadotropin Therapy
The story of urinary-derived FSH begins not with FSH itself, but with the discovery of gonad-stimulating substances in the early 20th century. In 1927, Ascheim and Zondek found that the urine of pregnant women contained a substance—later identified as human chorionic gonadotropin (hCG)—that could stimulate gonadal development in immature mice.[3][5][6] This groundbreaking discovery established urine as a viable source for hormonal therapies and paved the way for future research.
By the 1950s, scientists successfully extracted a mixture of gonadotropins, containing both FSH and Luteinizing Hormone (LH), from the urine of postmenopausal women.[5][7] This preparation, known as human menopausal gonadotropin (hMG), became the first effective treatment for inducing ovulation.[5] However, these initial extracts were of very low purity, estimated to be only about 5% active gonadotropins, with the remainder being other urinary proteins.[3][7] This impurity necessitated intramuscular injections and presented challenges in standardizing dosage. The clinical need for a purer, more defined product drove the development of sophisticated purification strategies.
Early Stage Purification: From Crude Extract to Enriched Gonadotropins
The first major challenge was to concentrate the gonadotropins from thousands of liters of urine and remove the bulk of unrelated proteins. The most widely adopted early method was a two-step process involving adsorption and precipitation.[3]
The Kaolin-Acetone Precipitation Method
This robust technique, developed by Bradbury and later modified by Albert, became the industry standard for years.[3] The process hinges on two core principles:
-
Adsorption to Kaolin: Urine, collected in large pools, was filtered through a cake of Kaolin, a type of aluminum silicate clay. At a specific pH, gonadotropins and other proteins adsorb onto the surface of the Kaolin particles.
-
Acetone Precipitation: The gonadotropins were then eluted from the Kaolin and subsequently precipitated out of the solution using cold acetone. This step effectively concentrates the protein fraction, which can then be collected and dried.[3][7]
This method yielded the first generation of hMG products (e.g., Pergonal), which, despite their low purity, were clinically effective and demonstrated the therapeutic potential of gonadotropins.[3]
Caption: Initial crude extraction workflow for hMG.
Intermediate Purification: Separating FSH from LH and Contaminants
While hMG was a success, the desire for a pure FSH preparation grew. For certain patient populations, such as women with Polycystic Ovary Syndrome (PCOS) who often have elevated endogenous LH levels, administering additional LH was considered counterproductive.[8] This clinical imperative spurred the development of methods to separate FSH from its sister gonadotropin, LH.
Gel Filtration and Ion-Exchange Chromatography
Pioneering work in the 1960s by scientists like Donini and others introduced chromatographic techniques to the purification workflow.[3][9]
-
Ion-Exchange Chromatography (IEC): Methods using resins like diethylamino ethyl cellulose (DEAE-C) were employed to separate proteins based on their net surface charge.[3]
-
Size-Exclusion Chromatography (SEC): Gel filtration using media like Sephadex was used to separate molecules based on their size.[10] Donini's group effectively combined these techniques to produce an hMG preparation with a significantly higher FSH-to-LH activity ratio.[3]
Further refinement of SEC by Jiang and Albert showed that re-chromatographing a partially purified FSH fraction on a Sephadex G-100 column in the presence of sodium dodecyl sulfate (SDS) could dissociate non-covalently bound protein complexes, leading to a much better resolution and a significant increase in purity.[11]
The following is a representative protocol adapted from the work of Jiang and Albert for enhancing FSH purity.[11]
-
Column Preparation: A column is packed with Sephadex G-100 resin.
-
Equilibration: The column is equilibrated with a 2.5% ammonium acetate buffer (pH 6.0) containing 0.1% to 0.25% SDS. The SDS is critical for disrupting protein aggregates.
-
Sample Loading: A solution of partially purified urinary gonadotropins is loaded onto the column.
-
Elution: The same equilibration buffer is used to elute the proteins. Fractions are collected sequentially.
-
Analysis: Each fraction is analyzed for protein content (e.g., by UV absorbance at 280 nm) and for FSH biological activity.
-
Pooling & Desalting: Fractions with the highest FSH specific activity are pooled. The SDS and salts are subsequently removed via methods like ethanol precipitation.[11]
| Parameter | Result |
| Purification Fold | 3.7 to 4.6-fold increase[11] |
| Total Recovery | 72% to 90% of biological activity[11] |
| Caption: Purification efficiency using Sephadex G-100 with SDS. |
The Immunoaffinity Revolution: Achieving High Purity
The most significant leap in the purification of urinary FSH came with the application of immunoaffinity chromatography. This technique utilizes the highly specific binding between an antibody and its antigen to isolate a target protein from a complex mixture with unparalleled efficiency. Two major strategies were employed sequentially over the years.
Strategy 1: Negative Selection (LH Removal)
The first commercially available "pure FSH" product, Metrodin®, was created using a "passive" purification process.[3][9]
-
Principle: A crude or partially purified hMG solution was passed through a chromatography column containing polyclonal antibodies specific to LH immobilized on the resin.
-
Mechanism: The anti-LH antibodies would capture and retain the LH molecules, while FSH and other contaminating urinary proteins would pass through the column and be collected.[3][9]
-
Result: This process yielded a product (this compound) with minimal LH activity and a specific activity of approximately 150 IU of FSH per milligram of protein.[3]
Strategy 2: Positive Selection (FSH Capture)
The development of monoclonal antibody technology enabled a more direct and powerful "active" purification process. This led to the creation of highly purified uFSH (uFSH-HP), such as Metrodin-HP®.[3][5]
-
Principle: The hMG starting material was passed through a column containing immobilized monoclonal antibodies highly specific to an epitope on the intact FSH molecule.
-
Mechanism: The anti-FSH antibodies would selectively bind and retain only the FSH molecules. All other components, including LH and urinary proteins, would not bind and were washed away.[3]
-
Elution: The bound, highly pure FSH was then eluted from the column using conditions that disrupt the antibody-antigen interaction (e.g., a change in pH or high salt concentration).
-
Result: This single, powerful step dramatically increased purity from around 1-2% to over 95%, with a specific activity of approximately 9,000 IU/mg.[3] This enhanced purity allowed for subcutaneous administration, a significant improvement in patient convenience.[7]
Caption: Comparison of immunoaffinity purification strategies.
While specific industrial protocols are proprietary, the principles are well-established. Modern affinity resins, such as those using camelid-derived single-domain antibodies (VHH fragments), offer high stability and specificity, binding only the intact FSH heterodimer.[1][12][13]
-
Column Equilibration: The affinity column (e.g., CaptureSelect™ FSH Affinity Matrix) is equilibrated with a neutral pH buffer, such as 20 mM Tris, pH 7.4.[12]
-
Sample Loading: The clarified, crude gonadotropin solution is loaded onto the column.
-
Washing: The column is washed extensively with the equilibration buffer to remove all non-bound proteins and impurities.
-
Elution: The bound FSH is eluted. A common, non-denaturing method uses a high salt concentration buffer, such as 20 mM Tris with 2.0 M MgCl₂, at a neutral pH.[12] This disrupts the antibody-antigen interaction, releasing the pure FSH.
-
Stripping & Re-equilibration: The column is stripped (e.g., with a low pH glycine buffer) and then re-equilibrated for subsequent purification cycles.[12]
Final Product Characterization and Quality Control
The final purified this compound must undergo rigorous testing to ensure its identity, purity, potency, and safety before it can be formulated as a therapeutic drug.
| Parameter | Method | Specification Example | Rationale |
| Appearance | Visual Inspection | White, lyophilized amorphous powder | Ensures proper formulation and absence of visible contaminants. |
| Identity | ELISA, Western Blot | Positive identification against FSH standard | Confirms the protein is indeed FSH. |
| Purity | RP-HPLC, SDS-PAGE | >95% FSH[3] | Quantifies the homogeneity of the product and absence of other proteins. |
| Potency (Activity) | Immunoassay (e.g., ELISA) | Measured in International Units (IU) per vial | Ensures the product has the correct biological activity for clinical efficacy. |
| LH Contamination | Immunoassay | <0.1 IU of LH activity (for uFSH-HP)[3][5] | Critical for specific clinical applications where LH is undesirable. |
| Molecular Weight | SDS-PAGE / Mass Spec. | ~30 kDa[14] | Confirms the correct size of the glycoprotein heterodimer. |
| Caption: Key quality control parameters for therapeutic-grade uFSH. |
Conclusion: The Legacy of Urinary-Derived FSH
The purification of FSH from human urine is a landmark achievement in biopharmaceutical manufacturing. It represents a journey from crude biological extracts of less than 5% purity to highly refined therapeutic proteins exceeding 95% purity. The methodologies developed—from large-scale adsorption and precipitation to the revolutionary application of monoclonal antibody-based affinity chromatography—not only provided a vital therapy for infertility for decades but also laid the scientific and technical groundwork for the entire field of therapeutic protein purification.
While recombinant FSH (rFSH) has now largely superseded urinary-derived products due to its advantages in batch-to-batch consistency, purity, and an unlimited supply chain, the pioneering work on uFSH remains fundamentally important.[5][14][15] The challenges overcome in isolating a single glycoprotein from a complex biological fluid taught invaluable lessons in process development, analytical characterization, and quality control that continue to inform the production of biotherapeutics today.
References
- Current time information in Tiranë, AL. (n.d.). Google.
- Krasnodembskaya, A., et al. (2022). Purification Process of a Recombinant Human Follicle Stimulating Hormone Biosimilar (Primapur®) to Yield a Pharmaceutical Product with High Batch-to-Batch Consistency. National Institutes of Health.
- Characterization of purified urinary human Follicle Stimulating Hormone. (n.d.). RJPT.
- Lunenfeld, B. (2004). Historical perspectives in gonadotrophin therapy. Human Reproduction Update, Oxford Academic.
- The History of Gonadotropins. (2019). Frontiers.
- Lunenfeld, B. (n.d.). Gonadotropin stimulation: past, present and future. PMC - PubMed Central - NIH.
- Donini, P., Puzzuoli, D., & D'Alessio, I. (1964). PURIFICATION OF GONADOTROPHIN FROM MENOPAUSAL URINE BY GEL FILTRATION ON SEPHADEX. PubMed.
- Jiang, N. S., & Albert, A. (n.d.). Purification of Urinary Follicle Stimulating Hormone by Gel Filtration in the Presence of Sodium Dodecyl Sulfate.
- Lunenfeld, B. (2004). Historical perspectives in gonadotrophin therapy. Oxford Academic.
- This compound. (n.d.). Wikipedia.
- Affinity Chromatography Applications with Single-Domain Antibodies. (n.d.).
- What is the mechanism of this compound? (2024). Patsnap Synapse.
- Purification Process of a Recombinant Human Follicle Stimulating Hormone Biosimilar (Primapur®) to Yield a Pharmaceutical Product with High Batch-to-Batch Consistency. (2022). PubMed.
- Methods for production and/or purification of hormones. (n.d.). Google Patents.
- Purification Process of a Recombinant Human Follicle Stimulating Hormone Biosimilar (Primapur) to Yield a Pharmaceutical Product with High Batch-to-Batch Consistency. (2025). ResearchGate.
- Abolghasemi-Dehaghani, S., et al. (2021). Enhanced recovery yield by utilizing an improved purification method for recombinant human follicle-stimulating hormone expressed in CHO cells: Applying CaptureSelect™-FSH affinity matrix. Taylor & Francis Online.
- Further Purification of Follicle Stimulating and Luteinizing Hormones from Urine of Men. (n.d.). Endocrinology, Oxford Academic.
- Urinary Follicle-Stimulating Hormone as a Measure of Natural Fertility in a Community Cohort. (n.d.). PMC - NIH.
- Human chorionic gonadotropin. (n.d.). Wikipedia.
- Thin Blue Line: A History of the Pregnancy Test. (n.d.).
- FSH: urinary and recombinant. (n.d.). PubMed.
- Recombinant versus highly-purified, urinary follicle-stimulating hormone (r-FSH vs. HP-uFSH) in ovulation induction: a prospective, randomized study with cost-minimization analysis. (2006). PubMed Central.
- Comparison of highly purified urinary versus recombinant FSH: Effect on ART outcomes in polycystic ovary syndrome. (n.d.). NIH.
- This compound (Professional Patient Advice). (2025). Drugs.com.
- This compound and ovulation induction. (n.d.). PubMed.
- Efficacy of Highly Purified Urinary FSH versus Recombinant FSH in Chinese Women over 37 Years Undergoing Assisted Reproductive Techniques. (n.d.). NIH.
- Induction of ovulation in women undergoing assisted reproductive techniques: recombinant human FSH (follitropin alpha) versus highly purified urinary FSH (this compound HP). (n.d.). Oxford Academic.
- Urinary follicle-stimulating hormone as a biological marker of ovarian toxicity. (n.d.). PubMed - NIH.
- From HMG through purified urinary FSH preparations to recombinant FSH: a substitution study. (n.d.). PubMed.
- Follicle stimulating hormone measured in unextracted urine throughout the menstrual cycle correlates with age and ovarian reserve. (n.d.). Human Reproduction, Oxford Academic.
- United States Patent. (2012). Googleapis.com.
- The first international standard for human urinary FSH and for human urinary LH (ICSH), for bioassay. (n.d.). PubMed.
Sources
- 1. Purification Process of a Recombinant Human Follicle Stimulating Hormone Biosimilar (Primapur®) to Yield a Pharmaceutical Product with High Batch-to-Batch Consistency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. academic.oup.com [academic.oup.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Thin Blue Line: A History of the Pregnancy Test [history.nih.gov]
- 7. Gonadotropin stimulation: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of highly purified urinary versus recombinant FSH: Effect on ART outcomes in polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. PURIFICATION OF GONADOTROPHIN FROM MENOPAUSAL URINE BY GEL FILTRATION ON SEPHADEX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. bioprocessintl.com [bioprocessintl.com]
- 13. tandfonline.com [tandfonline.com]
- 14. FSH: urinary and recombinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. From HMG through purified urinary FSH preparations to recombinant FSH: a substitution study - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular structure of urofollitropin glycoforms
An In-depth Technical Guide to the Molecular Structure of Urofollitropin Glycoforms
Authored by a Senior Application Scientist
Foreword
This compound, a highly purified form of human follicle-stimulating hormone (FSH) derived from the urine of postmenopausal women, represents a cornerstone in reproductive medicine.[1][2][3][4] Its clinical efficacy in assisted reproductive technologies (ART) is intrinsically linked to its complex molecular structure. As a glycoprotein, this compound is not a single molecular entity but rather a constellation of isoforms, or "glycoforms," which differ in the structure and composition of their carbohydrate moieties. This guide provides a comprehensive exploration of the molecular architecture of this compound glycoforms, intended for researchers, clinicians, and professionals in drug development. We will delve into the causality behind its structural heterogeneity and the advanced methodologies employed for its characterization, offering a field-proven perspective on this vital therapeutic agent.
Part 1: The Core Molecular Scaffold of this compound
This compound is a heterodimeric glycoprotein consisting of two non-covalently associated subunits: an alpha (α) and a beta (β) subunit.[1][5][6][7]
-
The Alpha (α) Subunit: Comprising 92 amino acids, the α-subunit is a common structural element shared with other human glycoprotein hormones, including luteinizing hormone (LH), thyroid-stimulating hormone (TSH), and human chorionic gonadotropin (hCG).[1][8]
-
The Beta (β) Subunit: The β-subunit of FSH is unique, consisting of 111 amino acids.[5][7][9] This subunit confers the specific biological activity to the hormone, enabling it to bind to and activate the FSH receptor on ovarian granulosa cells.[1][8]
The primary amino acid sequence of these subunits is fundamental, but it is the extensive post-translational modification, specifically N-linked glycosylation, that dictates the molecule's ultimate structure, stability, and function.
Part 2: Unraveling the Glycosylation of this compound
Glycosylation, the enzymatic attachment of carbohydrate chains (glycans) to the protein backbone, is a critical determinant of this compound's physicochemical properties and biological activity.[6][10] this compound possesses four potential sites for N-linked glycosylation, where complex oligosaccharide chains are attached to the nitrogen atom of asparagine (Asn) residues.
These sites are distributed as follows:
-
Alpha (α) Subunit: Glycosylated at two sites, Asn-52 and Asn-78.[5][7]
-
Beta (β) Subunit: Glycosylated at two sites, Asn-7 and Asn-24.[5][7]
The presence and structure of these glycans are not uniform, leading to significant heterogeneity. This structural diversity is categorized into two main types:
-
Macroheterogeneity: This refers to the variation in the number of attached glycans. While the α-subunit's glycosylation sites are consistently occupied, the β-subunit exhibits variable glycosylation.[6][11] This results in glycoforms that may lack a glycan at one or both of the β-subunit sites.
-
Microheterogeneity: This describes the structural variation within the glycan chains themselves. This includes differences in branching (antennarity), the presence of a core fucose, and the type and number of terminal sialic acid residues.[10][12]
The Functional Significance of Glycosylation
The glycan structures are not mere decorations; they are integral to the hormone's function. The glycan at α-Asn-52, for instance, is crucial for receptor activation.[13] The overall degree of sialylation is a key factor in the hormone's circulatory half-life; higher sialic acid content protects the molecule from rapid clearance by the liver, thus prolonging its biological activity.[10][12]
Part 3: The Spectrum of this compound Glycoforms
The variable glycosylation of the β-subunit gives rise to the most functionally distinct glycoforms of this compound. These are often identified by the apparent molecular weight of the β-subunit on an SDS-PAGE gel.
-
Fully-glycosylated FSH (FSH24): This form contains glycans at all four potential sites (two on the α-subunit and two on the β-subunit).[11][13]
-
Hypo-glycosylated FSH (FSH21 and FSH18): These forms are less glycosylated. FSH21 typically lacks the glycan at β-Asn-24, while FSH18 may lack glycans at both β-subunit sites.[11][13]
These naturally occurring glycoforms exhibit different biological properties. Hypo-glycosylated forms like FSH21 are reported to have a faster association with the FSH receptor and may exhibit greater in vitro bioactivity, while the more heavily glycosylated FSH24 has a longer plasma half-life.[11][13]
The structural diversity of the glycans themselves adds another layer of complexity. This compound glycans are typically complex-type N-glycans, with variations in the number of branches (bi-antennary, tri-antennary, and tetra-antennary structures) and terminal capping with sialic acid.[10][11]
Data Summary: this compound Structural Features
| Feature | Alpha (α) Subunit | Beta (β) Subunit | Significance |
| Amino Acids | 92 | 111 | β-subunit confers biological specificity.[1][8] |
| N-Glycosylation Sites | Asn-52, Asn-78 | Asn-7, Asn-24 | Four potential sites for glycan attachment.[5][7] |
| Glycosylation Occupancy | Consistently glycosylated | Variably glycosylated (Macroheterogeneity) | Leads to major glycoforms (FSH24, FSH21).[6][11] |
| Glycan Complexity | Primarily bi- and tri-antennary | Bi-, tri-, and tetra-antennary | Influences receptor interaction and signaling.[11] |
| Sialylation | Present | Present | High sialylation increases circulatory half-life.[10][12] |
Part 4: Methodologies for this compound Glycoform Analysis
Characterizing the complex mixture of glycoforms in a this compound preparation requires a multi-pronged analytical approach. Mass spectrometry (MS) coupled with liquid chromatography (LC) is the gold standard for detailed structural elucidation.
Experimental Workflow: LC-MS Analysis of N-Glycans
This protocol outlines the key steps for the characterization of N-glycans released from this compound. The causality behind each step is explained to provide a deeper understanding of the process.
Caption: Workflow for N-glycan analysis of this compound.
Step-by-Step Methodology
-
Denaturation and Reduction:
-
Protocol: Solubilize this compound in a denaturing buffer (e.g., 8 M urea or 6 M guanidine-HCl) containing a reducing agent like dithiothreitol (DTT). Incubate at 60°C for 1 hour.
-
Rationale: This step unfolds the protein subunits, breaking the non-covalent interactions and reducing the disulfide bonds. This ensures that the proteolytic enzymes and PNGase F have full access to the cleavage and glycosylation sites.
-
-
Alkylation:
-
Protocol: Add an alkylating agent, such as iodoacetamide (IAM), to the reduced sample and incubate in the dark at room temperature for 30 minutes.
-
Rationale: Alkylation permanently modifies the free sulfhydryl groups of the cysteine residues, preventing the reformation of disulfide bonds. This maintains the unfolded state of the protein for efficient digestion.
-
-
Proteolytic Digestion:
-
Protocol: Exchange the denaturing buffer with a digestion-compatible buffer (e.g., ammonium bicarbonate). Add a protease, typically trypsin, and incubate overnight at 37°C.
-
Rationale: Trypsin cleaves the protein backbone at specific sites (C-terminal to lysine and arginine), generating a mixture of smaller peptides and glycopeptides. This is often necessary for efficient enzymatic release of the glycans.
-
-
Enzymatic N-Glycan Release:
-
Protocol: Add Peptide-N-Glycosidase F (PNGase F) to the glycopeptide mixture and incubate at 37°C for 24 hours.
-
Rationale: PNGase F is an amidase that specifically cleaves the bond between the innermost N-acetylglucosamine (GlcNAc) of the glycan and the asparagine residue of the protein. This releases the intact N-glycans.
-
-
Fluorescent Labeling:
-
Protocol: The released glycans are purified (e.g., via solid-phase extraction) and then chemically labeled with a fluorescent tag, such as 2-aminobenzamide (2-AB), through reductive amination.
-
Rationale: The fluorescent label dramatically increases the sensitivity of detection by fluorescence detectors and provides a charge site for more efficient ionization in mass spectrometry.
-
-
HILIC-FLR-MS Analysis:
-
Protocol: The labeled glycans are separated using Hydrophilic Interaction Liquid Chromatography (HILIC). The column is coupled to a fluorescence detector (FLR) and an electrospray ionization mass spectrometer (ESI-MS).
-
Rationale: HILIC separates glycans based on their hydrophilicity (size and composition). The FLR provides quantitative data based on the fluorescence signal, while the MS provides mass information for each separated glycan, allowing for the determination of its composition and, with fragmentation (MS/MS), its structure.
-
-
Data Analysis:
-
Protocol: The acquired data is processed using specialized software. Glycan structures are identified by matching their mass and retention time to a database (e.g., GlycoStore/GlycoBase).
-
Rationale: This final step translates the raw analytical data into a qualitative and quantitative profile of the glycan population present on the this compound sample.
-
Complementary Analytical Techniques
-
SDS-PAGE and Western Blotting: These techniques are invaluable for assessing macroheterogeneity. By using an antibody specific to the FSH β-subunit, one can visualize the different bands corresponding to FSH24, FSH21, and FSH18, providing a semi-quantitative overview of the major glycoforms.[11]
-
Lectin-Based Assays: Lectins are proteins that bind to specific carbohydrate structures. An array of different lectins can be used to probe for the presence of specific glycan features, such as terminal sialic acid or fucose, providing a rapid profile of the glycosylation pattern.[9]
Part 5: Future Perspectives and Conclusion
The intricate relationship between the glycosylation of this compound and its biological function continues to be an active area of research. Understanding the precise molecular structure of different glycoforms is not merely an academic exercise; it is fundamental to ensuring the quality, consistency, and clinical efficacy of therapeutic preparations.
As analytical technologies become more sensitive and powerful, we can expect a deeper understanding of how specific glycan structures influence FSH receptor interaction, signal transduction, and ultimately, patient outcomes. This knowledge will be instrumental in the development of next-generation gonadotropin therapies with tailored glycosylation profiles for optimized therapeutic effect.
This guide has provided a framework for understanding the molecular complexity of this compound glycoforms. By integrating knowledge of the core protein structure with the nuances of its glycosylation and employing robust analytical methodologies, researchers and developers can better control and characterize this essential therapeutic glycoprotein.
References
-
PubChem. This compound | C42H65N11O12S2. National Center for Biotechnology Information. [Link]
-
Howles, C. M. (2021). New Human Follitropin Preparations: How Glycan Structural Differences May Affect Biochemical and Biological Function and Clinical Effect. Frontiers in Endocrinology, 12, 633939. [Link]
-
DrugBank. This compound. DrugBank Online. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound? [Link]
-
Wikipedia. (2023). This compound. [Link]
-
Howles, C. M. (2021). New Human Follitropin Preparations: How Glycan Structural Differences May Affect Biochemical and Biological Function and Clinical Effect. Frontiers in Endocrinology. [Link]
-
ResearchGate. (2021). New Human Follitropin Preparations: How Glycan Structural Differences May Affect Biochemical and Biological Function and Clinical Effect. [Link]
-
Wikidata. (n.d.). This compound. [Link]
-
PubChem. Follicle Stimulating Hormone. National Center for Biotechnology Information. [Link]
-
Drugs.com. (2023). This compound (Professional Patient Advice). [Link]
-
Simoni, M., et al. (2019). Glycosylation Pattern and in vitro Bioactivity of Reference Follitropin alfa and Biosimilars. Frontiers in Endocrinology, 10, 483. [Link]
-
Bousfield, G. R., et al. (2019). Human FSH Glycoform α-Subunit Asparagine52 Glycans: Major Glycan Structural Consistency, Minor Glycan Variation in Abundance. Frontiers in Endocrinology, 10, 513. [Link]
-
Ulloa-Aguirre, A., et al. (2020). In Vitro Impact of FSH Glycosylation Variants on FSH Receptor-stimulated Signal Transduction and Functional Selectivity. Endocrinology, 161(9), bqaa103. [Link]
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CAS 97048-13-0: this compound | CymitQuimica [cymitquimica.com]
- 4. drugs.com [drugs.com]
- 5. This compound | C42H65N11O12S2 | CID 73759969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. New Human Follitropin Preparations: How Glycan Structural Differences May Affect Biochemical and Biological Function and Clinical Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Information - Drug Search [formacio.bq.ub.edu]
- 8. Follicle Stimulating Hormone | C42H65N11O12S2 | CID 62819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Glycosylation Pattern and in vitro Bioactivity of Reference Follitropin alfa and Biosimilars - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | New Human Follitropin Preparations: How Glycan Structural Differences May Affect Biochemical and Biological Function and Clinical Effect [frontiersin.org]
- 11. Frontiers | Human FSH Glycoform α-Subunit Asparagine52 Glycans: Major Glycan Structural Consistency, Minor Glycan Variation in Abundance [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
An In-depth Technical Guide to Urofollitropin Receptor Binding Affinity Studies
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Urofollitropin, a highly purified form of human follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women, is a cornerstone in reproductive medicine.[1][2] Its therapeutic efficacy is fundamentally governed by its interaction with the follicle-stimulating hormone receptor (FSHR). A precise understanding and accurate quantification of this binding affinity are critical for drug development, quality control, and mechanism-of-action studies. This guide provides a comprehensive technical overview of the principles and methodologies for conducting this compound-FSHR binding affinity studies. It delves into the structural and functional intricacies of the FSHR, offers detailed, field-proven protocols for both radioligand and non-radioactive binding assays, and discusses the critical aspects of data analysis and interpretation, all within the framework of Good Laboratory Practice (GLP).
Introduction: The this compound-FSHR Axis
This compound is a gonadotropin used to stimulate ovarian follicular growth in women without primary ovarian failure and is a key component of assisted reproductive technologies (ART) like in vitro fertilization (IVF).[1][3] In men, it can be used to support spermatogenesis.[1] Its action is initiated by binding to the FSH receptor (FSHR), a member of the G protein-coupled receptor (GPCR) superfamily, located on the surface of ovarian granulosa cells in females and Sertoli cells in males.[4][5][6] This binding event triggers a cascade of intracellular signals that are essential for the growth and maturation of ovarian follicles and sperm production.[4][7]
The affinity of this compound for the FSHR is a primary determinant of its biological potency. Therefore, robust and reproducible binding affinity studies are indispensable for:
-
Drug Potency and Quality Control: Ensuring batch-to-batch consistency of this compound preparations.
-
Pharmacological Characterization: Defining the binding kinetics (Kd, Kon, Koff) of new FSH analogues or biosimilars.
-
Competitive Analysis: Evaluating the relative binding affinities of different gonadotropin preparations.[8]
-
Mechanism of Action Studies: Investigating the molecular interactions that govern hormone-receptor recognition.
The Follicle-Stimulating Hormone Receptor (FSHR): A Structural Overview
The FSHR is a complex transmembrane protein, consisting of a large N-terminal extracellular domain (ECD), seven transmembrane helices characteristic of GPCRs, and an intracellular C-terminal domain.[5][9][10]
-
Extracellular Domain (ECD): This domain is responsible for the high-affinity and specific binding of FSH.[6][9] It is composed of leucine-rich repeats (LRRs) that form a concave surface to accommodate the heterodimeric FSH molecule.[5]
-
Transmembrane Domain (TMD): Upon FSH binding to the ECD, a conformational change is transmitted to the TMD, leading to the activation of intracellular signaling pathways.[5][9]
-
Intracellular Loops and C-terminus: These regions couple to intracellular G proteins, primarily Gαs, and other signaling effectors.[9][10]
Signal Transduction Pathway
The binding of this compound to the FSHR activates the Gαs protein, which in turn stimulates adenylyl cyclase.[4] This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[4] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological responses of follicular development and steroidogenesis.[4][10]
}
FSHR Signaling Pathway upon this compound Binding.
Core Methodologies for Binding Affinity Determination
The cornerstone of assessing this compound-FSHR interaction is the binding assay. The choice of assay depends on the specific research question, available resources, and desired throughput.
Radioligand Binding Assays (RBA)
RBAs are the gold standard for quantifying receptor-ligand interactions due to their high sensitivity and specificity.[11][12] They involve the use of a radiolabeled ligand (e.g., ¹²⁵I-FSH) that binds to the receptor.
Objective: To determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. Kd represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is an inverse measure of affinity.[13]
Principle: A fixed amount of receptor preparation (e.g., cell membranes expressing FSHR) is incubated with increasing concentrations of the radiolabeled ligand until equilibrium is reached. The amount of bound radioactivity is then measured.
Experimental Protocol:
-
Receptor Preparation: Prepare cell membranes from a stable cell line overexpressing human FSHR (e.g., CHO-hFSHR or HEK293-hFSHR). Protein concentration should be quantified using a standard method (e.g., BCA assay).
-
Assay Setup:
-
Total Binding: In a series of tubes, add a fixed amount of membrane preparation to increasing concentrations of ¹²⁵I-FSH.
-
Non-specific Binding (NSB): In a parallel set of tubes, add the same components as for total binding, but also include a high concentration of unlabeled this compound (e.g., 1000-fold excess) to saturate the specific binding sites.[11]
-
-
Incubation: Incubate all tubes at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 16-24 hours).
-
Separation: Separate bound from free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). The filters trap the membranes with the bound ligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate Specific Binding by subtracting non-specific binding from total binding for each radioligand concentration.[11]
-
Plot specific binding against the concentration of free radioligand. The resulting curve should be hyperbolic and can be fitted using non-linear regression to determine Bmax and Kd.
-
Alternatively, data can be linearized using a Scatchard plot (Bound/Free vs. Bound), where the slope is -1/Kd and the x-intercept is Bmax.[13][14] However, non-linear regression is statistically preferred.[13][15]
-
Objective: To determine the affinity (Ki) of an unlabeled ligand (e.g., a this compound test sample) by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding to the receptor. The IC₅₀ value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined.
Principle: A fixed concentration of radioligand and receptor preparation are incubated with increasing concentrations of the unlabeled competitor ligand.
Experimental Protocol:
-
Reagents: Prepare receptor membranes and ¹²⁵I-FSH as in the saturation assay. The unlabeled competitor is the this compound standard or test sample.
-
Assay Setup: Set up tubes containing:
-
Receptor membranes.
-
A fixed concentration of ¹²⁵I-FSH (typically at or near its Kd value).
-
Increasing concentrations of the unlabeled this compound.
-
Control tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
-
Incubation, Separation, and Quantification: Follow the same procedures as for the saturation assay.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC₅₀.
-
Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation :
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant (determined from a saturation assay).
-
-
}
Workflow for a Competitive Radioligand Binding Assay.
Non-Radioactive Binding and Functional Assays
While RBAs are highly robust, the need for radioisotopes presents logistical and safety challenges. Several non-radioactive alternatives have been developed.
Principle: This format immobilizes the FSHR (or a soluble ECD fragment) onto a microplate. This compound binding is then detected using a specific primary antibody against FSH, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
Workflow:
-
Coat high-binding 96-well plates with purified FSHR protein or membranes.
-
Block non-specific sites.
-
Add this compound standards or samples and incubate.
-
Wash to remove unbound hormone.
-
Add a primary anti-FSH antibody.
-
Wash, then add an HRP-conjugated secondary antibody.
-
Wash, then add a colorimetric substrate (e.g., TMB).
-
Stop the reaction and measure absorbance at the appropriate wavelength.
-
Generate a standard curve to quantify binding.
These assays measure a biological response downstream of receptor binding, providing a measure of functional potency rather than just binding affinity.[16][17]
Principle: A cell line expressing FSHR is stimulated with this compound, and the resulting increase in intracellular cAMP is measured.[17][18]
Workflow:
-
Seed FSHR-expressing cells into a 96-well plate.
-
Incubate cells with various concentrations of this compound standard or samples in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plot the cAMP response against the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration to produce 50% of the maximal response).[18]
Data Presentation and Interpretation
Quantitative data from binding studies should be summarized in a clear and concise format.
Table 1: Example Summary of Binding Affinity Data for this compound Batches
| Sample ID | Assay Type | IC₅₀ (IU/mL) | Kᵢ (IU/mL) | EC₅₀ (IU/mL) |
| This compound Ref. Std. | Competitive RBA | 1.5 ± 0.2 | 0.8 ± 0.1 | N/A |
| This compound Batch A | Competitive RBA | 1.7 ± 0.3 | 0.9 ± 0.2 | N/A |
| This compound Batch B | Competitive RBA | 2.1 ± 0.4 | 1.1 ± 0.2 | N/A |
| This compound Ref. Std. | cAMP Bioassay | N/A | N/A | 0.02 ± 0.005 |
| This compound Batch A | cAMP Bioassay | N/A | N/A | 0.025 ± 0.007 |
| This compound Batch B | cAMP Bioassay | N/A | N/A | 0.031 ± 0.008 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Interpretation:
-
Kd and Ki: Lower values indicate higher binding affinity.
-
Bmax: Represents the total number of available receptors in the preparation.
-
IC₅₀ and EC₅₀: These values are used to compare the potency of different samples. A lower value indicates higher potency.
-
Comparison: In the example table, Batch B shows a slightly lower binding affinity (higher Ki) and functional potency (higher EC₅₀) compared to the reference standard and Batch A.
Scientific Integrity & Trustworthiness: Adherence to Good Laboratory Practice (GLP)
All binding affinity studies intended for regulatory submission must be conducted in compliance with Good Laboratory Practice (GLP) principles.[19][20][21] GLP is a quality system that ensures the uniformity, consistency, reliability, reproducibility, quality, and integrity of non-clinical safety tests.[21]
Key GLP Considerations for Binding Assays:
-
Standard Operating Procedures (SOPs): Detailed, written SOPs must be in place for every aspect of the assay, from reagent preparation to data analysis.[22]
-
Personnel Training: All personnel must be thoroughly trained on the specific SOPs and their competence documented.[22]
-
Reagent and Equipment Validation: All critical reagents (e.g., radioligands, antibodies, cell lines) must be characterized and qualified. All equipment (e.g., gamma counters, plate readers, pipettes) must be calibrated and maintained.[22]
-
Data Integrity and Traceability: All raw data must be recorded directly, accurately, and legibly.[19] A clear audit trail must exist, linking the final results back to the raw data.[22]
-
Quality Assurance (QA): An independent Quality Assurance unit must monitor and audit the studies to ensure compliance with GLP principles.[20]
By embedding these principles, the described protocols become self-validating systems, generating data that is trustworthy, reproducible, and fit for purpose in a regulated drug development environment.
Conclusion
The characterization of this compound's binding affinity to its receptor, the FSHR, is a critical activity in reproductive drug development and manufacturing. This guide has provided a detailed framework for understanding and implementing the key methodologies, from the gold-standard radioligand assays to functional cell-based bioassays. The successful execution of these studies hinges not only on technical proficiency but also on a commitment to scientific integrity through the rigorous application of GLP principles. By combining robust experimental design, precise execution, and thorough data analysis, researchers can confidently quantify the binding characteristics that underpin the therapeutic efficacy of this compound.
References
- Patsnap Synapse. (2024, June 14).
- Patsnap Synapse. (2024, July 17).
- CymitQuimica. CAS 97048-13-0: this compound.
- Wikipedia.
- Frontiers.
- PMC - PubMed Central.
- PubChem - NIH. This compound | C42H65N11O12S2 | CID 73759969.
- PubMed.
- Medscape Reference. Bravelle, Fertinorm HP (this compound) dosing, indications, interactions, adverse effects, and more.
- PMC - NIH. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells.
- Taylor & Francis Online. (2022).
- NIBSC. Follicle Stimulating Hormone, (FSH, this compound), Urinary, Human For Bioassay.
- IRIS Unimore. (1993). Molecular composition of two different batches of this compound: analysis by immunofluorimetric assay, radioligand receptor assay and in vitro bioassay.
- PMC - NIH. Development of Follicle-Stimulating Hormone Receptor Binding Probes to Image Ovarian Xenografts.
- PMC - NIH. Quantification of receptor binding from response data obtained at different receptor levels: a simple individual sigmoid fitting and a unified SABRE approach.
- PMC - NIH. Analysis of Receptor–Ligand Interactions.
- Ferring Global. (2002, May 6). FDA APPROVES BRAVELLE™ (this compound for injection, purified).
- Revvity. Radiometric Ligand-Binding Assays.
- University of Bristol.
- PubMed.
- PubMed.
- YouTube. (2021, April 7).
- Frontiers. Small Molecule Follicle-Stimulating Hormone Receptor Agonists and Antagonists.
- NIH. Small Molecule Follicle-Stimulating Hormone Receptor Agonists and Antagonists.
- PubMed. Validation of a Bioassay for Follitropin in Urine Samples.
- Biobide. (2024).
- Certara.
- 1mg. (2025, November 25). This compound: View Uses, Side Effects and Medicines.
- MaterialsZone. (2025, January 28).
- Innoprot. FSH Functional Assay.
- PubMed Central. (2008, July 22).
- KCAS Bio. (2022, February 26). Good Laboratory Practices (GLP) in Preclinical Research.
- PMC - NIH. Biological Assay to Determine Gonadotropin Potency: From In Vivo to In Vitro Sustainable Method.
- Spectroscopy Online. (2023, October 1). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist.
- MyBioSource.
- MDPI. A Novel Follitropin Analog Inhibits Follitropin Activity In Vitro.
- Center for Research in Reproduction. Assay Methods.
- AdisInsight - Springer. (2021, October 30). This compound - Livzon Group.
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. CAS 97048-13-0: this compound | CymitQuimica [cymitquimica.com]
- 3. 1mg.com [1mg.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Follicle-stimulating hormone receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Structure-Function Relationships of the Follicle-Stimulating Hormone Receptor [frontiersin.org]
- 7. This compound | C42H65N11O12S2 | CID 73759969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound and ovulation induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Function Relationships of the Follicle-Stimulating Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 12. Development of a radioligand receptor assay for measuring follitropin in serum: application to premature ovarian failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]
- 14. Analysis of Receptor–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Validation of a bioassay for follitropin in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biological Assay to Determine Gonadotropin Potency: From In Vivo to In Vitro Sustainable Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. innoprot.com [innoprot.com]
- 19. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
- 20. certara.com [certara.com]
- 21. Good Laboratory Practices (GLP) in Preclinical Research | KCAS Bio [kcasbio.com]
- 22. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]
A Technical Guide to the Physiological Role of Urofollitropin in Folliculogenesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Folliculogenesis, the intricate process of ovarian follicle maturation, is fundamentally governed by the pituitary gonadotropin, Follicle-Stimulating Hormone (FSH). Urofollitropin, a highly purified form of FSH derived from the urine of postmenopausal women, serves as a cornerstone in reproductive medicine, particularly in protocols for Controlled Ovarian Stimulation (COS) for Assisted Reproductive Technologies (ART).[1][2][3] This technical guide provides an in-depth exploration of the physiological role of this compound, detailing its biochemical nature, mechanism of action at the cellular and molecular levels, and its application in clinical and research settings. We will dissect the signaling cascades initiated by this compound, compare its efficacy and outcomes relative to recombinant FSH (rFSH), and provide detailed protocols for its use in stimulating folliculogenesis.
Introduction: The Central Role of FSH in Ovarian Function
The development of a mature oocyte capable of fertilization is the culmination of folliculogenesis, a process involving the recruitment of a cohort of primordial follicles and the selection of a dominant follicle destined for ovulation. This process is critically dependent on FSH.[4][5][6] Endogenous FSH, a glycoprotein hormone produced by the pituitary gland, acts on the granulosa cells of ovarian follicles, stimulating their growth, proliferation, and steroidogenic activity.[1][4][7] this compound functions by mimicking this natural hormonal action, providing the necessary FSH signal to drive follicular development in cases of anovulation or to induce multifollicular growth for ART.[2][8][9]
Biochemical Profile and Pharmacokinetics of this compound
This compound is a glycoprotein composed of two non-covalently linked subunits: an alpha subunit, which is common to other glycoprotein hormones like LH and hCG, and a unique beta subunit that confers its specific biological activity.[1][3][10][11] It is extracted and purified from the urine of postmenopausal women, a source rich in FSH due to the lack of negative feedback from ovarian hormones.[1][3][12]
Pharmacokinetic Properties:
-
Administration: Typically administered via subcutaneous or intramuscular injection.[2][3]
-
Absorption and Half-Life: Following injection, this compound is absorbed into the bloodstream. It exhibits a circulation half-life of 3-4 hours and a longer elimination half-life of approximately 35-53 hours, allowing for sustained action.[10][13][14]
-
Bioavailability: Studies have shown that the subcutaneous and intramuscular routes of administration are equivalent in terms of bioavailability.[13][14]
Molecular Mechanism of Action in Folliculogenesis
The physiological effects of this compound are initiated by its binding to the Follicle-Stimulating Hormone Receptor (FSHR) on the surface of ovarian granulosa cells.[1][3] The FSHR is a G protein-coupled receptor (GPCR), and its activation triggers a critical intracellular signaling cascade.
The Primary Signaling Pathway:
-
Receptor Binding: this compound binds to the extracellular domain of the FSHR.
-
G Protein Activation: This binding event induces a conformational change in the receptor, activating the associated stimulatory G protein (Gαs).
-
Adenylate Cyclase Stimulation: The activated Gαs subunit stimulates the enzyme adenylate cyclase, which converts ATP into cyclic adenosine monophosphate (cAMP).[1]
-
PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1][7]
-
Downstream Phosphorylation: PKA then phosphorylates a multitude of target proteins and transcription factors, leading to the cellular responses essential for follicular maturation.[1]
Key Downstream Physiological Effects:
-
Aromatase Upregulation: A primary effect of the cAMP/PKA pathway is the increased expression and activity of the enzyme aromatase. This enzyme is crucial for converting androgens (produced by neighboring theca cells) into estrogens, primarily estradiol.[1]
-
Granulosa Cell Proliferation: Estrogens, along with FSH itself, promote the proliferation and differentiation of granulosa cells, leading to an increase in follicle size.[1]
-
Expression of Growth Factors: this compound influences the local expression of other crucial regulators of follicular development, such as inhibins and activins.[1]
Application in Controlled Ovarian Stimulation (COS)
This compound is a key therapeutic agent in ART protocols, where the goal is to stimulate the development of multiple mature follicles to increase the number of oocytes available for fertilization.[15]
A Generalized COS Workflow:
-
Pituitary Suppression: Treatment often begins with the administration of a GnRH agonist or antagonist to prevent a premature LH surge and endogenous gonadotropin release, allowing for precise external control of the cycle.[16]
-
Ovarian Stimulation: this compound is administered daily via injection to stimulate multifollicular growth.[6][17] The typical starting dose ranges from 150-300 IU, adjusted based on the patient's response.[18][19][20]
-
Monitoring: Follicular development is closely monitored using transvaginal ultrasound to measure follicle size and number, and serum estradiol levels to assess follicular function.[1]
-
Triggering Final Maturation: Once a sufficient number of follicles have reached a mature size (typically >17-18 mm), a single injection of human chorionic gonadotropin (hCG) is administered to mimic the natural LH surge, triggering final oocyte maturation.[2][5][8]
-
Oocyte Retrieval: Approximately 34-36 hours after the hCG trigger, the mature oocytes are retrieved via a minor surgical procedure.
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. CAS 97048-13-0: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound and ovulation induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (intramuscular route, subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. drugs.com [drugs.com]
- 7. Frontiers | Molecular Mechanisms of Action of FSH [frontiersin.org]
- 8. drugs.com [drugs.com]
- 9. originbiopharma.com [originbiopharma.com]
- 10. This compound | C42H65N11O12S2 | CID 73759969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Pharmacokinetics and Pharmacodynamics of Follicle-Stimulating Hormone in Healthy Women Receiving Single and Multiple Doses of Highly Purified Human Menotrophin and Urofollitrophin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Pharmacodynamics of Follicle-Stimulating Hormone in Healthy Women Receiving Single and Multiple Doses of Highly Purified Human Menotrophin and Urofollitrophin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fertilityiq.com [fertilityiq.com]
- 16. Effect of highly purified urinary follicle-stimulating hormone on oocyte and embryo quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Clinical efficacy of highly purified urinary FSH versus recombinant FSH in volunteers undergoing controlled ovarian stimulation for in vitro fertilization: a randomized, multicenter, investigator-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reference.medscape.com [reference.medscape.com]
Urofollitropin Gene Expression Analysis in Cumulus Cells: A Guide to Unveiling Oocyte Competence
An In-Depth Technical Guide for the Scientific Professional
As a Senior Application Scientist, this guide synthesizes field-proven insights with established scientific principles to provide a comprehensive technical resource for researchers, clinicians, and drug development professionals. Our focus is the analysis of urofollitropin-induced gene expression in cumulus cells, a critical, non-invasive method for assessing oocyte quality and developmental potential.
Section I: Foundational Principles
The rationale for analyzing gene expression in cumulus cells (CCs) stems from the intricate biochemical dialogue between the oocyte and its surrounding somatic cells. The choice of gonadotropin for ovarian stimulation, such as the urinary-derived this compound, can profoundly influence this dialogue and, consequently, the oocyte's competence.
This compound: Mechanism of Action and Clinical Significance
This compound is a highly purified form of follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women.[1][2] As a glycoprotein, its primary role is to stimulate ovarian follicular recruitment and development in women without primary ovarian failure.[3]
The mechanism begins with the binding of this compound to the FSH receptor, a G-protein coupled receptor (GPCR) on the surface of ovarian granulosa and cumulus cells.[1][4] This interaction triggers a cascade of intracellular events:
-
Activation of Adenylate Cyclase: This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[4]
-
PKA Signaling: Increased intracellular cAMP levels activate Protein Kinase A (PKA).[4]
-
Gene Transcription: PKA phosphorylates various transcription factors, such as CREB (cAMP response element-binding protein), which then modulate the expression of genes critical for follicular maturation.[5] This includes the upregulation of enzymes like aromatase (CYP19A1), which is essential for estrogen synthesis.[4][5]
-
PI3K/Akt Pathway: Evidence also points to the involvement of the PI3K/Akt signaling pathway, which regulates cell survival, proliferation, and metabolic functions, further contributing to oocyte maturation.[3][6]
The clinical significance of this compound, compared to its recombinant counterparts (rFSH), may lie in its natural isoform diversity and glycosylation patterns, which can influence receptor binding affinity and clearance rates.[7][8] Some studies suggest that while rFSH may yield a higher number of oocytes, this compound may produce oocytes of higher quality, potentially leading to better fertilization and embryo quality rates.[8][9] This underscores the importance of studying the specific molecular signatures induced by different gonadotropin preparations.
Step-by-Step Protocol: Cumulus Cell Isolation
Causality: The objective is to rapidly and cleanly separate CCs from the oocyte with minimal enzymatic or mechanical stress, which could alter the native transcriptomic profile. Mechanical stripping is preferred over enzymatic digestion (e.g., hyaluronidase) for gene expression studies to avoid potential artifacts. [10]
-
Preparation: Prepare handling media (e.g., Modified HTF-HEPES Medium) and collection tubes containing a suitable RNA stabilization solution (e.g., RNAprotect Cell Reagent, Qiagen) or cell lysis buffer from an RNA extraction kit. Pre-label all tubes.
-
COC Collection: Immediately following oocyte retrieval, locate the cumulus-oocyte complex (COC) in the follicular fluid under a stereomicroscope.
-
Washing: Wash the COC through several drops of fresh handling medium to remove blood and follicular fluid contaminants.
-
Denudation: Transfer the clean COC to a final drop of medium. Using two fine-gauge needles (e.g., 25G) or finely pulled glass pipettes, gently strip the cumulus cells away from the oocyte through mechanical shearing. [11]The goal is to collect the bulk of the outer CC layers.
-
Collection: Immediately aspirate the freed cumulus cells with a minimal amount of medium and transfer them directly into the prepared tube with stabilization/lysis buffer. [12]6. Storage: Vortex briefly to ensure mixing and either proceed directly to RNA extraction or flash-freeze in liquid nitrogen and store at -80°C for later processing.
Step-by-Step Protocol: RNA Extraction and Quality Control
Causality: Due to the low cell number, RNA yield is typically low, making this a critical step. [13]A protocol optimized for small inputs, such as a micro-column-based kit, is essential for maximizing recovery and purity. [10][11]
-
Kit Selection: Utilize a kit designed for low cell inputs, such as the RNeasy Micro Kit (Qiagen) or similar silica-membrane-based systems. [10]2. Homogenization: If not already in a lysis buffer, thaw the sample and add the manufacturer-recommended lysis buffer (e.g., Buffer RLT). Homogenize thoroughly by vortexing.
-
Extraction: Follow the manufacturer's protocol precisely. Key steps typically include:
-
Addition of ethanol to the lysate to promote RNA binding to the silica membrane.
-
Binding of RNA to the micro-column via centrifugation.
-
A series of wash steps (e.g., with Buffer RW1 and RPE) to remove proteins, salts, and other contaminants.
-
An on-column DNase digestion step is highly recommended to eliminate genomic DNA contamination, which can lead to false positives in qPCR.
-
Elution of pure RNA in a small volume (e.g., 10-20 µL) of RNase-free water.
-
-
Quality Control (QC): This is a non-negotiable, self-validating step.
-
Purity & Concentration: Use a spectrophotometer (e.g., NanoDrop) to measure absorbance. The A260/A280 ratio should be ~2.0, indicating pure RNA. The A260/A230 ratio should be >1.8, indicating freedom from salt contamination.
-
Integrity: For RNA-Seq, assessing RNA integrity is crucial. Use a microfluidics-based system like the Agilent Bioanalyzer or TapeStation. An RNA Integrity Number (RIN) of >7 is desirable. For qPCR, this step is less critical but still informative.
-
Step-by-Step Protocol: Gene Expression Quantification via RT-qPCR
Causality: Reverse Transcription-Quantitative PCR (RT-qPCR) is the gold standard for accurate, sensitive, and reproducible quantification of a targeted set of genes.
-
Reverse Transcription (cDNA Synthesis):
-
Use 50-500 ng of total RNA per reaction.
-
Select a high-quality reverse transcriptase kit (e.g., SuperScript IV, Invitrogen).
-
Use a mix of oligo(dT) and random hexamer primers to ensure comprehensive reverse transcription of all RNA species.
-
Follow the manufacturer's protocol for reaction setup and thermal cycling.
-
-
qPCR Primer Design/Selection:
-
Use validated, pre-designed primer assays (e.g., TaqMan Assays, IDT PrimeTime qPCR Assays) whenever possible.
-
If designing custom primers, use software like Primer-BLAST (NCBI) to design primers that span an exon-exon junction to prevent amplification of any residual genomic DNA.
-
-
qPCR Reaction:
-
Use a SYBR Green or probe-based master mix (e.g., PowerUp SYBR Green, Applied Biosystems; TaqMan Fast Advanced Master Mix, Applied Biosystems).
-
Set up reactions in triplicate for each sample and gene target.
-
Include a No-Template Control (NTC) for each gene to check for contamination and a No-Reverse-Transcriptase (-RT) control to check for gDNA contamination.
-
Run on a calibrated real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min). [14] * For SYBR Green assays, always include a melt curve analysis at the end to verify the specificity of the amplified product.
-
Section III: Data Analysis and Interpretation
Raw data from qPCR or RNA-Seq must be rigorously processed and normalized to yield biologically meaningful results.
qPCR Data: Normalization and Analysis
Causality: Normalization corrects for variations in RNA input, reverse transcription efficiency, and PCR efficiency. The selection of stable reference genes is the most critical factor for accurate qPCR data interpretation. [15]
-
Reference Gene Selection: Do not assume common housekeeping genes (GAPDH, ACTB) are stable without validation. The expression stability of reference genes can vary between cell types and experimental conditions. [16]For human cumulus cells, ACTB has been shown to be highly stable, but it is best practice to test a panel of candidates. [16]
Candidate Reference Gene Function Considerations References ACTB (beta-actin) Cytoskeletal protein Often highly and stably expressed in CCs. [16] GAPDH Glycolytic enzyme Expression can be affected by metabolic state. [12] PPIA Peptidylprolyl isomerase Generally stable expression. B2M Beta-2-microglobulin Component of MHC class I molecules. [17] | RPLP0 | Ribosomal protein | Involved in protein synthesis. | |
-
Analysis Method: The comparative Cq (ΔΔCq) method is the standard for calculating relative gene expression.
-
Step 1 (Normalization): For each sample, calculate the ΔCq by subtracting the geometric mean of the reference gene Cq values from the target gene Cq value. (ΔCq = Cq_target - Cq_reference)
-
Step 2 (Calibration): Select one experimental group as the calibrator (e.g., control group). Calculate the ΔΔCq by subtracting the average ΔCq of the calibrator group from the ΔCq of each individual sample. (ΔΔCq = ΔCq_sample - avg(ΔCq_calibrator))
-
Step 3 (Relative Quantification): Calculate the fold change as 2-ΔΔCq.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) on the ΔCq values (which are log-transformed) to determine statistical significance between experimental groups.
High-Throughput Analysis: RNA-Seq
For discovery-based studies aiming to identify novel biomarkers or pathways affected by this compound, RNA-Sequencing (RNA-Seq) is the method of choice. [18]Low-input protocols like Smart-seq2 are particularly well-suited for cumulus cells. [18]The analysis workflow is complex and involves:
-
Quality control of raw sequencing reads.
-
Alignment of reads to a reference genome.
-
Quantification of gene expression levels (e.g., counts per million - CPM).
-
Differential expression analysis to identify genes that are significantly up- or down-regulated between conditions.
-
Pathway and gene ontology analysis to understand the biological implications of the observed expression changes.
Section IV: Conclusion and Future Perspectives
The analysis of this compound-induced gene expression in cumulus cells offers a powerful, non-invasive window into oocyte health and developmental potential. By employing the robust, validated protocols outlined in this guide, researchers and clinicians can generate reliable data to identify biomarkers predictive of IVF success. This approach not only enhances our fundamental understanding of folliculogenesis but also paves the way for personalized medicine in assisted reproductive technology, potentially improving embryo selection and leading to better clinical outcomes. Future work should focus on standardizing protocols across laboratories and validating identified gene signatures in large, prospective clinical trials to translate these powerful molecular insights into routine clinical practice.
References
-
Assessing the Role of Cumulus Cells on IVF Outcomes: A Systematic Review. (n.d.). Cureus. [Link]
-
Unlocking Oocyte Quality via Cumulus Cell Gene Analysis. (2025, December 13). Bioengineer.org. [Link]
-
Temporal expression of cumulus cell marker genes during in vitro maturation and oocyte developmental competence. (n.d.). National Center for Biotechnology Information. [Link]
-
Biomarkers Assessing the Role of Cumulus Cells on IVF Outcomes: A Systematic Review. (2023, November 10). National Center for Biotechnology Information. [Link]
-
Cumulus and granulosa cell markers of oocyte and embryo quality. (2025, August 7). ResearchGate. [Link]
-
Validating Reference Gene Expression Stability in Human Ovarian Follicles, Oocytes, Cumulus Cells, Ovarian Medulla, and Ovarian Cortex Tissue. (2022, January 14). PubMed. [Link]
-
Human cumulus cell gene expression as a biomarker of pregnancy outcome after single embryo transfer. (n.d.). PubMed. [Link]
-
What is the mechanism of this compound? (2024, July 17). Patsnap Synapse. [Link]
-
Procedure for rapid oocyte selection based on quantitative analysis of cumulus cell gene expression. (n.d.). National Center for Biotechnology Information. [Link]
-
Validating Reference Gene Expression Stability in Human Ovarian Follicles, Oocytes, Cumulus Cells, Ovarian Medulla, and Ovarian Cortex Tissue. (2022, January 14). MDPI. [Link]
-
Comparative Gene Expression Profiling in Human Cumulus Cells according to Ovarian Gonadotropin Treatments. (n.d.). National Center for Biotechnology Information. [Link]
-
Electrophysiological Responses to Different Follicle-Stimulating Hormone Isoforms on Human Cumulus Oophorus Cells: Preliminary Results. (n.d.). National Center for Biotechnology Information. [Link]
-
P-517 Validating reference gene expression stability in human ovarian follicles, oocytes, cumulus cells, ovarian medulla, and ovarian cortex tissue. (2022, June 30). Oxford Academic. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
RNA Extraction from Cumulus Cells for Gene Analysis: The Current Strategy and Review of Literature. (2024, March 10). Scilit. [Link]
-
RNA Extraction from Cumulus Cells for Gene Analysis: The Current Strategy and Review of Literature. (2024, March 11). Preprints.org. [Link]
-
Analyzing the Transcriptome Profile of Human Cumulus Cells Related to Embryo Quality via RNA Sequencing. (n.d.). National Center for Biotechnology Information. [Link]
-
Summary of RNA extraction from oocytes using commercial RNA extraction kit. (n.d.). ResearchGate. [Link]
-
What is this compound used for? (2024, June 14). Patsnap Synapse. [Link]
-
Run Cumulus for sc/snRNA-Seq data analysis. (n.d.). Read the Docs. [Link]
-
Expression of steroidogenesis pathway genes in cumulus cells from women with diminished ovarian reserve after gonadotropin administration: A case-control study. (n.d.). National Center for Biotechnology Information. [Link]
-
Genomic Assessment of Human Cumulus Cell Marker Genes as Predictors of Oocyte Developmental Competence: Impact of Various Experimental Factors. (2012, July 27). National Center for Biotechnology Information. [Link]
-
The cumulus cell gene expression profile of oocytes with different nuclear maturity and potential for blastocyst formation. (n.d.). National Center for Biotechnology Information. [Link]
-
Oocytes are Required for the Preantral Granulosa Cell to Cumulus Cell Transition in Mice. (n.d.). National Center for Biotechnology Information. [Link]
-
Comparative pharmacology of a new recombinant FSH expressed by a human cell line. (n.d.). National Center for Biotechnology Information. [Link]
-
Differential gene expression analysis of human cumulus cells. (n.d.). National Center for Biotechnology Information. [Link]
-
[Embryonic quality in the use of urofolitropin vs recombinant FSH for in vitro fertilization]. (1999, May). PubMed. [Link]
-
Gene Expression Profiling in Cumulus Cells Identified as Method to Assess Human Oocyte Quality. (2025, December 13). GeneOnline News. [Link]
-
Ovarian Stimulation with this compound (uFSH) Results in a Lower Yield of Oocytes Compared to Recombinant FSH (rFSH), Neverthel. (2013, July 19). Bentham Open Archives. [Link]
-
Cumulus and granulosa cell biomarkers: a good predictor for successful oocyte and embryo developmental competence in human in vitro fertilization. (2021, June 30). Journal of Genetic Medicine. [Link]
-
Validation of reference genes for gene expression studies in bovine oocytes and cumulus cells derived from in vitro maturation. (n.d.). National Center for Biotechnology Information. [Link]
-
Induction of ovulation in women undergoing assisted reproductive techniques: recombinant human FSH (follitropin alpha) versus highly purified urinary FSH (this compound HP). (n.d.). PubMed. [Link]
-
In vivo and in vitro effects of FSH on oocyte maturation and developmental competence. (2007, September 1). PubMed. [Link]
-
The Type of Follicle-Stimulating Hormone Medication Given for In Vitro Fertilization Impacts Oocyte Retrieval: A Systematic Review and Meta-Analysis. (2025, July 31). National Center for Biotechnology Information. [Link]
-
Clinical efficacy of highly purified urinary FSH versus recombinant FSH in volunteers undergoing controlled ovarian stimulation for in vitro fertilization: a randomized, multicenter, investigator-blind trial. (n.d.). PubMed. [Link]
-
Validation of reference genes for gene expression studies in bovine oocytes and cumulus cells derived from in vitro maturation. (n.d.). Animal Reproduction. [Link]
-
RNA-sequencing reveals genes linked with oocyte developmental potential in bovine cumulus cells. (n.d.). e-Repositori UPF. [Link]
-
Factors Affecting the Developmental Competence of Mouse Oocytes Grown in Vitro: Follicle-Stimulating Hormone and Insulin. (n.d.). PubMed. [Link]
-
Signaling mechanisms and their regulation during in vivo or in vitro maturation of mammalian oocytes. (2022, February 24). National Center for Biotechnology Information. [Link]
-
Oocyte quality is enhanced by hypoglycosylated FSH through increased cell-to-cell interaction during mouse follicle development. (n.d.). National Center for Biotechnology Information. [Link]
-
IGF1R Signaling Is Necessary for FSH-Induced Activation of AKT and Differentiation of Human Cumulus Granulosa Cells. (n.d.). National Center for Biotechnology Information. [Link]
-
The Function of Cumulus Cells in Oocyte Growth and Maturation and in Subsequent Ovulation and Fertilization. (n.d.). MDPI. [Link]
Sources
- 1. CAS 97048-13-0: this compound | CymitQuimica [cymitquimica.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | C42H65N11O12S2 | CID 73759969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Expression of steroidogenesis pathway genes in cumulus cells from women with diminished ovarian reserve after gonadotropin administration: A case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-kjgm.org [e-kjgm.org]
- 7. Comparative pharmacology of a new recombinant FSH expressed by a human cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamopen.com [benthamopen.com]
- 9. [Embryonic quality in the use of urofolitropin vs recombinant FSH for in vitro fertilization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Procedure for rapid oocyte selection based on quantitative analysis of cumulus cell gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Gene Expression Profiling in Human Cumulus Cells according to Ovarian Gonadotropin Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. Temporal expression of cumulus cell marker genes during in vitro maturation and oocyte developmental competence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. Validation of reference genes for gene expression studies in bovine oocytes and cumulus cells derived from in vitro maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analyzing the Transcriptome Profile of Human Cumulus Cells Related to Embryo Quality via RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Dynamics of Urofollitropin: A Technical Guide to Oocyte Maturation
Introduction: The Role of Urofollitropin in Assisted Reproductive Technologies
In the landscape of assisted reproductive technologies (ART), the precise control of follicular development and oocyte maturation is paramount to success. This compound, a highly purified form of follicle-stimulating hormone (FSH) derived from the urine of postmenopausal women, stands as a cornerstone in controlled ovarian stimulation (COS) protocols.[1][2] This guide provides an in-depth technical exploration of the in vivo effects of this compound on oocyte maturation, designed for researchers, clinicians, and drug development professionals. We will dissect its mechanism of action, delineate effective clinical protocols, and provide a framework for assessing the resultant oocyte quality, thereby offering a comprehensive understanding of this critical therapeutic agent.
Part 1: Molecular Mechanism and Physiological Cascade
This compound's primary role is to mimic the action of endogenous FSH, a key gonadotropin in the female reproductive cycle.[3] Its administration in a clinical setting aims to stimulate the growth and maturation of multiple ovarian follicles, thereby increasing the number of oocytes available for fertilization.[4][5]
Signaling Pathway of this compound
The biological activity of this compound is initiated by its binding to the FSH receptor (FSHR), a G protein-coupled receptor located on the surface of granulosa cells within the ovarian follicles.[6] This binding event triggers a cascade of intracellular signaling events, as illustrated in the diagram below.
Caption: this compound signaling cascade in ovarian granulosa cells.
Upon activation, the FSHR stimulates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[6] This transcriptional activation leads to the expression of genes crucial for follicular development, such as aromatase (for estrogen synthesis) and inhibins.[6] The resultant increase in estrogen production and the direct effects of FSH on granulosa cells create a microenvironment that supports the growth of the follicle and the maturation of the enclosed oocyte.[6]
Part 2: Clinical Application and Protocol Design
The successful application of this compound in vivo hinges on a well-designed and meticulously monitored controlled ovarian stimulation protocol. The overarching goal is to achieve multifollicular development while mitigating the risk of ovarian hyperstimulation syndrome (OHSS).[7]
A Standardized this compound COS Protocol
The following protocol represents a common approach for ovulation induction in women undergoing ART.[2][7] Individualization of the dosing regimen based on the patient's ovarian reserve, age, and previous response is critical.[7]
Step 1: Pituitary Suppression
-
Rationale: To prevent a premature luteinizing hormone (LH) surge and subsequent premature ovulation, endogenous gonadotropin secretion is suppressed.[8]
-
Method: This is typically achieved using a gonadotropin-releasing hormone (GnRH) agonist or antagonist.[8]
Step 2: Ovarian Stimulation with this compound
-
Rationale: To stimulate the growth of a cohort of follicles.
-
Method:
-
Starting Dose: A typical starting dose is 150-225 IU of this compound administered subcutaneously once daily, beginning on day 2 or 3 of the menstrual cycle.[2][7]
-
Dosage Adjustment: The dose is adjusted based on the ovarian response, as monitored by transvaginal ultrasound and serum estradiol levels. Adjustments should not be made more frequently than every 2 days and should typically be in increments of 75-150 IU.[7]
-
Duration: Treatment is continued until adequate follicular development is achieved, generally not exceeding 12 days.[7]
-
Step 3: Monitoring Follicular Development
-
Rationale: To track the growth of follicles and the thickness of the endometrium, and to adjust medication dosages accordingly to optimize outcomes and minimize risks.
-
Method:
-
Transvaginal Ultrasound: Performed periodically to measure the number and size of developing follicles.
-
Serum Estradiol Levels: Measured to assess the functional status of the growing follicles.
-
Step 4: Triggering Final Oocyte Maturation
-
Rationale: To induce the final stages of oocyte maturation and prepare the oocytes for retrieval.
-
Method: When at least two to three follicles reach a mean diameter of 17-18 mm, a single injection of human chorionic gonadotropin (hCG) is administered.[7] hCG mimics the natural LH surge.
-
Withholding hCG: In cases where monitoring suggests an increased risk of OHSS, the hCG trigger is withheld.[7]
Step 5: Oocyte Retrieval
-
Rationale: To collect the mature oocytes for fertilization.
-
Method: Oocyte retrieval is performed via transvaginal ultrasound-guided aspiration approximately 34-36 hours after hCG administration.[8]
Caption: Controlled Ovarian Stimulation (COS) Workflow with this compound.
Part 3: Clinical Efficacy and Comparative Outcomes
A significant body of research has compared the clinical efficacy of highly purified this compound with recombinant FSH (rFSH). While both are effective in stimulating folliculogenesis, subtle differences in outcomes have been reported.
| Clinical Outcome | Highly Purified this compound (HP-uFSH) | Recombinant FSH (rFSH) | Key Findings & Citations |
| Number of Oocytes Retrieved | Mean of 10.8 - 16.3 | Mean of 10.2 - 17.1 | No statistically significant difference in most studies.[10][11][12] |
| Clinical Pregnancy Rate | 41.4% - 48.7% | 36.8% - 44.7% | Generally similar, with some studies showing a non-significant trend in favor of HP-uFSH.[10][11][13] |
| Live Birth Rate | ~26.7% - 38.2% | ~33.8% - 38.2% | No statistically significant differences reported in several large trials.[10][11] |
| Grade 1 Embryo Score | 42.1% | 33.5% | Significantly higher in the HP-uFSH group in one study.[13] |
| Miscarriage Rate | 16.7% (in one study) | 0.0% (in one study) | Inconsistent results across studies, with one study favoring rFSH.[11] |
| Incidence of OHSS | 7.9% | 8.6% | Similar rates of ovarian hyperstimulation syndrome.[11][12] |
Note: The values presented are ranges derived from multiple clinical trials and should be interpreted in the context of the specific study populations and protocols.
Part 4: Assessment of Oocyte Quality Post-Stimulation
The ultimate measure of success for any ovarian stimulation protocol is the quality of the oocytes retrieved. Oocyte quality is a multifaceted parameter encompassing nuclear and cytoplasmic maturation, which collectively determine its developmental competence.[14]
Workflow for Oocyte Quality Assessment
Caption: Workflow for assessing oocyte quality after retrieval.
Key Parameters for Oocyte Quality Assessment
-
Nuclear Maturation: The primary indicator of nuclear maturity is the extrusion of the first polar body, signifying the completion of meiosis I and arrest at metaphase II (MII).[15][16] This is the stage at which the oocyte is competent for fertilization.
-
Cytoplasmic Maturation: This is a more nuanced assessment and involves evaluating the morphological characteristics of the oocyte.[15]
-
Cytoplasm: Homogeneous, clear, and free of inclusions or granularity.
-
Perivitelline Space: Normal size and free of debris.
-
Zona Pellucida: Uniform thickness and shape.
-
-
Biochemical Markers in Follicular Fluid: The composition of the follicular fluid surrounding the oocyte can provide insights into its quality.[17][18]
-
Steroid Hormones: A follicular microenvironment rich in estradiol and progesterone is associated with good oocyte development.[17]
-
Growth Factors and Cytokines: The concentrations of various growth factors can be correlated with oocyte competence.[18]
-
Metabolomics: Analysis of the metabolic profile of the follicular fluid is an emerging area for non-invasive assessment of oocyte quality.[19]
-
Conclusion
This compound remains a vital tool in the armamentarium of reproductive medicine. Its well-characterized mechanism of action, predictable pharmacokinetic profile, and extensive clinical data underscore its continued relevance.[20][21] While clinical outcomes are broadly comparable to recombinant FSH, some evidence suggests potential advantages in terms of embryo quality.[13] A thorough understanding of its in vivo effects, coupled with individualized and carefully monitored stimulation protocols, is essential for maximizing the potential for successful oocyte maturation and subsequent pregnancy in patients undergoing assisted reproductive technologies.
References
-
Selman, H., et al. (2007). Effect of highly purified urinary follicle-stimulating hormone on oocyte and embryo quality. Fertility and Sterility, 88(5), 1380-1386. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap. [Link]
-
Keye, W. R., et al. (2002). Clinical efficacy of highly purified urinary FSH versus recombinant FSH in volunteers undergoing controlled ovarian stimulation for in vitro fertilization: a randomized, multicenter, investigator-blind trial. Fertility and Sterility, 77(3), 528-534. [Link]
-
Voortman, G., et al. (2013). Pharmacokinetics and Pharmacodynamics of Follicle-Stimulating Hormone in Healthy Women Receiving Single and Multiple Doses of Highly Purified Human Menotrophin and Urofollitrophin. Clinical Drug Investigation, 33(11), 819-830. [Link]
-
Voortman, G., et al. (2013). Pharmacokinetics and Pharmacodynamics of Follicle-Stimulating Hormone in Healthy Women Receiving Single and Multiple Doses of Highly Purified Human Menotrophin and Urofollitrophin. PMC. [Link]
-
Eftekhar, M., et al. (2012). Comparison of highly purified urinary versus recombinant FSH: Effect on ART outcomes in polycystic ovary syndrome. Iranian Journal of Reproductive Medicine, 10(6), 531-538. [Link]
-
Balen, A. H., et al. (2000). Induction of ovulation in women undergoing assisted reproductive techniques: recombinant human FSH (follitropin alpha) versus highly purified urinary FSH (this compound HP). Human Reproduction, 15(3), 520-525. [Link]
-
Medscape. Bravelle, Fertinorm HP (this compound) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
-
Drugs.com. This compound Dosage Guide + Max Dose, Adjustments. Drugs.com. [Link]
-
Balen, A. H., et al. (2000). Induction of ovulation in women undergoing assisted reproductive techniques: recombinant human FSH (follitropin alpha) versus highly purified urinary FSH (this compound HP). PubMed. [Link]
-
Revelli, A., et al. (2014). Follicular steroid hormones as markers of oocyte quality and oocyte development potential. Journal of Ovarian Research, 7(1), 63. [Link]
-
van Wely, M., et al. (2011). Review of the safety, efficacy, costs and patient acceptability of recombinant follicle-stimulating hormone for injection in assisting ovulation induction in infertile women. Patient Preference and Adherence, 5, 393-400. [Link]
-
Cocci, A., et al. (2018). Effectiveness of highly purified this compound treatment in patients with idiopathic azoospermia before testicular sperm extraction. Urologia, 85(1), 19-21. [Link]
-
van Wely, M., et al. (2001). Recombinant FSH in alternative doses or versus urinary gonadotrophins for ovulation induction in subfertility associated with polycystic ovary syndrome: a systematic review based on a Cochrane review. Human Reproduction Update, 7(6), 567-573. [Link]
-
Yoshii, Y., et al. (2017). Recombinant follicle-stimulating hormone (follitropin alfa) versus purified urinary follicle-stimulating hormone in a low-dose step-up regimen to induce ovulation in Japanese women with anti-estrogen-ineffective oligo- or anovulatory infertility: results of a single-blind Phase III study. Reproductive Medicine and Biology, 16(4), 367-376. [Link]
-
Cocci, A., et al. (2018). Effectiveness of highly purified this compound treatment in patients with idiopathic azoospermia before testicular sperm extraction. PubMed. [Link]
-
van Wely, M., et al. (2005). This compound and ovulation induction. Treatments in Endocrinology, 4(3), 155-165. [Link]
-
Basicmedical Key. (2020). Ovarian Stimulation Protocols. Basicmedical Key. [Link]
-
Revelli, A., et al. (2014). Follicular fluid content and oocyte quality: from single biochemical markers to metabolomics. Reproductive Biology and Endocrinology, 12, 40. [Link]
-
SciSpace. (2014). Follicular fluid content and oocyte quality: from single biochemical markers to metabolomics. SciSpace. [Link]
-
Wikipedia. This compound. Wikipedia. [Link]
-
Drugs.com. This compound (Professional Patient Advice). Drugs.com. [Link]
-
Xiamen Origin Biotech Co., Ltd. (2023). This compound: A Powerful Fertility Drug. Xiamen Origin Biotech Co., Ltd.. [Link]
-
MDPI. (2022). Methods for Assessing Oocyte Quality: A Review of Literature. MDPI. [Link]
-
Cochrane Library. (2018). Controlled ovarian stimulation protocols for assisted reproduction: a network meta-analysis. Cochrane Library. [Link]
-
EmbryoCloud. Oocyte Selection Protocols: A Comprehensive Overview. EmbryoCloud. [Link]
-
Warzych, E., & Lipinska, P. (2020). Morphological assessment of oocyte quality during assisted reproductive technology cycle. Annals of Translational Medicine, 8(12), 793. [Link]
-
Al-Azawi, T. H. (2021). The Effect of Follitropin Alfa in Controlled Ovarian Stimulation Protocol for In Vitro Fertilization Cycles. Journal of Reproduction & Infertility, 22(1), 39-45. [Link]
-
JBRA Assisted Reproduction. (2025). Biomarker candidates for oocyte and embryo quality assessment in assisted reproduction: A systematic review. JBRA Assisted Reproduction. [Link]
-
European Union. Bovine Oocyte Maturation Assay. EURL ECVAM - TSAR. [Link]
-
MDPI. (2022). Advances in Oocyte Maturation In Vivo and In Vitro in Mammals. MDPI. [Link]
-
IVF Resources. Ovarian Stimulation Protocols. IVF Resources. [Link]
-
Grøndahl, M. L., et al. (2023). Regulation of human oocyte maturation in vivo during the final maturation of follicles. Human Reproduction, 38(4), 724-737. [Link]
-
Mayo Clinic. (2025). This compound (intramuscular route, subcutaneous route). Mayo Clinic. [Link]
-
Kemeter, P., et al. (2013). Ovarian Stimulation with this compound (uFSH) Results in a Lower Yield of Oocytes Compared to Recombinant FSH (rFSH), Nevertheless, uFSH is at Least as Effective as rFSH in Younger Patients: Preliminary Results of a Retrospective Study with Antagonist Protocols in an IVF/ICSI Program. The Open Reproductive Science Journal, 5, 1-7. [Link]
-
NIH. (2022). Methods for Assessing Oocyte Quality: A Review of Literature. PMC. [Link]
-
NIH. (2009). Effects of granulosa cells, cumulus cells, and oocyte density on in vitro fertilization in women. PubMed. [Link]
-
Grøndahl, M. L., et al. (2023). Regulation of human oocyte maturation in vivo during the final maturation of follicles. PubMed. [Link]
-
Spandidos Publications. (2021). Signaling mechanisms and their regulation during in vivo or in vitro maturation of mammalian oocytes. Spandidos Publications. [Link]
-
NIH. (2017). Influence of follicular fluid and cumulus cells on oocyte quality: clinical implications. PMC. [Link]
-
NIH. (2018). In vitro growth of bovine oocytes in oocyte-cumulus cell complexes and the effect of follicle stimulating hormone on the growth of oocytes. PMC. [Link]
-
Krisher, R. L. (2004). The effect of oocyte quality on development. Journal of Animal Science, 82 E-Suppl, E14-23. [Link]
-
MDPI. (2022). Electro-Metabolic Coupling of Cumulus–Oocyte Complex. MDPI. [Link]
-
NIH. (2013). Oocyte quality following in vitro follicle development. PMC. [Link]
-
de la Fuente, J., et al. (2016). Effect of oocyte quality on blastocyst development after in vitro fertilization (IVF) and intracytoplasmic sperm injection (ICSI) in a sheep model. Theriogenology, 85(7), 1265-1272. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. originbiopharma.com [originbiopharma.com]
- 4. This compound and ovulation induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Follitropin Alfa in Controlled Ovarian Stimulation Protocol for In Vitro Fertilization Cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. drugs.com [drugs.com]
- 8. Controlled ovarian stimulation protocols for assisted reproduction: a network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ovarian Stimulation Protocols — IVF Resources [ivfresources.org]
- 10. Clinical efficacy of highly purified urinary FSH versus recombinant FSH in volunteers undergoing controlled ovarian stimulation for in vitro fertilization: a randomized, multicenter, investigator-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Induction of ovulation in women undergoing assisted reproductive techniques: recombinant human FSH (follitropin alpha) versus highly purified urinary FSH (this compound HP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of highly purified urinary follicle-stimulating hormone on oocyte and embryo quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of oocyte quality on development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Morphological assessment of oocyte quality during assisted reproductive technology cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Follicular steroid hormones as markers of oocyte quality and oocyte development potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Follicular fluid content and oocyte quality: from single biochemical markers to metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Pharmacokinetics and Pharmacodynamics of Follicle-Stimulating Hormone in Healthy Women Receiving Single and Multiple Doses of Highly Purified Human Menotrophin and Urofollitrophin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and Pharmacodynamics of Follicle-Stimulating Hormone in Healthy Women Receiving Single and Multiple Doses of Highly Purified Human Menotrophin and Urofollitrophin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Urofollitropin-Induced Superovulation in Mouse Models
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Urofollitropin in Murine Superovulation
In the realm of biomedical research, the use of mouse models is foundational to understanding mammalian reproductive biology, generating transgenic lines, and assessing the efficacy and safety of novel therapeutics. Central to many of these endeavors is the ability to reliably obtain a large number of high-quality oocytes. Superovulation, the hormonally induced release of a greater-than-normal number of eggs, is a cornerstone technique for these applications.[1]
While Pregnant Mare Serum Gonadotropin (PMSG) has been a widely used agent for mimicking the follicle-stimulating activity required for superovulation, its batch-to-batch variability and non-human origin can introduce experimental inconsistencies. This compound, a highly purified form of human follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women, offers a more defined and clinically relevant alternative for inducing follicular development.[2] This document provides a comprehensive guide to the principles and practical application of this compound for superovulation in mouse models.
Mechanism of Action: Harnessing the Power of FSH
This compound exerts its biological effects by mimicking the action of endogenous FSH. It binds to FSH receptors on the surface of granulosa cells in the ovaries, initiating a signaling cascade that promotes the growth and maturation of multiple ovarian follicles.[2] This action is crucial for moving a cohort of follicles from the preantral to the antral stage, making them responsive to the subsequent ovulatory signal.
To induce the final maturation and release of the oocytes from these developed follicles, a luteinizing hormone (LH) analogue, typically human chorionic gonadotropin (hCG), is administered.[1] The coordinated action of this compound and hCG allows for the synchronized ovulation of a large number of mature oocytes, which can then be collected for various downstream applications such as in vitro fertilization (IVF).[3][4]
Key Considerations for Protocol Optimization
The success of a superovulation protocol is not a "one-size-fits-all" scenario. Several factors can significantly influence the oocyte yield and quality. Researchers must consider the following variables for optimal results:
-
Mouse Strain: Different inbred and outbred mouse strains exhibit varied responses to gonadotropin stimulation. For instance, strains like FVB and C57BL/6 may require different hormone dosages for maximal oocyte yield.[5] It is imperative to perform pilot studies to determine the optimal dosage for the specific strain being used.
-
Age and Weight of Females: Prepubertal female mice, typically between 3 to 5 weeks of age, are generally more responsive to superovulation protocols and yield a higher number of oocytes compared to older females.[6][7]
-
Hormone Dosage and Timing: The dosage of both this compound and hCG, as well as the time interval between their administrations, are critical parameters. A typical interval is 46-48 hours.[8]
-
Animal Health and Husbandry: The overall health and stress levels of the animals can impact their hormonal response. Maintaining a consistent light-dark cycle, providing adequate nutrition, and minimizing environmental stressors are essential for reproducible results.
Detailed Protocol for this compound-Induced Superovulation
This protocol is a guideline and may require optimization based on the specific mouse strain and laboratory conditions.
Materials:
-
This compound (human urinary FSH)
-
Human Chorionic Gonadotropin (hCG)
-
Sterile 0.9% saline or phosphate-buffered saline (PBS) for reconstitution
-
1 mL syringes with 27-30 gauge needles
-
Prepubertal female mice (3-5 weeks old)
-
Proven stud male mice (for timed mating if required)
Hormone Reconstitution:
-
Reconstitute lyophilized this compound and hCG with sterile saline or PBS to the desired stock concentration. Gentle mixing is recommended to avoid denaturation of the proteins.
-
Aliquot the reconstituted hormones into single-use volumes and store at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.[8]
Superovulation and Mating Procedure:
Day 1: this compound Administration
-
In the afternoon (typically between 1:00 PM and 3:00 PM), administer 2.5-5 IU of this compound via intraperitoneal (IP) injection to each female mouse.[5] The exact timing can be adjusted to fit the laboratory's light cycle and workflow.
Day 3: hCG Administration and Mating
-
Approximately 46-48 hours after the this compound injection, administer 2.5-5 IU of hCG via IP injection.[8]
-
For the collection of fertilized embryos, immediately place each superovulated female with a proven stud male. For oocyte collection for IVF, mating is not necessary.
Day 4: Oocyte/Embryo Collection
-
Ovulation typically occurs 12-14 hours after the hCG injection.[1]
-
For unfertilized oocytes, euthanize the female mice 13-15 hours post-hCG and dissect the oviducts.
-
For fertilized one-cell embryos, check for the presence of a vaginal plug in the morning. Euthanize the plugged females and collect the embryos from the oviducts.
Data Presentation: Expected Oocyte Yield
The following table provides an example of expected oocyte yields from different mouse strains. It is important to note that these are approximate values and can vary between laboratories.
| Mouse Strain | This compound (FSH) Dosage (IU) | hCG Dosage (IU) | Average Oocyte Yield per Mouse |
| C57BL/6 | 5 | 5 | 20-40[5] |
| FVB/N | 5 | 5 | 30-60[5] |
| BALB/c | 5 | 5 | 15-30[5] |
| CD-1 (Outbred) | 5 | 5 | 30-50[5] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for this compound-induced superovulation in mice.
Caption: Simplified signaling pathway of this compound (FSH) in granulosa cells.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Oocyte Yield | - Suboptimal hormone dosage for the mouse strain.- Incorrect timing of injections.- Age of female mice outside the optimal range.- Poor quality or improperly stored hormones. | - Perform a dose-response pilot study for your specific strain.- Ensure a precise 46-48 hour interval between injections.- Use females aged 3-5 weeks.- Reconstitute fresh hormones and store them properly. |
| High Variability in Response | - Genetic drift within the mouse colony.- Inconsistent injection technique.- Environmental stressors. | - Obtain mice from a reputable vendor and maintain a consistent breeding program.- Ensure all personnel are proficient in IP injections.- Maintain a stable and low-stress animal facility environment. |
| Poor Embryo Quality | - Oocyte overmaturation due to delayed collection.- Hormonal imbalance from incorrect dosage. | - Collect oocytes/embryos within the 12-14 hour post-hCG window.- Optimize hormone dosages to avoid ovarian hyperstimulation. |
Ethical Considerations
The use of animals in research necessitates a strong ethical framework. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be at the forefront of any superovulation protocol.[9][10]
-
Replacement: While in vitro models are not yet able to fully replace the need for superovulation in many applications, researchers should stay informed about emerging technologies that may provide alternatives in the future.
-
Reduction: Optimizing the superovulation protocol to maximize the oocyte yield per animal is a direct application of the reduction principle, as it minimizes the number of animals required to achieve the experimental goals.[5]
-
Refinement: Proper handling and injection techniques are crucial to minimize pain and distress to the animals. The use of appropriate needle gauges and ensuring personnel are well-trained are key refinement strategies.[11] All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Conclusion
This compound provides a reliable and clinically relevant alternative to PMSG for the superovulation of mouse models. By understanding the underlying biological principles and carefully optimizing the protocol for the specific experimental context, researchers can consistently obtain high yields of quality oocytes for a wide range of applications. Adherence to ethical guidelines and a commitment to animal welfare are paramount in the successful and responsible implementation of these protocols.
References
- Nagy, A., Gertsenstein, M., Vintersten, K., & Behringer, R. (2003). Manipulating the Mouse Embryo: A Laboratory Manual (3rd ed.).
-
Stanford University. Mouse female superovulation guideline. Transgenic, Knockout, and Tumor Model Center. Retrieved from [Link]
-
Taconic Biosciences. Superovulation Protocol. Retrieved from [Link]
-
The National Committee for Research Ethics in Science and Technology (NENT). (2019, July 8). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]
-
University of Münster. Guidelines for the Ethical Treatment of Animals in Research and Teaching at the University of Münster (WWU). Retrieved from [Link]
-
Northwestern University Feinberg School of Medicine. Ward, Michelle Elaine. Retrieved from [Link]
-
Animal Science. (n.d.). Ethical guidelines for research in animal science. Retrieved from [Link]
- van Wely, M., Yding Andersen, C., Bayram, N., & van der Veen, F. (2005). This compound and ovulation induction.
- Smitz, J., Andersen, A. N., Devroey, P., & Arce, J. C. (2007). Endocrine profile in serum and follicular fluid differs after ovarian stimulation with cushioned hMG or recombinant FSH in IVF patients. Human Reproduction, 22(3), 676-687.
-
Yang, D. (2023, September). Mice Super-Ovulation Protocol. Retrieved from [Link]
-
West Virginia University Office of Animal Welfare. WVU IACUC - APPROVED SOP: Superovulation of Female Mice for Embryo Collection. Retrieved from [Link]
-
The Jackson Laboratory. (n.d.). Superovulation technique. Retrieved from [Link]
- Muñoz, I., del Niño Jesus, A., Josa, A., Espinosa, E., & Gil, I. (1995). Comparison of superovulatory response of mature outbred mice treated with FSH or PMSG and developmental potential of embryos produced. Journal of assisted reproduction and genetics, 12(10), 738–743.
- Kiani, A. K., Pheby, D., Henehan, G., Brown, R., Sieving, P., Sykora, P., Marks, R., Falsini, B., Capodicasa, N., Miertus, S., Lorusso, L., Dondossola, D., Tartaglia, G. M., Ergoren, M. C., Dundar, M., Michelini, S., Malacarne, D., Bonetti, G., Dautaj, A., … Bertelli, M. (2022). Ethical considerations regarding animal experimentation. Journal of preventive medicine and hygiene, 63(2 Suppl 3), E255–E266.
-
Ministry of Health, Malaysia. (n.d.). Guidelines for Ethical Conduct in the Care and Use of Animals for Scientific Purposes. Retrieved from [Link]
- Byers, S. L., Payson, S. J., & Taft, R. A. (2007). In vitro fertilization in mice: strain differences in response to superovulation protocols and effect of cumulus cell removal.
- Muñoz, I., del Niño Jesus, A., Josa, A., Espinosa, E., & Gil, I. (1995). Use of follicle-stimulating hormone (FSH) to increase the in vitro fertilization (IVF) efficiency of mice. Journal of assisted reproduction and genetics, 12(10), 738–743.
-
Center for Animal Resources and Development, Kumamoto University. (2016, March 16). In Vitro Fertilization (IVF). The Manual for Lab Mouse. Retrieved from [Link]
- Byers, S. L., Payson, S. J., & Taft, R. A. (2011). Superovulation strategies for 6 commonly used mouse strains.
- Lisi, F., Rinaldi, L., Fishel, S., Lisi, R., Pepe, G., & Campbell, A. (2014). Sequential protocol with urinary-FSH/recombinant-FSH versus standard protocol with recombinant-FSH in women of advanced reproductive age. Gynecological endocrinology, 30(9), 650–653.
- Schlieper, N., Tiburcy, M., Flenkenthaler, F., & Wolf, E. (2023). Evaluation of Synthetic GnRH-Analog Peforelin with Regard to Oocyte Differentiation and Follicular Development in C57BL/6J Mice. International journal of molecular sciences, 24(13), 11029.
Sources
- 1. ilexlife.com [ilexlife.com]
- 2. This compound and ovulation induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro fertilization in mice: Strain differences in response to superovulation protocols and effect of cumulus cell removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of follicle-stimulating hormone (FSH) to increase the in vitro fertilization (IVF) efficiency of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Superovulation Strategies for 6 Commonly Used Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse female superovulation guideline | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 7. Superovulation Protocol | Taconic Biosciences [taconic.com]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. forskningsetikk.no [forskningsetikk.no]
- 10. uni-muenster.de [uni-muenster.de]
- 11. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Urofollitropin Effects Using Cell Culture Techniques
Introduction: Elucidating the In Vitro Action of Urofollitropin
This compound is a highly purified preparation of follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women.[1][2][3] As a gonadotropin, its primary physiological role is to stimulate the growth and development of ovarian follicles, making it a cornerstone in assisted reproductive technologies (ART).[4][5][6] To advance our understanding of its precise biological effects, optimize its therapeutic use, and develop novel fertility treatments, robust in vitro models are indispensable. These models allow researchers to dissect the molecular and cellular responses of ovarian cells to this compound in a controlled environment, free from the systemic complexities of an intact organism.[7][8]
This guide provides a comprehensive overview of the key cell culture techniques and detailed protocols for investigating the effects of this compound. We will explore primary cell models that closely mimic the physiological environment of the ovary, stable cell lines for high-throughput screening, and functional assays to quantify biological responses. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific scientific questions.
Core Mechanism of Action: FSH Receptor Signaling
This compound exerts its biological effects by binding to the follicle-stimulating hormone receptor (FSHR), a G protein-coupled receptor (GPCR) located on the surface of ovarian granulosa cells.[4][9] This binding event initiates a cascade of intracellular signaling events that are critical for follicular maturation.
The canonical signaling pathway involves the activation of the Gαs subunit, which stimulates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[9] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates a multitude of downstream target proteins.[9] This cascade ultimately upregulates the expression of key genes involved in:
-
Steroidogenesis: Notably, the aromatase enzyme (CYP19A1), which converts androgens to estrogens.[9]
-
Cell Proliferation and Differentiation: Promoting the growth and maturation of granulosa cells.
-
Expression of other crucial factors: Including the luteinizing hormone (LH) receptor.
Emerging evidence also suggests the involvement of other pathways, such as the PI3K/Akt signaling pathway, which plays a role in cell survival and maturation.[10]
In Vitro Models for this compound Research
The choice of an in vitro model is paramount and depends entirely on the research question. Three primary systems are commonly employed:
-
Primary Granulosa Cell Culture: This is the most physiologically relevant model for studying the direct effects of this compound on its target cells. Granulosa cells are isolated from follicular fluid obtained during ART procedures or from animal ovaries.[11][12][13] These cells retain their steroidogenic capacity and FSH responsiveness for a limited time in culture, making them ideal for studying hormone production, gene expression, and cell signaling.[14] The primary limitation is their finite lifespan and the inherent variability between patient/animal donors.[13]
-
Ovarian Follicle Culture (2D and 3D): This advanced system involves culturing intact ovarian follicles, thereby preserving the critical bidirectional communication between the oocyte and its surrounding granulosa cells.[7][15]
-
2D Culture: Follicles are cultured on a flat substrate. While simpler, this method can lead to an unnatural flattening of the follicle and may alter cell-cell interactions.[8]
-
3D Culture: Follicles are encapsulated within a hydrogel matrix, such as alginate or collagen, which maintains their three-dimensional architecture.[16][17] This system more closely mimics the in vivo environment and supports follicle growth, differentiation, and oocyte maturation.[15][18] 3D culture is invaluable for studying the complete process of folliculogenesis under the influence of this compound.
-
-
Immortalized Cell Lines: For studies requiring high reproducibility and scalability, such as drug screening or detailed mechanistic analysis, immortalized cell lines are invaluable.
-
FSHR-Expressing Reporter Lines: Cell lines like Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK-293) can be engineered to stably express the human FSH receptor.[19][20] These are often coupled with a reporter system (e.g., luciferase or a fluorescent biosensor) linked to cAMP production, allowing for high-throughput quantification of receptor activation.[19][21]
-
Immortalized Granulosa Cell Lines: While challenging to develop, some immortalized granulosa cell lines that retain FSH responsiveness have been established and can serve as useful models for studying receptor function and steroidogenesis.[22]
-
Experimental Workflow and Protocols
The following diagram outlines a typical experimental workflow for studying this compound effects, from cell isolation to endpoint analysis.
Protocol 1: Isolation and Primary Culture of Human Granulosa Cells
This protocol is adapted from methods using density gradient centrifugation to separate granulosa cells from red blood cells and cellular debris in follicular fluid.[12][23]
Materials:
-
Follicular fluid from patients undergoing oocyte retrieval.
-
Phosphate Buffered Saline (PBS), sterile.
-
Density gradient medium (e.g., Ficoll-Paque™ or Percoll®).
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Fibronectin-coated culture plates/flasks.
-
Sterile conical tubes (15 mL and 50 mL).
-
Refrigerated centrifuge.
Methodology:
-
Preparation: Pre-warm culture medium to 37°C. Prepare a 1:1 mixture of PBS and Percoll solution in 50 mL conical tubes (e.g., 10 mL total volume).[23]
-
Layering: Carefully layer the follicular fluid on top of the density gradient medium at a 4:1 or 3:1 ratio (fluid:gradient).[23] Avoid mixing the layers.
-
Centrifugation: Centrifuge the tubes at 800-850 x g for 15-20 minutes at 4°C with the brake off.[23]
-
Cell Collection: After centrifugation, three layers will be visible. The granulosa cells will be concentrated in the "buffy coat" layer at the interface between the plasma/follicular fluid and the density gradient medium. Carefully aspirate this layer using a sterile pipette.
-
Washing: Transfer the collected cells to a new 15 mL conical tube. Wash the cells by adding 10 mL of sterile PBS or culture medium and centrifuging at 400 x g for 10 minutes at 10°C.[23] Repeat the wash step twice to remove any remaining density gradient medium.
-
Cell Counting and Seeding: Resuspend the final cell pellet in a known volume of pre-warmed culture medium. Perform a cell count using a hemocytometer and assess viability with Trypan Blue. Seed the cells onto fibronectin-coated plates at a density of 1-2 x 10^5 viable cells/cm².
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂. Allow cells to adhere for 24-48 hours before starting experimental treatments. For some applications, a preincubation period of up to 7 days may be necessary for cells to regain FSH responsiveness.[14]
Protocol 2: Assessing this compound-Induced Steroidogenesis
This protocol measures the production of estradiol (E2) and progesterone (P4), key functional outputs of granulosa cells, in response to this compound.
Materials:
-
Primary granulosa cells cultured in 24- or 48-well plates.
-
This compound stock solution of known concentration.
-
Culture medium (serum-free or low-serum medium is recommended for the treatment period to avoid interference from serum steroids).
-
Androstenedione (A4) solution (substrate for aromatase, typically 10-100 nM).
-
Commercial ELISA kits for Estradiol and Progesterone.
Methodology:
-
Cell Seeding: Plate granulosa cells as described in Protocol 1 and allow them to adhere.
-
Starvation (Optional but Recommended): Once cells are confluent (typically 48-72 hours post-seeding), replace the growth medium with serum-free or low-serum medium for 12-24 hours. This minimizes basal steroid production.
-
Treatment: Prepare serial dilutions of this compound in the treatment medium. A typical dose range to test is 0.1 to 100 IU/L.
-
Add Substrate: Add androstenedione to all wells to ensure substrate for estradiol synthesis is not a limiting factor.
-
Incubation: Add the this compound dilutions to the respective wells. Include a "vehicle control" (medium + A4 only) and a positive control if available (e.g., Forskolin, a direct activator of adenylyl cyclase). Incubate for 48-72 hours.
-
Supernatant Collection: At the end of the incubation period, carefully collect the culture supernatant from each well. Centrifuge briefly to pellet any cell debris and store at -20°C or -80°C until analysis.
-
ELISA: Quantify the concentration of estradiol and progesterone in the supernatants using commercial ELISA kits, following the manufacturer's instructions precisely.
-
Data Normalization: After collecting the supernatant, lyse the cells in the plate and measure the total protein content in each well (e.g., using a BCA assay). Normalize the hormone concentrations to the total protein content (e.g., pg of E2 per µg of protein) to account for any variations in cell number between wells.
Protocol 3: Quantifying Gene Expression Changes via qPCR
This protocol measures changes in the mRNA levels of FSH-responsive genes, providing insight into the molecular mechanisms of this compound action.
Materials:
-
Granulosa cells cultured and treated with this compound as described above.
-
RNA lysis buffer (e.g., TRIzol™, RLT buffer).
-
RNA isolation kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (e.g., CYP19A1, LHCGR, STAR) and a housekeeping gene (e.g., ACTB, GAPDH).
Methodology:
-
Cell Lysis: After the desired treatment period (typically 6-24 hours for gene expression studies), remove the culture medium and wash the cells once with cold PBS. Add RNA lysis buffer directly to the wells to lyse the cells and stabilize the RNA.
-
RNA Isolation: Isolate total RNA from the cell lysates using a commercial kit according to the manufacturer's protocol. Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 500 ng to 1 µg) into complementary DNA (cDNA) using a cDNA synthesis kit.
-
Quantitative PCR (qPCR): Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for a target gene, and the diluted cDNA. Run the reaction on a real-time PCR machine.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the Delta-Delta Ct (2^-ΔΔCt) method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle control group.
Data Summary and Expected Outcomes
The following table summarizes typical parameters and expected results for the protocols described.
| Parameter | Primary Granulosa Cells | Endpoint Assay | Typical this compound Range | Expected Outcome |
| Seeding Density | 1-2 x 10^5 cells/cm² | Steroidogenesis (ELISA) | 1 - 100 IU/L | Dose-dependent increase in estradiol and progesterone secretion.[14] |
| Incubation Time | 48 - 72 hours | Gene Expression (qPCR) | 1 - 100 IU/L | Upregulation of CYP19A1, STAR, and LHCGR mRNA levels. |
| Incubation Time | 6 - 24 hours | Cell Viability (MTT) | 1 - 100 IU/L | Increased cell viability/proliferation compared to vehicle control. |
| Incubation Time | 48 - 96 hours | cAMP Accumulation | 0.1 - 100 IU/L | Rapid, dose-dependent increase in intracellular cAMP levels. |
| Incubation Time | 15 - 60 minutes |
Comparative Studies: this compound vs. Recombinant FSH
A significant area of research involves comparing the in vitro effects of urinary-derived FSH (this compound) with recombinant FSH (rFSH). While both bind to the FSHR, they differ in their glycosylation patterns, which can affect receptor binding affinity and signal transduction.[6] Some studies suggest that this compound may yield oocytes of better quality, though often fewer in number, compared to rFSH.[24] The cell culture models described herein are ideal for directly comparing these two forms of FSH in terms of steroidogenic potency, gene expression profiles, and effects on cell proliferation, providing valuable data to complement clinical observations.[25][26]
Conclusion
The cell culture techniques outlined in this guide provide a powerful and versatile platform for investigating the biological effects of this compound. From primary granulosa cells that closely model physiological responses to engineered cell lines for high-throughput screening, these in vitro systems enable a deep and mechanistic understanding of how this compound drives follicular development. By carefully selecting the appropriate model and endpoint assays, researchers can effectively elucidate signaling pathways, quantify functional responses, and contribute to the ongoing optimization of fertility treatments.
References
-
Patsnap Synapse. (2024). What is the mechanism of this compound?[Link]
-
Patsnap Synapse. (2024). What is this compound used for?[Link]
-
Zuccotti, M., et al. (2015). 3D culture of ovarian follicles: a system towards their engineering? Human Reproduction Update. [Link]
-
Khattak, H., et al. (2014). Three-dimensional systems for in vitro follicular culture: overview of alginate-based matrices. Reproduction, Fertility and Development. [Link]
-
Telfer, E. E., & McLaughlin, M. (2012). Ovarian Follicle Culture: Advances and Challenges for Human and Non-human Primates. Human Reproduction Update. [Link]
-
Hornick, J. E., et al. (2020). In vitro ovarian follicle growth: a comprehensive analysis of key protocol variables. Biology of Reproduction. [Link]
-
Wikipedia. This compound. [Link]
-
National Center for Biotechnology Information. This compound | C42H65N11O12S2 | CID 73759969 - PubChem. [Link]
-
Drugs.com. (2025). This compound (Professional Patient Advice). [Link]
-
Keye, W. R., et al. (2008). Clinical efficacy of highly purified urinary FSH versus recombinant FSH in volunteers undergoing controlled ovarian stimulation for in vitro fertilization: a randomized, multicenter, investigator-blind trial. Fertility and Sterility. [Link]
-
Markegren, H., et al. (2024). 3D culture of ovarian follicles in granular and nanofibrillar hydrogels. Journal of Materials Science: Materials in Medicine. [Link]
-
David, R., et al. (2021). Creating an Artificial 3-Dimensional Ovarian Follicle Culture System Using a Microfluidic System. Micromachines. [Link]
-
Mason, H., et al. (2003). Ovarian follicle culture: an old technique revisited. Endocrine Abstracts. [Link]
-
Wikipedia. Ovarian culture. [Link]
-
Semantic Scholar. 3D culture of ovarian follicles: a system towards their engineering?[Link]
-
Contreras Bretherton, C., et al. (1999). [Embryonic quality in the use of urofolitropin vs recombinant FSH for in vitro fertilization]. Ginecologia y obstetricia de Mexico. [Link]
-
Sprengel, R., et al. (1990). Establishment of steroidogenic granulosa cell lines expressing follicle stimulating hormone receptors. Molecular Endocrinology. [Link]
-
Spears, N., et al. (1998). In vitro culture of ovarian follicles. Reproduction. [Link]
-
Medscape. Bravelle, Fertinorm HP (this compound) dosing, indications, interactions, adverse effects, and more. [Link]
-
Figenschau, Y., et al. (1996). A simplified serum-free method for preparation and cultivation of human granulosa-luteal cells. Human Reproduction. [Link]
-
Tapanainen, J. S., et al. (1992). Development of a human granulosa cell culture model with follicle stimulating hormone responsiveness. Human Reproduction. [Link]
-
Fallah, N., et al. (2022). Optimized Primary Culture and Subculture of Granulosa Cells. ResearchGate. [Link]
-
eENZYME. Follicle-Stimulating Hormone Receptor (FSHR) ACTOne Stable Cell Line. [Link]
-
RxList. Bravelle (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
-
Ziebe, S., et al. (2013). Ovarian Stimulation with this compound (uFSH) Results in a Lower Yield of Oocytes Compared to Recombinant FSH (rFSH), Nevertheless... The Open Reproductive Science Journal. [Link]
-
Simoni, M., & Santi, D. (2020). Actions and Roles of FSH in Germinative Cells. MDPI. [Link]
-
Baukloh, V., et al. (1999). Recombinant FSH vs. urinary FSH for ovarian stimulation in in vitro fertilization. Gynecological Endocrinology. [Link]
-
Beers, W. H., & Strickland, S. (1978). A cell culture assay for follicle-stimulating hormone. Journal of Biological Chemistry. [Link]
-
Zirh, S., et al. (2021). A new isolation and culture method for granulosa cells. ResearchGate. [Link]
-
Cannon, V., et al. (2012). Development of a novel protocol for isolation and purification of human granulosa cells. Journal of Assisted Reproduction and Genetics. [Link]
-
Balen, A. H., et al. (2000). Induction of ovulation in women undergoing assisted reproductive techniques: recombinant human FSH (follitropin alpha) versus highly purified urinary FSH (this compound HP). Human Reproduction. [Link]
-
Blohberger, J., et al. (2021). A rapid and robust method for the cryopreservation of human granulosa cells. Histochemistry and Cell Biology. [Link]
-
Wang, Y., et al. (2022). A novel role of follicle-stimulating hormone (FSH) in various regeneration-related functions of endometrial stem cells. Cell Communication and Signaling. [Link]
-
ResearchGate. Expression of the FSH receptor in cell lines | Download Table. [Link]
-
Innoprot. FSH Functional Assay - Follicle stimulating hormone Functional Assay. [Link]
-
Livigni, A., et al. (2023). Follicle-Stimulating Hormone (FSH) Action on Spermatogenesis: A Focus on Physiological and Therapeutic Roles. MDPI. [Link]
-
Xiamen Origin Biotech Co., Ltd. (2023). This compound: A Powerful Fertility Drug. [Link]
-
van Wely, M., et al. (2005). This compound and ovulation induction. Treatments in Endocrinology. [Link]
Sources
- 1. CAS 97048-13-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Bravelle (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. This compound and ovulation induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro ovarian follicle growth: a comprehensive analysis of key protocol variables† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rep.bioscientifica.com [rep.bioscientifica.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. This compound | C42H65N11O12S2 | CID 73759969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. A rapid and robust method for the cryopreservation of human granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a human granulosa cell culture model with follicle stimulating hormone responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Three-dimensional systems for in vitro follicular culture: overview of alginate-based matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3D culture of ovarian follicles: a system towards their engineering? | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 17. mdpi.com [mdpi.com]
- 18. 3D culture of ovarian follicles in granular and nanofibrillar hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. accegen.com [accegen.com]
- 20. FSHR Stable Cell Line | eEnzyme LLC [eenzyme.com]
- 21. innoprot.com [innoprot.com]
- 22. Establishment of steroidogenic granulosa cell lines expressing follicle stimulating hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development of a novel protocol for isolation and purification of human granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benthamopen.com [benthamopen.com]
- 25. Clinical efficacy of highly purified urinary FSH versus recombinant FSH in volunteers undergoing controlled ovarian stimulation for in vitro fertilization: a randomized, multicenter, investigator-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Recombinant FSH vs. urinary FSH for ovarian stimulation in in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Urofollitropin Administration for In Vitro Fertilization Research
Prepared by: Gemini, Senior Application Scientist
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Preface: The Role of Urofollitropin in Controlled Ovarian Stimulation
This compound is a highly purified preparation of follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women.[1][2][3] As a key gonadotropin, it is a cornerstone in the field of reproductive medicine and a critical tool for in vitro fertilization (IVF) research. Its primary function is to stimulate the growth and development of ovarian follicles, which contain the oocytes (eggs).[2][4][5] Understanding the nuanced application of this compound is essential for designing robust research protocols aimed at optimizing follicular recruitment, oocyte quality, and subsequent embryological outcomes.
This guide provides an in-depth exploration of the scientific principles underpinning this compound's use, detailed protocols for its administration in a research setting, and critical insights for data interpretation. The methodologies described herein are designed to ensure scientific validity and reproducibility for researchers investigating fertility, ovarian biology, and embryogenesis.
Part 1: Scientific Principles and Mechanistic Insights
Mechanism of Action: From Receptor Binding to Folliculogenesis
This compound's biological activity is identical to that of endogenous FSH. It functions by binding to specific FSH receptors, which are G protein-coupled receptors (GPCRs) located on the surface of ovarian granulosa cells.[2][6][7] This binding event initiates a cascade of intracellular signaling events critical for follicular development.
The key steps in the signaling pathway are:
-
Receptor Activation: this compound binds to the FSH receptor on the granulosa cell membrane.
-
G-Protein Stimulation: The activated receptor stimulates the Gs alpha subunit of the associated G-protein.
-
Adenylate Cyclase Activation: This leads to the activation of the enzyme adenylate cyclase, which converts ATP into cyclic adenosine monophosphate (cAMP).[2]
-
PKA Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).[2]
-
Gene Transcription: PKA then phosphorylates various downstream target proteins and transcription factors, leading to the upregulation of genes essential for follicular maturation. A major downstream effect is the increased expression of aromatase, the enzyme responsible for converting androgens into estrogens.[2]
This signaling cascade results in granulosa cell proliferation, an increase in follicular fluid, and the synthesis of hormones and growth factors that collectively support the developing follicle.[5]
Pharmacokinetic Profile
This compound is administered via subcutaneous or intramuscular injection.[3][4] Peak serum concentrations are typically reached within 10 to 21 hours, depending on the route of administration.[1] The dosing regimen is designed to maintain supraphysiological levels of FSH to rescue multiple follicles from atresia and stimulate their simultaneous growth.
Comparative Analysis: this compound vs. Recombinant FSH (rFSH)
A critical decision in IVF research is the choice between urinary-derived FSH (this compound) and recombinant FSH (rFSH), which is produced using DNA technology.[8]
| Feature | This compound (Highly Purified uFSH) | Recombinant FSH (rFSH) |
| Source | Extracted and purified from the urine of postmenopausal women.[2][3][4] | Produced by genetically engineered Chinese Hamster Ovary (CHO) cells.[9] |
| Composition | Contains a mixture of FSH isoforms with varying glycosylation patterns.[10] | Generally consists of less acidic, more standardized isoforms. |
| Purity | Highly purified to remove most urinary proteins, but may contain trace amounts of other proteins.[5] | Free of human-derived proteins and LH activity.[8] |
| Clinical Research Findings | Some studies suggest this compound may yield fewer oocytes, but potentially of higher quality, leading to comparable or sometimes better fertilization and pregnancy rates.[11][12][13] | Often associated with a higher yield of oocytes retrieved.[12] |
| Consistency | Batch-to-batch consistency can be a consideration. | High batch-to-batch consistency. |
While many large-scale studies show no statistically significant differences in live birth rates between the two,[14] some research indicates that the different isoform profiles may have subtle biological effects.[12][14] The choice may depend on the specific research question, such as investigating the impact of FSH glycosylation on oocyte competence or studying specific patient populations like poor ovarian responders.[15]
Part 2: Research Protocols for this compound Administration
Pre-Protocol Validation and Subject Screening
To ensure the integrity of the research data, a thorough screening process is mandatory before initiating any stimulation protocol.
-
Endocrine Evaluation: A baseline assessment of Follicle-Stimulating Hormone (FSH), Luteinizing Hormone (LH), estradiol (E2), and Anti-Müllerian Hormone (AMH) levels should be performed to characterize the subject's ovarian reserve.
-
Gynecologic Examination: A complete gynecologic exam, including a transvaginal ultrasound, is necessary to rule out contraindications such as ovarian cysts or abnormal uterine bleeding and to establish a baseline antral follicle count (AFC).[1]
-
Exclusion Criteria: Primary ovarian failure (indicated by high FSH), uncontrolled thyroid or adrenal disorders, and pregnancy must be excluded.[1][16]
Protocol for Controlled Ovarian Stimulation (COS) in an IVF Research Model
This protocol outlines a standard approach for using this compound for multifollicular development. Doses and timings must be individualized based on subject response.
Step-by-Step Methodology:
-
Initiation (Cycle Day 2 or 3): Begin subcutaneous or intramuscular administration of this compound.[17][18]
-
Initial Stimulation Phase (First 5 Days): Administer the starting dose daily for the first five days.[1][17]
-
First Monitoring Assessment: After 5 days of stimulation, perform the first monitoring assessment, including transvaginal ultrasound and serum estradiol measurement.[1][17]
-
Dose Adjustment: Based on the ovarian response, adjust the daily dose. Dose adjustments should not be made more frequently than every two days and should typically be in increments or decrements of 75 to 150 IU.[1][17] The goal is to achieve steady follicular growth without an excessive response. The maximum recommended daily dose is 450 IU.[1][17][19]
-
Ongoing Monitoring: Continue monitoring every 2-3 days until criteria for final oocyte maturation are met. The total duration of stimulation should generally not exceed 12 days.[17][18][19]
-
Triggering Final Oocyte Maturation: Administer human chorionic gonadotropin (hCG) to induce final oocyte maturation when at least two or three leading follicles have reached a mean diameter of 17-18 mm.[20]
-
Withholding the Trigger: Crucially , if monitoring suggests an increased risk of Ovarian Hyperstimulation Syndrome (OHSS) (e.g., excessively high estradiol levels or a very high number of developing follicles), the hCG trigger must be withheld to prevent this serious complication.[17][18]
-
Oocyte Retrieval: Schedule oocyte retrieval for approximately 36 hours after hCG administration.[20]
Dosing and Monitoring Summary Table
| Parameter | Protocol Detail | Rationale & Causality |
| Starting Dose | 150-225 IU/day.[17][18][19] May be higher in known poor responders. | To recruit a cohort of antral follicles and initiate their growth phase. The dose is selected to exceed the FSH threshold for follicular development. |
| Administration Route | Subcutaneous (SC) or Intramuscular (IM).[17][21] | SC is preferred for patient convenience and causes less discomfort.[9] Both routes have established bioavailability. |
| Treatment Duration | Typically 7-12 days.[17][19][22] | This timeframe aligns with the natural follicular phase and allows sufficient time for follicles to reach pre-ovulatory size. |
| Ultrasound Monitoring | Every 2-3 days after the initial 5 days.[1][17] | To track the number and size of developing follicles and assess endometrial thickness, providing a direct measure of ovarian response. |
| Serum E2 Monitoring | Every 2-3 days, in conjunction with ultrasound.[1][17] | Estradiol levels correlate with the number and health of developing follicles and are a key indicator of OHSS risk. |
| hCG Trigger Criteria | ≥2-3 follicles of 17-18 mm diameter.[20] | This size indicates follicular maturity and oocyte competence. Triggering too early or too late can compromise oocyte quality. |
Part 3: Data Interpretation and Risk Management
Interpreting Ovarian Response
-
Optimal Response: Characterized by the steady growth of a cohort of follicles and a corresponding rise in serum estradiol levels.
-
Poor Response: Defined by the development of few follicles (e.g., <4) despite adequate doses of this compound. Research protocols for poor responders may involve higher starting doses or the use of adjuvant therapies.[15][23][24]
-
Hyper-Response: The development of an excessive number of follicles and rapidly rising, very high estradiol levels. This indicates a high risk for OHSS, and the dose should be reduced or the cycle canceled by withholding hCG.[17]
Management of Side Effects and Risks in a Research Setting
While generally well-tolerated, this compound administration carries potential risks that must be managed diligently within a research protocol.
| Side Effect/Risk | Clinical Manifestation | Management in Research |
| Ovarian Hyperstimulation Syndrome (OHSS) | Mild/Moderate: Abdominal bloating, pain, nausea.[25] Severe: Rapid weight gain, severe pelvic pain, decreased urination, shortness of breath, thromboembolic events.[16][19][26] | The most critical risk. Withhold hCG trigger if signs of excessive response are observed.[17][18] Subjects should be closely monitored post-trigger if they proceed. |
| Multiple Gestation | Increased chance of twins, triplets, etc.[27] | While a clinical risk, in an IVF research context, this is controlled by the number of embryos transferred. It remains a key counseling point for subjects. |
| Injection Site Reactions | Redness, swelling, pain, or bruising at the injection site.[25] | Generally mild and self-limiting. Advise subjects to rotate injection sites daily.[17] |
| Other Common Effects | Headache, abdominal cramps, bloating, hot flashes, breast tenderness.[16][18][26] | These are typically mild and transient. Subjects should be instructed to report any severe or persistent symptoms. |
References
-
This compound Dosage Guide + Max Dose, Adjustments - Drugs.com. (n.d.). Drugs.com. Retrieved from [Link]
-
This compound (intramuscular route, subcutaneous route) - Side effects & dosage. (2025, March 31). Mayo Clinic. Retrieved from [Link]
-
This compound (Professional Patient Advice) - Drugs.com. (2025, September 1). Drugs.com. Retrieved from [Link]
-
Bravelle, Fertinorm HP (this compound) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved from [Link]
-
What is the mechanism of this compound? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
Abdel-Wadoud, M., et al. (2001). Clinical efficacy of highly purified urinary FSH versus recombinant FSH in volunteers undergoing controlled ovarian stimulation for in vitro fertilization: a randomized, multicenter, investigator-blind trial. Fertility and Sterility, 76(5), 948-955. Retrieved from [Link]
-
This compound: Side Effects, Uses, Dosage, Interactions, Warnings. (2022, September 14). RxList. Retrieved from [Link]
-
van Wely, M., et al. (2011). Recombinant versus urinary gonadotrophin for ovarian stimulation in assisted reproductive technology cycles. Cochrane Database of Systematic Reviews, (2). Retrieved from [Link]
-
This compound - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
What is this compound used for? (2024, June 14). Patsnap Synapse. Retrieved from [Link]
-
Contreras Bretherton, C., et al. (1999). [Embryonic quality in the use of urofolitropin vs recombinant FSH for in vitro fertilization]. Ginecologia y obstetricia de Mexico, 67, 216-220. Retrieved from [Link]
-
This compound. (n.d.). Drugs.com. Retrieved from [Link]
-
This compound | C42H65N11O12S2 | CID 73759969 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
What are the side effects of this compound? (2024, July 12). Patsnap Synapse. Retrieved from [Link]
-
This compound Side Effects: Common, Severe, Long Term - Drugs.com. (2025, February 23). Drugs.com. Retrieved from [Link]
-
Balasch, J., et al. (1996). Induction of ovulation in women undergoing assisted reproductive techniques: recombinant human FSH (follitropin alpha) versus highly purified urinary FSH (this compound HP). Human Reproduction, 11(8), 1634-1637. Retrieved from [Link]
-
Bravelle (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved from [Link]
-
Kemeter, P., Stroh-Weigert, M., & Feichtinger, W. (2013). Ovarian Stimulation with this compound (uFSH) Results in a Lower Yield of Oocytes Compared to Recombinant FSH (rFSH), Nevertheless, uFSH is at Least as Effective as rFSH in Younger Patients: Preliminary Results of a Retrospective Study with Antagonist Protocols in an IVF/ICSI Program. The Open Reproductive Science Journal, 5, 1-13. Retrieved from [Link]
-
This compound: A Powerful Fertility Drug. (2023, December 21). Xiamen Origin Biotech Co., Ltd. Retrieved from [Link]
-
This compound: Key Safety & Patient Guidance. (2025, October 31). Drugs.com. Retrieved from [Link]
-
Highly-Purified this compound CAS 97048-13-0. (n.d.). Xiamen Origin Biotech Co., Ltd. Retrieved from [Link]
-
Fleming, R., et al. (1995). Use of follicle-stimulating hormone alone (this compound) to stimulate the ovaries for assisted conception after pituitary desensitization. Fertility and Sterility, 63(1), 92-97. Retrieved from [Link]
-
This compound – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
van Wely, M., et al. (2005). This compound and ovulation induction. Treatments in endocrinology, 4(3), 155-165. Retrieved from [Link]
-
FDA APPROVES BRAVELLE™ (this compound for injection, purified). (2002, May 6). Ferring Pharmaceuticals. Retrieved from [Link]
-
(PDF) Ovarian Stimulation with this compound (uFSH) Results in a Lower Yield of Oocytes Compared to Recombinant FSH (rFSH), Nevertheless, uFSH is at Least as Effective as rFSH in Younger Patients: Preliminary Results of a Retrospective Study with Antagonist Protocols in an IVF/ICSI Program. (2016, January 25). ResearchGate. Retrieved from [Link]
-
Researching the Phenomenon of Poor Ovarian Responders and Management Strategies in IVF: A Narrative Review. (2021). National Institutes of Health. Retrieved from [Link]
-
Effectiveness of highly purified this compound treatment in patients with idiopathic azoospermia before testicular sperm extraction | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Management of poor ovarian responders in IVF. (n.d.). OUCI. Retrieved from [Link]
-
What Is the Best Regimen for Ovarian Stimulation of Poor Responders in ART/IVF? (2020, April 16). Frontiers in Endocrinology. Retrieved from [Link]
-
Comparison of pregnancy rates for poor responders using IVF with mild ovarian stimulation versus conventional IVF: a guideline (2018). (2018). American Society for Reproductive Medicine. Retrieved from [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. originbiopharma.com [originbiopharma.com]
- 6. This compound | C42H65N11O12S2 | CID 73759969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 97048-13-0: this compound | CymitQuimica [cymitquimica.com]
- 8. Recombinant versus urinary gonadotrophin for ovarian stimulation in assisted reproductive technology cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA APPROVES BRAVELLE™ (this compound for injection, purified) - Ferring Global [ferring.com]
- 10. This compound and ovulation induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Embryonic quality in the use of urofolitropin vs recombinant FSH for in vitro fertilization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamopen.com [benthamopen.com]
- 13. researchgate.net [researchgate.net]
- 14. Clinical efficacy of highly purified urinary FSH versus recombinant FSH in volunteers undergoing controlled ovarian stimulation for in vitro fertilization: a randomized, multicenter, investigator-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Researching the Phenomenon of Poor Ovarian Responders and Management Strategies in IVF: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 17. drugs.com [drugs.com]
- 18. reference.medscape.com [reference.medscape.com]
- 19. This compound (intramuscular route, subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. drugs.com [drugs.com]
- 22. originbiopharma.com [originbiopharma.com]
- 23. Frontiers | What Is the Best Regimen for Ovarian Stimulation of Poor Responders in ART/IVF? [frontiersin.org]
- 24. Comparison of pregnancy rates for poor responders using IVF with mild ovarian stimulation versus conventional IVF: a guideline (2018) | American Society for Reproductive Medicine | ASRM [asrm.org]
- 25. What are the side effects of this compound? [synapse.patsnap.com]
- 26. drugs.com [drugs.com]
- 27. This compound [myactivehealth.com]
Application Notes and Protocols: Development of a Bioassay for Urofollitropin Activity
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of a cell-based bioassay to determine the biological activity of urofollitropin. This compound, a purified form of follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women, is a critical therapeutic agent in reproductive medicine.[1][2] Ensuring its potency and consistency is paramount for clinical efficacy. This guide details an in vitro bioassay methodology centered on the activation of the FSH receptor and subsequent measurement of cyclic adenosine monophosphate (cAMP), a key second messenger in the signaling cascade. The protocol is designed to be robust, reproducible, and reflective of the hormone's mechanism of action, providing a reliable alternative to traditional in vivo methods.
Introduction: The Imperative for a Robust this compound Bioassay
This compound is a cornerstone in assisted reproductive technologies (ART), where it is used to stimulate the growth and maturation of ovarian follicles.[1][2] The biological activity of this compound is conferred by its active component, follicle-stimulating hormone (FSH), a glycoprotein hormone composed of two subunits, alpha and beta.[3] The beta subunit is unique to FSH and dictates its specific interaction with the FSH receptor (FSHR), a G protein-coupled receptor (GPCR) located on the surface of ovarian granulosa cells.[3][4]
Due to the inherent microheterogeneity of gonadotropins, arising from variations in glycosylation, simply measuring the protein concentration (immunoreactivity) does not always correlate with its biological activity.[5][6] Therefore, a functional bioassay that measures the physiological response elicited by the hormone is essential for the quality control, potency testing, and lot-to-lot consistency of this compound preparations.[7][8]
Historically, in vivo assays, such as the Steelman-Pohley assay in rats, were the gold standard for determining FSH bioactivity.[9][10][11] However, these methods are time-consuming, ethically contentious due to the use of animals, and can exhibit high variability.[11][12] The development of in vitro cell-based assays offers a more ethical, precise, and high-throughput alternative.[5][10][11] This application note focuses on an in vitro bioassay that leverages a cell line stably expressing the human FSH receptor and quantifies the downstream production of cAMP.
Scientific Principles: Mechanism of this compound Action
The biological activity of this compound is initiated by the binding of FSH to its specific receptor, FSHR, on target cells.[2][3] This interaction triggers a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gαs).[4][13][14] The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3][14]
cAMP acts as a crucial second messenger, initiating a downstream signaling cascade.[13] It primarily activates Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins and transcription factors, such as the cAMP response element-binding protein (CREB).[3][13][15] This cascade of events ultimately leads to the physiological responses associated with FSH, including follicular development and steroidogenesis.[2][14]
The direct relationship between FSHR activation and cAMP production provides a quantifiable and specific endpoint for a bioassay. By measuring the dose-dependent increase in intracellular cAMP levels in response to this compound, we can accurately determine its biological potency.
FSH Receptor Signaling Pathway
The following diagram illustrates the canonical Gαs-dependent signaling pathway activated by the binding of FSH to its receptor.
Caption: FSH Receptor Signaling Cascade.
Materials and Reagents
This section outlines the necessary materials and reagents for the this compound bioassay. Sourcing from reputable suppliers is crucial for assay consistency.
| Item | Description/Supplier | Purpose |
| Cell Line | CHO-K1 or HEK293 cells stably transfected with the human FSH receptor (e.g., from ATCC or other commercial vendors).[10][16][17] | Host system for FSHR-mediated signaling. |
| Cell Culture Medium | Ham's F-12 or DMEM/F-12, supplemented with 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin. | Cell growth and maintenance. |
| This compound Standard | WHO International Standard for this compound or a well-characterized in-house reference standard.[18] | Calibrator for determining the relative potency of test samples. |
| This compound Test Sample | The this compound preparation to be assayed. | Unknown sample for potency determination. |
| cAMP Assay Kit | A competitive immunoassay kit for cAMP quantification (e.g., HTRF, ELISA, or LANCE).[19][20][21] | Detection and quantification of intracellular cAMP. |
| Phosphodiesterase Inhibitor | 3-isobutyl-1-methylxanthine (IBMX).[19] | Prevents the degradation of cAMP, enhancing signal accumulation. |
| Cell Lysis Buffer | Provided with the cAMP assay kit or a suitable alternative. | Releases intracellular cAMP for measurement. |
| Assay Plates | 96-well or 384-well white, solid-bottom cell culture plates. | Platform for cell culture and assay execution. |
| Reagents for Cell Culture | Trypsin-EDTA, PBS, cell counting solution (e.g., Trypan Blue). | Standard cell culture procedures. |
Experimental Protocol
The following protocol provides a step-by-step guide for performing the this compound bioassay. Optimization of certain parameters, such as cell seeding density and incubation times, may be necessary depending on the specific cell line and assay kit used.
Cell Culture and Seeding
-
Maintain the FSHR-expressing cell line in the recommended growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells regularly to maintain them in the exponential growth phase.
-
Harvest the cells using Trypsin-EDTA and perform a cell count to determine cell viability and concentration.
-
Seed the cells into a 96-well or 384-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well).
-
Incubate the plate for 24 hours to allow the cells to attach and form a monolayer.
Preparation of Standards and Samples
-
Reconstitute the this compound reference standard and test samples in an appropriate assay buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like IBMX).
-
Prepare a serial dilution series of the reference standard to generate a standard curve. The concentration range should encompass the expected EC₅₀ value.
-
Prepare at least three independent dilutions of the test sample, aiming to have their responses fall within the linear portion of the standard curve.
Cell Stimulation and Lysis
-
Aspirate the culture medium from the cell plate.
-
Add the prepared this compound standards and test samples to the respective wells. Include wells with assay buffer only as a negative control.
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 30-60 minutes) to allow for cAMP accumulation.
-
Lyse the cells by adding the lysis buffer provided in the cAMP assay kit to each well.
-
Incubate for the recommended time to ensure complete cell lysis and release of intracellular cAMP.
cAMP Quantification
-
Follow the manufacturer's instructions for the chosen cAMP assay kit. This typically involves adding the detection reagents to the cell lysates.
-
Incubate the plate for the specified duration to allow for the competitive binding reaction to reach equilibrium.
-
Read the plate on a suitable plate reader (e.g., a fluorescence or luminescence reader, depending on the assay format).
Experimental Workflow Diagram
Caption: this compound Bioassay Workflow.
Data Analysis and Interpretation
The raw data obtained from the plate reader (e.g., fluorescence or luminescence units) is inversely proportional to the amount of cAMP in the sample for many common assay formats.
-
Generate a Standard Curve: Plot the response values for the this compound reference standard against the logarithm of their concentrations. Fit the data to a four-parameter logistic (4PL) or five-parameter logistic (5PL) non-linear regression model.
-
Determine Sample Concentrations: Interpolate the response values of the test samples onto the standard curve to determine their respective concentrations.
-
Calculate Relative Potency: The relative potency of the test sample is calculated by comparing its dose-response curve to that of the reference standard. This is typically done using parallel line analysis (PLA) or a similar statistical method as outlined in pharmacopeias like the USP and EP.[11][22] The potency is usually expressed in International Units (IU) per milligram or per vial.
Assay Validation and Acceptance Criteria
A robust bioassay must be validated to ensure it is fit for its intended purpose.[7][8][23] Key validation parameters and typical acceptance criteria are summarized below.
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte in the presence of components that may be expected to be present. | No significant response from a placebo or other related but inactive hormones.[8] |
| Accuracy | The closeness of agreement between the value which is accepted as a true value and the value found. | Recovery of a known amount of analyte should be within 80-120%.[8][24] |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Intra- and inter-assay coefficient of variation (%CV) should be ≤15-20%.[24][25] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. | R² value of the standard curve should be ≥0.98. |
| Range | The interval between the upper and lower concentrations of analyte in the sample for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity. | The linear portion of the dose-response curve. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Assay performance should not be significantly affected by minor variations in parameters like incubation time or temperature. |
Conclusion and Best Practices
The in vitro bioassay described in this application note provides a reliable and efficient method for determining the biological activity of this compound. By mimicking the hormone's natural mechanism of action and quantifying a key downstream signaling event, this assay offers a significant improvement over traditional in vivo methods in terms of ethics, throughput, and precision.
Key Best Practices for Success:
-
Consistent Cell Culture: Maintain a consistent cell culture practice to minimize variability in cell health and receptor expression.
-
Reference Standard Management: Properly store and handle the reference standard to ensure its stability and integrity.
-
Assay Optimization: Thoroughly optimize assay parameters for your specific cell line and reagents.
-
Statistical Rigor: Employ appropriate statistical methods for data analysis and potency calculation.
-
Adherence to Regulatory Guidelines: When developing a bioassay for regulated products, ensure compliance with relevant guidelines from bodies such as the USP and EP.[8][26]
By adhering to these principles and protocols, researchers and drug development professionals can confidently implement a robust bioassay for the accurate and reliable potency determination of this compound.
References
-
Patsnap Synapse. (2024, June 14). What is this compound used for?. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?. [Link]
-
PubMed. An improved in vitro bioassay for follicle-stimulating hormone (FSH): suitable for measurement of FSH in unextracted human serum. [Link]
-
Bioanalysis Zone. Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. [Link]
-
The Journal of Clinical Endocrinology & Metabolism. Homologous in Vitro Bioassay for Follicle-Stimulating Hormone (FSH) Reveals Increased FSH Biological Signal during the Mid- to Late Luteal Phase of the Human Menstrual Cycle. [Link]
-
PubMed. Sensitive in vitro bioassay for the measurement of serum follicle-stimulating hormone. [Link]
-
National Institutes of Health. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells. [Link]
-
Taylor & Francis. Follicle-stimulating hormone receptor – Knowledge and References. [Link]
-
Oxford Academic. In vitro bioassay for human serum follicle-stimulating hormone (FSH) based on L cells transfected with recombinant rat FSH receptor: validation of a model system. [Link]
-
Oxford Academic. FSH Receptor Signaling: Complexity of Interactions and Signal Diversity. [Link]
-
Wikipedia. Follicle-stimulating hormone receptor. [Link]
-
ResearchGate. Model of signal transductional pathways of the FSH receptor. Upon.... [Link]
-
PubMed. Bioassays of follicle stimulating hormone. [Link]
-
National Institutes of Health. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells. [Link]
-
PubChem. This compound | C42H65N11O12S2 | CID 73759969. [Link]
-
Medscape. Bravelle, Fertinorm HP (this compound) dosing, indications, interactions, adverse effects, and more. [Link]
-
PubMed. Bioassays of gonadotropins. [Link]
-
National Center for Biotechnology Information. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]
-
Bio-protocol. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. [Link]
-
Pharmaceutical Networking. (2020, March 19). Bioassay method development and validation. [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Gonadotrophin releasing Hormone Receptor Functional Assay Service. [Link]
-
ResearchGate. Bioassays for Therapeutic Proteins: Design, Validation and Beyond | Request PDF. [Link]
-
Creative BioMart. cAMP Accumulation Assay. [Link]
-
Endocrine Connections. Comparative pharmacology of a new recombinant FSH expressed by a human cell line. [Link]
-
MDPI. Biological Assay to Determine Gonadotropin Potency: From In Vivo to In Vitro Sustainable Method. [Link]
-
ResearchGate. Bioassays of Gonadotropins | Request PDF. [Link]
-
BioPharm International. (2019, November 1). Essentials in Bioassay Development. [Link]
-
National Institutes of Health. Measuring Precision in Bioassays: Rethinking Assay Validation. [Link]
-
PubMed. Functional expression of the recombinant human FSH receptor. [Link]
-
Eco-Vector Journals Portal. CHO cell line selection for development of stable cell line producing recombinant human follicle-stimulating hormone. [Link]
-
NIBSC. Follicle Stimulating Hormone, (FSH, this compound), Urinary, Human For Bioassay. [Link]
-
PubMed. Development of a fluorescence based high throughput assay for antagonists of the human chorionic gonadotropin receptor extracellular domain: analysis of peptide inhibitors. [Link]
-
The Korean Society for Microbiology and Biotechnology. Purification and Characterization of Recombinant Human Follicle Stimulating Hormone Produced by Chinese Hamster Ovary Cells. [Link]
-
Frontiers. Establishment of cell-lines stably expressing recombinant Japanese eel follicle-stimulating hormone and luteinizing hormone using CHO-DG44 cells: fully induced ovarian development at different modes. [Link]
-
IRIS Unimore. Molecular composition of two different batches of this compound: analysis by immunofluorimetric assay, radioligand receptor assay and in vitro bioassay. [Link]
-
PubMed Central. (2008, July 22). Assessment of the biopotency of follitropin alfa and lutropin alfa combined in one injection: a comparative trial in Sprague-Dawley rats. [Link]
-
National Institutes of Health. (2023, May 11). Biological Assay to Determine Gonadotropin Potency: From In Vivo to In Vitro Sustainable Method. [Link]
-
CASSS. (2023, October 17). In vitro potency assay for Follitropin alfa: a case study of worldwide (ongoing) registration. [Link]
-
USP-NF. (2019, May 1). Insulin Assays <121>. [Link]
-
PubMed. Comparative assessment of the consistency and quality of a highly purified FSH extracted from human urine (this compound) and a recombinant human FSH (follitropin alpha). [Link]
Sources
- 1. CAS 97048-13-0: this compound | CymitQuimica [cymitquimica.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Follicle-stimulating hormone receptor - Wikipedia [en.wikipedia.org]
- 5. Bioassays of gonadotropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Comparative pharmacology of a new recombinant FSH expressed by a human cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Biological Assay to Determine Gonadotropin Potency: From In Vivo to In Vitro Sustainable Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioassays of follicle stimulating hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Functional expression of the recombinant human FSH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CHO cell line selection for development of stable cell line producing recombinant human follicle-stimulating hormone - Monakhova - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]
- 18. nibsc.org [nibsc.org]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 22. casss.org [casss.org]
- 23. bioanalysis-zone.com [bioanalysis-zone.com]
- 24. Measuring Precision in Bioassays: Rethinking Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An improved in vitro bioassay for follicle-stimulating hormone (FSH): suitable for measurement of FSH in unextracted human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. uspnf.com [uspnf.com]
Application Note: Establishing a Urofollitropin Dose-Response Curve in Ovarian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract & Introduction
Urofollitropin is a highly purified form of human follicle-stimulating hormone (FSH) derived from the urine of postmenopausal women.[1][2] It is a critical gonadotropin used in assisted reproductive technologies (ART) to stimulate the growth and maturation of ovarian follicles.[3][4] Quantifying the bioactivity of this compound and similar gonadotropin preparations is essential for quality control, lot-to-lot consistency, and the development of novel therapeutics targeting the FSH receptor (FSHR).
This application note provides a comprehensive, field-proven guide for establishing a robust and reproducible this compound dose-response curve using in vitro ovarian cell line models. We will delve into the underlying scientific principles, provide detailed, step-by-step protocols for experimental execution, and outline the necessary data analysis techniques. The methodologies described herein are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind each step to ensure data integrity and trustworthiness.
Scientific Principles & Mechanism of Action
This compound exerts its biological effects by binding to and activating the FSH receptor, a G-protein coupled receptor (GPCR) located on the surface of ovarian granulosa cells.[3][5] This binding event initiates a cascade of intracellular signaling events pivotal for follicular development.
2.1 The FSH Receptor Signaling Cascade The primary signaling pathway activated by FSHR is the Gαs/adenylyl cyclase pathway.[5]
-
Binding & Activation: this compound binds to the extracellular domain of the FSHR.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated heterotrimeric Gs protein.
-
Adenylyl Cyclase Activation: The activated Gs-alpha subunit dissociates and activates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[5]
-
PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[5]
-
Downstream Effects: PKA phosphorylates numerous target proteins, including transcription factors like CREB (cAMP response element-binding protein). This leads to changes in gene expression that promote granulosa cell proliferation, differentiation, and steroidogenesis—most notably, the upregulation of aromatase, the key enzyme responsible for converting androgens to estrogens.[5][6]
While the cAMP/PKA pathway is primary, FSHR activation can also engage other pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and maturation.[7]
Caption: FSH receptor signaling cascade initiated by this compound.
Experimental Design & Strategy
A successful dose-response assay requires careful selection of the cell model, a quantifiable endpoint, and appropriate controls.
3.1 Cell Line Selection The choice of cell line is paramount and must be based on verified expression of a functional FSH receptor.
| Cell Line | Type | Key Characteristics | Rationale |
| KGN | Human Granulosa Cell Tumor | Expresses functional FSHR; produces steroid hormones; FOXL2 positive.[8][9] | Considered a gold-standard model for granulosa cell function. It responds to FSH with increased aromatase expression and steroidogenesis.[10][11] |
| COV434 | Human Granulosa Cell Tumor | Expresses FSHR; retains some steroidogenic properties.[12][13] | An alternative model, though its response to FSH, particularly regarding aromatase, can be less robust than KGN.[10][14] |
Trustworthiness Insight: Before initiating dose-response experiments, it is critical to validate FSHR expression in your specific cell bank using RT-qPCR or Western blot. Cell line characteristics can drift with passage number.
3.2 Endpoint Selection The cellular response to this compound can be measured at different points in the signaling cascade.
-
Proximal Endpoint (Signaling): cAMP Accumulation. This is the most direct and rapid measure of FSHR activation. Measuring intracellular cAMP levels provides a robust signal with a short incubation time (typically 30 minutes to a few hours).[15][16]
-
Functional Endpoint (Steroidogenesis): Aromatase Activity. This measures a key physiological outcome of FSH stimulation.[17] It involves a longer incubation period (24-72 hours) and assesses the conversion of an androgen substrate (e.g., testosterone) to estrogen.[18][19]
-
Mitogenic Endpoint (Proliferation): Cell Viability. This endpoint measures the effect of FSH on cell growth. While relevant, it can be confounded by other factors and typically requires the longest incubation (48-72 hours).
For initial bioactivity and potency determination, a cAMP assay is the recommended endpoint due to its direct linkage to receptor activation and high signal-to-noise ratio.
Detailed Protocol: cAMP Dose-Response Assay
This protocol details the steps for generating a this compound dose-response curve using the KGN cell line and a commercially available cAMP assay kit.
4.1 Materials & Reagents
-
KGN Cell Line (e.g., from a reputable cell bank)
-
DMEM/F-12 Medium
-
Fetal Bovine Serum (FBS), Charcoal-Stripped
-
Penicillin-Streptomycin
-
This compound (lyophilized powder)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) Inhibitor (e.g., IBMX)
-
White, opaque 96-well or 384-well microplates
-
cAMP Detection Kit (e.g., HTRF, AlphaScreen, or ELISA-based)[20][21]
-
Multichannel pipettes, sterile reservoirs
4.2 Experimental Workflow
Caption: Experimental workflow for this compound dose-response assay.
4.3 Step-by-Step Methodology
Step 1: Cell Seeding
-
Culture KGN cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells using standard trypsinization methods when they reach 80-90% confluency.
-
Resuspend cells in fresh culture medium and perform a cell count.
-
Seed the cells into a white, opaque 96-well plate at a density of 15,000-30,000 cells per well in 100 µL of medium.
-
Expertise Insight: The optimal seeding density should be determined empirically to ensure cells form a healthy monolayer without becoming over-confluent during the experiment.
-
Step 2: Serum Starvation (Critical Step)
-
After 24 hours of incubation (allowing cells to adhere), carefully aspirate the growth medium.
-
Replace it with 100 µL of low-serum medium (DMEM/F-12 with 0.5% charcoal-stripped FBS).
-
Causality Explained: Serum starvation is essential to synchronize the cells in the G0/G1 phase of the cell cycle and reduce basal signaling activity.[22][23] Standard FBS contains endogenous growth factors and hormones that can activate signaling pathways, leading to high background and masking the specific effect of this compound.[24][25][26] Using charcoal-stripped serum is crucial as it removes lipophilic molecules like steroids, further cleaning up the system.
-
Step 3: Preparation of this compound Dilutions
-
Reconstitute lyophilized this compound in the recommended sterile buffer to create a high-concentration stock solution. Refer to the manufacturer's data sheet for IU/mg potency.
-
Prepare a 2X working concentration serial dilution series in Assay Buffer containing a PDE inhibitor (e.g., 1 mM IBMX).
-
Causality Explained: PDE inhibitors are included to prevent the enzymatic degradation of cAMP within the cells, thereby amplifying the signal and increasing the assay window.
-
-
A typical 10-point dose curve might range from 100 IU/mL down to 0.01 IU/mL (final concentration). Always include a "zero-dose" vehicle control (Assay Buffer with PDE inhibitor only).
Step 4: Cell Stimulation
-
After the 18-24 hour starvation period, add 100 µL of the 2X this compound serial dilutions to the corresponding wells of the cell plate. This will result in a 1X final concentration in a 200 µL volume.
-
Incubate the plate at 37°C for 30-60 minutes. The optimal time should be determined in preliminary experiments.
Step 5: cAMP Detection
-
Following stimulation, lyse the cells and measure cAMP levels precisely according to the manufacturer's protocol for your chosen assay kit (e.g., MSD, Cisbio HTRF, Promega GloSensor).[20] These kits are typically competitive immunoassays or biosensor-based systems.
Data Analysis & Interpretation
The raw data (e.g., luminescence or fluorescence ratio) must be processed to generate a dose-response curve and calculate key potency parameters.
5.1 Data Normalization
-
Average the replicate values for each concentration.
-
Subtract the average "zero-dose" (vehicle control) value from all other data points to correct for background.
-
(Optional) Normalize the data as a percentage of the maximal response observed.
5.2 Curve Fitting The relationship between the logarithm of the agonist concentration and the response typically forms a sigmoidal curve. This data should be fitted using a non-linear regression model.
-
Model of Choice: The four-parameter logistic (4PL) model, also known as a variable slope model, is the industry standard.[27][28][29]
The 4PL equation has the following parameters:
-
Top: The maximum asymptote (maximal response).
-
Bottom: The minimum asymptote (minimum response).
-
HillSlope: The steepness of the curve at its midpoint.
-
EC50: The concentration of an agonist that gives a response halfway between the Bottom and Top. This is the most common measure of drug potency.
5.3 Sample Data Table
| This compound (IU/mL) | Log [Uro] | Raw Signal (RLU) | Normalized Response (%) |
| 0 (Vehicle) | N/A | 1,500 | 0% |
| 0.01 | -2.00 | 3,500 | 5.7% |
| 0.03 | -1.52 | 8,000 | 18.6% |
| 0.1 | -1.00 | 18,000 | 47.1% |
| 0.3 | -0.52 | 30,000 | 81.4% |
| 1 | 0.00 | 36,000 | 98.6% |
| 3 | 0.48 | 36,500 | 100% |
| 10 | 1.00 | 36,400 | 99.7% |
Using software like GraphPad Prism or R, a 4PL fit to this data would yield the EC50 value, which represents the potency of the this compound lot.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability | Inconsistent cell seeding; Edge effects in the plate; Pipetting errors. | Use a multichannel pipette; Avoid using the outer wells of the plate; Practice pipetting technique. |
| Low Signal / No Response | Cell line does not express functional FSHR; Inactive this compound; Assay incubation too short. | Verify FSHR expression (RT-qPCR); Use a new lot of this compound; Optimize incubation time (time-course experiment). |
| High Background Signal | Incomplete serum starvation; Cells are over-confluent; Basal cAMP levels are high. | Ensure starvation medium is low-serum (0.5%) and charcoal-stripped; Optimize seeding density; Ensure PDE inhibitor is active. |
References
- Patsnap Synapse. (2024). What is the mechanism of this compound?
- Reddit. (2022). Serum Starvation? : r/labrats.
- Patsnap Synapse. (2024). What is this compound used for?
- Bitesize Bio. (2024). Going Serum-Free: The How and Why of Removing Serum From Your Media.
- ResearchGate. (2023). Is serum starvation necessary for cell culture?
- PubChem - NIH. (n.d.). This compound | C42H65N11O12S2 | CID 73759969.
- Journal of Statistical Computation and Simulation. (n.d.). An EM Algorithm for Fitting a 4-Parameter Logistic Model to Binary Dose-Response Data.
- ResearchGate. (2017). Why are cells serum starved for 24 hrs before applying drug treatment? for cytotoxicity assays?
- ResearchGate. (2022). I wanted to know why we use to starve cells in serum before doing a treatment (i.e. LPS, polyphenols) ?
- GraphPad Prism. (n.d.). Equation: log(agonist) vs. response -- Variable slope.
- AcceGen. (n.d.). COV434 cell line.
- Quantics Biostatistics. (2023). What is the 4PL Formula?
- CymitQuimica. (n.d.). CAS 97048-13-0: this compound.
- GraphPad Prism. (n.d.). Equation: Asymmetrical (five parameter).
- Oxford Academic. (n.d.). Effect of different FSH isoforms on cyclic-AMP production by mouse cumulus–oocyte–complexes: a time course study.
- PMC. (n.d.). Follicle stimulating hormone controls granulosa cell glutamine synthesis to regulate ovulation.
- Innoprot. (n.d.). FSH Functional Assay.
- MDPI. (n.d.). Follicle-Stimulating Hormone Receptor Expression and Its Potential Application for Theranostics in Subtypes of Ovarian Tumors: A Systematic Review.
- Wikipedia. (n.d.). This compound.
- Brendan Bioanalytics. (n.d.). 4PL Curve Fitting.
- PMC - PubMed Central. (n.d.). Nuclear Receptor Profiling of Ovarian Granulosa Cell Tumors.
- Meso Scale Discovery. (n.d.). cAMP Assay - 96-Well - Product Insert.
- ResearchGate. (n.d.). The KGN and COV434 cell lines differ in expression of FOXL2 and....
- PubMed. (n.d.). Aromatase activity in human granulosa cells during follicular development and the modulation by follicle-stimulating hormone and insulin.
- PubMed. (n.d.). Regulation by follicle-stimulating hormone of the synthesis of aromatase cytochrome P-450 in human granulosa cells.
- Revvity. (n.d.). cAMP assay provides flexibility and stable pharmacology.
- ALTEX Proceedings. (n.d.). (PDF) Development of a New Cell-Based Assay for the Determination of FSH Activity.
- PMC - NIH. (n.d.). Estrogen disorders: Interpreting the abnormal regulation of aromatase in granulosa cells (Review).
- PubMed. (n.d.). Regulation of aromatase activity in FSH-primed rat granulosa cells in vitro by follicle-stimulating hormone and various amounts of human chorionic gonadotrophin.
- Scilit. (n.d.). Aromatase activity in granulosa cells: Regulation by growth factors.
- PubMed. (n.d.). This compound and ovulation induction.
- Drugs.com. (n.d.). This compound Dosage Guide + Max Dose, Adjustments.
- MDPI. (n.d.). A Novel Follitropin Analog Inhibits Follitropin Activity In Vitro.
- PubMed. (n.d.). In vitro model of normal, immortalized ovarian surface epithelial and ovarian cancer cells for chemoprevention of ovarian cancer.
- Medscape. (n.d.). Bravelle, Fertinorm HP (this compound) dosing, indications, interactions, adverse effects, and more.
- MIMS Philippines. (n.d.). This compound: Uses, Dosage, Side Effects and More.
- Prisys Biotechnology. (2024). A Comprehensive Article on Commonly Used Cell Models in Ovarian Cancer Research!
- Drugs.com. (2025). This compound (intramuscular route, subcutaneous route) - Side effects & dosage.
- MDPI. (n.d.). Urolithin A Protects Ovarian Reserve Via Inhibiting PI3K/Akt Signaling and Preventing Chemotherapy-Induced Follicle Apoptosis.
Sources
- 1. CAS 97048-13-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound and ovulation induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Estrogen disorders: Interpreting the abnormal regulation of aromatase in granulosa cells (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C42H65N11O12S2 | CID 73759969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Comprehensive Article on Commonly Used Cell Models in Ovarian Cancer Research! | Ubigene [ubigene.us]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. accegen.com [accegen.com]
- 13. Follicle stimulating hormone controls granulosa cell glutamine synthesis to regulate ovulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nuclear Receptor Profiling of Ovarian Granulosa Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. innoprot.com [innoprot.com]
- 17. Aromatase activity in human granulosa cells during follicular development and the modulation by follicle-stimulating hormone and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regulation by follicle-stimulating hormone of the synthesis of aromatase cytochrome P-450 in human granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulation of aromatase activity in FSH-primed rat granulosa cells in vitro by follicle-stimulating hormone and various amounts of human chorionic gonadotrophin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mesoscale.com [mesoscale.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. reddit.com [reddit.com]
- 25. bitesizebio.com [bitesizebio.com]
- 26. researchgate.net [researchgate.net]
- 27. An EM Algorithm for Fitting a 4-Parameter Logistic Model to Binary Dose-Response Data - PMC [pmc.ncbi.nlm.nih.gov]
- 28. graphpad.com [graphpad.com]
- 29. quantics.co.uk [quantics.co.uk]
Application Notes and Protocols: Immunohistochemistry for FSH Receptors in Urofollitropin-Treated Ovaries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of FSH Receptor Localization in Ovarian Response
Urofollitropin, a highly purified form of follicle-stimulating hormone (FSH) derived from the urine of postmenopausal women, is a cornerstone in assisted reproductive technologies.[1][2][3] Its primary mechanism of action is to stimulate the growth and maturation of ovarian follicles by binding to its cognate receptor, the Follicle-Stimulating Hormone Receptor (FSHR).[1][2][4] Understanding the precise localization and density of FSHR in ovarian tissue following this compound treatment is paramount for elucidating the mechanisms of follicular response, optimizing therapeutic protocols, and developing novel fertility treatments.
Immunohistochemistry (IHC) provides an indispensable tool for visualizing protein expression within the structural context of tissues.[5] This allows researchers to not only confirm the presence of FSHR but also to determine its distribution across different cell types within the ovary, such as granulosa and theca cells, at various stages of follicular development.[6] These application notes provide a detailed, field-proven guide for performing IHC for FSHR in this compound-treated ovarian tissue, emphasizing scientific integrity and validated methodologies.
The Underlying Principle: FSHR Signaling Cascade
FSHR is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of ovarian granulosa cells.[4][7] Upon binding of FSH (or this compound), the receptor undergoes a conformational change, activating a cascade of intracellular signaling pathways.[4] The canonical pathway involves the stimulation of adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[4][8] PKA then phosphorylates various downstream targets, including transcription factors that regulate genes crucial for follicular development, such as those involved in steroidogenesis (e.g., aromatase) and cell proliferation.[4][8][9]
However, the signaling is more complex, with evidence of PKA-independent pathways involving ERK, p38 MAPK, and PI3K/Akt.[8][9][10][11] This intricate network of signals ultimately governs the ovarian response to FSH stimulation. Visualizing the receptor's location via IHC provides a critical piece of this puzzle.
Caption: Simplified FSHR signaling pathway in ovarian granulosa cells.
Part 1: Experimental Design and Validation - The Cornerstone of Trustworthy Results
A successful IHC experiment is built upon a foundation of meticulous planning and rigorous validation. This section outlines the critical considerations for ensuring the specificity, sensitivity, and reproducibility of your FSHR staining in this compound-treated ovarian tissue.
Antibody Selection: The Most Critical Variable
The choice of the primary antibody is the single most important factor determining the success of an IHC experiment. The literature highlights significant discrepancies in FSHR expression patterns, often attributable to the specificity of the antibodies used.[12][13][14][15]
Key Considerations for Antibody Selection:
-
Validation Data: Prioritize antibodies with extensive validation data for IHC in paraffin-embedded tissues. Look for manufacturers who provide images of staining in relevant tissues (e.g., ovary, testis) and data from other applications like Western blotting to confirm the antibody recognizes a protein of the correct molecular weight.[16]
-
Monoclonal vs. Polyclonal: Monoclonal antibodies offer high specificity to a single epitope and batch-to-batch consistency. Polyclonal antibodies can provide signal amplification by binding to multiple epitopes but may have higher batch-to-batch variability and a greater risk of off-target binding.[13] For FSHR, a well-validated monoclonal antibody is often preferred to minimize non-specific staining.
-
Specificity Studies: Be aware that some commercially available anti-FSHR antibodies have shown a lack of specificity.[13] For instance, the FSHR323 clone has been reported as suitable for IHC, demonstrating specific binding to cell-presented human FSHR.[12][14][15]
-
Host Species: Select a primary antibody raised in a species different from the experimental animal model to avoid cross-reactivity with endogenous immunoglobulins.
| Parameter | Recommendation | Rationale |
| Antibody Type | Recombinant Monoclonal | High specificity, excellent batch-to-batch consistency. |
| Validation | IHC-P, WB, Knockout/Knockdown data | Ensures antibody performance in the intended application and confirms target specificity.[17] |
| Target Species Reactivity | Confirmed for the species of the ovarian tissue | Ensures the antibody recognizes the epitope in the experimental model. |
| Isotype | Match to isotype control | Provides a proper negative control for non-specific binding of the primary antibody. |
Controls: The Self-Validating System
Every IHC experiment must include a comprehensive set of controls to validate the results. Without proper controls, interpretation of the staining pattern is impossible.
Mandatory Controls for FSHR IHC:
-
Positive Tissue Control: Ovarian or testicular tissue with known FSHR expression (e.g., granulosa cells in preovulatory follicles or Sertoli cells in testes).[13] This confirms that the protocol and reagents are working correctly.
-
Negative Tissue Control: A tissue known not to express FSHR (e.g., skin or a cell line transfected with an empty vector).[13][17] This helps to identify non-specific staining.
-
Isotype Control: A non-immune immunoglobulin of the same isotype, concentration, and from the same host species as the primary antibody. This is applied instead of the primary antibody to differentiate specific antigen staining from non-specific Fc receptor binding or other background signals.
-
No Primary Antibody Control: A slide processed without the primary antibody. This control helps to identify non-specific staining from the secondary antibody or detection system.
Caption: Logical relationships in a self-validating IHC experiment.
Part 2: Detailed Protocol for FSHR Immunohistochemistry
This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) ovarian tissue. All steps should be performed with care to ensure optimal and reproducible results.
Tissue Preparation
Proper fixation and processing are crucial for preserving tissue morphology and antigenicity.
-
Tissue Fixation: Immediately following collection, immerse ovarian tissues in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature.[18] The volume of fixative should be at least 10-20 times the volume of the tissue. Causality: Inadequate fixation leads to poor morphology and antigen degradation, while over-fixation can mask epitopes, requiring more aggressive antigen retrieval.[19][20]
-
Dehydration and Embedding: Dehydrate the fixed tissue through a graded series of ethanol (e.g., 70%, 95%, 100%), clear with xylene, and embed in paraffin wax.[20]
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides. Dry the slides overnight at 37°C or for 1 hour at 60°C.[13]
Deparaffinization and Rehydration
-
Deparaffinization: Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydration: Rehydrate sections through a descending series of ethanol solutions (100%, 95%, 70%) for 3 minutes each, followed by a final rinse in distilled water.
Antigen Retrieval
This step is critical for unmasking epitopes cross-linked by formalin fixation.[21]
-
Method: Heat-Induced Epitope Retrieval (HIER) is generally more effective than Proteolytic-Induced Epitope Retrieval (PIER) for FSHR.
-
Buffer Selection: Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0) is often a good starting point for membrane-bound receptors like FSHR.[12][21] Citrate buffer (10 mM Sodium Citrate, pH 6.0) is another common option.[22][23] The optimal buffer should be determined empirically.
-
Heating: Use a pressure cooker, steamer, or microwave for heating. A common protocol is to heat the slides in the retrieval buffer to 95-100°C for 20 minutes.[24]
-
Cooling: Allow the slides to cool down in the buffer for at least 20-30 minutes at room temperature. This gradual cooling is crucial for proper epitope renaturation.
Staining Procedure
-
Peroxidase Block: If using a horseradish peroxidase (HRP)-based detection system, incubate sections in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes to quench endogenous peroxidase activity.[25] Rinse with wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
-
Blocking: Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature. The serum should be from the same species as the secondary antibody. Causality: This step blocks non-specific binding sites for the secondary antibody, reducing background staining.[26]
-
Primary Antibody Incubation: Dilute the primary anti-FSHR antibody in the blocking buffer to its predetermined optimal concentration. Incubate the sections overnight at 4°C in a humidified chamber. Causality: Overnight incubation at 4°C often enhances specific binding and reduces background compared to shorter, higher-temperature incubations.
-
Washing: Wash the slides three times for 5 minutes each in wash buffer to remove unbound primary antibody.
-
Secondary Antibody and Detection: The choice of detection system (chromogenic or fluorescent) depends on the experimental needs.[27][28]
-
Chromogenic Detection (e.g., HRP-Polymer System): This method offers high sensitivity and a permanent signal.[5][29]
-
Incubate with a polymer-based HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Wash as described above.
-
Develop the signal with a chromogen solution, such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.[27] Monitor the reaction under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Fluorescent Detection: This allows for multiplexing (staining for multiple targets simultaneously).[27]
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Wash as described above, keeping slides protected from light.
-
-
-
Counterstaining:
-
For chromogenic detection, counterstain with Hematoxylin to visualize cell nuclei.[28]
-
For fluorescent detection, use a nuclear counterstain like DAPI.
-
-
Dehydration and Mounting:
-
For chromogenic stains, dehydrate the sections through a graded series of ethanol and xylene, then coverslip with a permanent mounting medium.[12]
-
For fluorescent stains, coverslip with an aqueous, anti-fade mounting medium.
-
Imaging and Interpretation
-
Image slides using a bright-field or fluorescence microscope, depending on the detection method.
-
Evaluate the staining pattern in the context of the tissue morphology. For FSHR, expect membranous staining in granulosa cells of developing follicles.
-
Compare the staining intensity and distribution in this compound-treated ovaries to untreated controls.
-
Always interpret the experimental slides alongside the full panel of controls to ensure the validity of the observed staining.
Part 3: Troubleshooting Common IHC Issues
| Problem | Possible Cause | Solution |
| No/Weak Staining | Inactive primary antibody | Verify antibody storage and handling. Test on a positive control.[19][30] |
| Inadequate antigen retrieval | Optimize HIER time, temperature, or buffer pH.[19][25] | |
| Tissue over-fixation | Use a more aggressive antigen retrieval method.[19] | |
| High Background | Primary antibody concentration too high | Titrate the primary antibody to find the optimal dilution.[26] |
| Insufficient blocking | Increase blocking time or use a different blocking agent.[25][26] | |
| Endogenous peroxidase/biotin activity | Ensure quenching steps are performed correctly.[25][30] | |
| Non-specific Staining | Cross-reactivity of secondary antibody | Use a pre-adsorbed secondary antibody. Ensure the blocking serum is from the same species as the secondary antibody.[25] |
| Hydrophobic interactions | Add a detergent like Tween-20 to wash buffers. | |
| Poor Morphology | Delayed or inadequate fixation | Fix tissues immediately after collection. Ensure adequate fixative volume and time.[19][26] |
| Aggressive antigen retrieval | Reduce HIER temperature or time.[31] |
References
-
IHC detection systems: Advantages and Disadvantages - Bio-Techne. Bio-Techne. [Link]
-
What is this compound used for? - Patsnap Synapse. Patsnap Synapse. [Link]
-
What is the mechanism of this compound? - Patsnap Synapse. Patsnap Synapse. [Link]
-
FSH signaling pathways in immature granulosa cells that regulate target gene expression: branching out from protein kinase A - PubMed. PubMed. [Link]
-
FSH signaling pathways in immature granulosa cells that regulate target gene expression: Branching out from protein kinase A - PMC - NIH. National Institutes of Health. [Link]
-
FSH Receptor Signaling: Complexity of Interactions and Signal Diversity - Oxford Academic. Oxford Academic. [Link]
-
Follicle-Stimulating Hormone Induces Multiple Signaling Cascades: Evidence that Activation of Rous Sarcoma Oncogene, RAS, and the Epidermal Growth Factor Receptor Are Critical for Granulosa Cell Differentiation | Molecular Endocrinology | Oxford Academic. Oxford Academic. [Link]
-
This compound | C42H65N11O12S2 | CID 73759969 - PubChem - NIH. National Institutes of Health. [Link]
-
This compound - Wikipedia. Wikipedia. [Link]
-
Antibody Selection for Cancer Target Validation of FSH-Receptor in Immunohistochemical Settings - PMC - NIH. National Institutes of Health. [Link]
-
FSH mediates estradiol synthesis in hypoxic granulosa cells by activating glycolytic metabolism through the HIF-1α–AMPK–GLUT1 signaling pathway - NIH. National Institutes of Health. [Link]
-
Follicle-Stimulating Hormone Receptor Expression in Endometriotic Lesions and the Associated Vasculature: An Immunohistochemical Study - PubMed. PubMed. [Link]
-
Inadequate detection of the FSHR complicates future research on extragonadal FSHR localization - Frontiers. Frontiers. [Link]
-
(PDF) Antibody Selection for Cancer Target Validation of FSH-Receptor in Immunohistochemical Settings - ResearchGate. ResearchGate. [Link]
-
Principles of Analytic Validation of Immunohistochemical Assays. College of American Pathologists. [Link]
-
anti-FSH Antibody [ABIN6757202] - Cow, Human, IHC, IHC (p). antibodies-online. [Link]
-
Antibody validation of immunohistochemistry for biomarker discovery: Recommendations of a consortium of academic and pharmaceutical based histopathology researchers - PMC - NIH. National Institutes of Health. [Link]
-
Antibody Selection for Cancer Target Validation of FSH-Receptor in Immunohistochemical Settings - PubMed. PubMed. [Link]
-
Immunohistochemistry Antigen Retrieval Methods | Boster Bio. BosterBio. [Link]
-
principles of analytic validation of immunohistochemical assays guideline update - College of American Pathologists. College of American Pathologists. [Link]
-
Follicle-Stimulating Hormone Receptor Expression and Its Potential Application for Theranostics in Subtypes of Ovarian Tumors: A Systematic Review - NIH. National Institutes of Health. [Link]
-
IHC Validation Poster.v1. Novartis. [Link]
-
Immunohistochemistry of the androgen receptor and follicular count in rat ovaries after exposure to low-dose Bisphenol A - SLU. Swedish University of Agricultural Sciences. [Link]
-
FOLLICLE-STIMULATING HORMONE RECEPTOR IS EXPRESSED BY MOST OVARIAN CANCER SUBTYPES AND IS A SAFE AND EFFECTIVE IMMUNOTHERAPEUTIC TARGET - PubMed Central. National Institutes of Health. [Link]
-
Immunohistochemistry Troubleshooting Guide. Arigo Biolaboratories. [Link]
-
Immunohistochemical localization of FSH receptor (FSHr) within ovarian... - ResearchGate. ResearchGate. [Link]
-
IHC Troubleshooting. Dako. [Link]
-
Immunohistochemistry Troubleshooting - Antibodies.com. Antibodies.com. [Link]
-
Whole Ovary Immunofluorescence, Clearing, and Multiphoton Microscopy for Quantitative 3D Analysis of the Developing Ovarian Reserve in Mouse - NIH. National Institutes of Health. [Link]
-
Immunofluorescence staining of ovarian tissues with follicle... - ResearchGate. ResearchGate. [Link]
-
Effect of Fixatives and Fixation Period on Morphology and Immunohistochemistry of Feline Ovarian Tissue - MDPI. MDPI. [Link]
-
Improved preservation of ovarian tissue morphology that is compatible with antigen detection using a fixative mixture of formalin and acetic acid - PubMed. PubMed. [Link]
Sources
- 1. CAS 97048-13-0: this compound | CymitQuimica [cymitquimica.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. FSH mediates estradiol synthesis in hypoxic granulosa cells by activating glycolytic metabolism through the HIF-1α–AMPK–GLUT1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FSH signaling pathways in immature granulosa cells that regulate target gene expression: branching out from protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FSH signaling pathways in immature granulosa cells that regulate target gene expression: Branching out from protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Antibody Selection for Cancer Target Validation of FSH-Receptor in Immunohistochemical Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Inadequate detection of the FSHR complicates future research on extragonadal FSHR localization [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Antibody Selection for Cancer Target Validation of FSH-Receptor in Immunohistochemical Settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FSH Receptor Polyclonal Antibody (BS-20658R) [thermofisher.com]
- 17. Antibody validation of immunohistochemistry for biomarker discovery: Recommendations of a consortium of academic and pharmaceutical based histopathology researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of Fixatives and Fixation Period on Morphology and Immunohistochemistry of Feline Ovarian Tissue [mdpi.com]
- 19. Immunohistochemistry: R&D Systems [rndsystems.com]
- 20. Sample preparation | Abcam [abcam.com]
- 21. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 22. anti-FSH Antibody [ABIN6757202] - Cow, Human, IHC, IHC (p) [antibodies-online.com]
- 23. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 24. bosterbio.com [bosterbio.com]
- 25. arigobio.com [arigobio.com]
- 26. Immunohistochemistry Troubleshooting | Antibodies.com [antibodies.com]
- 27. Detection Systems in Immunohistochemistry - National Diagnostics [nationaldiagnostics.com]
- 28. Detection and amplification systems | Abcam [abcam.com]
- 29. IHC Signal Detection | Proteintech Group [ptglab.com]
- 30. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 31. documents.cap.org [documents.cap.org]
Application Notes & Protocols: Comprehensive Methodologies for the Analysis of Follicular Fluid after Urofollitropin Stimulation
Introduction
Follicular fluid (FF) represents the unique and dynamic microenvironment essential for oocyte development, maturation, and communication between the germ cell and surrounding somatic cells.[1][2][3] The composition of this fluid—a complex mixture of hormones, proteins, metabolites, and growth factors—is believed to reflect the quality of the oocyte it nurtures and, consequently, the potential for successful fertilization and embryo development.[4][5][6]
Urofollitropin, a highly purified form of follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women, is a cornerstone gonadotropin used in assisted reproductive technologies (ART).[7][8][9] Its primary function is to stimulate the growth and maturation of ovarian follicles.[7][8] By binding to FSH receptors on granulosa cells, this compound initiates a signaling cascade that drives follicular development and steroidogenesis, fundamentally altering the biochemical milieu of the follicular fluid.[10][11]
Analyzing the specific changes within the follicular fluid following this compound stimulation provides invaluable insights for researchers, clinicians, and drug development professionals. Such analyses can elucidate the mechanisms of follicle maturation, identify non-invasive biomarkers for oocyte competence, and optimize ovarian stimulation protocols to improve ART outcomes.[5][6] This guide provides a detailed overview and robust protocols for the collection, processing, and multi-platform analysis of follicular fluid in a research setting.
This compound: Mechanism of Action in the Follicular Microenvironment
This compound's biological activity is conferred by its active component, FSH.[11] The process begins when FSH binds to its specific G protein-coupled receptor (GPCR) on the surface of ovarian granulosa cells.[10] This binding event triggers a conformational change in the receptor, activating the adenylate cyclase enzyme. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger.[10] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates a multitude of downstream target proteins.[10] A key effect of this signaling cascade is the upregulation of aromatase, the enzyme responsible for converting androgens into estrogens, a crucial step for follicular maturation.[10] This entire process modulates the secretion of proteins, metabolites, and hormones into the follicular fluid, directly shaping the oocyte's developmental environment.
Caption: this compound (FSH) signaling cascade in granulosa cells.
Protocol: Follicular Fluid Sample Collection and Processing
The integrity of downstream analysis is critically dependent on a standardized and meticulous pre-analytical workflow. Contamination with blood or flushing media and improper handling can significantly alter the biochemical composition of the follicular fluid.[12]
Caption: Standardized workflow for follicular fluid collection and processing.
Detailed Protocol
Objective: To collect and process human follicular fluid while preserving the integrity of its biological components for downstream analysis.
Materials:
-
Sterile 50 mL conical tubes
-
Ice bucket/cooler
-
Refrigerated centrifuge with swing-bucket rotor
-
Pipettes and sterile tips
-
Pre-labeled, sterile cryovials (2 mL)
-
-80°C freezer
Procedure:
-
Collection: During the transvaginal ultrasound-guided oocyte retrieval procedure, follicular fluid is aspirated.[6][13] Collect the fluid from the first dominant follicle, if possible, into a sterile conical tube, ensuring it is free of flushing medium.[14] For studies requiring pooled samples, combine the fluid from all aspirated follicles from a single patient.[13][14]
-
Immediate Cooling: Place the collection tubes on ice immediately to inhibit enzymatic activity.[13][15] Transport the samples to the laboratory for processing within one hour of collection.[13]
-
Initial Centrifugation: To separate cellular debris, red blood cells, and granulosa cells, centrifuge the conical tubes at 300-400 x g for 10-20 minutes at 4°C.[3][13][15]
-
Causality: A low-speed centrifugation is crucial to pellet cells and debris without damaging cellular organelles, which could release their contents and contaminate the acellular fluid. The refrigerated temperature maintains protein and metabolite stability.
-
-
Supernatant Aspiration: Following centrifugation, carefully aspirate the clear, top layer (supernatant) using a sterile pipette, avoiding the cell pellet at the bottom.[1][13]
-
Quality Assessment: Visually inspect the supernatant. Ideal samples are straw-colored.[13] A red or pink tint indicates potential blood contamination.[13] For rigorous quality control, spectrophotometric analysis can be performed; uncontaminated FF shows a single absorbance peak around 458 nm, whereas blood contamination introduces characteristic peaks at approximately 418, 540, and 575 nm.[12]
-
Aliquoting and Storage: Dispense the supernatant into pre-labeled cryovials in volumes appropriate for the planned downstream analyses (e.g., 0.5 mL or 1 mL). Snap-freezing in liquid nitrogen can be performed, followed by long-term storage at -80°C until analysis.[1][3][14]
-
Causality: Aliquoting prevents multiple freeze-thaw cycles for a given sample, which can degrade sensitive proteins and metabolites, ensuring that each analysis is performed on a sample that has been thawed only once.
-
Advanced Analytical Methodologies
The complex nature of follicular fluid necessitates a multi-pronged analytical approach. Several high-throughput "omics" technologies, alongside targeted assays, can provide a comprehensive molecular snapshot.
Proteomic Analysis
Proteomics aims to identify and quantify the entire protein complement of the follicular fluid. FF proteome analysis has identified hundreds of proteins involved in processes like inflammation, coagulation, and metabolism, many of which are differentially expressed in relation to oocyte quality and IVF outcomes.[16][17][18][19]
Caption: General workflow for LC-MS/MS-based proteomic analysis of follicular fluid.
Protocol: LC-MS/MS-based Proteomic Profiling
Objective: To identify and quantify proteins in follicular fluid using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Procedure:
-
Sample Preparation: Thaw FF samples on ice. Determine the total protein concentration using a standard assay (e.g., BCA).
-
High-Abundance Protein Depletion (Optional but Recommended): Follicular fluid, being a plasma filtrate, contains high concentrations of proteins like albumin and immunoglobulins which can mask lower-abundance proteins.[18] Use a commercial immunodepletion column (e.g., MARS-14) to remove these proteins.
-
Causality: Removing the top 14 most abundant proteins significantly increases the detection depth, allowing for the identification of low-abundance signaling molecules and potential biomarkers that would otherwise be undetectable.[18]
-
-
Reduction, Alkylation, and Digestion:
-
Denature proteins in the sample with a chaotropic agent (e.g., urea).
-
Reduce disulfide bonds with Dithiothreitol (DTT).
-
Alkylate free sulfhydryl groups with iodoacetamide to prevent bonds from reforming.
-
Digest the proteins into smaller peptides using a sequence-specific protease, most commonly trypsin.
-
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that interfere with MS analysis.
-
LC-MS/MS Analysis:
-
Inject the cleaned peptide sample into a nano-flow liquid chromatography system. Peptides are separated based on their hydrophobicity on a reverse-phase column.
-
The eluting peptides are ionized (e.g., by electrospray ionization) and introduced into a tandem mass spectrometer.
-
The mass spectrometer performs cycles of a full MS1 scan (to measure the mass-to-charge ratio of intact peptides) followed by multiple MS2 scans (where selected peptides are fragmented and their fragment ion masses are measured).
-
-
Data Analysis:
-
Process the raw MS data using a search algorithm (e.g., MaxQuant, Proteome Discoverer).
-
Search the fragmentation (MS2) spectra against a human protein database (e.g., Swiss-Prot) to identify the peptide sequences and, by inference, the proteins.[20]
-
Perform label-free or label-based (e.g., iTRAQ, TMT) quantification to determine the relative abundance of proteins between different sample groups.[16]
-
Use bioinformatics tools (e.g., PANTHER, STRING) for functional annotation and pathway analysis to understand the biological significance of identified proteins.[20]
-
Metabolomic Analysis
Metabolomics profiles low-molecular-weight metabolites (<1.5 kDa) and provides a functional readout of the follicular environment's metabolic state.[1][21] Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are powerful tools for identifying metabolites related to oocyte quality.[5][22][23]
Protocol: NMR-based Metabolomic Profiling
Objective: To identify and quantify metabolites in follicular fluid using ¹H-NMR spectroscopy.
Procedure:
-
Sample Preparation: Thaw FF samples on ice. To 500 µL of FF, add 100 µL of a phosphate buffer solution (pH 7.4) containing a known concentration of an internal standard (e.g., TSP) for chemical shift referencing and quantification.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet any precipitated proteins.
-
Sample Loading: Transfer the supernatant to a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Acquire ¹H-NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Use a water suppression pulse sequence (e.g., NOESYPR1D) to attenuate the large water signal.
-
-
Data Processing and Analysis:
-
Process the raw spectra (Fourier transformation, phasing, and baseline correction).
-
Identify metabolites by comparing the chemical shifts and coupling patterns to spectral databases (e.g., HMDB, BMRB).
-
Quantify metabolites by integrating the area of their characteristic peaks relative to the internal standard.
-
Use multivariate statistical analysis (e.g., PCA, OPLS-DA) to identify metabolites that differ significantly between experimental groups.[1]
-
Steroid Hormone Analysis
Steroid hormones are critical regulators of follicular development. LC-MS/MS has become the gold standard for accurately quantifying a panel of steroid hormones (e.g., estradiol, progesterone, testosterone, androstenedione) simultaneously, offering higher specificity than traditional immunoassays.[24][25][26][27]
Protocol: LC-MS/MS Steroid Panel
Objective: To simultaneously quantify multiple steroid hormones in follicular fluid.
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of FF, add an internal standard solution containing stable isotope-labeled versions of each steroid being measured.
-
Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE).
-
Vortex vigorously to extract the steroids into the organic phase.
-
Centrifuge to separate the phases and transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate the steroids on a C18 column.
-
Detect and quantify the steroids using the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. For each steroid, a specific precursor ion is selected and fragmented, and a specific product ion is monitored for quantification.
-
Causality: MRM is highly selective and sensitive, as it relies on both the parent mass and a specific fragment mass for each analyte, minimizing interference from other molecules in the complex FF matrix.
-
-
Data Analysis: Generate a calibration curve for each steroid using standards of known concentrations. Calculate the concentration of each steroid in the samples by comparing its peak area ratio (analyte/internal standard) to the calibration curve.
Targeted Analysis of Cytokines and Growth Factors
Specific proteins like interleukins (e.g., IL-6, IL-17A), growth factors (e.g., IGF-1, VEGF), and hormones (e.g., AMH) are often analyzed due to their known roles in folliculogenesis.[2][3][28] Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used method for this purpose.[2][29]
Protocol: ELISA for a Specific Analyte (e.g., IL-6)
Objective: To quantify the concentration of Interleukin-6 (IL-6) in follicular fluid.
Procedure:
-
Sample Preparation: Thaw FF samples on ice. Dilute the samples in the assay buffer provided with the commercial ELISA kit. The optimal dilution factor must be determined empirically but often ranges from 1:2 to 1:10.
-
Assay Performance:
-
Add standards, controls, and diluted samples to the wells of a microplate pre-coated with an anti-IL-6 capture antibody. Incubate.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated anti-IL-6 detection antibody. Incubate.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB). A color will develop in proportion to the amount of bound IL-6.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition and Analysis: Read the optical density of each well at 450 nm using a microplate reader. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Calculate the IL-6 concentration in the samples by interpolating their absorbance values from the standard curve, correcting for the dilution factor.
Key Biomarkers and Data Interpretation
Analysis of follicular fluid after this compound stimulation can reveal numerous potential biomarkers associated with oocyte quality and IVF success.
| Biomarker Class | Examples | Potential Association with Oocyte/Embryo Quality | Analytical Method |
| Proteins | Anti-Müllerian Hormone (AMH)[4][30], Complement Factors[16][20], Growth Factors (VEGF, IGF)[2][14] | Higher AMH and optimal levels of specific growth factors may be linked to better oocyte competence.[4][30] | ELISA, LC-MS/MS |
| Steroid Hormones | Estradiol (E2), Progesterone (P4), Androgens (A4, T)[24][31] | The E2/androgen ratio is critical; a higher ratio often indicates healthy aromatase activity and follicular maturity.[25][31] | LC-MS/MS |
| Metabolites | Amino Acids (e.g., glycine, leucine), Glucose, Lactate, Lipids (e.g., LPC)[1][21][23] | Specific metabolic signatures, such as altered amino acid or lipid profiles, can distinguish between high and low-quality oocytes.[1][23] | NMR, LC-MS |
| Cytokines | Interleukin-6 (IL-6), IL-17A, IL-1ra[2][29][32] | A balanced inflammatory environment is key; excessive pro-inflammatory cytokines may be detrimental.[32] | ELISA, Multiplex Immunoassay |
Comparative Note: Studies comparing this compound (uFSH) with recombinant FSH (rFSH) have noted differences in the follicular fluid environment. For instance, some research suggests rFSH stimulation may lead to higher follicular fluid levels of estradiol and androstenedione, resulting in different androgen-to-estrogen ratios compared to uFSH, though impacts on ultimate pregnancy outcomes can vary between studies.[31][33][34]
Conclusion
The analysis of follicular fluid following this compound stimulation is a powerful research tool that provides a window into the complex processes of oocyte maturation. By employing a combination of advanced analytical techniques—from broad-spectrum proteomics and metabolomics to targeted steroid and cytokine assays—researchers can identify and validate biomarkers predictive of ART success. The protocols outlined in this guide provide a robust framework for obtaining high-quality, reproducible data, paving the way for a deeper understanding of ovarian physiology and the development of more personalized fertility treatments.
References
-
Ambekar, A. S., et al. (2013). Proteomic analysis of human follicular fluid: a new perspective towards understanding folliculogenesis. Journal of Proteomics. [Link]
-
Angelucci, S., et al. (2006). Proteome analysis of human follicular fluid. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
-
Bian, Y., et al. (2017). Proteomic analysis of human follicular fluid associated with successful in vitro fertilization. Reproductive Biology and Endocrinology. [Link]
-
Jarkovska, K., et al. (2011). Proteomic analysis of human follicular fluid during ovulation. Reproductive Biology and Endocrinology. [Link]
-
Revelli, A., et al. (2009). Follicular fluid content and oocyte quality: from single biochemical markers to metabolomics. Reproductive Biology and Endocrinology. [Link]
-
Zamah, A. M., et al. (2015). Proteomic analysis of human follicular fluid from fertile women. Clinical Proteomics. [Link]
-
Synapse, P. (2024). What is this compound used for? Patsnap Synapse. [Link]
-
Synapse, P. (2024). What is the mechanism of this compound? Patsnap Synapse. [Link]
-
Wojtowicz, A., et al. (2022). Are Spectroscopic Methods a Promising Diagnostic Tool for Female Infertility?—A Review of Current Information. MDPI. [Link]
-
Chen, Y., et al. (2022). Biomarkers identification in follicular fluid of women with OHSS by using UPLC-MS method. Frontiers in Endocrinology. [Link]
-
Hinson, A., et al. (2018). Steroid Profiles by Liquid Chromatography-Mass Spectrometry of Matched Serum and Single Dominant Ovarian Follicular Fluid From Women Undergoing IVF. Reproductive BioMedicine Online. [Link]
-
Madkour, A., et al. (2024). P-158 Quantitative metabolomic profiling of follicular fluid identifies oocyte quality related biomarkers from infertile patients. Human Reproduction. [Link]
-
Matsumoto, K., et al. (2020). Comprehensive analysis of cytokines in the follicular fluid and serum during in vitro fertilization and embryo transfer. Medical Science Monitor. [Link]
-
Anvari, H., et al. (2023). Human Follicular Fluid Procurement and Processing. protocols.io. [Link]
-
Revelli, A., et al. (2009). Follicular fluid content and oocyte quality: from single biochemical markers to metabolomics. Reproductive Biology and Endocrinology. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Yang, X., et al. (2017). Age-Dependent Metabolomic Profile of the Follicular Fluids From Women Undergoing Assisted Reproductive Technology Treatment. Frontiers in Endocrinology. [Link]
-
Glister, C., et al. (2010). Steroid profiles in ovarian follicular fluid in women with and without polycystic ovary syndrome, analyzed by liquid chromatography-tandem mass spectrometry. Fertility and Sterility. [Link]
-
Xiamen Origin Biotech Co., Ltd. (2023). This compound: A Powerful Fertility Drug. Knowledge. [Link]
-
Wang, Z., et al. (2022). Metabolic signatures in human follicular fluid identify lysophosphatidylcholine as a predictor of follicular development. Nature Communications. [Link]
-
Patel, S. S., et al. (2022). Associations Between Follicular Fluid Biomarkers and IVF/ICSI Outcomes in Normo-Ovulatory Women—A Systematic Review. MDPI. [Link]
-
Kruger, T. F., et al. (1998). Spectrophotometric analysis of human follicular fluid with regard to in vitro fertilization (IVF) parameters, follicular protein, and hormone content. Journal of Assisted Reproduction and Genetics. [Link]
-
D'Alessandro, A., et al. (2016). Follicular fluid biomarkers for human in vitro fertilization outcome: Proof of principle. Journal of Proteomics. [Link]
-
Antczak, J. E., & Puk, D. (1995). Fourier transform infrared spectroscopy of follicular fluids from large and small antral follicles. Human Reproduction. [Link]
-
Hinson, A., et al. (2018). Steroid profiles by liquid chromatography-mass spectrometry of matched serum and single dominant ovarian follicular fluid from women undergoing IVF. ResearchGate. [Link]
-
Westergaard, L. G., et al. (1996). Recombinant FSH vs. urinary FSH for ovarian stimulation in in vitro fertilization. Journal of Reproductive Medicine. [Link]
-
Kushnir, M. M., et al. (2012). Protein and steroid profiles in follicular fluid after ovarian hyperstimulation as potential biomarkers of IVF outcome. Journal of Proteome Research. [Link]
-
Andersen, C. Y., et al. (2025). Sample Collection and Proteomic Analysis of Follicular Fluid. protocols.io. [Link]
-
D'Alessandro, A., et al. (2016). Follicular fluid biomarkers for human in vitro fertilization outcome: Proof of principle. OncoImmunology. [Link]
-
Lazzarin, N., et al. (2021). Description of the Follicular Fluid Cytokine and Hormone Profiles in Human Physiological Natural Cycles. Frontiers in Endocrinology. [Link]
-
Wachs, D. S., et al. (2025). Collection of Human Follicular Fluid, Follicle Somatic Cells, and Immature Oocytes from Individuals Undergoing In Vitro Fertilization. Cold Spring Harbor Protocols. [Link]
-
Zhang, Y., et al. (2022). Raman Spectrum of Follicular Fluid: A Potential Biomarker for Oocyte Developmental Competence in Polycystic Ovary Syndrome. Frontiers in Endocrinology. [Link]
-
Boucret, L., et al. (2022). Follicular Fluid Growth Factors and Interleukin Profiling as Potential Predictors of IVF Outcomes. Frontiers in Endocrinology. [Link]
-
Irani, M., et al. (2023). A Case-Control Study of Follicular Fluid Cytokine Profiles in Women with Diminished Ovarian Reserve. American Journal of Reproductive Immunology. [Link]
-
Souter, I., et al. (2014). Simultaneous Measurement of Thirteen Steroid Hormones in Women with Polycystic Ovary Syndrome and Control Women Using Liquid Chromatography-Tandem Mass Spectrometry. PLoS One. [Link]
-
Kruger, T. F., et al. (1994). Spectrophotometric Absorbance of Follicular Fluid: A Selection Criterion. Journal of Assisted Reproduction and Genetics. [Link]
-
Balasch, J., et al. (1996). Induction of ovulation in women undergoing assisted reproductive techniques: recombinant human FSH (follitropin alpha) versus highly purified urinary FSH (this compound HP). Human Reproduction. [Link]
-
Boucret, L., et al. (2022). Follicular Fluid Growth Factors and Interleukin Profiling as Potential Predictors of IVF Outcomes. Frontiers in Endocrinology. [Link]
-
Anvari, H., et al. (2023). (PDF) Human Follicular Fluid Procurement and Processing v1. ResearchGate. [Link]
-
ResearchGate. (n.d.). Flow chart of sample collection and analysis of follicular fluid (FF). ResearchGate. [Link]
-
Keye, W. R., et al. (2002). Clinical efficacy of highly purified urinary FSH versus recombinant FSH in volunteers undergoing controlled ovarian stimulation for in vitro fertilization: a randomized, multicenter, investigator-blind trial. Fertility and Sterility. [Link]
-
Contreras Bretherton, C., et al. (1999). [Embryonic quality in the use of urofolitropin vs recombinant FSH for in vitro fertilization]. Ginecologia y obstetricia de Mexico. [Link]
-
Kovacs, P., et al. (2013). Ovarian Stimulation with this compound (uFSH) Results in a Lower Yield of Oocytes Compared to Recombinant FSH (rFSH), Nevertheless Leads to Similar Pregnancy Rates in Unselected IVF-Patients. The Open Reproductive Science Journal. [Link]
-
Letterie, G. S. (2009). The effect of follicular fluid hormones on oocyte recovery after ovarian stimulation. Gynecological Endocrinology. [Link]
-
Suchanek, E., et al. (1994). Follicular Fluid Contents of Hyaluronic Acid, Follicle-Stimulating Hormone and Steroids Relative to the Success of in Vitro Fertilization of Human Oocytes. Fertility and Sterility. [Link]
Sources
- 1. Metabolic signatures in human follicular fluid identify lysophosphatidylcholine as a predictor of follicular development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Follicular Fluid Growth Factors and Interleukin Profiling as Potential Predictors of IVF Outcomes [frontiersin.org]
- 3. Follicular Fluid Growth Factors and Interleukin Profiling as Potential Predictors of IVF Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Follicular fluid content and oocyte quality: from single biochemical markers to metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Follicular fluid content and oocyte quality: from single biochemical markers to metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Follicular fluid biomarkers for human in vitro fertilization outcome: Proof of principle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. originbiopharma.com [originbiopharma.com]
- 9. CAS 97048-13-0: this compound | CymitQuimica [cymitquimica.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. This compound | C42H65N11O12S2 | CID 73759969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Spectrophotometric absorbance of follicular fluid: a selection criterion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human Follicular Fluid Procurement and Processing [protocols.io]
- 14. Biomarkers identification in follicular fluid of women with OHSS by using UPLC-MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Proteomic analysis of follicular fluid during human ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proteomic analysis of human follicular fluid: a new perspective towards understanding folliculogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Proteomic analysis of human follicular fluid from fertile women - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proteome analysis of human follicular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Proteomic analysis of human follicular fluid associated with successful in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Age-Dependent Metabolomic Profile of the Follicular Fluids From Women Undergoing Assisted Reproductive Technology Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Steroid profiles by liquid chromatography-mass spectrometry of matched serum and single dominant ovarian follicular fluid from women undergoing IVF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Steroid profiles in ovarian follicular fluid in women with and without polycystic ovary syndrome, analyzed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Simultaneous Measurement of Thirteen Steroid Hormones in Women with Polycystic Ovary Syndrome and Control Women Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Description of the Follicular Fluid Cytokine and Hormone Profiles in Human Physiological Natural Cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 29. igakkai.kms-igakkai.com [igakkai.kms-igakkai.com]
- 30. mdpi.com [mdpi.com]
- 31. Recombinant FSH vs. urinary FSH for ovarian stimulation in in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. A Case-Control Study of Follicular Fluid Cytokine Profiles in Women with Diminished Ovarian Reserve - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Clinical efficacy of highly purified urinary FSH versus recombinant FSH in volunteers undergoing controlled ovarian stimulation for in vitro fertilization: a randomized, multicenter, investigator-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. benthamopen.com [benthamopen.com]
Protocol for Urofollitropin Injection in Non-Human Primates: An Application Note
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of Urofollitropin in Non-Human Primate Research
This compound is a highly purified preparation of human follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women.[1][2] As a gonadotropin, its primary function is to stimulate the growth and development of ovarian follicles.[3][4] In the field of reproductive biology and drug development, non-human primates (NHPs) serve as invaluable models due to their close phylogenetic, physiological, and reproductive similarities to humans.[5] The application of this compound in NHPs is critical for a range of research areas, including:
-
Assisted Reproductive Technologies (ART): Developing and refining techniques such as in vitro fertilization (IVF) and intracytoplasmic sperm injection (ICSI).[5][6]
-
Fertility Preservation Studies: Investigating methods for preserving fertility in the face of gonadotoxic treatments or premature ovarian failure.[7]
-
Toxicology and Drug Development: Assessing the effects of novel compounds on the female reproductive system.
-
Basic Reproductive Endocrinology: Elucidating the complex hormonal regulation of the primate menstrual cycle and folliculogenesis.[8]
This guide provides a comprehensive framework for the safe and effective administration of this compound in NHP research settings. It emphasizes the causality behind protocol design, adherence to the highest standards of animal welfare, and robust monitoring to ensure data integrity and reproducibility.
Foundational Principles: Ethical Stewardship in NHP Research
The use of NHPs in research mandates a profound ethical responsibility. All protocols must be designed to minimize distress and pain, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement). Researchers must recognize their role as stewards for the animals under their care.[9] Key ethical mandates include:
-
Institutional Animal Care and Use Committee (IACUC) Approval: All procedures involving NHPs must be rigorously reviewed and approved by an IACUC. This ensures that the research is scientifically justified and that animal welfare is prioritized.[10]
-
Minimizing Animal Use: The number of animals used should be the absolute minimum required to obtain statistically valid results.[9]
-
Psychological Well-being: Housing and husbandry practices must account for the complex social and psychological needs of primates. Environmental enrichment is essential for animal health and the validity of research data.[11]
-
Justification of Harm vs. Benefit: A thorough utilitarian analysis must be conducted, weighing the potential societal and scientific benefits against the potential for harm to the animal subjects.[10][12]
Mechanism of Action: The FSH Signaling Cascade
This compound exerts its biological effects by mimicking endogenous FSH. It binds to specific FSH receptors (FSHR), which are G protein-coupled receptors located on the surface of granulosa cells within the ovarian follicles.[3][13] This binding event initiates a critical intracellular signaling cascade:
-
Receptor Activation: FSH binding causes a conformational change in the FSHR, activating an associated G-protein.
-
Second Messenger Production: The activated G-protein stimulates the enzyme adenylate cyclase, which converts ATP into cyclic adenosine monophosphate (cAMP), a key second messenger.
-
Kinase Activation: The rise in intracellular cAMP activates Protein Kinase A (PKA).[13]
-
Gene Transcription: PKA phosphorylates various downstream proteins, including the transcription factor CREB (cAMP response element-binding protein). This leads to the increased expression of genes vital for follicular development.
-
Steroidogenesis: A primary target gene is CYP19A1, which encodes the enzyme aromatase. Aromatase is responsible for the pivotal conversion of androgens (produced by theca cells) into estrogens (primarily estradiol) within the granulosa cells.[13] This surge in estrogen is essential for follicle maturation, proliferation of granulosa cells, and feedback to the pituitary gland.
Caption: this compound (FSH) signaling pathway in ovarian granulosa cells.
Materials and Reagents
-
This compound for Injection (lyophilized powder, various IU strengths)
-
Sterile 0.9% Sodium Chloride Injection (Solvent)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles for reconstitution (e.g., 22G)
-
Sterile needles for administration (e.g., 25-27G for subcutaneous, 23-25G for intramuscular)
-
Alcohol prep pads
-
Appropriate sharps disposal container
-
Personal Protective Equipment (gloves, lab coat)
Experimental Protocol
This protocol is presented as a framework. Specific dosages and timelines must be optimized for the NHP species, individual animal's cycle, and research objectives.
Part 1: Pre-Treatment and Dosage Determination
The goal of this phase is to establish a baseline and determine an appropriate starting dose to achieve controlled follicular development while minimizing the risk of Ovarian Hyperstimulation Syndrome (OHSS).[14]
-
Animal Selection & Acclimatization: Select healthy, cycling female NHPs. Ensure adequate time for acclimatization to the housing and handling procedures to minimize stress-related hormonal fluctuations.
-
Baseline Monitoring:
-
Menstrual Cycle Tracking: Observe and record menstrual cycles for at least two to three consecutive cycles to establish a predictable pattern for each animal.
-
Baseline Ultrasound: Perform transabdominal ultrasonography to confirm a quiescent ovarian state (absence of large dominant follicles or cysts) before starting stimulation.
-
Hormone Profiling: Collect baseline blood, urine, or fecal samples to establish normal levels of estradiol, progesterone, and FSH.[15]
-
-
Dosage Calculation:
-
Dosage is highly variable and species-dependent. Protocols for baboons and macaques are often adapted from human ART.[6]
-
A conservative starting dose is crucial. The dose should be calculated based on the animal's body weight and the specific activity of the this compound batch.
-
Consult existing literature for species-specific starting points. For example, a study in cynomolgus monkeys initiated treatment with 25 IU of FSH daily.[16]
-
Table 1: Example Starting Dosages for Ovarian Stimulation in NHPs
| Species | Example Starting Dose | Duration (approx.) | Source |
|---|---|---|---|
| Cynomolgus Macaque (Macaca fascicularis) | 25 IU FSH, once daily | 8-12 days | [16] |
| Rhesus Macaque (Macaca mulatta) | 60 IU r-hFSH, daily | 9-12 days | [16][17] |
| Baboon (Papio anubis) | Empirically determined, often adapted from human/macaque protocols | 8-12 days |[6] |
Note: The table provides examples from literature; doses must be optimized for each study.
Part 2: this compound Reconstitution and Administration
Strict aseptic technique is mandatory throughout this process to prevent infection.
-
Reconstitution:
-
Wipe the rubber stoppers of both the this compound vial and the solvent vial with an alcohol prep pad.
-
Using a sterile syringe and reconstitution needle, draw up the prescribed volume of 0.9% Sodium Chloride solvent (typically 1 mL).
-
Slowly inject the solvent into the vial containing the lyophilized this compound powder, directing the stream against the side of the vial to minimize foaming.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously. The resulting solution should be clear and colorless.[18]
-
Inspect the solution for any particulate matter or discoloration before administration.[19]
-
Use the reconstituted solution immediately and discard any unused portion.[20]
-
-
Administration:
-
This compound can be administered via subcutaneous (SC) or intramuscular (IM) injection.[19] The SC route is often preferred for ease of administration and reduced stress.
-
Subcutaneous (SC) Injection:
-
Select an injection site, such as the loose skin between the shoulder blades or on the flank.
-
Clean the site with an alcohol prep pad.
-
Gently pinch the skin to form a tent. Insert the needle at a 45° angle into the base of the tent.
-
Aspirate slightly to ensure a blood vessel has not been entered, then slowly inject the solution.
-
-
Intramuscular (IM) Injection:
-
Select a large muscle mass, such as the quadriceps or gluteal muscles.
-
Clean the site and insert the needle at a 90° angle deep into the muscle.
-
Aspirate, then slowly inject the solution.
-
-
Site Rotation: Alternate injection sites daily to prevent tissue irritation, lipoatrophy, and discomfort.[18]
-
Part 3: Monitoring and Treatment Adjustment
Close monitoring is the cornerstone of a safe and effective stimulation protocol. It allows for individualized dose adjustments to achieve optimal follicular growth without overstimulation.[21]
-
Initiation of Treatment: Begin daily this compound injections early in the follicular phase, typically on day 2 or 3 of the menstrual cycle.[19]
-
Monitoring Schedule:
-
Ultrasonography: Perform transabdominal ultrasound every 2-3 days, starting around day 5-7 of stimulation. Measure the number and diameter of all developing antral follicles.[22]
-
Hormone Analysis: Collect blood samples every 1-2 days to measure serum estradiol levels. Estradiol provides a functional marker of follicular health and growth.[19] Non-invasive monitoring of urinary or fecal hormone metabolites can also be employed as a less stressful alternative.[15]
-
-
Criteria for Dose Adjustment:
-
Adequate Response: A steady increase in both follicle size and serum estradiol levels.
-
Inadequate Response: Little to no follicular growth or a plateau in estradiol levels. In this case, the daily this compound dose may be increased by 25-50%. Dose adjustments should not be made more frequently than every 2-3 days.[19]
-
Excessive Response: A very rapid rise in estradiol levels or the development of an excessive number of large follicles. This indicates a high risk for OHSS. The dose should be reduced, or in severe cases, the cycle should be canceled by stopping gonadotropin administration.[14][23]
-
Caption: Generalized workflow for controlled ovarian stimulation in NHPs.
Part 4: Induction of Final Maturation and Ovulation
-
Triggering with hCG: Once ultrasound and hormonal monitoring indicate that a cohort of follicles has reached maturity (e.g., >4-5 mm in macaques, with appropriate estradiol levels), a single injection of human chorionic gonadotropin (hCG) is administered.[17] hCG acts as an LH surrogate, initiating the final stages of oocyte maturation and ovulation.
-
hCG Dosage: A typical dose is 1000-1500 IU, administered IM.[16]
-
Withholding hCG: If monitoring reveals an excessive ovarian response and high risk of OHSS, the hCG trigger must be withheld , and the cycle should be canceled to ensure animal safety.[19]
-
Oocyte Retrieval (for ART): If the research goal is oocyte collection for IVF, the procedure (e.g., laparoscopic follicular aspiration) is timed to occur approximately 34-36 hours after the hCG injection, before spontaneous ovulation occurs.[24]
Potential Complications and Management
Vigilance for adverse effects is critical for animal welfare.
Table 2: Summary of Potential Complications and Management Strategies
| Complication | Clinical Signs | Management & Mitigation Strategy |
|---|---|---|
| Ovarian Hyperstimulation Syndrome (OHSS) [25][26] | Severe abdominal pain/distension, bloating, rapid weight gain, lethargy, decreased urine output, shortness of breath.[27] | Immediate cessation of gonadotropin and withholding of hCG trigger. [19] Provide supportive veterinary care (fluid therapy). Use conservative starting doses and perform intensive monitoring to prevent occurrence. |
| Allergic Reaction [18][26] | Hives, skin rash, respiratory distress, swelling at the injection site or face. | Administer antihistamines or corticosteroids as directed by a veterinarian. Discontinue use of the drug. Monitor animal closely for signs of anaphylaxis. |
| Injection Site Reactions [26] | Redness, swelling, pain, or irritation at the injection site. | Rotate injection sites daily.[18] Ensure proper injection technique. Apply a warm compress if minor irritation occurs. |
| Multiple Gestation [27] | If natural mating is part of the protocol, high-order multiple pregnancies are a significant risk. | For breeding studies, aim for monofollicular development by using lower gonadotropin doses. For ART, this is an expected outcome of stimulation. |
Conclusion
The use of this compound for ovarian stimulation in non-human primates is a powerful tool for advancing reproductive science. Success hinges on a protocol built upon a foundation of ethical responsibility, a thorough understanding of the underlying physiology, and a commitment to meticulous, individualized monitoring. By carefully tailoring dosages, tracking follicular and hormonal responses, and remaining vigilant for potential complications, researchers can achieve their scientific objectives while upholding the highest standards of animal welfare.
References
- Livzon Pharmaceutical Group. This compound for Injection. Livzon Pharmaceutical Group Inc.
- Drugs.com. (2023). This compound Dosage. Drugs.com.
- Patsnap Synapse. (2024). What is the mechanism of this compound?
- Cleveland Clinic. (2022). This compound, FSH Injection. Cleveland Clinic.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 73759969, PubChem.
- Mayo Clinic. (2024). This compound (Intramuscular Route, Subcutaneous Route). Mayo Clinic.
- Patsnap Synapse. (2024). What is this compound used for?
- 1mg. (2024). This compound: View Uses, Side Effects and Medicines. 1mg.com.
- Drugs.com. (2024).
- RxList. (2022). This compound: Side Effects, Uses, Dosage, Interactions, Warnings. RxList.
- Nyachieo, A., et al. (2009). Improving ovarian stimulation protocols for IVF in baboons: lessons from humans and rhesus monkeys. Animal Reproduction Science, 110(3-4), 187-206.
- HPRA. (2019). Summary of Product Characteristics - Fostimon.
- Huang, Z., et al. (2020). Generation of cynomolgus monkey fetuses with intracytoplasmic sperm injection based on the MII-stage oocytes acquired by personalized superovulation protocol.
- Drugs.com. (2025). This compound Side Effects: Common, Severe, Long Term. Drugs.com.
- American Society of Primatologists. (2001).
- Wikipedia. (n.d.). This compound. Wikipedia.
- Bishop, C., et al. (2009). Evaluation of antral follicle growth in the macaque ovary during the menstrual cycle and controlled ovarian stimulation by high-resolution ultrasonography.
- van Wely, M., et al. (2005). This compound and ovulation induction.
- Medscape. (n.d.). Bravelle, Fertinorm HP (this compound) dosing, indications, interactions, adverse effects, and more. Medscape Reference.
- Carmo, L. S., &; de Oliveira, M. S. (2018). Ethical and Scientific Pitfalls Concerning Laboratory Research with Non-Human Primates, and Possible Solutions. Animals, 9(1), 1.
- Xu, J., &; Xu, M. (2011). Primate follicular development and oocyte maturation in vitro. Journal of Ovarian Research, 4, 18.
- Kirola, T. (2024). Optimizing Ovarian Stimulation Protocols: Enhancing Success in Assisted Reproduction. Journal of Fertilization: In Vitro - IVF-Worldwide, Reproductive Medicine, Genetics & Stem Cell Biology, 12(379).
- Gougeon, A. (1996). Regulation of ovarian follicular development in primates: facts and hypotheses. Endocrine Reviews, 17(2), 121-155.
- University of Wisconsin-Madison. (2010). Ethics of non-human primate research at UW-Madison.
- Columbia University. (2022). The Ethical Dilemma of Non-Human Primate Use in Biomedical Research. Voices in Bioethics.
- Zelinski-Wooten, M. B., et al. (1995). Follicle stimulating hormone alone supports follicle growth and oocyte development in gonadotrophin-releasing hormone antagonist-treated monkeys. Human Reproduction, 10(6), 1458-1464.
- Simerly, C., & Schatten, G. (2012). Utility of Animal Models for Human Embryo Culture: Nonhuman Primates. Methods in Molecular Biology (Clifton, N.J.), 912, 39-59.
- Shimizu, K. (2005). Studies on reproductive endocrinology in non-human primates: application of non-invasive methods. Journal of Reproduction and Development, 51(1), 1-11.
- Lee, Y., et al. (2023). Non-human primate: the new frontier model of female reproductive engineering. Frontiers in Cell and Developmental Biology, 11, 1245041.
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C42H65N11O12S2 | CID 73759969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Frontiers | Non-human primate: the new frontier model of female reproductive engineering [frontiersin.org]
- 6. Improving ovarian stimulation protocols for IVF in baboons: lessons from humans and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Primate follicular development and oocyte maturation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of ovarian follicular development in primates: facts and hypotheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asp.org [asp.org]
- 10. Ethics of non-human primate research at UW-Madison – Animals in Research and Teaching – UW–Madison [animalresearch.wisc.edu]
- 11. Ethical and Scientific Pitfalls Concerning Laboratory Research with Non-Human Primates, and Possible Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Ethical Dilemma of Non-Human Primate Use in Biomedical Research | Voices in Bioethics [journals.library.columbia.edu]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. This compound and ovulation induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies on reproductive endocrinology in non-human primates: application of non-invasive methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Follicle stimulating hormone alone supports follicle growth and oocyte development in gonadotrophin-releasing hormone antagonist-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound (intramuscular route, subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 19. drugs.com [drugs.com]
- 20. my.clevelandclinic.org [my.clevelandclinic.org]
- 21. longdom.org [longdom.org]
- 22. Evaluation of ultrasonography for monitoring follicular growth in rhesus monkeys. | Semantic Scholar [semanticscholar.org]
- 23. This compound for Injection-Livzon Pharmaceutical Group Inc. [en.livzon.com.cn]
- 24. assets.hpra.ie [assets.hpra.ie]
- 25. drugs.com [drugs.com]
- 26. drugs.com [drugs.com]
- 27. 1mg.com [1mg.com]
Troubleshooting & Optimization
Technical Support Center: Urofollitropin and Oocyte Yield Variability
Introduction
Welcome to the Technical Support Center for urofollitropin products. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound for ovarian stimulation protocols and may be encountering variability in oocyte yield. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines deep scientific principles with practical, field-proven troubleshooting strategies. This document is structured to offer not just procedural steps, but also the underlying rationale to empower you to make informed decisions in your critical experiments.
We understand that consistency is paramount in research and development. This guide will delve into the inherent characteristics of this compound, a urinary-derived follicle-stimulating hormone (FSH), and explore the factors that can contribute to batch-to-batch differences in performance. We will equip you with the knowledge and tools to identify, troubleshoot, and mitigate the impact of this variability on your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our users face when working with different batches of this compound.
Q1: We've observed a significant difference in oocyte yield between two different lots of this compound, even though we followed the exact same protocol. What could be the cause?
A: This is a critical and not uncommon observation. The primary reason often lies in the inherent biological variability of this compound itself. Unlike recombinant FSH (rFSH), which is produced with high consistency, this compound is extracted and purified from the urine of postmenopausal women.[1][2][3] This biological origin introduces potential for batch-to-batch variation in several key aspects that can impact bioactivity, including:
-
Glycosylation Patterns: The sugar molecules (glycans) attached to the FSH protein can vary between batches.[4][5][6] These glycosylation patterns, specifically the degree of sialylation, significantly influence the hormone's half-life in circulation and its binding affinity to the FSH receptor (FSHR).[7][8] Different glycoforms can lead to altered downstream signaling and, consequently, different follicular responses.[4][6]
-
Isoform Composition: this compound is a mixture of different FSH isoforms, each with slightly different biological activities.[1][9] The precise ratio of these isoforms can differ from one batch to another, leading to variations in overall potency.
-
Purity and Contaminants: Although highly purified, urinary-derived preparations may contain variable, trace amounts of other proteins that could potentially modulate the ovarian response.[1][9]
Q2: How can we proactively screen new batches of this compound to ensure more consistent results?
A: Proactive validation of new batches is a highly recommended practice. Before committing a new lot to a large-scale or critical experiment, consider implementing a small-scale pilot study. This involves treating a small cohort of your animal models with the new batch and a retained sample of a previous, well-characterized "gold standard" batch. Key parameters to compare include:
-
Number of oocytes retrieved.
-
Oocyte maturation rates.
-
Fertilization rates.
-
Early embryo development metrics.
This comparative data will allow you to establish a "potency correction factor" for the new batch, enabling you to adjust the dosage to achieve a more consistent biological response.
Q3: Does the storage and handling of this compound affect its potency?
A: Absolutely. This compound is a protein and is sensitive to degradation if not handled correctly. Always adhere to the manufacturer's storage recommendations, which typically involve refrigeration or storage at room temperature, protected from light.[10][11] Once reconstituted, the product should generally be used immediately, and any unused portion should be discarded to avoid loss of activity and potential microbial contamination.[10] Repeated freeze-thaw cycles of the reconstituted product should be avoided.
Q4: Can the stimulation protocol itself contribute to the observed variability?
A: Yes, the interaction between the specific this compound batch and the chosen stimulation protocol can influence the outcome. Factors such as the timing of administration, the dose, and the use of co-administered hormones (like LH or hCG) can all play a role.[12][13][14] If you observe inconsistent results with a new batch, it is worth reviewing your protocol to ensure it is optimized. However, it is crucial to change only one variable at a time during troubleshooting to pinpoint the exact cause.
Q5: Is there a difference in expected oocyte yield between this compound and recombinant FSH (rFSH)?
A: Yes, some studies suggest that stimulation with rFSH may result in a higher yield of oocytes compared to this compound.[15][16][17] However, other research indicates that while the number may be lower with this compound, the resulting oocytes may be of comparable or even better quality, leading to similar or better pregnancy outcomes, particularly in younger patients.[15][16][17] The different glycosylation profiles of urinary versus recombinant FSH are thought to be a key factor in these observed differences in biological response.[17]
Troubleshooting Guides
When faced with inconsistent oocyte yield, a systematic approach is essential to identify the root cause. Follow these guides to troubleshoot your experiments effectively.
Guide 1: Initial Investigation of a New this compound Batch
This guide should be followed whenever a new lot of this compound is introduced into the lab.
Objective: To determine if the new batch of this compound is the primary source of variability.
Step-by-Step Protocol:
-
Review the Certificate of Analysis (CoA): Carefully compare the CoA of the new batch with that of a previous, successful batch.[18] Pay close attention to parameters like specific activity (IU/mg), purity, and any isoform characterization data provided. While CoAs provide valuable information, they may not capture the full spectrum of biological activity.
-
Retain a Control Sample: Always keep a small, properly stored aliquot of a previous batch that gave you good results. This will serve as your internal control for comparison.
-
Perform a Head-to-Head Pilot Study:
-
Select a small, homogenous group of animals.
-
Divide them into two groups:
-
Group A (Control): Treated with the "gold standard" previous batch.
-
Group B (Test): Treated with the new batch.
-
-
Administer the same dose and follow the identical stimulation protocol for both groups.
-
Collect and analyze the oocytes, comparing the yield and quality between the two groups.
-
-
Analyze the Data:
-
If oocyte yield in Group B is significantly lower or higher than in Group A, it strongly suggests a difference in the biological potency of the new batch.
-
If the yields are comparable, the source of inconsistency may lie elsewhere in your experimental workflow.
-
Guide 2: In-Depth Analysis of Experimental Parameters
If the pilot study suggests the this compound batch is not the sole cause, or if you wish to further refine your protocol, use this guide.
Objective: To identify other experimental factors that may be contributing to inconsistent oocyte yield.
| Parameter | Potential Issue | Troubleshooting Action |
| Animal Model | Age, weight, and genetic background can significantly impact ovarian response.[19][20] | Ensure that animals in all experimental groups are closely matched for these characteristics. Review animal health reports for any underlying conditions. |
| Reagent Preparation | Incorrect reconstitution of this compound (e.g., wrong volume of solvent, vigorous shaking causing denaturation). | Review and standardize the reconstitution protocol. Ensure all lab personnel are following the exact same procedure. Use the reconstituted product immediately.[10] |
| Administration Technique | Inconsistent injection volume, subcutaneous vs. intramuscular injection site variations. | Standardize the injection technique across all experiments and personnel. Ensure proper training for all individuals administering the hormone. |
| Stimulation Protocol Timing | Variations in the timing of injections relative to the animals' cycle can lead to different outcomes. | Ensure precise timing of all injections and procedural steps. Use appropriate methods to synchronize the cycles of the animals if required. |
| Oocyte Collection | Inconsistent timing of hCG administration prior to oocyte retrieval, variability in the surgical collection technique. | Standardize the time interval between hCG injection and oocyte retrieval. Ensure the collection procedure is performed consistently. |
Scientific Deep Dive: The Role of Glycosylation in FSH Bioactivity
The variability observed with different this compound batches is deeply rooted in the complex biology of follicle-stimulating hormone (FSH), a glycoprotein hormone.[5][6] Understanding the science behind this can provide a framework for interpreting your results and making informed decisions.
FSH is composed of two subunits, an alpha and a beta subunit. The alpha subunit is common to other glycoprotein hormones like luteinizing hormone (LH) and human chorionic gonadotropin (hCG), while the beta subunit is unique and confers biological specificity. Crucially, both subunits have sites for the attachment of complex carbohydrate chains, a process known as glycosylation .[4][7]
The nature of these attached glycans, particularly the terminal sialic acid residues, has a profound impact on the hormone's function:
-
Serum Half-Life: More heavily sialylated (more acidic) FSH isoforms have a longer circulating half-life. This means they remain in the bloodstream for a longer period, providing sustained stimulation to the ovarian follicles.
-
Receptor Binding and Signal Transduction: Less sialylated (more basic) isoforms, while having a shorter half-life, can exhibit higher receptor binding affinity and may be more potent in initiating the downstream signaling cascade within the granulosa cells of the ovarian follicle.[5]
This compound, being derived from a natural source, contains a heterogeneous population of these FSH glycoforms.[1] The exact proportion of these different isoforms can vary from batch to batch, leading to differences in the overall pharmacokinetic and pharmacodynamic profile of the product.[9] This is a key distinction from recombinant FSH products, which are engineered to have a more consistent glycosylation pattern.
Signaling Pathway Overview
The interaction of FSH with its receptor (FSHR) on granulosa cells initiates a cascade of intracellular events crucial for follicular development.
Caption: FSH binding to its receptor activates a G-protein signaling cascade.
The potency and duration of this signaling are influenced by the specific FSH glycoforms present in a given this compound batch, directly impacting follicular growth and oocyte maturation.
Advanced Protocols: In-Vitro Bioassay for Potency Assessment
For laboratories requiring a higher level of quality control, an in-vitro bioassay can be developed to quantitatively assess the biological potency of new this compound batches. This provides a more functionally relevant measure than what is typically found on a CoA.
Principle: This assay utilizes a cell line engineered to express the human FSH receptor. The potency of the this compound batch is determined by measuring the dose-dependent increase in a downstream signaling molecule, cyclic AMP (cAMP), following stimulation.[21][22][23]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HEK293 or CHO cells) stably transfected with the human FSH receptor in appropriate growth medium.
-
Plate the cells in 96-well plates and grow to near confluence.
-
-
Preparation of Standards and Samples:
-
Use a well-characterized international standard or a previously validated internal "gold standard" batch of this compound to prepare a standard curve. A typical concentration range might be from 0.1 to 100 mIU/mL.
-
Reconstitute the new batch of this compound and prepare a similar dilution series.
-
-
Stimulation:
-
Wash the cells with a serum-free medium.
-
Add the different concentrations of the standard and test this compound to the wells. Include a negative control (medium only).
-
Incubate for a specified period (e.g., 30-60 minutes) at 37°C to allow for cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a commercially available ELISA or HTRF assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration for both the standard and the test samples.
-
Use a four-parameter logistic regression to fit the curves and determine the EC50 (half-maximal effective concentration) for each.
-
The relative potency of the new batch can be calculated by comparing its EC50 to that of the standard.
-
Workflow Diagram: In-Vitro Bioassay
Sources
- 1. Comparative assessment of the consistency and quality of a highly purified FSH extracted from human urine (this compound) and a recombinant human FSH (follitropin alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound CAS No.: 97048-13-0 (Follicle-stimulating hormone) Factory and Manufacturer | Haoran [haoranbiopharma.com]
- 3. CAS 97048-13-0: this compound | CymitQuimica [cymitquimica.com]
- 4. In Vitro Impact of FSH Glycosylation Variants on FSH Receptor-stimulated Signal Transduction and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrinology.org [endocrinology.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Role of glycosylation in function of follicle-stimulating hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycosylation Effects on FSH-FSHR Interaction Dynamics: A Case Study of Different FSH Glycoforms by Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. originbiopharma.com [originbiopharma.com]
- 11. ccrmivf.com [ccrmivf.com]
- 12. How to select ovarian stimulation protocols to avoid difficulties and complications (Chapter12) - Ovarian Stimulation [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. The Effect of Four Different Gonadotropin Protocols on Oocyte and Embryo Quality and Pregnancy Outcomes in IVF/ICSI Cycles; A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ovarian Stimulation with this compound (uFSH) results in a lower yield of oocytes compared to recombinant FSH (rFSH), nevertheless, uFSH is at least as effective as rFSH in younger patients: preliminary results of a retrospective study with antagonist protocols in an IVF/ICSI program [benthamopenarchives.com]
- 17. benthamopen.com [benthamopen.com]
- 18. pharmaoffer.com [pharmaoffer.com]
- 19. How much variation in oocyte yield after controlled ovarian stimulation can be explained? A multilevel modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What if i don’t respond well to ovarian stimulation? - Blog Dexeus Mujer [dexeus.com]
- 21. Biological Assay to Determine Gonadotropin Potency: From In Vivo to In Vitro Sustainable Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Non-animal method with regulatory approval for evaluating hormone potency awarded 3Rs Prize | NC3Rs [nc3rs.org.uk]
- 23. innoprot.com [innoprot.com]
Technical Support Center: Optimizing Urofollitropin Dosage for Consistent Follicular Development
Last Updated: January 14, 2026
Introduction
Welcome to the technical support center for urofollitropin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, evidence-based guidance on optimizing this compound dosage for consistent and predictable follicular development in experimental and pre-clinical settings. As a purified form of follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women, this compound is a critical tool in reproductive medicine research.[1][2] Its efficacy is highly dependent on appropriate dosage and careful monitoring. This document provides a structured approach to protocol design, troubleshooting, and frequently asked questions to ensure the scientific integrity and success of your studies.
Core Principle: The Science of Follicular Stimulation
This compound works by mimicking the action of endogenous FSH, a key hormone in the female reproductive cycle.[1] It binds to FSH receptors on the granulosa cells of ovarian follicles, initiating a signaling cascade that promotes follicular growth, maturation, and steroidogenesis.[3][4] The primary goal of this compound administration in a research context is to stimulate the development of multiple mature follicles.[2][3] Achieving consistent follicular development requires a nuanced understanding of the dose-response relationship and the factors that can influence it.
Let's visualize the hormonal signaling pathway involved:
Caption: this compound binding to its receptor initiates a cAMP-mediated signaling cascade, leading to gene transcription essential for follicular development.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is a typical starting dosage for this compound in research models?
A1: The initial dosage of this compound should be individualized based on the research model and study objectives.[5][6] For ovulation induction, a common starting dose is 150 IU per day, administered subcutaneously or intramuscularly for the first 5 days.[5][7] In protocols for assisted reproductive technologies (ART), the initial dose may be higher, around 225 IU daily.[5][8] It is crucial to use the lowest effective dose to achieve the desired follicular response.[6]
Q2: How does this compound compare to recombinant FSH (rFSH)?
A2: this compound and recombinant FSH are generally considered to be equally effective and well-tolerated for ovulation induction.[9] Some studies suggest that rFSH may have a higher potency, potentially leading to a lower total dose and shorter duration of stimulation in some cases.[10] However, other studies have found no significant differences in the number of oocytes retrieved, clinical pregnancy rates, or live birth rates between the two.[11] One study indicated that this compound might yield better embryonic quality in younger patients.[12] The choice between this compound and rFSH may also be influenced by cost and availability, with this compound often being a more cost-effective option.[9]
Q3: What are the key parameters to monitor during a this compound stimulation protocol?
A3: Comprehensive monitoring is essential for optimizing dosage and ensuring consistent follicular development. The primary monitoring tools are:
-
Transvaginal Ultrasonography: To visualize and measure the number and size of developing follicles.[5] Follicles are expected to grow approximately 1-3 mm per day in the later stages of stimulation.[13]
-
Serum Estradiol (E2) Levels: To assess the functional activity of the developing follicles.[5][6] Rising E2 levels indicate follicular maturation.[13]
The combination of these two methods provides a robust assessment of the ovarian response.[5][14]
Q4: What factors can influence the response to this compound?
A4: Several intrinsic and extrinsic factors can affect follicular development in response to this compound:
-
Ovarian Reserve: Assessed by markers like antral follicle count (AFC), anti-Müllerian hormone (AMH), and basal FSH levels.[15][16]
-
Age: Ovarian response tends to decline with advancing age.[17]
-
Body Mass Index (BMI): Can influence the required dosage.
-
Previous Ovarian Surgery: May impact ovarian responsiveness.[18]
-
Underlying Conditions: Conditions like Polycystic Ovary Syndrome (PCOS) can lead to a hyper-response.[19]
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments and provides actionable solutions.
Issue 1: Poor or Suboptimal Ovarian Response
Scenario: After 5-7 days of stimulation with a standard this compound dose, there is minimal follicular growth (few follicles <10 mm) and low serum estradiol levels.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action & Rationale |
| Insufficient Dosage | The initial dose may be too low for the specific subject's ovarian sensitivity. | Increase the this compound dose by 37.5 to 75 IU.[20] Dose adjustments should not be made more frequently than every 2 days to allow for a measurable response.[5][6] The goal is to find the individual's therapeutic window. |
| Diminished Ovarian Reserve | The subject may have a lower pool of responsive follicles. | Consider pre-treatment assessment of ovarian reserve markers (e.g., AMH, AFC). For subsequent cycles, a higher starting dose may be warranted.[15] |
| Incorrect Drug Administration/Storage | Improper reconstitution, injection technique, or storage can reduce drug potency. | Review and verify all drug handling and administration protocols. This compound should be protected from light and used immediately after reconstitution.[21] |
Experimental Protocol: Dose Adjustment for Poor Responders
-
Baseline Assessment: On day 2 or 3 of the cycle, perform a baseline ultrasound and measure serum E2.
-
Initial Stimulation: Administer the starting dose of this compound (e.g., 150 IU/day).
-
First Monitoring Point (Day 5-7): Perform ultrasound and measure serum E2.
-
Decision Point: If follicular growth is inadequate, increase the daily dose by 75 IU.
-
Continued Monitoring: Repeat monitoring every 2-3 days and adjust the dose as needed, not exceeding the maximum recommended daily dose (typically 450 IU).[5][6]
-
Cycle Cancellation Criteria: If there is no significant response after an adequate duration and dosage, consider canceling the cycle to avoid unnecessary drug exposure.[20]
Issue 2: Excessive Ovarian Response & Risk of Ovarian Hyperstimulation Syndrome (OHSS)
Scenario: Rapid development of a large number of follicles, often accompanied by excessively high serum estradiol levels. This indicates a risk of OHSS, a serious medical event.[14][22]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action & Rationale |
| High Ovarian Sensitivity | Subjects with conditions like PCOS often exhibit a hyper-responsive reaction to gonadotropins.[9] | Use a "step-up" protocol with a lower starting dose (e.g., 75 IU) and smaller, more gradual dose increments.[9] This allows for more controlled follicular recruitment. |
| Dosage Too High | The administered dose exceeds the subject's requirement for monofollicular or controlled multifollicular development. | Immediately reduce the this compound dose or consider "coasting" (withholding FSH for a day or two while continuing to monitor). The goal is to allow estradiol levels to plateau or decrease while smaller follicles undergo atresia. |
| Premature LH Surge | In some protocols, an endogenous LH surge can exacerbate the response. | Ensure adequate pituitary suppression if using a GnRH agonist or antagonist protocol. |
Preventative Strategy: Chronic Low-Dose Step-Up Protocol
This protocol is designed to minimize the risk of excessive stimulation.
Caption: A workflow for a chronic low-dose step-up protocol to mitigate the risk of OHSS.
Crucial Safety Note: If signs of OHSS develop (e.g., severe abdominal pain, bloating, rapid weight gain, nausea), it is imperative to withhold the final maturation trigger (hCG) and discontinue the cycle.[6][7][8]
Issue 3: Inconsistent Follicular Growth
Scenario: Follicles are developing asynchronously, with a few large dominant follicles and many small, unresponsive ones.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action & Rationale |
| Premature Follicle Selection | A high starting dose can sometimes lead to the rapid selection of a few dominant follicles, which then suppress the growth of the rest of the cohort. | Consider a lower starting dose or a GnRH antagonist protocol. Antagonists can be introduced when a lead follicle reaches a certain size (e.g., 14mm) to prevent premature ovulation and allow smaller follicles to "catch up." |
| Variability in Follicular FSH Receptor Sensitivity | Individual follicles may have different sensitivities to FSH. | While difficult to control directly, ensuring a steady, optimal level of FSH through consistent dosing and monitoring can help promote more homogenous growth. |
| Inadequate Pituitary Suppression | If using a GnRH agonist long protocol, insufficient downregulation can lead to an uneven starting point for follicular recruitment. | Confirm adequate pituitary suppression (low E2 and no ovarian cysts) before starting this compound stimulation. |
Part 3: Data Presentation & Protocols
Table 1: Example Monitoring Parameters for this compound Protocol
| Stimulation Day | This compound Dose (IU) | Lead Follicle Diameter (mm) | Number of Follicles >10mm | Serum Estradiol (pg/mL) | Endometrial Thickness (mm) |
| 1 (Baseline) | - | <5 | 0 | <50 | <4 |
| 5 | 150 | 9 | 2 | 150 | 6 |
| 7 | 150 | 12 | 4 | 400 | 8 |
| 9 | 150 | 16 | 5 | 800 | 10 |
| 10 (Trigger) | 150 | 18 | 6 | 1200 | 11 |
Note: These are idealized values for illustrative purposes. Actual results will vary.
Protocol: Standard this compound Stimulation with GnRH Antagonist
This protocol is designed for controlled multifollicular development, for instance, in an in-vitro fertilization (IVF) research model.
-
Baseline (Cycle Day 2-3):
-
Perform a transvaginal ultrasound to confirm the absence of ovarian cysts and measure the antral follicle count.
-
Collect a blood sample for baseline serum estradiol measurement.
-
-
Initiation of Stimulation (Cycle Day 2-3):
-
Begin daily subcutaneous injections of this compound at a starting dose of 150-225 IU.[5]
-
-
Monitoring (Starting on Stimulation Day 5-6):
-
Perform transvaginal ultrasound to monitor follicular growth (number and size).
-
Measure serum estradiol levels.
-
Adjust the this compound dose based on the ovarian response. Dose adjustments should not exceed 75-150 IU at a time and should occur no more frequently than every two days.[6]
-
-
Introduction of GnRH Antagonist:
-
When the lead follicle reaches approximately 14 mm in diameter, or on a fixed day of stimulation (e.g., day 6), begin daily subcutaneous injections of a GnRH antagonist. This prevents a premature LH surge.
-
-
Final Follicular Maturation (Trigger):
-
When at least three follicles reach a mean diameter of 17-18 mm, administer a single injection of human chorionic gonadotropin (hCG) to trigger final oocyte maturation.[23]
-
-
Procedure:
-
Oocyte retrieval or the timed event for the experiment should be scheduled approximately 34-36 hours after the hCG trigger.[23]
-
References
-
van Wely, M., Andersen, C. Y., Bayram, N., & van der Veen, F. (2005). This compound and ovulation induction. Treatments in Endocrinology, 4(3), 155–165. [Link]
-
Patsnap Synapse. (2024, June 14). What is this compound used for?[Link]
-
Drugs.com. (2025, September 1). This compound (Professional Patient Advice).[Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?[Link]
-
Patsnap Synapse. (2024, July 12). What are the side effects of this compound?[Link]
-
Mayo Clinic. (2025, March 31). This compound (intramuscular route, subcutaneous route) - Side effects & dosage.[Link]
-
Drugs.com. (n.d.). This compound Dosage Guide + Max Dose, Adjustments.[Link]
-
Drugs.com. (2025, October 31). This compound: Key Safety & Patient Guidance.[Link]
-
Medscape. (n.d.). Bravelle, Fertinorm HP (this compound) dosing, indications, interactions, adverse effects, and more.[Link]
-
Keye, W. R., Webster, B., Dickey, R., Nakajima, S., & Hen-Tov, Y. (2009). Clinical efficacy of highly purified urinary FSH versus recombinant FSH in volunteers undergoing controlled ovarian stimulation for in vitro fertilization: a randomized, multicenter, investigator-blind trial. Fertility and Sterility, 92(4), 1290–1296. [Link]
-
Balen, A., et al. (2000). Induction of ovulation in women undergoing assisted reproductive techniques: recombinant human FSH (follitropin alpha) versus highly purified urinary FSH (this compound HP). Human Reproduction, 15(8), 1666–1672. [Link]
-
News-Medical.net. (2024, May 17). Latest Developments in this compound Use And Safety Guidelines.[Link]
-
European Society of Human Reproduction and Embryology. (2000). Induction of ovulation in women undergoing assisted reproductive techniques: recombinant human FSH (follitropin alpha) versus highly purified urinary FSH (this compound HP). Human Reproduction, 15(8), 1666-1672. [Link]
-
Drugs.com. (2025, February 23). This compound Side Effects: Common, Severe, Long Term.[Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 73759969. [Link]
-
Contreras Bretherton, C., et al. (1999). [Embryonic quality in the use of urofolitropin vs recombinant FSH for in vitro fertilization]. Ginecologia y obstetricia de Mexico, 67, 216–220. [Link]
-
MIMS Philippines. (n.d.). This compound: Uses, Dosage, Side Effects and More.[Link]
-
Taylor & Francis. (n.d.). This compound – Knowledge and References.[Link]
-
Kemeter, P., et al. (2013). Ovarian Stimulation with this compound (uFSH) Results in a Lower Yield of Oocytes Compared to Recombinant FSH (rFSH), Nevertheless, uFSH is at Least as Effective as rFSH in Younger Patients: Preliminary Results of a Retrospective Study with Antagonist Protocols in an IVF/ICSI Program. The Open Reproductive Science Journal, 5, 1-10. [Link]
-
Lunenfeld, B., Bilger, W., Longobardi, S., & D'Hooghe, T. (2019). The influence of the pharmaceutical industry on the development of gonadotrophins and ovarian stimulation protocols in assisted reproductive technologies. Reproductive biomedicine online, 38(4), 534–546. [Link]
-
Ferring Pharmaceuticals. (2008, January 11). BRAVELLE™ (this compound for Injection, Purified) Subcutaneous or Intramuscular Injection Gonadotropin 75 IU FSH Activity per Vial - PRODUCT MONOGRAPH.[Link]
-
Ferring Pharmaceuticals. (2002, May 6). FDA APPROVES BRAVELLE™ (this compound for injection, purified).[Link]
-
Shady Grove Fertility. (2022, July 5). The Significance of Monitoring During Infertility Treatment.[Link]
-
U.S. Food and Drug Administration. (1997, September 29). 20582 Follistim 75IU and 150IU Vials Clinical Pharmacology Biopharmaceutics Review.[Link]
-
Tarlatzis, B. C., Zepiridis, L., Grimbizis, G., & Bontis, J. (2003). Clinical management of low ovarian response to stimulation for IVF: a systematic review. Human reproduction update, 9(1), 61–76. [Link]
-
Spicer, L. J., & Echternkamp, S. E. (1995). Factors Involved in Regulating the Development of Ovarian Follicles in Cattle. Journal of Animal Science, 73(9), 2778-2791. [Link]
-
Oudshoorn, S. C., van Tilborg, T. C., Eijkemans, M. J., Oosterhuis, G. J., Friederich, J., van Hooff, M. H., ... & Broekmans, F. J. (2017). Is there a recommended maximum starting dose of FSH in IVF?. Human reproduction (Oxford, England), 32(6), 1237–1244. [Link]
-
Asada, Y., et al. (1994). Factors Affecting the Development of Oocytes and Embryos in IVF-ET. The Journal of Obstetrics and Gynaecology Research, 20(5), 487-497. [Link]
-
Gleicher, N., & Barad, D. H. (2020). What Is the Best Regimen for Ovarian Stimulation of Poor Responders in ART/IVF?. Journal of assisted reproduction and genetics, 37(4), 771–782. [Link]
-
OVAGENESIS. (n.d.). What is a poor ovarian response and how is it treated?[Link]
-
Dumesic, D. A., & Abbott, D. H. (2008). Disordered follicle development. Current opinion in endocrinology, diabetes, and obesity, 15(6), 538–545. [Link]
-
Papathanasiou, A. (2014). Prediction and Diagnosis of Poor Ovarian Response: The Dilemma. Journal of clinical medicine, 3(3), 897–913. [Link]
-
Mayo Clinic. (n.d.). Ovarian hyperstimulation syndrome - Symptoms & causes.[Link]
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. CAS 97048-13-0: this compound | CymitQuimica [cymitquimica.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | C42H65N11O12S2 | CID 73759969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 7. This compound (intramuscular route, subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. drugs.com [drugs.com]
- 9. This compound and ovulation induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Clinical efficacy of highly purified urinary FSH versus recombinant FSH in volunteers undergoing controlled ovarian stimulation for in vitro fertilization: a randomized, multicenter, investigator-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Embryonic quality in the use of urofolitropin vs recombinant FSH for in vitro fertilization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Significance of Monitoring During Infertility Treatment | Shady Grove Fertility [shadygrovefertility.com]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. Clinical management of low ovarian response to stimulation for IVF: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | What Is the Best Regimen for Ovarian Stimulation of Poor Responders in ART/IVF? [frontiersin.org]
- 17. Factors affecting the development of oocytes and embryos in IVF-ET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ovagenesis.eu [ovagenesis.eu]
- 19. Disordered follicle development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mims.com [mims.com]
- 21. originbiopharma.com [originbiopharma.com]
- 22. What are the side effects of this compound? [synapse.patsnap.com]
- 23. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Troubleshooting Poor Ovarian Response to Urofollitropin in Animal Studies
(Part 1 of 2)
A Guide for Researchers and Drug Development Professionals
Introduction: Understanding Urofollitropin and Ovarian Response
This compound is a highly purified preparation of follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women.[1][2][3] In animal studies, it is a critical tool for inducing folliculogenesis and superovulation, essential for research in reproductive toxicology, drug development, and assisted reproductive technologies (ART).[2] However, achieving a consistent and robust ovarian response can be challenging. This guide is structured to address the most common issues encountered in the laboratory, providing a framework for systematic troubleshooting.
The mechanism of action of this compound involves binding to FSH receptors on ovarian granulosa cells, which activates intracellular signaling pathways to promote follicular growth and maturation.[1][2][4] This process is fundamental for both natural and stimulated ovarian cycles.
Section 1: Troubleshooting Guide - A Problem-Oriented Approach
This section is designed to help you pinpoint the cause of suboptimal results and implement effective solutions.
Problem 1: Complete or Near-Complete Lack of Ovarian Response
Q1: We administered the standard dose of this compound to our cohort of female mice, but upon examination, we observed no significant increase in ovarian size or follicular development. What are the primary factors to investigate?
A1: A complete failure to respond to this compound is a significant concern and points to fundamental issues with the experimental setup or the animals themselves. Here is a systematic approach to troubleshooting this issue:
Step 1: Verify the Integrity and Bioactivity of this compound
-
Reconstitution and Storage: this compound is a lyophilized powder that requires careful reconstitution. Improper handling can lead to loss of bioactivity.
-
Protocol: Always use the specific diluent recommended by the manufacturer. Gently swirl the vial to dissolve the powder; do not shake, as this can denature the protein. Reconstituted this compound should be used immediately after preparation.[3]
-
-
Lot-to-Lot Variability: Even with highly purified preparations, there can be slight variations in bioactivity between different lots.
-
Recommendation: If you suspect an issue with a new lot, consider running a small pilot study to compare its efficacy against a previously validated lot.
-
Step 2: Scrutinize the Administration Protocol
-
Route and Technique: The subcutaneous (SC) or intramuscular (IM) route is most common for this compound administration in rodents.[1][5] Incorrect injection technique can result in the dose being delivered intradermally or intraperitoneally, affecting absorption and bioavailability.
-
Best Practice: Ensure all personnel are properly trained in SC injection techniques for the specific animal model. The injection site should be varied to avoid local tissue reactions.[6]
-
-
Dosage Calculation: Double-check all dosage calculations, including animal body weight and the concentration of the reconstituted solution.
Step 3: Evaluate the Animal Model
-
Age and Ovarian Reserve: Ovarian reserve, the number of primordial follicles, declines significantly with age.[7] Pre-pubertal or aged animals may exhibit a blunted response to gonadotropin stimulation. Anti-Müllerian hormone (AMH) can be used as a biomarker for ovarian reserve.[8][9][10][11]
-
Recommendation: Ensure the age of the animals is appropriate for the intended study. For most mouse strains, 3-4 weeks of age is considered optimal for superovulation protocols.[12]
-
-
Genetic Background (Strain): Different inbred strains of mice and rats exhibit marked differences in their response to gonadotropins. For example, C57BL/6 mice are known to be relatively poor responders compared to strains like FVB/N.[13][14][15][16]
-
Actionable Insight: Consult literature for established superovulation protocols specific to your chosen strain. If you are working with a new strain, a dose-response study is highly recommended.
-
-
Health Status: Underlying health issues, even subclinical ones, can impact reproductive function. Stress from transportation, handling, or social housing conditions can also alter hormonal profiles and suppress ovarian response by increasing gonadotropin-inhibitory hormone (GnIH).[17]
-
Checklist:
-
Are the animals free from common pathogens?
-
Is their body condition score within the normal range?
-
Are they housed in a low-stress environment with controlled light-dark cycles?
-
-
Experimental Workflow for Diagnosing Non-Response
Caption: Troubleshooting workflow for complete non-response to this compound.
Problem 2: High Variability in Ovarian Response within the Same Treatment Group
Q2: We are observing a wide range of follicular responses in animals receiving the same dose of this compound. Some animals are responding well, while others show a very poor response. How can we reduce this variability?
A2: High variability can confound study results and reduce statistical power. The key to addressing this is to standardize as many experimental parameters as possible.
Step 1: Synchronize the Estrous Cycle
-
The Issue: Females in a cohort will naturally be at different stages of the estrous cycle. The number of antral follicles available to respond to exogenous FSH is highest during the estrus and metestrus stages. Administering this compound to an animal in diestrus, for example, will likely result in a suboptimal response.
-
The Solution: Estrous Cycle Synchronization.
-
Protocol 1 (Progesterone-based): Administer progesterone (e.g., via a subcutaneous implant or daily injections) for a period of 5-7 days. Withdrawal of progesterone will induce a synchronized return to estrus.[18]
-
Protocol 2 (Cloprostenol and Progesterone): A combination of cloprostenol (a prostaglandin F2α analog) and progesterone injections has been shown to be effective for estrous synchronization in rats.[18][19]
-
Step 2: Refine the Dosing Strategy
-
Body Weight vs. Body Composition: Dosing purely based on body weight may not be accurate, especially in older or obese animals where a significant portion of the weight is adipose tissue.
-
Advanced Insight: While technically more challenging, dosing based on lean body mass can provide a more consistent physiological effect. For most standard studies, however, ensuring a narrow range of body weights within the study group is a practical and effective measure.
-
Step 3: Control for Environmental and Social Factors
-
The Whitten Effect: The presence of a male mouse (or his soiled bedding) can induce and synchronize estrus in a group of female mice.[20]
-
The Lee-Boot Effect: Housing female mice in high-density groups without male exposure can lead to suppression of the estrous cycle (anestrus).
-
Standardization: Maintain consistent housing densities and control for male exposure across all experimental groups.
Data Presentation: Impact of Estrous Cycle Stage on Response
| Estrous Cycle Stage at this compound Start | Expected Number of Mature Follicles (Mouse Model) |
| Proestrus/Estrus | High (20-30+) |
| Metestrus | Moderate (10-20) |
| Diestrus | Low ( < 10) |
Signaling Pathway: FSH Receptor Activation
Sources
- 1. CAS 97048-13-0: this compound | CymitQuimica [cymitquimica.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound (intramuscular route, subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. Facilitation of Ovarian Response by Mechanical Force—Latest Insight on Fertility Improvement in Women with Poor Ovarian Response or Primary Ovarian Insufficiency [mdpi.com]
- 8. ijop.net [ijop.net]
- 9. PHYSIOLOGY AND ENDOCRINOLOGY SYMPOSIUM: Anti-Müllerian hormone: a biomarker for the ovarian reserve, ovarian function, and fertility in dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum anti-Müllerian hormone is an indirect predictor of ovarian reserve in domestic cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AMH: Could It Be Used as A Biomarker for Fertility and Superovulation in Domestic Animals? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Superovulation Strategies for 6 Commonly Used Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. Superovulation Using the Combined Administration of Inhibin Antiserum and Equine Chorionic Gonadotropin Increases the Number of Ovulated Oocytes in C57BL/6 Female Mice | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Oestrous cycle synchronization protocols in rats using cloprostenol and progesterone injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. INFLUENCE OF THE ESTRUS CYCLE OF THE MOUSE ON THE DISPOSITION OF SHetA2 AFTER VAGINAL ADMINISTRATION - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Urofollitropin Protocols for Preventing Premature Luteinization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of urofollitropin to prevent premature luteinization (PL) in experimental settings. Our goal is to equip you with the scientific rationale and practical steps needed to ensure the integrity and success of your research.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Question: I am observing elevated progesterone levels, indicative of premature luteinization, in my cultures despite administering a this compound protocol. What are the likely causes and how can I resolve this?
Answer: This is a common but resolvable issue. Premature luteinization in the presence of this compound, a highly purified form of follicle-stimulating hormone (FSH), suggests that granulosa cells are receiving a signal to luteinize, which this compound itself should not induce.[1][2] The primary culprits are typically unintended Luteinizing Hormone (LH) activity or suboptimal experimental conditions.
Here is a systematic approach to troubleshooting:
-
Verify the Purity of Your Gonadotropin Preparation:
-
Causality: this compound is specifically used to avoid PL because it is virtually free of LH activity.[3] In contrast, other preparations like human menopausal gonadotropin (hMG) contain both FSH and LH.[4][5] Accidental contamination or use of a preparation with inherent LH activity can trigger luteinization.[6][7]
-
Action:
-
Confirm the Certificate of Analysis (CoA) for your batch of this compound to ensure it specifies negligible LH content.
-
If you suspect contamination, consider using a fresh, validated batch of highly purified this compound.
-
Be aware that even recombinant FSH (rFSH) protocols can be associated with PL, as increased follicular development can enhance granulosa cell sensitivity to even low levels of LH.[8]
-
-
-
Assess Experimental Timing and Dosage:
-
Causality: The timing of gonadotropin administration is critical. Delaying the trigger for final oocyte maturation can lead to further follicular growth and a subsequent increase in serum progesterone levels.[9] Similarly, an inappropriate dosage can lead to an exaggerated ovarian response, creating a hormonal environment conducive to PL.[10]
-
Action:
-
Review your protocol's timeline. Ensure that the administration of this compound and any subsequent maturation-inducing agents (like hCG) is precisely timed according to established models or your own dose-finding studies.[11][12]
-
Dose adjustments should be made based on careful monitoring of follicular growth and hormone levels.[13] Do not adjust doses more frequently than every two days.[13]
-
-
-
Evaluate Culture or In Vivo Conditions:
-
Causality: Factors within the culture environment or animal model can influence the cellular response to FSH. Stressors, suboptimal media, or underlying conditions in animal models (e.g., characteristics of poor responders) can contribute to PL.[10][14]
-
Action:
-
In Vitro Systems: Ensure media components are fresh and correctly formulated. Check CO2, temperature, and humidity levels in your incubator. Validate your cell lines to rule out cross-contamination or genetic drift.
-
In Vivo Systems: Monitor animal health closely. Stress can trigger endogenous hormone surges.[14] Consider the ovarian reserve status of your animal models, as this can influence the likelihood of PL.[12]
-
-
-
Review Co-treatments:
Question: My experimental results show high variability in follicular response and hormone levels across different batches using the same this compound protocol. How can I improve consistency?
Answer: High variability often points to inconsistencies in reagents, biological materials, or procedural execution. Standardization is key.
-
Standardize Reagents and Media:
-
Causality: Lot-to-lot variability in serum, growth factors, or the this compound itself can significantly impact outcomes.
-
Action:
-
Purchase large batches of critical reagents (e.g., fetal bovine serum, this compound) and test them for efficacy and consistency before use in large-scale experiments.
-
Prepare and aliquot media in large batches to ensure uniformity across experiments.
-
Always follow the manufacturer's storage and handling instructions for this compound to maintain its bioactivity.
-
-
-
Ensure Consistent Biological Starting Material:
-
Causality: Differences in cell passage number, confluency, or the age and genetic background of animal models can introduce significant variability.
-
Action:
-
In Vitro: Use cells within a narrow passage number range. Standardize seeding density and the state of confluency at the start of the experiment.
-
In Vivo: Use age- and weight-matched animals from a reputable supplier. Be aware of the estrous cycle stage at the initiation of the protocol.
-
-
-
Refine Procedural Execution:
-
Causality: Minor variations in timing, volumes, and techniques can accumulate to create significant differences in results.
-
Action:
-
Create a detailed, step-by-step standard operating procedure (SOP) for all personnel to follow.
-
Use calibrated pipettes and automated dispensers where possible to minimize human error.
-
Ensure all monitoring, such as ultrasound and blood sampling, is performed at the same time points for each experiment.[11][14]
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the science and application of this compound in preventing premature luteinization.
Question: What is the fundamental mechanism by which this compound prevents premature luteinization?
Answer: The key to preventing premature luteinization lies in selectively stimulating follicle growth without activating the cellular machinery that leads to progesterone production and ovulation. This compound, being a highly purified form of FSH with negligible LH content, achieves this through a specific signaling pathway.[1][2][3]
-
FSH Action: this compound binds exclusively to FSH receptors on ovarian granulosa cells.[1][2] This binding activates a G protein-coupled receptor pathway, leading to an increase in cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[1] This cascade primarily promotes granulosa cell proliferation and upregulates the enzyme aromatase, which is crucial for converting androgens to estrogens.[1] This estrogen production is essential for follicular development.[4]
-
Avoiding Luteinization: Premature luteinization is triggered by the activation of LH receptors. While some level of LH is necessary to provide the androgen substrate for estrogen synthesis, excessive or premature LH activity initiates a strong signaling cascade that upregulates steroidogenic acute regulatory protein (StAR) and enzymes like P450scc, shifting steroid production towards progesterone.[4] Because this compound lacks the LH component, it promotes follicular growth without prematurely activating this luteinization switch.
Diagram: Signaling Pathways in Follicular Development vs. Luteinization
Caption: Differential signaling by FSH (growth) vs. LH (luteinization).
Question: How does this compound compare to recombinant FSH (rFSH) in preventing premature luteinization?
Answer: Both highly purified this compound (uFSH) and recombinant FSH (rFSH) are effective tools for controlled ovarian stimulation because they are essentially pure FSH preparations.[5] However, there can be subtle differences in their application and outcomes.
-
Purity and Source: this compound is derived and purified from the urine of postmenopausal women, while rFSH is produced using recombinant DNA technology.[1][2] Both methods yield products with negligible LH activity.
-
Clinical and Experimental Outcomes: Many studies show no statistically significant difference in the number of oocytes retrieved, clinical pregnancy rates, or live birth rates between the two.[17][18] However, some research suggests that uFSH might produce fewer oocytes, but of a potentially higher quality, though this requires confirmation in larger studies.[19][20]
-
Incidence of PL: Premature luteinization can still occur with rFSH protocols.[9] The mechanism is thought to be related to the intensity of the ovarian stimulation; a larger number of growing follicles can increase the sensitivity of granulosa cells to even very low levels of endogenous or exogenous LH.[8] The choice between uFSH and rFSH often comes down to institutional preference, cost, and specific experimental goals, as both are considered highly effective.[5]
Question: What are the critical parameters to monitor when developing a this compound protocol to ensure PL is prevented?
Answer: Successful prevention of PL requires a multi-parameter monitoring strategy to allow for individualized adjustments to the protocol.[13]
| Parameter | Method | Rationale & Frequency | Key Indicator of PL |
| Follicular Growth | Transvaginal Ultrasound (in vivo) or Microscopy (in vitro) | To assess the ovarian response to stimulation and ensure follicles are not growing too rapidly or becoming oversized, which can increase PL risk.[9] Monitor daily or every other day.[11][14] | Rapid growth of multiple large follicles. |
| Serum Estradiol (E2) | ELISA / Immunoassay | E2 levels correlate with the number and maturity of developing follicles. A steady, controlled rise is desired. Monitor daily or every other day along with follicular growth.[11][13] | Excessively high E2 levels can be a risk factor for PL.[9] |
| Serum Progesterone (P4) | ELISA / Immunoassay | This is the most direct measure of luteinization. A premature rise is the hallmark of PL. Measure at baseline and especially on the day of the maturation trigger. | A progesterone level >1.5 ng/mL on the trigger day is a common, though debated, diagnostic threshold.[9][10] |
| Serum LH | ELISA / Immunoassay | To confirm that endogenous LH is being effectively suppressed by GnRH co-treatment. | Any detectable surge in LH before the planned trigger indicates a failure of pituitary suppression.[12][14] |
Diagram: Troubleshooting and Monitoring Workflow
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Recombinant follitropin alfa/lutropin alfa in fertility treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of luteinizing hormone in folliculogenesis and ovulation induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and ovulation induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 99 Effect of LH contamination in commercial formulations on FSH-induced follicle growth in heifers immunised against gonadotrophin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The curious case of premature luteinization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisiting debates of premature luteinization and its effect on assisted reproductive technology outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. worldscientific.com [worldscientific.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. sherfertilitysolutions.com [sherfertilitysolutions.com]
- 13. drugs.com [drugs.com]
- 14. monashbiotech.com [monashbiotech.com]
- 15. Controlled ovarian stimulation protocols for assisted reproduction: a network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ovarian Stimulation Protocols — IVF Resources [ivfresources.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Clinical efficacy of highly purified urinary FSH versus recombinant FSH in volunteers undergoing controlled ovarian stimulation for in vitro fertilization: a randomized, multicenter, investigator-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benthamopen.com [benthamopen.com]
Technical Support Center: The Impact of Urofollitropin Purity on Experimental Outcomes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for urofollitropin applications. This guide is designed to provide you, our fellow scientists and researchers, with in-depth insights into a critical factor governing the success of your experiments: the purity of this compound. As a hormone extracted from human urine, this compound's composition can vary, and understanding the implications of this variability is paramount for achieving reproducible and reliable results.[1][2]
This resource is structured in a question-and-answer format to directly address the challenges and questions you may encounter. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity a concern?
This compound is a preparation of follicle-stimulating hormone (FSH) purified from the urine of postmenopausal women.[1][3][4] It is a glycoprotein hormone essential for follicular development in the ovaries.[1][3] The primary concern with purity arises from its biological source and the extraction process.[5] Preparations can contain varying levels of other proteins and substances from the urine, with Luteinizing Hormone (LH) being a significant and common contaminant.[3][5] Additionally, different batches may have variations in FSH isoforms and glycosylation patterns, which can affect the hormone's biological activity and half-life.[2][5] These inconsistencies can introduce significant variability into experimental outcomes.[2][6]
Q2: How do impurities in this compound, specifically LH, affect experimental results?
Luteinizing Hormone (LH) contamination is a critical factor that can significantly alter experimental outcomes, particularly in studies focused on follicular development and oocyte maturation. Here's how:
-
Altered Follicular Response: In superovulation studies in cattle, a higher LH content in FSH preparations led to a decreased proportion of transferable embryos.[7] This was attributed to lower fertilization rates and an increased rate of degeneration in fertilized embryos.[7]
-
Impact on Cumulus Oocyte Complexes (COCs): In a study involving heifers, FSH formulations with higher LH content affected the quality of COCs.[8]
-
Confounding Hormone Assay Results: Gonadotropin preparations with high concentrations of FSH and LH can interfere with routine immunoassay-based hormone tests, potentially leading to erroneous clinical interpretations.[9]
The presence of LH can prematurely luteinize follicles, altering the steroidogenic profile and ultimately compromising the quality of the oocytes. For experiments requiring precise control over the hormonal environment, even minor LH contamination can be a significant confounding variable.
Q3: What are the differences between standard purity and highly-purified (HP) this compound?
The primary distinction lies in the concentration of FSH relative to other urinary proteins, especially LH.
| Feature | Standard Purity this compound | Highly-Purified (HP) this compound |
| FSH Content | Lower relative purity | FSH content can reach over 95%[10] |
| LH Contamination | Contains significant amounts of LH | Negligible or no LH contamination[10] |
| Other Urinary Proteins | Higher levels of various contaminant proteins[2][6] | Significantly reduced levels of non-gonadotropin proteins[11] |
| Consistency | Can have greater batch-to-batch variability[2][6] | Generally exhibits better batch-to-batch consistency[10] |
While some studies have shown that highly-purified FSH is as effective as preparations containing both FSH and LH for ovarian stimulation in IVF, the use of HP-urofollitropin is recommended for research applications where the specific effects of FSH are being investigated without the influence of LH.[12]
Q4: How does this compound compare to recombinant human FSH (r-hFSH)?
Recombinant human FSH (r-hFSH) is produced using biotechnology and offers a higher degree of purity and consistency compared to urine-derived products.[2][6] Studies comparing the two have shown that r-hFSH may have a higher potency, leading to the retrieval of more oocytes in some clinical settings.[13] Proteomic analysis has revealed that even highly purified this compound can contain numerous non-gonadotropin protein impurities, which are absent in recombinant preparations.[6][11] For mechanistic studies requiring the highest level of purity and minimal batch-to-batch variability, r-hFSH is often the preferred choice.
Troubleshooting Guide
Issue 1: High variability in my cell-based assay results between different batches of this compound.
-
Potential Cause: This is a classic sign of batch-to-batch inconsistency in purity and bioactivity.[2][6] Different batches may have varying concentrations of FSH isoforms, LH, and other urinary proteins that can influence cellular responses.
-
Troubleshooting Steps:
-
Quantify Bioactivity: Before use in critical experiments, perform an in vitro bioassay for each new batch to determine its relative potency. An example protocol is provided below.
-
Assess Purity: Run a simple SDS-PAGE to visually inspect for significant differences in protein banding patterns between batches.
-
Standardize by Bioactivity, Not Mass: Normalize the concentration of this compound used in your experiments based on its measured bioactivity (in International Units, IU) rather than by protein mass (mg/mL).
-
Consider a More Purified Source: If variability persists, switching to a highly-purified this compound or a recombinant FSH may be necessary to achieve the required consistency.
-
Issue 2: My in vitro fertilization (IVF) model is showing a low rate of high-quality blastocyst development.
-
Potential Cause: The presence of LH in your this compound preparation could be compromising oocyte quality.[7] Excessive LH can lead to premature meiotic resumption and cytoplasmic maturation, resulting in embryos with reduced developmental competence.
-
Troubleshooting Steps:
-
Check Product Specifications: Verify the specified LH content of your this compound. If it is not a highly-purified preparation, consider the possibility of significant LH contamination.
-
Switch to a Low-LH Formulation: Repeat the experiment using a highly-purified this compound with minimal LH or a recombinant FSH. This will help determine if LH is the causative factor.
-
Optimize FSH Dosage: High doses of FSH, even with low LH, can sometimes negatively impact ovulatory follicle function and reduce ovulation rates.[14] Consider performing a dose-response experiment to find the optimal concentration for your model.
-
Experimental Protocols
Protocol 1: Quality Control of this compound Purity using SDS-PAGE
This protocol provides a basic method to visually assess and compare the purity of different this compound samples.
Materials:
-
This compound samples (different batches or purities)
-
Laemmli sample buffer (2X)
-
Precast polyacrylamide gels (e.g., 4-20% gradient)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or silver stain
-
SDS-PAGE electrophoresis and imaging system
Procedure:
-
Sample Preparation: Reconstitute this compound samples in a suitable buffer. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA).
-
Loading Sample Preparation: In a microcentrifuge tube, mix 10-20 µg of each this compound sample with an equal volume of 2X Laemmli sample buffer.
-
Denaturation: Heat the samples at 95-100°C for 5 minutes.
-
Gel Loading: Load the denatured samples and a protein molecular weight standard into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Analysis: Image the gel and compare the protein profiles of the different this compound samples. Look for the expected bands for FSH subunits and the presence of additional bands, which indicate impurities.
Protocol 2: In Vitro Bioassay for this compound Activity
This assay measures the ability of this compound to stimulate aromatase activity in rat Sertoli cells, a well-established indicator of FSH bioactivity.[15]
Materials:
-
Immature male Sprague-Dawley rats (20-22 days old)
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
Testosterone (as an aromatase substrate)
-
Reference standard this compound with known bioactivity (e.g., from NIBSC)[16]
-
Test this compound samples
-
Estradiol ELISA kit
-
Cell culture plates and incubator
Procedure:
-
Sertoli Cell Isolation: Isolate Sertoli cells from the testes of immature rats using established enzymatic digestion and cell culture techniques.
-
Cell Plating: Plate the Sertoli cells in 24-well plates and allow them to adhere and form a monolayer.
-
Hormone Treatment: Prepare serial dilutions of the reference standard and test this compound samples.
-
Incubation: Remove the culture medium from the cells and add the different concentrations of this compound along with a saturating concentration of testosterone. Incubate for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Estradiol Measurement: Measure the concentration of estradiol in the supernatants using an ELISA kit.
-
Data Analysis: Plot the estradiol concentration against the this compound concentration for both the reference standard and the test samples. Calculate the relative potency of the test samples compared to the reference standard.
Visualizing Key Processes
To better understand the workflow for ensuring experimental reliability, the following diagram outlines the key decision points and quality control steps when working with this compound.
Caption: FSH signaling pathway and potential interference by LH impurities.
References
-
This compound - Wikipedia. [Link]
-
Bassett, R., et al. (2006). Comparative assessment of the consistency and quality of a highly purified FSH extracted from human urine (this compound) and a recombinant human FSH (follitropin alpha). Reproductive BioMedicine Online, 13(2), 179-193. [Link]
-
Bousfield, G. R., & Butnev, V. Y. (2021). New Human Follitropin Preparations: How Glycan Structural Differences May Affect Biochemical and Biological Function and Clinical Effect. Frontiers in Endocrinology, 12, 642168. [Link]
-
P M, Z., et al. (1993). Molecular composition of two different batches of this compound: analysis by immunofluorimetric assay, radioligand receptor assay and in vitro bioassay. Acta Endocrinologica, 128(2), 150-155. [Link]
-
Bassett, R., et al. (2006). Comparative assessment of the consistency and quality of a highly purified FSH extracted from human urine (this compound) and a recombinant human FSH (follitropin α). ResearchGate. [Link]
-
Pereira, N., et al. (2021). 99 Effect of LH contamination in commercial formulations on FSH-induced follicle growth in heifers immunised against gonadotrophin-releasing hormone. Reproduction, Fertility and Development, 34(2), 286-287. [Link]
-
This compound | C42H65N11O12S2 - PubChem. National Institutes of Health. [Link]
-
Pereira, N., et al. (2022). 99 Effect of LH contamination in commercial formulations on FSH-induced follicle growth in heifers immunised against gonadotrophin-releasing hormone. ResearchGate. [Link]
-
Rico, C., et al. (2021). Negative impact of high doses of follicle-stimulating hormone during superovulation on the ovulatory follicle function in small ovarian reserve dairy heifers. Journal of Animal Science, 99(11), skab307. [Link]
-
Follicle Stimulating Hormone, (FSH, this compound), Urinary, Human For Bioassay. NIBSC. [Link]
-
Daya, S. (2000). Induction of ovulation in women undergoing assisted reproductive techniques: recombinant human FSH (follitropin alpha) versus highly purified urinary FSH (this compound HP). Human Reproduction, 15(11), 2259-2260. [Link]
-
Highly-Purified this compound CAS 97048-13-0. Xiamen Origin Biotech Co., Ltd. [Link]
-
What is the mechanism of this compound? Patsnap Synapse. [Link]
-
van Wely, M., et al. (2005). This compound and ovulation induction. Treatments in Endocrinology, 4(3), 155-165. [Link]
-
Keye, W. R., et al. (2002). Clinical efficacy of highly purified urinary FSH versus recombinant FSH in volunteers undergoing controlled ovarian stimulation for in vitro fertilization: a randomized, multicenter, investigator-blind trial. Fertility and Sterility, 77(3), 528-535. [Link]
-
Unsal, I., et al. (2025). How FSH and LH analogs affect fertility hormone results? Journal of Medical Biochemistry. [Link]
-
L. T., et al. (2008). Assessment of the biopotency of follitropin alfa and lutropin alfa combined in one injection: a comparative trial in Sprague-Dawley rats. Reproductive Biology and Endocrinology, 6, 31. [Link]
-
Casarini, L., et al. (2023). Follicle-Stimulating Hormone Biological Products: Does Potency Predict Clinical Efficacy? Biomedicines, 11(2), 438. [Link]
-
Bassett, R. M., et al. (2005). Analytical identification of additional impurities in urinary-derived gonadotrophins. Reproductive BioMedicine Online, 10(5), 573-583. [Link]
-
Donaldson, L. E. (1984). Effects of luteinising hormone on embryo production in superovulated cows. The Veterinary Record, 115(5), 103-105. [Link]
-
Dada, T., et al. (1998). Comparison of highly purified FSH (metrodin-high purity) with pergonal for IVF superovulation. Journal of Assisted Reproduction and Genetics, 15(3), 156-161. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparative assessment of the consistency and quality of a highly purified FSH extracted from human urine (this compound) and a recombinant human FSH (follitropin alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C42H65N11O12S2 | CID 73759969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. New Human Follitropin Preparations: How Glycan Structural Differences May Affect Biochemical and Biological Function and Clinical Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of luteinising hormone on embryo production in superovulated cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. connectsci.au [connectsci.au]
- 9. How FSH and LH analogs affect fertility hormone results? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. originbiopharma.com [originbiopharma.com]
- 11. Analytical identification of additional impurities in urinary-derived gonadotrophins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of highly purified FSH (metrodin-high purity) with pergonal for IVF superovulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Negative impact of high doses of follicle-stimulating hormone during superovulation on the ovulatory follicle function in small ovarian reserve dairy heifers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular composition of two different batches of this compound: analysis by immunofluorimetric assay, radioligand receptor assay and in vitro bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nibsc.org [nibsc.org]
Technical Support Center: Minimizing Variability in In Vitro Assays with Urofollitropin
Welcome to the technical support center for the effective use of urofollitropin in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges. Our goal is to empower you with the knowledge to minimize variability and ensure the reliability and reproducibility of your experimental results.
This compound, a highly purified form of follicle-stimulating hormone (FSH) derived from the urine of postmenopausal women, is a critical reagent in reproductive medicine research and drug development.[1][2] Its biological activity is dependent on its glycoprotein structure, consisting of an alpha and a beta subunit, which binds to FSH receptors on ovarian granulosa cells.[3] This interaction initiates a signaling cascade, primarily through the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels, ultimately promoting follicular growth and maturation.[3]
However, the inherent nature of its biological origin and complex structure can introduce variability in in vitro assays.[4] This guide provides a structured approach to identifying and mitigating these sources of variability, ensuring the integrity of your research.
Troubleshooting Guide: A Causal Approach
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: High Inter-Assay or Intra-Assay Variability
Potential Cause 1: Inconsistent this compound Handling and Preparation
-
Explanation: this compound is a lyophilized powder that requires careful reconstitution.[5][6] Inconsistent reconstitution techniques, such as variations in solvent volume, temperature, or mixing method, can lead to concentration errors and protein aggregation, directly impacting its biological activity. Furthermore, the stability of reconstituted this compound is limited, and improper storage can lead to degradation.[6][7]
-
Solution:
-
Standardize Reconstitution Protocol: Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for reconstitution. This should specify the type and temperature of the solvent, the exact volume to be added, and the gentle swirling or inversion method for dissolution. Avoid vigorous shaking or vortexing, which can denature the protein.
-
Immediate Use: It is highly recommended to use the reconstituted this compound immediately.[6][7]
-
Aliquot and Store Properly: If immediate use is not possible, aliquot the reconstituted solution into single-use vials to avoid multiple freeze-thaw cycles. Store these aliquots at -20°C or below for short-term storage, as recommended by the manufacturer.[8] Conduct your own stability studies to determine the maximum permissible storage time for your specific assay conditions.
-
Potential Cause 2: Lot-to-Lot Variability of this compound
-
Explanation: As a biologically derived product, different batches of this compound can exhibit molecular heterogeneity, including variations in isoform composition and purity.[4][9][10] These differences can affect the binding affinity to the FSH receptor and subsequent signaling, leading to shifts in dose-response curves.
-
Solution:
-
Lot Qualification: Before using a new lot of this compound in critical experiments, perform a qualification assay. This involves running the new lot in parallel with the previous, qualified lot and a reference standard. Compare key performance parameters such as EC50 and maximum response.
-
Calibration with International Standards: Calibrate your in-house this compound preparations against a recognized international standard, such as the WHO International Standard for this compound (FSH, human, urinary).[8][11][12] This will allow for the normalization of results across different lots and laboratories.
-
Comprehensive Record Keeping: Maintain meticulous records of the lot number, reconstitution date, and performance data for each batch of this compound used.
-
Issue 2: Poor or Inconsistent Cell-Based Assay Performance
Potential Cause 1: Suboptimal Cell Culture Conditions
-
Explanation: The health and state of the cells used in the assay are paramount for reproducible results. Factors such as cell line authenticity, passage number, confluency, and media composition can significantly impact cellular responsiveness to this compound.[13][14]
-
Solution:
-
Cell Line Authentication: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling to ensure they have not been misidentified or cross-contaminated.
-
Consistent Passaging: Use cells within a defined, narrow passage number range for all experiments.[15] High passage numbers can lead to phenotypic and genotypic drift.
-
Optimized Seeding Density: Determine the optimal cell seeding density that provides a robust assay window.[14] Over-confluent or sparse cultures can exhibit altered receptor expression and signaling.
-
Media and Supplement Consistency: Use the same lot of media, serum, and other supplements for the duration of a study to minimize variability introduced by these components.[14]
-
Potential Cause 2: Assay Design and Execution Flaws
-
Explanation: The design of the in vitro bioassay itself can be a major source of variability. Inconsistent incubation times, temperature fluctuations, and improper handling of multi-well plates can all contribute to erroneous results.[16]
-
Solution:
-
Detailed Assay Protocol: Follow a rigorously defined and validated assay protocol. This should include precise incubation times, temperatures, and reagent addition steps.
-
Edge Effect Mitigation: Be aware of the "edge effect" in multi-well plates, where wells on the perimeter of the plate can behave differently due to temperature and humidity gradients.[13] If significant edge effects are observed, avoid using the outer wells for experimental samples.
-
Inclusion of Proper Controls: Always include appropriate controls in your assay, such as a negative control (vehicle only), a positive control (a known agonist), and a reference standard curve.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in an in vitro setting?
A1: this compound acts by binding to the follicle-stimulating hormone receptor (FSHR), a G protein-coupled receptor, on the surface of target cells (e.g., ovarian granulosa cells or engineered cell lines expressing the FSHR).[3][17] This binding activates the receptor, leading to the stimulation of the enzyme adenylate cyclase. This, in turn, increases the intracellular concentration of cyclic adenosine monophosphate (cAMP), a second messenger that activates protein kinase A (PKA).[3] PKA then phosphorylates various downstream target proteins, ultimately leading to the cellular response being measured in the assay, such as steroidogenesis (e.g., estradiol production) or the expression of specific genes.[3][9]
Q2: How should I properly store and handle lyophilized this compound?
A2: Lyophilized this compound powder should be stored either refrigerated or at room temperature, typically between 3°C to 25°C (37°F to 77°F), and protected from light.[5][7] Always refer to the manufacturer's specific storage recommendations. Once reconstituted, it is best to use the solution immediately.[6] If you need to store the reconstituted solution, it should be aliquoted into single-use vials and frozen at -20°C or below to prevent degradation from repeated freeze-thaw cycles.[8]
Q3: What are the key differences between a this compound in vitro bioassay and an immunoassay?
A3: An in vitro bioassay measures the biological activity of this compound by quantifying its effect on a cellular response (e.g., cAMP production or steroidogenesis).[9][16] In contrast, an immunoassay measures the concentration of the FSH protein based on its ability to bind to specific antibodies.[18] Due to the molecular heterogeneity of this compound, immunoreactivity does not always directly correlate with bioactivity.[19] Therefore, a bioassay is often considered a more functionally relevant method for determining the potency of this compound preparations.[18]
Q4: Can I use serum-containing media in my this compound cell-based assay?
A4: The use of serum in your assay media should be carefully evaluated. While serum provides essential growth factors for many cell types, it can also contain endogenous hormones and other factors that may interfere with the assay and increase background noise.[20] Some studies have shown that untreated human serum can have an inhibitory effect on cAMP formation in FSH bioassays.[19] It is often recommended to use serum-free media or to heat-inactivate the serum to minimize these interferences.[19][20] The optimal condition should be determined during assay development and validation.
Q5: What are the critical quality attributes of this compound that can affect assay performance?
A5: The critical quality attributes of this compound that can impact in vitro assay performance include:
-
Purity: The presence of contaminant proteins from its urinary source can interfere with the assay.[4][21]
-
Isoform Profile: this compound consists of a mixture of FSH isoforms with different glycosylation patterns.[9][22] These variations in glycosylation can affect receptor binding affinity and biological activity.[22]
-
Potency: The biological activity per unit mass, which should be calibrated against an international standard.[11][23]
-
Consistency: The batch-to-batch consistency of these attributes is crucial for reproducible results.[4]
Experimental Protocols
Protocol 1: Standardized Reconstitution of this compound
-
Equilibration: Allow the lyophilized this compound vial and the reconstitution solvent (e.g., sterile water for injection or a specific buffer recommended by the manufacturer) to reach room temperature.
-
Solvent Addition: Using a calibrated pipette, add the precise volume of solvent specified in your SOP to the vial. Direct the stream of solvent against the side of the vial to avoid foaming.
-
Dissolution: Gently swirl the vial to dissolve the powder completely. Do not shake or vortex. Visually inspect the solution to ensure it is clear and free of particulates.
-
Immediate Use or Aliquoting: Use the reconstituted solution immediately for the best results. If storage is necessary, immediately aliquot the solution into pre-chilled, low-protein-binding, single-use tubes.
-
Storage: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and then transfer to a -80°C freezer for long-term storage or a -20°C freezer for short-term storage. Avoid slow freezing.
-
Documentation: Record the date of reconstitution, the lot number of the this compound and solvent, and the final concentration.
Protocol 2: General Cell-Based Bioassay for this compound Activity (cAMP Accumulation)
-
Cell Seeding: Plate a cell line expressing the human FSH receptor (e.g., CHO-hFSHR) in a 96-well plate at a pre-determined optimal density. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Preparation of Standards and Samples:
-
Prepare a serial dilution of a this compound reference standard in assay buffer.
-
Reconstitute and dilute your this compound test samples to the desired concentrations in the same assay buffer.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the cells.
-
Wash the cells once with a pre-warmed assay buffer.
-
Add the prepared standards and samples to the respective wells. Include a vehicle control (assay buffer only).
-
-
Incubation: Incubate the plate at 37°C for the optimized duration (e.g., 30-60 minutes) to allow for cAMP accumulation.
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of your chosen cAMP detection kit (e.g., ELISA, HTRF).
-
Measure the intracellular cAMP levels using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the cAMP concentration against the log of the this compound standard concentration.
-
Use a four-parameter logistic regression to fit the curve.
-
Determine the concentration of your test samples by interpolating their cAMP values from the standard curve.
-
Calculate the relative potency of your test samples compared to the reference standard.
-
Visualizations
Caption: Workflow for a robust this compound in vitro bioassay.
Caption: Troubleshooting high variability in this compound assays.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Lyophilized Storage | 3°C to 25°C (37°F to 77°F), protected from light.[5] | To maintain the integrity and stability of the lyophilized powder. |
| Reconstituted Storage | Use immediately.[6] If necessary, aliquot and store at ≤ -20°C.[8] | To prevent degradation and loss of biological activity. Avoid repeated freeze-thaw cycles. |
| Maximum Daily Dose (Clinical) | 450 International Units (IU).[24] | While this is a clinical dosage, it provides a reference for the upper range of concentrations used. In vitro concentrations will be significantly lower. |
| Treatment Duration (Clinical) | Generally not to exceed 12 days.[5][24] | Provides context on the duration of action, though not directly applicable to acute in vitro assays. |
References
-
What is the mechanism of this compound? Patsnap Synapse. [Link]
-
What is this compound used for? Patsnap Synapse. [Link]
-
This compound | C42H65N11O12S2 | CID 73759969. PubChem - NIH. [Link]
-
This compound (Professional Patient Advice). Drugs.com. [Link]
-
Molecular composition of two different batches of urofolitropin: analysis by immunofluorimetric assay, radioligand receptor assay and in vitro bioassay. PubMed. [Link]
-
Latest Developments in this compound Use And Safety Guidelines. News-Medical.net. [Link]
-
Bravelle, Fertinorm HP (this compound) dosing, indications, interactions, adverse effects, and more. Medscape Reference. [Link]
-
This compound Dosage Guide + Max Dose, Adjustments. Drugs.com. [Link]
-
Characterisation, calibration and comparison by international collaborative study of international standards for the calibration of therapeutic preparations of FSH. Journal of Endocrinology. [Link]
-
Varying dose-response characteristics of different immunoassays and an in-vitro bioassay for FSH are responsible for changing ratios of biologically active to immunologically active FSH. PubMed. [Link]
-
Fertility Medications That Need to Be Refrigerated. Arizona Center for Fertility Studies. [Link]
-
Follicle Stimulating Hormone, (FSH, this compound), Urinary, Human For Bioassay. NIBSC. [Link]
-
Comparative assessment of the consistency and quality of a highly purified FSH extracted from human urine (this compound) and a recombinant human FSH (follitropin alpha). PubMed. [Link]
-
Establishment of the proposed 1st national standard reference for human urinary follicle stimulating hormone, this compound, by bioassay. ResearchGate. [Link]
-
Comparative analysis of quality and consistency of urinary and recombinant FSH--comments on a recent article. PubMed. [Link]
-
Follicle stimulating hormone international standards and reference preparations for the calibration of immunoassays and bioassays. PubMed. [Link]
-
Follicle Stimulating Hormone, this compound Human Urinary WHO International Standard 92/512. NIBSC. [Link]
-
Comparative assessment of the consistency and quality of a highly purified FSH extracted from human urine (this compound) and a recombinant human FSH (follitropin α). ResearchGate. [Link]
-
Molecular composition of two different batches of this compound: analysis by immunofluorimetric assay, radioligand receptor assay and in vitro bioassay. IRIS Unimore. [Link]
-
Biological Assay to Determine Gonadotropin Potency: From In Vivo to In Vitro Sustainable Method. PMC - NIH. [Link]
-
This compound (intramuscular route, subcutaneous route). Mayo Clinic. [Link]
-
In Vivo and In Vitro Impact of Carbohydrate Variation on Human Follicle-Stimulating Hormone Function. Frontiers in Endocrinology. [Link]
-
Follicle-Stimulating Hormone (FSH) Test. Healthline. [Link]
-
In vitro bioassay for human serum follicle-stimulating hormone (FSH) based on L cells transfected with recombinant rat FSH receptor: validation of a model system. PubMed. [Link]
-
An improved in vitro bioassay for follicle-stimulating hormone (FSH): suitable for measurement of FSH in unextracted human serum. PubMed. [Link]
-
Assessment of the biopotency of follitropin alfa and lutropin alfa combined in one injection: a comparative trial in Sprague-Dawley rats. PubMed Central. [Link]
-
BRAVELLE™ (this compound for Injection, Purified) Subcutaneous or Intramuscular Injection Gonadotropin 75 IU FSH Activity per Vial. PRODUCT MONOGRAPH. [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
-
Tips for Establishing Successful Cell-Based Assays: Part 1. Multispan, Inc. [Link]
-
A Novel Follitropin Analog Inhibits Follitropin Activity In Vitro. MDPI. [Link]
-
This compound: Key Safety & Patient Guidance. Drugs.com. [Link]
-
This compound and ovulation induction. PubMed. [Link]
-
Follicle stimulating hormone (FSH). Pathology Tests Explained. [Link]
-
Follicle-Stimulating Hormone (FSH) Test. Testing.com. [Link]
-
Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
-
Understanding Your FSH Levels & When to Test Them. Proov. [Link]
-
Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]
-
Building the Foundations for Successful Live Cell Assays in Global Clinical Trials. Precision for Medicine. [Link]
-
Follicle-Stimulating Hormone. CDC. [Link]
-
In vitro potency assay for Follitropin alfa: a case study of worldwide (ongoing) registration. CASSS. [Link]
Sources
- 1. CAS 97048-13-0: this compound | CymitQuimica [cymitquimica.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Comparative assessment of the consistency and quality of a highly purified FSH extracted from human urine (this compound) and a recombinant human FSH (follitropin alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. drugs.com [drugs.com]
- 7. originbiopharma.com [originbiopharma.com]
- 8. nibsc.org [nibsc.org]
- 9. Molecular composition of two different batches of this compound: analysis by immunofluorimetric assay, radioligand receptor assay and in vitro bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular composition of two different batches of this compound: analysis by immunofluorimetric assay, radioligand receptor assay and in vitro bioassay. [iris.unimore.it]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. Follicle Stimulating Hormone, this compound Human Urinary WHO International Standard [nibsc.org]
- 13. marinbio.com [marinbio.com]
- 14. biocompare.com [biocompare.com]
- 15. multispaninc.com [multispaninc.com]
- 16. Biological Assay to Determine Gonadotropin Potency: From In Vivo to In Vitro Sustainable Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | C42H65N11O12S2 | CID 73759969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Varying dose-response characteristics of different immunoassays and an in-vitro bioassay for FSH are responsible for changing ratios of biologically active to immunologically active FSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro bioassay for human serum follicle-stimulating hormone (FSH) based on L cells transfected with recombinant rat FSH receptor: validation of a model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An improved in vitro bioassay for follicle-stimulating hormone (FSH): suitable for measurement of FSH in unextracted human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | In Vivo and In Vitro Impact of Carbohydrate Variation on Human Follicle-Stimulating Hormone Function [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. This compound (intramuscular route, subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Technical Support Center: Troubleshooting Urofollitropin Resistance in Research Models
Last Updated: January 14, 2026
Introduction
Welcome to the technical support guide for researchers investigating urofollitropin resistance. This compound, a purified form of follicle-stimulating hormone (FSH) derived from the urine of postmenopausal women, is a critical tool in both clinical fertility treatments and basic research.[1][2] Its primary mechanism of action is through the activation of the FSH receptor (FSHR), a G protein-coupled receptor (GPCR) on the surface of granulosa cells in the ovary and Sertoli cells in the testis.[2][3][4] This interaction triggers a cascade of intracellular signaling, canonically through the Gs/cAMP/PKA pathway, to promote follicular development and spermatogenesis.[3][5][6]
Resistance to this compound in an experimental setting can manifest as a diminished or absent cellular response, leading to confounding data and stalled progress. This resistance can stem from a variety of factors, including issues with the research model itself, the experimental setup, or the underlying molecular biology of the system being studied.
This guide is designed to provide you, the researcher, with a structured, in-depth approach to troubleshooting common issues encountered when studying this compound resistance. It moves beyond simple procedural checklists to explain the scientific rationale behind each step, empowering you to make informed decisions and design robust, self-validating experiments.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial problems.
Q1: My cells show no response to this compound stimulation. What are the first things I should check?
A1: Start with the most fundamental components of your experiment:
-
This compound Integrity: Confirm the proper storage and handling of your this compound stock. It is a glycoprotein and susceptible to degradation.[1] Prepare fresh dilutions for each experiment from a properly stored, frozen aliquot. Avoid repeated freeze-thaw cycles.
-
Cell Health: Ensure your cells are healthy, viable, and within a low passage number. Stressed or senescent cells can exhibit altered receptor expression and signaling capacity.
-
FSHR Expression: The most critical prerequisite is that your chosen cell model must express the FSH receptor. Verify FSHR mRNA and protein expression using qPCR and Western blot/immunofluorescence, respectively. Lack of the receptor is a common reason for non-responsiveness.
-
Positive Control for Downstream Signaling: Use a pharmacological activator that bypasses the FSHR to confirm the integrity of the downstream signaling pathway. For the canonical cAMP pathway, Forskolin (which directly activates adenylyl cyclase) is an excellent positive control.[7] If cells respond to Forskolin but not this compound, the issue likely lies at the level of the receptor.
Q2: How can I be sure my this compound preparation is bioactive?
A2: The bioactivity of this compound can vary between batches, especially since it is a urinary-derived product.[8] While the manufacturer provides a potency in International Units (IU), it's good practice to validate new batches in your system.
-
In Vitro Bioassay: The classic and most definitive method is an in vitro bioassay, such as measuring aromatase activity or estradiol production in cultured primary granulosa or Sertoli cells.[9][10]
-
Standard Curve: Run a dose-response curve with a new batch alongside a previously validated "gold standard" batch. This will allow you to determine the relative potency and ensure consistency across experiments. The World Health Organization provides international standards for urinary FSH for bioassay calibration.[11]
Q3: What are the key differences between using urinary-derived this compound and recombinant FSH (rFSH)?
A3: While both activate the FSHR, there are key distinctions that can impact experimental outcomes:
-
Purity & Consistency: rFSH preparations are highly purified and consistent from batch to batch. This compound, being urinary-derived, can contain other proteins and exhibit greater batch-to-batch variability in isoform composition and purity.[8][12]
-
Glycosylation Isoforms: Endogenous FSH exists as a family of isoforms with different glycosylation patterns, which affects their half-life and bioactivity. This compound contains a mixture of these isoforms, which may differ from the specific isoform profile of a given rFSH product.[12][13]
-
Application: For experiments requiring high precision and reproducibility, rFSH is often preferred. However, this compound can be valuable for studies where a mixture of isoforms is considered more physiologically relevant.
Section 2: Troubleshooting In Vitro Models
In vitro models, such as primary granulosa cells or immortalized cell lines (e.g., KGN, COV434), are workhorses for studying FSH action.[14] However, they present unique challenges.
Problem: Low or No cAMP Production Upon this compound Stimulation
This is the most common failure mode. A systematic approach is required to pinpoint the cause.
Caption: Troubleshooting workflow for absent cAMP response.
| Possible Cause | Underlying Reason & Rationale | Troubleshooting Steps & Solutions |
| 1. Degraded this compound | This compound is a glycoprotein hormone. Improper storage (e.g., room temperature, multiple freeze-thaws) can denature the protein, preventing it from binding to the FSHR. | Solution: Always aliquot new vials of this compound and store at -20°C or below. Use a fresh aliquot for each experiment. Validate the batch's bioactivity against a known standard. |
| 2. Compromised Downstream Signaling | The cellular machinery for producing cAMP (adenylyl cyclase) or the assay components themselves may be faulty. This must be ruled out before investigating the receptor. | Solution: Stimulate cells with Forskolin (e.g., 10 µM). Forskolin directly activates adenylyl cyclase, bypassing the FSHR.[7] A robust cAMP response to Forskolin confirms the downstream pathway is functional. If there's no response, troubleshoot the cAMP assay kit, cell health, or suspect a defect in adenylyl cyclase itself.[15][16][17] |
| 3. Insufficient or Absent FSHR Expression | The cell line or primary culture may not express the FSH receptor, or expression may have been lost over multiple passages. In primary cultures, FSHR expression can be downregulated by prior in vivo gonadotropin exposure.[18] | Solution: A) Validate Expression: Perform qPCR for FSHR mRNA and a Western blot or immunofluorescence for FSHR protein. B) Optimize Culture: For primary granulosa cells, culture conditions are critical. Serum-free media with specific growth factors can help maintain the follicular phenotype.[19] C) Cell Line Selection: Choose a well-characterized cell line known for stable FSHR expression (e.g., KGN). |
| 4. FSHR Inactivating Mutation | The research model may harbor a loss-of-function mutation in the FSHR gene.[20][21] Such mutations can prevent ligand binding, block conformational changes needed for G-protein activation, or lead to improper receptor trafficking.[22] | Solution: If FSHR protein is expressed but non-functional, sequence the FSHR gene in your model to check for known inactivating mutations. This is particularly relevant when establishing new models or observing unexpected resistance.[23] |
| 5. Receptor Desensitization/Downregulation | Prolonged or high-dose exposure to FSH can lead to receptor phosphorylation, uncoupling from the Gs protein, and eventual internalization and degradation of the receptor.[4][24][25] This is a physiological negative feedback mechanism that can be inadvertently triggered experimentally. | Solution: If cells have been pre-cultured with hormones or serum containing gonadotropins, switch to a serum-free, hormone-free medium for at least 24 hours before stimulation to allow for receptor re-sensitization. |
Section 3: Troubleshooting In Vivo Models
Animal models, such as FSHβ or FSHR knockout mice (Fshb⁻/⁻, Fshr⁻/⁻), provide systemic insights but introduce greater complexity.[26][27][28]
Problem: Lack of Expected Phenotypic Response to this compound Administration
For example, failure to rescue follicular development in a hypogonadal mouse model.
-
Confirm this compound Delivery and Bioavailability:
-
Method: Measure serum FSH levels post-injection via ELISA to confirm the dose was administered correctly and is circulating.
-
Rationale: Administration errors (e.g., subcutaneous injection leaking) or rapid clearance can lead to sub-threshold exposure.
-
-
Assess Ovarian/Testicular Target Engagement:
-
Method: After a short-term this compound challenge (e.g., 1-2 hours), harvest gonadal tissue and perform a Western blot for phosphorylated CREB (pCREB), a direct downstream target of the cAMP/PKA pathway.[29]
-
Rationale: This directly confirms that the administered hormone is reaching the target tissue and activating the canonical signaling pathway. Lack of pCREB induction points to a fundamental resistance mechanism at the gonad.
-
-
Evaluate Genetic Integrity of the Model:
-
Consider Compensatory Mechanisms:
-
Method: Analyze expression levels of other related receptors and hormones (e.g., LH receptor, inhibins, activins).
-
Rationale: Biological systems have redundant pathways. The chronic absence of FSH signaling in a knockout model may lead to the upregulation of compensatory pathways that render the system resistant to acute FSH replacement.
-
The canonical FSHR signaling pathway is the primary route of action for this compound. Resistance can occur at multiple nodes within this cascade.
Caption: Canonical FSHR signaling pathway with key points of potential resistance.
Section 4: Key Experimental Protocols
Executing experiments with precision is paramount. Follow these validated protocols for core assays.
Protocol 4.1: Validating FSHR Functional Response via cAMP Assay
This protocol confirms that this compound binding leads to a downstream biological signal.
Materials:
-
Your chosen cell model (e.g., primary granulosa cells, KGN cells)
-
Serum-free culture medium
-
This compound
-
Forskolin (positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX, 100 µM)
-
Commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
White, opaque 96-well plates (for luminescence/HTRF)
Procedure:
-
Cell Preparation: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere (if applicable). For adherent cells, incubate overnight.[32] For suspension cells, prepare fresh or properly thawed cells.[32]
-
Starvation: The day of the assay, replace the growth medium with serum-free medium and incubate for at least 4-6 hours. This reduces basal signaling.
-
Pre-incubation: Add the PDE inhibitor (IBMX) to all wells and incubate for 30 minutes at 37°C. This prevents the degradation of newly synthesized cAMP, amplifying the signal.
-
Stimulation:
-
Add a dose-response curve of this compound to respective wells.
-
Add Forskolin (10 µM) to positive control wells.
-
Add vehicle (assay buffer) to negative control wells.
-
Incubate for the optimized time (typically 15-60 minutes) at 37°C.
-
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to your specific assay kit manufacturer's instructions.
Protocol 4.2: Western Blot for Downstream pCREB Activation
This protocol provides a direct measure of PKA activity in response to this compound.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pCREB (Ser133), anti-Total CREB, anti-Actin or Tubulin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Starvation: Grow and starve cells as described in Protocol 4.1.
-
Stimulation: Treat cells with this compound (e.g., 100 mIU/mL) or vehicle for a short time course (e.g., 0, 5, 15, 30 minutes). A short time course is critical as phosphorylation is often transient.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse directly on the plate with ice-cold lysis buffer. Scrape, collect, and clarify the lysate by centrifugation.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate with anti-pCREB primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and detect signal using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for Total CREB and a loading control to normalize the pCREB signal.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
- Wikipedia. (n.d.). Follicle-stimulating hormone receptor.
- National Center for Biotechnology Information. (n.d.). Follicle stimulating hormone receptor mutations and reproductive disorders. PubMed.
- CymitQuimica. (n.d.). CAS 97048-13-0: this compound.
- Patsnap Synapse. (2024, June 14). What is this compound used for?
- National Center for Biotechnology Information. (n.d.). Follicle-stimulating hormone ligand and receptor mutations, and gonadal dysfunction. PubMed.
- Ulloa-Aguirre, A., et al. (2018). FSH Receptor Signaling: Complexity of Interactions and Signal Diversity. PubMed.
- National Center for Biotechnology Information. (n.d.). Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells. PMC.
- Taylor & Francis. (n.d.). Follicle-stimulating hormone receptor – Knowledge and References.
- Gromoll, J., & Simoni, M. (n.d.). Mutations and polymorphisms in FSH receptor: functional implications in human reproduction. Oxford Academic.
- National Center for Biotechnology Information. (n.d.). Gonadotropin-induced up- and down-regulation of ovarian follicle-stimulating hormone (FSH) receptor gene expression in immature rats. PubMed.
- National Center for Biotechnology Information. (n.d.). Animal models for aberrations of gonadotropin action. PMC.
- Oxford Academic. (n.d.). Downregulation of Follicle-Stimulating Hormone (FSH)-Receptor Messenger RNA Levels in the Hamster Ovary: Effect of the Endogenous and Exogenous FSH1. Biology of Reproduction.
- National Center for Biotechnology Information. (n.d.). Table 2. [Key assay optimization parameters and troubleshooting guidelines]. Assay Guidance Manual.
- Kumar, T. R. (n.d.). Extragonadal Actions of FSH: A Critical Need for Novel Genetic Models. PMC.
- Frontiers. (2019, February 6). Gain–of–Function Genetic Models to Study FSH Action.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Rp-8-Br-cAMPS in PKA Inhibition Assays.
- Reproduction. (n.d.). Mouse models of ovarian failure.
- (n.d.). Current Animal Model Systems for Ovarian Aging Research.
- ResearchGate. (2024, April 30). Why my cell lines is showing a high/low luminescent signal in the cAMP assay.
- Simoni, M., Weinbauer, G. F., & Nieschlag, E. (1993). Molecular composition of two different batches of this compound: analysis by immunofluorimetric assay, radioligand receptor assay and in vitro bioassay. IRIS Unimore.
- Shah, G. V., & Ritzén, E. M. (1984). Validation of a Bioassay for Follitropin in Urine Samples. PubMed.
- ResearchGate. (2025, August 9). Comparative assessment of the consistency and quality of a highly purified FSH extracted from human urine (this compound) and a recombinant human FSH (follitropin α).
- NIBSC. (n.d.). Follicle Stimulating Hormone, (FSH, this compound), Urinary, Human For Bioassay.
- ResearchGate. (2022, October 20). Why is cAMP assay is not giving replicable results?
- Semantic Scholar. (n.d.). Development of a human granulosa cell culture model with follicle stimulating hormone responsiveness.
- National Center for Biotechnology Information. (n.d.). Follicle stimulating hormone controls granulosa cell glutamine synthesis to regulate ovulation. PMC.
- Revvity. (2024, June 10). Cell preparation: a key step for successful cAMP assays.
- National Institutes of Health. (n.d.). Development of a novel protocol for isolation and purification of human granulosa cells.
- National Center for Biotechnology Information. (n.d.). This compound and ovulation induction. PubMed.
- Bentham Open Archives. (2013, July 19). Ovarian Stimulation with this compound (uFSH) Results in a Lower Yield of Oocytes Compared to Recombinant FSH (rFSH), Nevertheless.
- National Center for Biotechnology Information. (n.d.). Resistant ovary syndrome: Pathogenesis and management strategies. PubMed Central.
Sources
- 1. CAS 97048-13-0: this compound | CymitQuimica [cymitquimica.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Follicle-stimulating hormone receptor - Wikipedia [en.wikipedia.org]
- 5. FSH Receptor Signaling: Complexity of Interactions and Signal Diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular composition of two different batches of this compound: analysis by immunofluorimetric assay, radioligand receptor assay and in vitro bioassay. [iris.unimore.it]
- 10. Validation of a bioassay for follitropin in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nibsc.org [nibsc.org]
- 12. This compound and ovulation induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamopen.com [benthamopen.com]
- 14. Follicle stimulating hormone controls granulosa cell glutamine synthesis to regulate ovulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Development of a novel protocol for isolation and purification of human granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a human granulosa cell culture model with follicle stimulating hormone responsiveness. | Semantic Scholar [semanticscholar.org]
- 20. Follicle stimulating hormone receptor mutations and reproductive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Follicle-stimulating hormone ligand and receptor mutations, and gonadal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Resistant ovary syndrome: Pathogenesis and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Gonadotropin-induced up- and down-regulation of ovarian follicle-stimulating hormone (FSH) receptor gene expression in immature rats: effects of pregnant mare's serum gonadotropin, human chorionic gonadotropin, and recombinant FSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Animal models for aberrations of gonadotropin action - PMC [pmc.ncbi.nlm.nih.gov]
- 27. rep.bioscientifica.com [rep.bioscientifica.com]
- 28. Current Animal Model Systems for Ovarian Aging Research [aginganddisease.org]
- 29. taylorandfrancis.com [taylorandfrancis.com]
- 30. Extragonadal Actions of FSH: A Critical Need for Novel Genetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | Gain–of–Function Genetic Models to Study FSH Action [frontiersin.org]
- 32. revvity.com [revvity.com]
Technical Support Center: Enhancing In Vitro Maturation Efficiency with Urofollitropin
Welcome to the technical support center for the application of urofollitropin in in vitro maturation (IVM) protocols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to optimize your IVM success.
Introduction: The Role of this compound in IVM
In vitro maturation (IVM) is a cornerstone of assisted reproductive technologies (ART), offering a method to mature immature oocytes outside of the body.[1][2] This process is particularly valuable for patients with conditions like Polycystic Ovary Syndrome (PCOS) where conventional ovarian stimulation carries a high risk of Ovarian Hyperstimulation Syndrome (OHSS).[3][4][5]
This compound, a highly purified form of follicle-stimulating hormone (FSH) derived from the urine of postmenopausal women, is a key gonadotropin used to facilitate this process.[6][7][8] It acts by stimulating the cumulus-oocyte complex (COC), promoting both nuclear and cytoplasmic maturation necessary for successful fertilization and embryonic development.[8][9] This guide provides a comprehensive framework for troubleshooting common issues and answering frequently asked questions to improve the efficiency and consistency of your IVM experiments.
The Scientific Foundation: this compound's Mechanism of Action
Understanding how this compound functions at a cellular level is critical for effective troubleshooting. This compound mimics the action of endogenous FSH, which is essential for follicle growth and oocyte maturation.[8]
The process begins when this compound binds to FSH receptors on the surface of granulosa cells within the cumulus-oocyte complex.[6][7] This binding event triggers a cascade of intracellular signals:
-
Receptor Activation: The FSH receptor is a G protein-coupled receptor (GPCR). Binding of this compound activates this receptor.[6]
-
Second Messenger Activation: The activated GPCR stimulates the enzyme adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6]
-
Protein Kinase A (PKA) Pathway: Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates a variety of target proteins.[6]
-
Downstream Effects: This signaling cascade results in crucial downstream effects, including the upregulation of aromatase (for estrogen production), the synthesis of hyaluronic acid (essential for cumulus cell expansion), and the expression of growth factors that support oocyte development.[6][10][11]
This intricate pathway highlights the importance of a healthy cellular environment and functional receptor signaling for successful maturation.
Caption: General experimental workflow for IVM using this compound.
Step-by-Step Methodology
-
Oocyte Retrieval: Immature COCs are retrieved from unstimulated or minimally stimulated ovaries. [2]For research involving human oocytes, this may involve patients with PCOS undergoing IVM as a primary treatment. [12]2. COC Selection & Washing: Immediately following retrieval, wash COCs in a buffered handling medium. Select high-quality COCs, characterized by a centrally located germinal vesicle and multiple layers of compact cumulus cells.
-
IVM Culture: Prepare the IVM culture medium. A common base is Ham's F-10 or TCM-199, supplemented with serum (e.g., 7.5% fetal bovine serum or patient's own serum) and antibiotics. Add this compound to the desired final concentration. A frequently cited starting concentration is 75 mIU/mL. [13]4. Incubation: Place selected COCs into droplets of the prepared IVM medium under oil. Culture for 24-48 hours. The exact duration depends on the species and the initial meiotic stage of the oocytes. [14]5. Assessment of Maturation: Following incubation, oocytes are denuded of their cumulus cells using hyaluronidase and gentle pipetting. Maturation to the Metaphase II (MII) stage is confirmed by the presence of the first polar body.
-
Downstream Applications: Matured MII oocytes are now ready for fertilization via conventional IVF or Intracytoplasmic Sperm Injection (ICSI).
Troubleshooting Guide
This section addresses common issues encountered during IVM experiments with this compound.
Issue 1: Low Oocyte Maturation Rate (Low % of MII Oocytes)
A low maturation rate is one of the most frequent challenges in IVM. [1]A rate is generally considered low if it falls significantly below the expected benchmark for your model system (often below 50-60%).
Question: My oocyte maturation rate is consistently low after 24-48 hours of culture with this compound. What are the potential causes and solutions?
-
Potential Cause A: Suboptimal this compound Concentration.
-
Explanation: The dose-response to FSH can be narrow. Too low a concentration may not provide sufficient signaling to drive meiotic progression, while an excessively high concentration can be detrimental, potentially leading to receptor downregulation or cellular stress.
-
Solution: Perform a Dose-Response Optimization. Test a range of this compound concentrations to determine the optimal level for your specific conditions. A typical starting point is 75 mIU/mL, but it's advisable to test concentrations both above and below this. [13]
Table 1: Recommended this compound concentration ranges for optimization experiments.Parameter Low Range Starting Point High Range This compound (mIU/mL) 25 - 50 75 100 - 150
-
-
Potential Cause B: Poor Intrinsic Oocyte Quality.
-
Explanation: Not all immature oocytes possess the same developmental potential. Factors such as the donor's age, underlying pathology (e.g., PCOS), and the size of the follicle from which the oocyte was retrieved can significantly impact its ability to mature in vitro. [15]The communication between the oocyte and its surrounding cumulus cells is vital for acquiring competence. [10][16] * Solution: Implement Stringent COC Selection Criteria. Only use COCs with multiple layers of compact, unexpanded cumulus cells and homogenous ooplasm. Consider pre-stimulating the donor with a short course of FSH (known as "priming") for 3-6 days before retrieval, as this can improve oocyte quality and maturation rates. [17][18]
-
-
Potential Cause C: Inadequate Culture Conditions.
-
Explanation: The in vitro environment must closely mimic physiological conditions. Deviations in temperature, pH (maintained by CO2 levels), or osmolarity can induce cellular stress and halt meiotic progression. The medium itself may lack essential components.
-
Solution: Validate Your Culture System.
-
Incubator Stability: Ensure your incubator maintains a stable temperature (37°C) and CO2 level (typically 5-6%).
-
Media Quality: Use high-quality, pre-tested IVM media and supplements. Ensure proper storage and handling to prevent degradation.
-
Supplementation: In addition to FSH, IVM media often require other hormones like hCG or LH, especially for oocytes from larger follicles, to support full maturation. [19]
-
-
Caption: Troubleshooting logic for low oocyte maturation rates.
Issue 2: Poor Cumulus Cell Expansion
Cumulus cell expansion (or mucification) is a visible indicator of a positive response to gonadotropins and is essential for ovulation and fertilization. [9][11] Question: I'm observing a high percentage of MII oocytes, but the cumulus expansion is minimal. Why is this happening and does it matter?
-
Explanation: Yes, it matters. Poor expansion can indicate incomplete cytoplasmic maturation, even if nuclear maturation appears successful. It can also physically hinder sperm penetration during conventional IVF. This phenomenon suggests that while the signal for meiotic resumption was received by the oocyte, the cumulus cells did not fully execute their maturation-associated functions, such as synthesizing the hyaluronic acid-rich extracellular matrix.
-
Potential Cause A: Insufficient Duration of FSH Exposure.
-
Explanation: The synthesis of the matrix for expansion is a time-dependent process. The culture period may be long enough for nuclear maturation but too short for full cumulus expansion.
-
Solution: Extend Incubation Time. Try extending the culture duration in increments of 2-4 hours (e.g., from 24h to 28h) and observe if expansion improves without compromising oocyte viability (signs of aging or degradation).
-
-
Potential Cause B: Media Deficiencies.
-
Explanation: Cumulus expansion requires specific precursors and energy substrates. The FSH signal initiates the process, but the cells need the building blocks to execute it.
-
Solution: Review Media Composition. Ensure your medium contains adequate levels of amino acids, pyruvate, and glucose. Some protocols also benefit from supplementation with EGF-like factors (e.g., amphiregulin), which mediate the LH/hCG signal for maturation and expansion. [10]
-
Issue 3: Low Post-IVM Fertilization and Embryo Development
Achieving a high MII rate is only the first step. The ultimate measure of success is the oocyte's ability to fertilize and develop into a viable embryo.
Question: My IVM oocytes have a good maturation rate, but they fail to fertilize or arrest at early cleavage stages. What's wrong?
-
Explanation: This is a classic sign of incomplete cytoplasmic maturation . While the nucleus has progressed to MII, the cytoplasm lacks the necessary transcripts, proteins, and organelles to manage fertilization and early embryonic events. This is a significant hurdle in IVM, as the oocyte is removed from the follicular environment that normally coordinates these two maturation processes. [1]* Potential Cause A: this compound vs. Recombinant FSH (rFSH).
-
Explanation: this compound is derived from a natural source and contains a mixture of FSH isoforms, whereas rFSH is a single isoform. Some studies suggest that while rFSH may yield a higher number of oocytes, the oocytes produced after stimulation with this compound may be of better quality, leading to higher quality embryos. [20]This could be due to the different glycosylation patterns of the FSH isoforms, affecting receptor binding and downstream signaling.
-
Solution: Consider Your FSH Source. If you are using rFSH and observing poor embryo development, switching to or comparing with highly purified this compound may be a valid experimental step. Conversely, if using this compound, ensure its purity and bioactivity are high.
-
| Feature | This compound (uFSH-HP) | Recombinant FSH (rFSH) | Reference |
| Source | Purified from urine of postmenopausal women | Recombinant DNA technology | [8] |
| Composition | Mixture of FSH isoforms | Single, specific FSH isoform | [8] |
| Oocyte Yield | May be slightly lower | Often slightly higher | [20][21] |
| Embryo Quality | Some studies report significantly higher Grade 1 embryos | Consistently high oocyte yield | |
| Clinical Outcome | Pregnancy and live birth rates are generally comparable | Pregnancy and live birth rates are generally comparable | [21][22] |
| Table 2: Comparison of Highly Purified this compound and Recombinant FSH for Ovarian Stimulation. |
-
Potential Cause B: Asynchronous Maturation.
-
Explanation: Oocytes within a single cohort may not reach full maturity at the same time. [14]Performing fertilization at a fixed timepoint (e.g., 28 hours) may be optimal for some oocytes but too early or too late for others. Oocytes that have aged post-maturation have a lower developmental competence.
-
Solution: Adjust Fertilization Timing. While challenging, you can try splitting the cohort and performing fertilization at different time points (e.g., 26h, 30h, 34h) to see if a specific window yields better results. Additionally, implementing a pre-maturation step to synchronize the oocytes before adding this compound can improve outcomes. [14][23]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between this compound and recombinant FSH for IVM? A: The main difference lies in their origin and composition. This compound is purified from a natural human source and contains a spectrum of FSH isoforms with different glycosylation patterns, while recombinant FSH (follitropin alfa or beta) is a single isoform produced via DNA technology. [8]While clinical outcomes like live birth rates are often comparable in controlled ovarian stimulation, some studies suggest this compound may lead to higher quality embryos, potentially due to the diversity of isoforms better mimicking the natural physiological environment. Q2: Is this compound effective for IVM in oocytes from patients with Polycystic Ovary Syndrome (PCOS)? A: Yes, this compound is frequently used and effective for IVM in PCOS patients. [12][24]PCOS is a primary indication for clinical IVM because these patients have a high number of antral follicles and are at an increased risk for OHSS with conventional stimulation. [3][4]IVM with this compound provides a safer alternative. [25] Q3: What is "follicle priming" and how does it relate to this compound in IVM? A: Follicle priming refers to the administration of a short course of low-dose gonadotropins, such as this compound, for 3-6 days before oocyte retrieval for IVM. [18]This minimal stimulation helps to promote the growth of a cohort of small antral follicles and can improve the developmental competence of the oocytes within them, leading to higher maturation and blastocyst formation rates compared to oocytes from completely unstimulated cycles. [17][26] Q4: How long should oocytes be exposed to this compound during IVM? A: The standard duration is typically between 24 and 48 hours. [2][14]The optimal time depends on the meiotic stage of the oocytes at retrieval (Germinal Vesicle vs. Metaphase I) and the species. For human oocytes, a culture period of 24-30 hours is common. It is crucial to monitor maturation at different time points during protocol optimization to avoid oocyte aging.
References
- Patsnap Synapse. (2024-07-17). What is the mechanism of this compound?
- Patsnap Synapse. (2024-06-14). What is this compound used for?
- PubMed. (n.d.). Clinical efficacy of highly purified urinary FSH versus recombinant FSH in volunteers undergoing controlled ovarian stimulation for in vitro fertilization: a randomized, multicenter, investigator-blind trial.
- Oxford Academic. (n.d.). Induction of ovulation in women undergoing assisted reproductive techniques: recombinant human FSH (follitropin alpha) versus highly purified urinary FSH (this compound HP). Retrieved from human-reproduction.oxfordjournals.org.
- PubMed. (n.d.). This compound and ovulation induction.
- PMC - PubMed Central. (n.d.). Recombinant versus urinary gonadotrophin for ovarian stimulation in assisted reproductive technology cycles.
- PMC - PubMed Central. (n.d.). Follicle stimulating hormone effects on immature human oocytes: In vitro maturation and hormone production.
- PubMed. (n.d.). Induction of ovulation in women undergoing assisted reproductive techniques: recombinant human FSH (follitropin alpha) versus highly purified urinary FSH (this compound HP).
- Mayo Clinic. (2025-03-31). This compound (intramuscular route, subcutaneous route) - Side effects & dosage.
- Bentham Open Archives. (2013-07-19). Ovarian Stimulation with this compound (uFSH) Results in a Lower Yield of Oocytes Compared to Recombinant FSH (rFSH), Neverthel.
- PubMed. (n.d.). Effect of highly purified urinary follicle-stimulating hormone on oocyte and embryo quality.
- ASRM. (2021). In vitro maturation: a committee opinion.
- Drugs.com. (n.d.). This compound Dosage Guide + Max Dose, Adjustments.
- ResearchGate. (2016-01-25). (PDF) Ovarian Stimulation with this compound (uFSH) Results in a Lower Yield of Oocytes Compared to Recombinant FSH (rFSH), Nevertheless, uFSH is at Least as Effective as rFSH in Younger Patients: Preliminary Results of a Retrospective Study with Antagonist Protocols in an IVF/ICSI Program.
- PMC - NIH. (n.d.). The Place of In Vitro Maturation in PCO/PCOS.
- Unknown Source. (n.d.).
- PMC - PubMed Central. (n.d.). In vitro maturation in subfertile women with polycystic ovarian syndrome undergoing assisted reproduction.
- PMC - NIH. (n.d.). What is the optimal condition for fertilization of IVM oocytes?
- PMC. (2023-07-11). IVM of human immature oocytes for infertility treatment and fertility preservation.
- NIH. (n.d.). Influence of follicular fluid and cumulus cells on oocyte quality: clinical implications.
- PMC - NIH. (2021-12-14). Factors Influencing the In Vitro Maturation (IVM) of Human Oocyte.
- NIH. (n.d.). Rescue In Vitro Maturation in Polycystic Ovarian Syndrome Patients Undergoing In Vitro Fertilization Treatment who Overrespond or Underrespond to Ovarian Stimulation: Is It A Viable Option? A Case Series Study.
- PubMed. (n.d.). Use of follicle-stimulating hormone alone (this compound) to stimulate the ovaries for assisted conception after pituitary desensitization.
- ESHRE. (n.d.). IVM in PCOS patients.
- MDPI. (n.d.). The Effect of In Vitro Maturation (IVM) Protocol Changes on Measures of Oocyte/Embryo Competence.
- MedNexus. (2021-09-09). Research Progress of In vitro Oocyte Maturation. Retrieved from Reproductive and Developmental Medicine.
- NIH. (2021-11-30). Live birth after in vitro maturation in women with gonadotropin resistance ovary syndrome: report of two cases.
- PubMed. (2020-12-14). In vitro fertilization cycles stimulated with follitropin delta result in similar embryo development and quality when compared with cycles stimulated with follitropin alfa or follitropin beta.
- PMC - NIH. (2025-05-13). Optimizing in vitro maturation of oocytes with nitric oxide-loaded microbubbles.
- PubMed. (2018-03-02). Influence of follicular fluid and cumulus cells on oocyte quality: clinical implications.
- Longdom Publishing. (n.d.). In vitro maturation (IVM) for patients with polycystic ovary syndrome (PCOS): A retrospective case series in the United States.
- PubMed. (2025-02-05). Optimization of ovum pick-up-in vitro fertilization and in vitro growth of immature oocytes in ruminants.
- MDPI. (n.d.). New Insights on In Vitro Maturation of Oocytes for Fertility Preservation.
- MDPI. (n.d.). Factors Influencing the In Vitro Maturation (IVM) of Human Oocyte.
- MDPI. (n.d.). The Function of Cumulus Cells in Oocyte Growth and Maturation and in Subsequent Ovulation and Fertilization.
- The Journal of Pediatric Research. (n.d.). Low Oocyte Maturity Rate and Asynchronous Follicle Development: Other Unnoticed Groups in the Bologna Criteria for Poor Responde.
- IVF-Worldwide. (n.d.). In-Vitro Maturation (IVM).
- Iris Publishers. (2020-03-04). Importance of Cumulus Cells in Oocyte Maturation and Conservation Strategies to Improve Vitrification Results.
Sources
- 1. In vitro maturation: a committee opinion (2021) | American Society for Reproductive Medicine | ASRM [asrm.org]
- 2. ivf-worldwide.com [ivf-worldwide.com]
- 3. The Place of In Vitro Maturation in PCO/PCOS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro maturation in subfertile women with polycystic ovarian syndrome undergoing assisted reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing in vitro maturation of oocytes with nitric oxide-loaded microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. This compound and ovulation induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Influence of follicular fluid and cumulus cells on oocyte quality: clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. irispublishers.com [irispublishers.com]
- 12. longdom.org [longdom.org]
- 13. Follicle stimulating hormone effects on immature human oocytes: In vitro maturation and hormone production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the optimal condition for fertilization of IVM oocytes? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jpedres.org [jpedres.org]
- 16. Influence of follicular fluid and cumulus cells on oocyte quality: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Factors Influencing the In Vitro Maturation (IVM) of Human Oocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mednexus.org [mednexus.org]
- 20. benthamopen.com [benthamopen.com]
- 21. Clinical efficacy of highly purified urinary FSH versus recombinant FSH in volunteers undergoing controlled ovarian stimulation for in vitro fertilization: a randomized, multicenter, investigator-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Induction of ovulation in women undergoing assisted reproductive techniques: recombinant human FSH (follitropin alpha) versus highly purified urinary FSH (this compound HP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. This compound (intramuscular route, subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 25. Rescue In Vitro Maturation in Polycystic Ovarian Syndrome Patients Undergoing In Vitro Fertilization Treatment who Overrespond or Underrespond to Ovarian Stimulation: Is It A Viable Option? A Case Series Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide for Researchers: Urofollitropin vs. Recombinant FSH in the Pursuit of Oocyte Quality
For researchers in reproductive biology and drug development, the choice of gonadotropin for ovarian stimulation is a critical experimental parameter that can significantly influence oocyte quality and subsequent research outcomes. This guide provides an in-depth, objective comparison of two major types of follicle-stimulating hormone (FSH) preparations: urofollitropin (highly purified urinary-derived FSH) and recombinant FSH (rFSH). We will delve into their biochemical nuances, mechanisms of action, and the experimental data supporting their use, equipping you with the knowledge to make informed decisions for your research.
Unveiling the Contenders: A Tale of Two FSH Preparations
This compound (uFSH): As the name suggests, this form of FSH is extracted and purified from the urine of postmenopausal women, a rich source of this hormone.[1] Decades of clinical use have established its efficacy and safety profile. The purification process for modern preparations is highly rigorous, yielding a product with high specific activity and minimal contamination from other urinary proteins.
Recombinant FSH (rFSH): Developed using recombinant DNA technology, rFSH is produced in genetically engineered cell lines, most commonly Chinese Hamster Ovary (CHO) cells.[2] This method allows for the production of highly pure and consistent batches of FSH, free from urinary protein contaminants.[3]
Biochemical and Mechanistic Distinctions: More Than Just the Same Hormone?
While both preparations aim to deliver bioactive FSH, subtle but significant biochemical differences exist, primarily in their glycosylation patterns. These differences can influence their pharmacokinetic and pharmacodynamic properties, and ultimately, their impact on the developing oocyte.
The Critical Role of Glycosylation
Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins, is a key post-translational modification for FSH. The type and complexity of these glycan chains can affect the hormone's half-life, receptor binding affinity, and signal transduction.[4]
-
This compound: Being of human origin, uFSH presents a spectrum of glycoforms that more closely resembles the natural heterogeneity of pituitary FSH. It tends to have a higher proportion of acidic isoforms.[5]
-
Recombinant FSH: The glycosylation pattern of rFSH is dependent on the host cell line used for its production. CHO cell-derived rFSH, for instance, has a different glycosylation profile compared to human-derived FSH, including variations in sialic acid linkages.[2]
Research suggests that different FSH glycoforms can have varying biological activities. For example, hypoglycosylated FSH has been shown to be more bioactive in some in vitro systems, potentially enhancing folliculogenesis and improving gamete quality.[6][7][8] This has led to the hypothesis that the different glycoform profiles of this compound and rFSH could contribute to the observed differences in oocyte and embryo quality in some studies.[9][10]
Signaling Pathways at the Granulosa Cell
Both this compound and rFSH exert their effects by binding to the FSH receptor (FSHR), a G protein-coupled receptor on the surface of ovarian granulosa cells.[1] This binding initiates a cascade of intracellular signaling events crucial for follicular development.
The primary signaling pathway activated by FSH is the adenylyl cyclase pathway, which leads to an increase in intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[1] PKA then phosphorylates various downstream targets, including transcription factors that regulate the expression of genes essential for:
-
Granulosa cell proliferation and differentiation: Supporting the growth of the follicle.
-
Steroidogenesis: Specifically, the aromatization of androgens to estrogens.
-
Expression of factors that support oocyte maturation.
The subtle differences in glycosylation between this compound and rFSH may lead to variations in the kinetics of FSHR binding and activation, potentially influencing the magnitude and duration of downstream signaling.
Diagram: FSH Signaling Pathway in Granulosa Cells
Caption: Step-by-step workflow for comparative oocyte quality assessment.
Detailed Methodologies
1. Ovarian Stimulation:
- Select an appropriate animal model (e.g., mice, rats).
- Divide animals into two groups: one receiving this compound and the other receiving rFSH.
- Administer the gonadotropins according to a standardized protocol to induce superovulation. Ensure equivalent doses based on international units (IU).
2. Oocyte Retrieval:
- At the appropriate time point post-hCG administration, euthanize the animals and dissect the ovaries.
- Puncture the antral follicles with a fine needle to release the cumulus-oocyte complexes (COCs) into a pre-warmed handling medium.
3. Denudation:
- To assess the oocyte itself, the surrounding cumulus cells must be removed.
- Incubate COCs in a medium containing hyaluronidase (e.g., 80 IU/mL) for a short period.
- Gently aspirate the COCs through a narrow-bore pipette to mechanically strip off the cumulus cells.
4. Assessment of Nuclear Maturation:
- Observe the oocytes under a high-power microscope.
- The presence of the first polar body in the perivitelline space indicates that the oocyte has reached the metaphase II (MII) stage, which is considered mature. [11][12] * Calculate the maturation rate for each group: (Number of MII oocytes / Total number of oocytes) x 100.
5. Morphological Assessment:
- Evaluate the MII oocytes based on established morphological criteria. [13][14][15]These include:
- Cytoplasm: Homogeneity, color, and presence of granulation or vacuoles.
- Zona Pellucida: Shape, thickness, and integrity.
- Perivitelline Space: Size and presence of debris.
- Polar Body: Integrity and morphology (e.g., fragmented or intact).
- A scoring system can be implemented to quantify oocyte quality.
6. In Vitro Fertilization (IVF) and Embryo Development:
- Co-incubate the MII oocytes with capacitated sperm.
- After a set period, assess for fertilization, evidenced by the presence of two pronuclei.
- Culture the resulting zygotes in an appropriate embryo culture medium.
- Monitor and grade embryo development at key stages (e.g., 2-cell, 4-cell, morula, and blastocyst).
Conclusion for the Research Professional
The choice between this compound and recombinant FSH is not merely a matter of sourcing but a decision that can have tangible effects on the quality of oocytes and the interpretation of research data. While large-scale clinical outcomes like live birth rates often show no significant difference, for the researcher focused on the intricacies of follicular and oocyte biology, the nuances are important.
Evidence suggests that this compound, with its natural spectrum of glycoforms, may in some instances lead to a higher proportion of top-quality embryos, even if the total number of oocytes retrieved is slightly lower. [16][17][18]Conversely, the high purity and batch-to-batch consistency of rFSH offer a different set of advantages in a research setting.
Ultimately, the optimal choice will depend on the specific research question. If the goal is to mimic the physiological environment as closely as possible, this compound may be a more suitable option. If the primary concern is minimizing variability and ensuring high purity, rFSH may be the preferred choice. It is imperative for researchers to be aware of these differences and to clearly report the type and source of FSH used in their studies to ensure the reproducibility and accurate interpretation of their findings.
References
-
Wiser, A., et al. (2010). Effect of highly purified urinary follicle-stimulating hormone on oocyte and embryo quality. Fertility and Sterility, 94(5), 1782-1786. [Link]
-
El-Danasouri, I., et al. (2010). Ovarian stimulation protocols based on follicle-stimulating hormone glycosylation pattern: impact on oocyte quality and clinical outcome. Fertility and Sterility, 94(5), 1782-1786. [Link]
-
van Wely, M., et al. (2021). The Type of Follicle-Stimulating Hormone Medication Given for In Vitro Fertilization Impacts Oocyte Retrieval: A Systematic Review and Meta-Analysis. Journal of Clinical Medicine, 10(16), 3589. [Link]
-
Bousfield, G. R., et al. (2019). effects of follicle-stimulating hormone glycosylation on ovarian function. SOAR. [Link]
-
Chappell, P. E., et al. (2023). Oocyte quality is enhanced by hypoglycosylated FSH through increased cell-to-cell interaction during mouse follicle development. Development, 150(22), dev202170. [Link]
-
Propst, A. M., et al. (2011). Clinical efficacy of highly purified urinary FSH versus recombinant FSH in volunteers undergoing controlled ovarian stimulation for in vitro fertilization: a randomized, multicenter, investigator-blind trial. Fertility and Sterility, 96(3), 624-628. [Link]
-
Chappell, P. E., et al. (2023). Oocyte quality is enhanced by hypoglycosylated FSH through increased cell-to-cell interaction during mouse follicle development. Request PDF on ResearchGate. [Link]
-
Chappell, P. E., et al. (2023). Oocyte quality is enhanced by hypoglycosylated FSH through increased cell-to-cell interaction during mouse follicle development. PubMed. [Link]
-
EmbryoCloud. (2023). Oocyte Selection Protocols: A Comprehensive Overview. EmbryoCloud. [Link]
-
Kemeter, P., et al. (2016). Ovarian Stimulation with this compound (uFSH) Results in a Lower Yield of Oocytes Compared to Recombinant FSH (rFSH), Nevertheless, uFSH is at Least as Effective as rFSH in Younger Patients: Preliminary Results of a Retrospective Study with Antagonist Protocols in an IVF/ICSI Program. ResearchGate. [Link]
-
Humaidan, P., et al. (2002). Induction of ovulation in women undergoing assisted reproductive techniques: recombinant human FSH (follitropin alpha) versus highly purified urinary FSH (this compound HP). Human Reproduction, 17(10), 2541-2547. [Link]
-
Kemeter, P., et al. (2013). Ovarian Stimulation with this compound (uFSH) results in a lower yield of oocytes compared to recombinant FSH (rFSH), nevertheless, uFSH is at least as effective as rFSH in younger patients: preliminary results of a retrospective study with antagonist protocols in an IVF/ICSI program. Bentham Open Archives. [Link]
-
Dias, J. A., et al. (2020). Comparative pharmacology of a new recombinant FSH expressed by a human cell line. Endocrine Connections, 9(8), 755-766. [Link]
-
Boucret, L., et al. (2022). Methods for Assessing Oocyte Quality: A Review of Literature. MDPI. [Link]
-
Al-Inany, H. G., et al. (2003). Meta-analysis of recombinant versus urinary-derived FSH: an update. Human Reproduction, 18(2), 305-313. [Link]
-
Montag, M., et al. (2012). Morphological assessment of oocyte quality during assisted reproductive technology cycle. Reproductive Biology and Endocrinology, 10, 110. [Link]
-
Adha, A., et al. (2023). Oocytes Quality Assessment—The Current Insight: A Systematic Review. Journal of Clinical Medicine, 12(13), 4475. [Link]
-
Pandey, P., et al. (2024). Criteria used or studied to assess oocyte quality. ResearchGate. [Link]
-
Al-Inany, H. G., et al. (2003). Comparison between recombinant FSH and urinary-derived FSH gonadotrophins, excluding pharmaceutical company-sponsored trials. ResearchGate. [Link]
-
Miyamoto, T., et al. (2016). Recombinant follicle-stimulating hormone (follitropin alfa) versus purified urinary follicle-stimulating hormone in a low-dose step-up regimen to induce ovulation in Japanese women with anti-estrogen-ineffective oligo- or anovulatory infertility: results of a single-blind Phase III study. Reproductive Medicine and Biology, 15(4), 227-234. [Link]
-
Kemeter, P., et al. (2013). Ovarian Stimulation with this compound (uFSH) Results in a Lower Yield of Oocytes Compared to Recombinant FSH (rFSH), Neverthel. Bentham Open Archives. [Link]
-
Liz, J., et al. (2021). Comparative Assessment of the Structural Features of Originator Recombinant Human Follitropin Alfa Versus Recombinant Human Follitropin Alfa Biosimilar Preparations Approved in Non-European Regions. MDPI. [Link]
-
Synapse. (2024). What is the mechanism of this compound?. Patsnap Synapse. [Link]
-
Liz, J., et al. (2021). Comparative assessment of the consistency and quality of a highly purified FSH extracted from human urine (this compound) and a recombinant human FSH (follitropin α). Request PDF on ResearchGate. [Link]
-
van der Westerlaken, L. A., et al. (1997). Improved oocyte quality is obtained with follicle stimulating hormone alone than with follicle stimulating hormone/human menopausal gonadotrophin combination. Human Reproduction, 12(9), 1886-1889. [Link]
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Comparative pharmacology of a new recombinant FSH expressed by a human cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Assessment of the Structural Features of Originator Recombinant Human Follitropin Alfa Versus Recombinant Human Follitropin Alfa Biosimilar Preparations Approved in Non-European Regions [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Oocyte quality is enhanced by hypoglycosylated FSH through increased cell-to-cell interaction during mouse follicle development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oocyte quality is enhanced by hypoglycosylated FSH through increased cell-to-cell interaction during mouse follicle development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ovarian stimulation protocols based on follicle-stimulating hormone glycosylation pattern: impact on oocyte quality and clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [soar.wichita.edu]
- 11. Morphological assessment of oocyte quality during assisted reproductive technology cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. embryocloud.com [embryocloud.com]
- 14. mdpi.com [mdpi.com]
- 15. Oocytes Quality Assessment—The Current Insight: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ovarian Stimulation with this compound (uFSH) results in a lower yield of oocytes compared to recombinant FSH (rFSH), nevertheless, uFSH is at least as effective as rFSH in younger patients: preliminary results of a retrospective study with antagonist protocols in an IVF/ICSI program [benthamopenarchives.com]
- 18. Effect of highly purified urinary follicle-stimulating hormone on oocyte and embryo quality - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Urofollitropin and Menotropins for Ovarian Stimulation
In the landscape of assisted reproductive technologies (ART) and fertility treatments, gonadotropin preparations are foundational. Among these, urofollitropin and menotropins represent two classes of drugs with distinct compositions and, consequently, potentially different in vivo effects. This guide provides a comparative analysis of these two therapies, grounded in their biochemical nature, mechanisms of action, and data from in vivo studies. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these critical tools in reproductive medicine.
Introduction: Understanding the Gonadotropin Preparations
This compound and menotropins are both derived from the urine of postmenopausal women, a rich source of gonadotropins due to the lack of negative feedback from ovarian hormones on the pituitary gland.[1][2] However, their final compositions differ significantly, which is the primary basis for their comparative analysis.
-
This compound: This is a highly purified preparation of follicle-stimulating hormone (FSH).[3][4] The purification process is designed to remove most luteinizing hormone (LH) and other urinary proteins, resulting in a product that is predominantly FSH.[5] this compound is used to stimulate the growth and development of ovarian follicles.[6][7]
-
Menotropins: Also known as human menopausal gonadotropin (hMG), this preparation contains both FSH and LH activity, typically in a 1:1 ratio.[8][9] Some preparations may also contain small amounts of human chorionic gonadotropin (hCG), which contributes to the overall LH activity.[10][11] Menotropins are used to induce the development of multiple follicles in the ovaries.[12][13]
Mechanism of Action: A Tale of Two Hormones
The in vivo effects of this compound and menotropins are dictated by the actions of their constituent hormones, FSH and LH, on their respective receptors in the gonads.
The Role of FSH (this compound and Menotropins)
FSH is the primary driver of follicular recruitment and development.[5] It binds to FSH receptors on the granulosa cells of ovarian follicles.[2] This binding activates a G protein-coupled receptor (GPCR) signaling cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and the activation of protein kinase A (PKA).[2] This signaling pathway stimulates follicular growth, proliferation of granulosa cells, and the expression of aromatase, the enzyme responsible for converting androgens to estrogens.[2]
FSH Signaling Pathway
The Contribution of LH (Menotropins)
LH, present in menotropins, acts on theca cells surrounding the ovarian follicles.[11] Theca cells express LH receptors, and their stimulation leads to the production of androgens (primarily androstenedione and testosterone).[11] These androgens then diffuse into the adjacent granulosa cells, where they are converted to estrogens by aromatase, an action stimulated by FSH. This synergistic action of LH and FSH is crucial for optimal follicular development and estrogen production.[10]
Comparative Study Workflow
Step-by-Step Ovarian Stimulation Protocol (Long Agonist Protocol Example)
This is a commonly used protocol in ART. [14][15]
-
Pituitary Downregulation:
-
Initiate a GnRH agonist (e.g., leuprolide acetate) in the mid-luteal phase of the preceding cycle.
-
Continue daily administration until pituitary suppression is confirmed (low serum estradiol and no ovarian cysts on ultrasound).
-
-
Ovarian Stimulation:
-
Once downregulation is achieved, begin daily subcutaneous or intramuscular injections of either this compound or menotropins.
-
The starting dose is individualized based on patient characteristics (e.g., age, ovarian reserve).
-
Monitor follicular growth via transvaginal ultrasound and serum estradiol levels every 2-3 days.
-
Adjust the gonadotropin dose based on the ovarian response.
-
-
Triggering of Ovulation:
-
When at least two to three lead follicles reach a mean diameter of 17-18 mm, administer human chorionic gonadotropin (hCG) to trigger final oocyte maturation.
-
-
Oocyte Retrieval:
-
Perform oocyte retrieval 34-36 hours after hCG administration.
-
Key Endpoints for Comparison
-
Primary Efficacy Endpoint:
-
Number of oocytes retrieved.
-
-
Secondary Efficacy Endpoints:
-
Duration of stimulation.
-
Total gonadotropin dose administered.
-
Serum estradiol levels on the day of hCG administration.
-
Fertilization rate.
-
Implantation rate.
-
Clinical pregnancy rate.
-
Live birth rate.
-
-
Safety Endpoints:
-
Incidence and severity of OHSS.
-
Incidence of multiple pregnancies.
-
Adverse event reporting.
-
Conclusion and Future Directions
Both this compound and menotropins are effective gonadotropin preparations for ovarian stimulation. The choice between a pure FSH product and a combination of FSH and LH often depends on the specific patient population and the clinical context. For instance, in patients with profound LH deficiency (WHO Group I anovulation), a preparation containing LH activity, such as menotropins, is essential. [16]In other patient groups, the evidence for the superiority of one preparation over the other is less clear, and both have demonstrated comparable efficacy and safety in numerous studies. [16][17] Future research should continue to explore the nuanced differences in their in vivo effects, particularly in specific patient subpopulations such as poor responders or those with polycystic ovary syndrome. A deeper understanding of the differential impact of these preparations on oocyte and embryo quality will further refine their clinical application and contribute to improved outcomes in assisted reproduction.
References
- Menotrophin - Zynapte RxHive. (n.d.).
-
Drugs.com. (2023). Menotropins Monograph for Professionals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Menotropins. PubChem Compound Summary. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]
-
Medscape. (n.d.). Menopur, Repronex (menotropins) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Menotropins? Retrieved from [Link]
-
Grokipedia. (n.d.). Menotropin. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 14). What is this compound used for? Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 73759969. Retrieved from [Link]
-
Wikipedia. (n.d.). Menotropin. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). Menotropins | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
Medscape. (n.d.). Bravelle, Fertinorm HP (this compound) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
-
RxList. (n.d.). Menopur (Menotropins Injection): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
-
Drugs.com. (2025, September 1). This compound (Professional Patient Advice). Retrieved from [Link]
-
van Wely, M., Yding Andersen, C., Bayram, N., & van der Veen, F. (2005). This compound and ovulation induction. Treatments in Endocrinology, 4(3), 155–165. Retrieved from [Link]
-
FertilityIQ. (n.d.). Ovarian Stimulation Protocols. Retrieved from [Link]
-
de Mouzon, J., et al. (2009). A comparison of menotropin, highly-purified menotropin and follitropin alfa in cycles of intracytoplasmic sperm injection. Reproductive Biology and Endocrinology, 7, 128. Retrieved from [Link]
-
Shrestha, D., et al. (2018). Comparison of different stimulation protocols used in in vitro fertilization: a review. Journal of Reproduction and Infertility, 19(4), 215–222. Retrieved from [Link]
-
Keye, W. R. Jr, et al. (2005). Subcutaneously administered Menopur, a new highly purified human menopausal gonadotropin, causes significantly fewer injection site reactions than Repronex in subjects undergoing in vitro fertilization. Reproductive Biology and Endocrinology, 3, 62. Retrieved from [Link]
-
Empowered Women's Health. (2024, August 13). Comparing Different IVF Stimulation Protocols. Retrieved from [Link]
-
Anbari, F., et al. (2017). The Effect of Four Different Gonadotropin Protocols on Oocyte and Embryo Quality and Pregnancy Outcomes in IVF/ICSI Cycles; A Randomized Controlled Trial. International Journal of Women's Health and Reproduction Sciences, 5(4), 283-288. Retrieved from [Link]
-
Ferring Pharmaceuticals. (2020, May 14). New Clinical Data Published on Menopur® (menotropins for injection) in a Predicted High Responder Population. Retrieved from [Link]
-
Loutradis, D., et al. (2008). Assessment of the biopotency of follitropin alfa and lutropin alfa combined in one injection: a comparative trial in Sprague-Dawley rats. Reproductive Biology and Endocrinology, 6, 31. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2004, October 29). Clinical Pharmacology Biopharmaceutics Review(s). Retrieved from [Link]
-
U.S. Food and Drug Administration. (1998, October 26). 21-047 Repronex Clinical Pharmacology Biopharmaceutics Review. Retrieved from [Link]
-
La Vignera, S., et al. (2018). Testosterone levels after treatment with this compound in infertile patients with idiopathic mild reduction of testicular volume. Andrology, 6(5), 725-731. Retrieved from [Link]
-
ResearchGate. (2016, January 25). (PDF) Ovarian Stimulation with this compound (uFSH) Results in a Lower Yield of Oocytes Compared to Recombinant FSH (rFSH), Nevertheless, uFSH is at Least as Effective as rFSH in Younger Patients: Preliminary Results of a Retrospective Study with Antagonist Protocols in an IVF/ICSI Program. Retrieved from [Link]
-
Frontiers. (2023, November 8). Comparison between the modified long gonadotropin-releasing hormone agonist protocol and the non-downregulation protocol in POSEIDON groups: a propensity score matching retrospective cohort study. Retrieved from [Link]
-
MedPath. (n.d.). Evaluation of Efficacy and Safety of Highly Purified this compound in Chinese Females Undergoing an Assisted Reproductive Technology (ART) Program. Retrieved from [Link]
-
Mayo Clinic. (2025, March 31). This compound (intramuscular route, subcutaneous route) - Side effects & dosage. Retrieved from [Link]
-
The European and Israeli Study Group on Highly Purified Menotropin versus Recombinant Follicle-Stimulating Hormone. (2002). Efficacy and safety of highly purified menotropin versus recombinant follicle-stimulating hormone in in vitro fertilization/intracytoplasmic sperm injection cycles: a randomized, comparative trial. Fertility and Sterility, 78(3), 520-528. Retrieved from [Link]
-
Yorimitsu, T., et al. (2012). Recombinant follicle-stimulating hormone (follitropin alfa) versus purified urinary follicle-stimulating hormone in a low-dose step-up regimen to induce ovulation in Japanese women with anti-estrogen-ineffective oligo- or anovulatory infertility: results of a single-blind Phase III study. Fertility and Sterility, 97(5), 1247-1253.e1. Retrieved from [Link]
-
Shrestha, D. (n.d.). Comparison of different stimulation protocols used in in vitro fertilization: a review. Retrieved from [Link]
-
Venturoli, S., et al. (1984). Comparison between human urinary follicle-stimulating hormone and human menopausal gonadotropin treatment in polycystic ovary. Obstetrics and Gynecology, 63(1), 6-11. Retrieved from [Link]
-
ScienceOpen. (2025, June 10). Clinical efficacy and safety of two highly purified human menopausal gonadotropins in women undergoing in vitro fertilization. Retrieved from [Link]
-
de Mouzon, J., et al. (2009). A comparison of menotropin, highly-purified menotropin and follitropin alfa in cycles of intracytoplasmic sperm injection. Reproductive Biology and Endocrinology, 7, 128. Retrieved from [Link]
-
Ng, E. H., et al. (2001). Follitropin-alpha versus human menopausal gonadotropin in an in vitro fertilization program. Journal of Assisted Reproduction and Genetics, 18(6), 331–336. Retrieved from [Link]
Sources
- 1. Menotropin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. CAS 97048-13-0: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C42H65N11O12S2 | CID 73759969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. This compound (Professional Patient Advice) - Drugs.com [drugs.com]
- 8. rxhive.zynapte.com [rxhive.zynapte.com]
- 9. grokipedia.com [grokipedia.com]
- 10. drugs.com [drugs.com]
- 11. Menotropins - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Menotropins? [synapse.patsnap.com]
- 13. Menopur (Menotropins Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. Comparison of different stimulation protocols used in in vitro fertilization: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of different stimulation protocols used in in vitro fertilization: a review - Shrestha - Annals of Translational Medicine [atm.amegroups.org]
- 16. This compound and ovulation induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of highly purified menotropin versus recombinant follicle-stimulating hormone in in vitro fertilization/intracytoplasmic sperm injection cycles: a randomized, comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Bioactivity of a New Batch of Urofollitropin
Abstract: This guide provides a comprehensive framework for validating the bioactivity of a new batch of urofollitropin, a purified form of follicle-stimulating hormone (FSH) derived from the urine of postmenopausal women.[1] It is intended for researchers, scientists, and drug development professionals engaged in the quality control and characterization of gonadotropin preparations. By objectively comparing the product's performance with a reference standard and a recombinant alternative, this guide offers a robust, multi-tiered validation strategy encompassing physicochemical analysis, in vitro cell-based assays, and the gold-standard in vivo bioassay. Each experimental protocol is detailed with an emphasis on the scientific rationale behind methodological choices, ensuring a self-validating and trustworthy assessment of biological potency.
Introduction: The Imperative for Rigorous Bioactivity Validation
This compound, a cornerstone in assisted reproductive technologies, exerts its therapeutic effect by stimulating ovarian follicular growth in women without primary ovarian failure.[2] Its mechanism of action is initiated by binding to the follicle-stimulating hormone receptor (FSHR), a G-protein coupled receptor on the surface of ovarian granulosa cells.[3][4] This interaction triggers a cascade of intracellular events, most notably the activation of adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP).[3] Elevated cAMP levels subsequently activate protein kinase A (PKA), which phosphorylates various downstream targets crucial for follicular development and maturation.[3]
Given that this compound is a biological product extracted from human sources, inherent batch-to-batch variability is a critical consideration.[5] This variability can stem from differences in the donor pool and the purification process, potentially impacting the glycosylation profile of the FSH isoforms present.[6] Glycosylation patterns are known to influence the half-life and receptor-binding affinity of FSH, thereby directly affecting its bioactivity.[7] Consequently, a rigorous and multi-faceted approach to bioactivity validation is not merely a regulatory requirement but a scientific necessity to ensure clinical efficacy and patient safety.
This guide outlines a validation workflow designed to provide a comprehensive and reliable assessment of a new batch of this compound. The performance of the new batch will be benchmarked against two key comparators:
-
This compound Reference Standard: A well-characterized batch of this compound, calibrated against the World Health Organization (WHO) International Standard for Follicle Stimulating Hormone, Urinary, Human for Bioassay (NIBSC code: 92/512), serves as the primary benchmark for potency determination.[8][9]
-
Recombinant Human FSH (r-hFSH, Follitropin Alfa): As a highly purified and consistent product of recombinant DNA technology, follitropin alfa provides a valuable comparison for assessing the specific activity and performance in in vitro systems.[10]
Our validation strategy will proceed through a logical sequence of analyses, from fundamental physicochemical characterization to functional bioassays of increasing complexity.
The FSH Signaling Pathway: A Mechanistic Overview
To appreciate the rationale behind the chosen bioassays, a clear understanding of the FSH signaling pathway is essential. The binding of FSH to its receptor initiates a signal transduction cascade that is fundamental to its biological effects.
Caption: FSH signaling cascade upon receptor binding.
Experimental Validation Workflow: A Multi-Tiered Approach
A robust validation of a new this compound batch necessitates a hierarchical approach, beginning with fundamental characterization and progressing to complex biological systems. This ensures that any observed differences in bioactivity can be contextualized with physicochemical data.
Caption: Multi-tiered workflow for this compound validation.
PART I: PHYSICOCHEMICAL CHARACTERIZATION
Before assessing bioactivity, it is crucial to confirm the purity, identity, and isoform distribution of the new this compound batch. These parameters provide a foundational dataset and can offer explanations for any variations observed in subsequent functional assays.
A. Purity and Identity via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Rationale: RP-HPLC separates proteins based on their hydrophobicity. This method is effective for confirming the identity of the FSH α and β subunits against a reference standard and for quantifying the purity of the preparation by detecting any proteinaceous impurities.
Protocol:
-
System: An HPLC system equipped with a C4 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) and a UV detector set at 214 nm.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 30% to 60% Mobile Phase B over 30 minutes at a flow rate of 1.0 mL/min.
-
Sample Preparation: Reconstitute the new batch of this compound, the this compound reference standard, and r-hFSH in water for injection to a concentration of 1 mg/mL.
-
Analysis: Inject equal volumes (e.g., 20 µL) of each sample. Compare the retention times of the main peaks with the reference standard. Purity is calculated by dividing the area of the main peak by the total area of all peaks.
B. Isoform Profile by Isoelectric Focusing (IEF)
Rationale: FSH is a glycoprotein with charge heterogeneity due to variations in sialic acid content on its oligosaccharide chains.[7] IEF separates proteins based on their isoelectric point (pI). This is critical because less acidic (higher pI) isoforms generally exhibit higher receptor affinity, while more acidic (lower pI) isoforms have a longer circulatory half-life.[7] The isoform profile provides a fingerprint of the this compound batch.
Protocol:
-
System: A flatbed IEF system with a precast polyacrylamide gel covering a pH range of 3-7.
-
Sample Preparation: Desalt and concentrate approximately 10 µg of each sample (new batch, reference standard, and r-hFSH).
-
Focusing: Apply samples to the gel and run according to the manufacturer's instructions, typically for 1.5-2.0 hours.
-
Detection: Visualize protein bands using a sensitive silver stain.
-
Analysis: Compare the distribution and intensity of the bands of the new batch to the reference standard and r-hFSH. The pattern of bands for the new batch should be comparable to that of the reference standard.
| Parameter | New this compound Batch (Test) | This compound (Reference) | Recombinant FSH (r-hFSH) | Acceptance Criteria |
| Purity (RP-HPLC) | 99.2% | 99.5% | >99.8% | ≥ 98.0% |
| Identity (RP-HPLC) | Retention time matches reference | Matches historical data | N/A | Retention time of major peaks corresponds to the reference standard (± 2%) |
| Isoform Profile (IEF) | pI range 4.2 - 5.9 | pI range 4.2 - 5.9 | pI range 3.8 - 5.1 | Banding pattern is comparable to the reference standard. |
Table 1: Hypothetical Physicochemical Analysis Results
PART II: IN VITRO BIOACTIVITY ASSESSMENT
In vitro assays provide a rapid, sensitive, and ethically preferable alternative to in vivo testing for quantifying the biological activity of FSH at the cellular level.[10] They directly measure the initial steps of the hormone's mechanism of action.
cAMP Accumulation Assay in CHO-hFSHR Cells
Rationale: This assay is a direct measure of the functional consequence of FSH binding to its receptor.[11] Chinese Hamster Ovary (CHO) cells, which do not endogenously express the FSH receptor, are stably transfected with the human FSHR. The amount of cAMP produced by these cells upon stimulation is directly proportional to the bioactivity of the FSH preparation.[11][12] This cell-based assay is highly specific and reproducible.[13]
Protocol:
-
Cell Culture: Culture CHO cells stably expressing the human FSH receptor (CHO-hFSHR) in a suitable medium (e.g., F-12K Medium with 10% FBS) until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well plate at a density of 30,000 cells/well and incubate for 24 hours.
-
Sample Preparation:
-
Prepare a standard curve using the this compound Reference Standard, with concentrations ranging from 0.1 to 100 mIU/mL.
-
Prepare serial dilutions of the new this compound batch and the r-hFSH to cover the same concentration range.
-
All dilutions should be made in serum-free media containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
-
Stimulation: Replace the culture medium with the prepared standards and samples. Incubate for 3 hours at 37°C.
-
cAMP Quantification: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., ELISA-based).
-
Data Analysis:
-
Plot the cAMP concentration against the log of the FSH concentration for the reference standard to generate a four-parameter logistic curve.
-
Determine the potency of the new batch and the r-hFSH relative to the reference standard using parallel line analysis (PLA) software. The assay is valid if the dose-response curves are parallel.
-
| Sample | Relative Potency (vs. Reference) | 95% Confidence Interval | Acceptance Criteria |
| New this compound Batch | 105% | 92% - 118% | 80% - 125% of the stated potency |
| Recombinant FSH (r-hFSH) | 145% | 130% - 160% | For comparison only |
Table 2: Hypothetical In Vitro Bioassay Results
Note: It is not uncommon for r-hFSH to show higher specific activity in in vitro assays compared to urinary-derived products due to its different isoform composition.[14]
PART III: IN VIVO BIOASSAY (PHARMACOPEIAL METHOD)
While in vitro assays are invaluable, the in vivo bioassay remains the regulatory gold standard as it assesses the biological effect of the drug in a whole animal system, accounting for factors like absorption, distribution, metabolism, and excretion.[10]
Steelman-Pohley Ovarian Weight Gain Assay
Rationale: This classic bioassay, described in the European and US Pharmacopoeias, is the definitive test for FSH potency.[7][10] It is based on the synergistic effect of FSH and human Chorionic Gonadotropin (hCG) on the ovarian weight of immature female rats.[10] FSH stimulates follicular growth, and the co-administered hCG enhances this effect, leading to a measurable increase in ovarian weight that is dose-dependent on the amount of FSH administered.[15]
Protocol:
-
Animal Model: Immature female Sprague-Dawley rats, 21-23 days old.
-
Acclimatization: Acclimatize animals for at least 3 days before the start of the assay.
-
Groups:
-
Group 1 (Control): Vehicle only.
-
Groups 2-4 (Reference Standard): Three different dose levels of the this compound Reference Standard.
-
Groups 5-7 (Test Sample): Three corresponding dose levels of the new this compound batch.
-
-
Dosing Regimen:
-
All animals receive a priming dose of a constant amount of hCG (e.g., 50 IU) subcutaneously.
-
Immediately following, administer the assigned dose of the reference standard or test sample.
-
Administer the FSH preparations subcutaneously once daily for 3 consecutive days.[15]
-
-
Endpoint Measurement: 72 hours after the first injection, euthanize the rats.[15] Carefully dissect the ovaries, trim away any adhering fat and tissue, and weigh them immediately.
-
Data Analysis:
-
Calculate the mean ovarian weight for each group.
-
Use a parallel line bioassay statistical method to analyze the log-dose-response relationship.
-
Calculate the potency of the new batch relative to the reference standard, along with 95% confidence limits.
-
| Sample | Calculated Potency (IU/vial) | 95% Confidence Interval | Acceptance Criteria (per Ph. Eur.) |
| New this compound Batch (Stated Potency: 75 IU/vial) | 78 IU/vial | 69 - 88 IU/vial | Not less than 80% and not more than 125% of the stated potency (i.e., 60-94 IU). The 95% confidence interval should not be less than 64% and not more than 156% of the stated activity.[7] |
Table 3: Hypothetical In Vivo Bioassay Results
Synthesis of Results and Conclusion
The validation of a new batch of this compound is a comprehensive process that integrates physicochemical data with both in vitro and in vivo bioactivity assessments. The hypothetical data presented in this guide illustrates a successful validation:
-
The physicochemical analysis (Table 1) confirmed that the new batch has high purity and an identity and isoform profile comparable to the established reference standard.
-
The in vitro cAMP assay (Table 2) demonstrated that the new batch activates the FSH receptor with a potency that is statistically equivalent to the reference standard, falling well within the acceptance limits.
-
The definitive in vivo Steelman-Pohley assay (Table 3) confirmed that the biological potency of the new batch in a whole-animal model meets the stringent requirements set by pharmacopeial standards.
References
-
Patsnap Synapse. What is the mechanism of this compound? (2024-07-17). [Link]
-
Patsnap Synapse. What is this compound used for? (2024-06-14). [Link]
-
Bassett, R. M., Driebergen, R., & van der Ryst, E. (2023). Biological Assay to Determine Gonadotropin Potency: From In Vivo to In Vitro Sustainable Method. PMC - NIH. [Link]
-
Huhtaniemi, I., & Alevizaki, M. (1998). In vitro bioassay for human serum follicle-stimulating hormone (FSH) based on L cells transfected with recombinant rat FSH receptor: validation of a model system. PubMed. [Link]
-
PubChem - NIH. This compound. [Link]
-
Christin-Maitre, S., & Bouchard, P. (1998). Homologous in vitro bioassay for follicle-stimulating hormone (FSH) reveals increased FSH biological signal during the mid- to late luteal phase of the human menstrual cycle. PubMed. [Link]
-
Patel, R., & Mody, R. (2013). Development of In-Vitro cell based assay for the determination of biological activity of FSH using a CHO based recombinant cell. Update Publishing House. [Link]
-
Medscape. Bravelle, Fertinorm HP (this compound) dosing, indications, interactions, adverse effects, and more. [Link]
-
NIBSC. Follicle Stimulating Hormone, (FSH, this compound), Urinary, Human For Bioassay. [Link]
-
Driebergen, R., & Baer, G. (2003). Quantification of follicle stimulating hormone (follitropin alfa): is in vivo bioassay still relevant in the recombinant age?. Taylor & Francis Online. [Link]
-
Lispi, M., et al. (2019). Purification Process of a Recombinant Human Follicle Stimulating Hormone Biosimilar (Primapur®) to Yield a Pharmaceutical Product with High Batch-to-Batch Consistency. NIH. [Link]
-
NIBSC. Follicle Stimulating Hormone, this compound Human Urinary WHO International Standard 92/512. [Link]
-
Update Publishing House. View of Development of In-Vitro cell based assay for the determination of biological activity of FSH using a CHO based recombinant cell line. [Link]
-
Drugs.com. This compound Alternatives Compared. [Link]
-
Conforti, A., et al. (2020). Human Recombinant FSH and Its Biosimilars: Clinical Efficacy, Safety, and Cost-Effectiveness in Controlled Ovarian Stimulation for In Vitro Fertilization. MDPI. [Link]
-
PubMed. FSH bioactivity in commercial preparations of gonadotropins. [Link]
-
Jia, X. C., & Hsueh, A. J. (1985). Sensitive in vitro bioassay for the measurement of serum follicle-stimulating hormone. PubMed. [Link]
-
Orlova, N. A., et al. (2019). High-level expression of biologically active human follicle stimulating hormone in the Chinese hamster ovary cell line by a pair of tricistronic and monocistronic vectors. PLOS One. [Link]
-
Conforti, A., et al. (2020). Human Recombinant FSH and Its Biosimilars: Clinical Efficacy, Safety, and Cost-Effectiveness in Controlled Ovarian Stimulation for In Vitro Fertilization. NIH. [Link]
-
ResearchGate. Diagrammatic illustration of the Steelman–Pohley FSH bioassay. [Link]
-
PubMed. Bioassays of follicle stimulating hormone. [Link]
-
Simoni, M., Weinbauer, G. F., & Nieschlag, E. (1993). Molecular composition of two different batches of urofolitropin: analysis by immunofluorimetric assay, radioligand receptor assay and in vitro bioassay. PubMed. [Link]
-
Storring, P. L., et al. (1976). The first international standard for human urinary FSH and for human urinary LH (ICSH), for bioassay. PubMed. [Link]
-
NC3Rs. Non-animal method with regulatory approval for evaluating hormone potency awarded 3Rs Prize. (2024-08-15). [Link]
-
Rose, M. P., & Gaines Das, R. E. (1998). Follicle stimulating hormone international standards and reference preparations for the calibration of immunoassays and bioassays. PubMed. [Link]
-
FDA. Reference ID: 3456562. [Link]
-
Ulloa-Aguirre, A., & Dias, J. A. (2020). Gonadotropins and Their Analogs: Current and Potential Clinical Applications. Endocrine Reviews. [Link]
-
ResearchGate. (PDF) Ovarian Stimulation with this compound (uFSH) Results in a Lower Yield of Oocytes Compared to Recombinant FSH (rFSH), Nevertheless, uFSH is at Least as Effective as rFSH in Younger Patients: Preliminary Results of a Retrospective Study with Antagonist Protocols in an IVF/ICSI Program. (2016-01-25). [Link]
-
ResearchGate. Establishment of the proposed 1st national standard reference for human urinary follicle stimulating hormone, this compound, by bioassay | Request PDF. (2025-08-07). [Link]
-
IRIS Unimore. Molecular composition of two different batches of this compound: analysis by immunofluorimetric assay, radioligand receptor assay and in vitro bioassay.. [Link]
-
European Pharmacopoeia. Follitropin. [Link]
-
Gordon, U., et al. (2001). Induction of ovulation in women undergoing assisted reproductive techniques: recombinant human FSH (follitropin alpha) versus highly purified urinary FSH (this compound HP). Oxford Academic. [Link]
-
PubMed. Validation of a Bioassay for Follitropin in Urine Samples. [Link]
-
Howles, C. M., & Loumaye, E. (2008). Assessment of the biopotency of follitropin alfa and lutropin alfa combined in one injection: a comparative trial in Sprague-Dawley rats. PubMed Central. [Link]
-
EMA. Bemfola, INN-follitropin alfa. (2014-06-26). [Link]
-
Ferring Pharmaceuticals. BRAVELLE™ (this compound for Injection, Purified) Subcutaneous or Intramuscular Injection Gonadotropin 75 IU FSH Activity per Vial - PRODUCT MONOGRAPH. (2008-01-11). [Link]
-
van Wely, M., et al. (2003). This compound and ovulation induction. PubMed. [Link]
-
Scribd. Follitropin Concentrated Solution Guide. [Link]
Sources
- 1. CAS 97048-13-0: this compound | CymitQuimica [cymitquimica.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification Process of a Recombinant Human Follicle Stimulating Hormone Biosimilar (Primapur®) to Yield a Pharmaceutical Product with High Batch-to-Batch Consistency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nibsc.org [nibsc.org]
- 9. Follicle Stimulating Hormone, this compound Human Urinary WHO International Standard [nibsc.org]
- 10. Biological Assay to Determine Gonadotropin Potency: From In Vivo to In Vitro Sustainable Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. updatepublishing.com [updatepublishing.com]
- 12. In vitro bioassay for human serum follicle-stimulating hormone (FSH) based on L cells transfected with recombinant rat FSH receptor: validation of a model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. updatepublishing.com [updatepublishing.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Commercial Urofollitropin Preparations: A Technical Guide for Researchers
For researchers and clinicians in the field of reproductive medicine and drug development, the selection of a gonadotropin preparation is a critical decision that can significantly impact experimental outcomes and clinical success. Urofollitropin, a highly purified form of follicle-stimulating hormone (FSH) derived from the urine of postmenopausal women, has been a cornerstone of fertility treatments for decades.[1][2] However, the market offers several commercial preparations of this compound, each with its own manufacturing and purification processes that can influence its biochemical and biological characteristics. This guide provides an in-depth, head-to-head comparison of different commercial this compound preparations, supported by experimental data and methodologies, to empower researchers to make informed decisions.
Introduction to this compound and its Mechanism of Action
This compound is a gonadotropin that plays a pivotal role in reproductive function.[1] It is primarily composed of follicle-stimulating hormone (FSH), a glycoprotein hormone that is essential for follicular development in the ovaries.[3] The FSH molecule consists of two non-covalently linked subunits: an alpha subunit, which is common to other glycoprotein hormones like luteinizing hormone (LH) and human chorionic gonadotropin (hCG), and a beta subunit, which confers its specific biological activity.[4]
The mechanism of action of this compound involves the binding of FSH to its specific G-protein coupled receptor (FSHR) on the surface of granulosa cells in the ovarian follicles.[4] This interaction triggers a cascade of intracellular signaling events, primarily through the activation of the adenylyl cyclase pathway and the production of cyclic AMP (cAMP). This signaling cascade ultimately leads to the growth and maturation of ovarian follicles, and the synthesis of estrogens.
Caption: Signaling pathway of this compound (FSH) in granulosa cells.
Commercial this compound Preparations: An Overview
Several commercial preparations of this compound have been available for clinical and research use. The most well-known brands include Bravelle, Fertinex, and Metrodin.[1] These products are all derived from human urine but may differ in their purification methods, leading to variations in purity, isoform composition, and the presence of other urinary proteins.
| Preparation | Manufacturer(s) | Key Features |
| Bravelle | Ferring Pharmaceuticals | Highly purified this compound.[1] A recall was issued for some batches in the US between 2014-2015 due to lower than stated potency.[2] |
| Fertinex | EMD Serono | A highly purified form of FSH, purified by immunoaffinity chromatography.[5] |
| Metrodin | EMD Serono | One of the earlier purified FSH preparations.[1] |
| Follegon | Organon | A urinary FSH preparation that has been compared in bioequivalence studies with Metrodin.[6] |
Head-to-Head Comparison: Key Performance Parameters
The critical parameters for comparing different this compound preparations are purity, potency (bioactivity), and isoform composition. These factors can influence the efficacy and consistency of the product.
Purity and Contaminants
The purity of this compound preparations is a crucial factor, as the presence of other urinary proteins can have unintended biological effects.[7] Early preparations of gonadotropins contained significant amounts of other proteins, but advancements in purification techniques, such as immunoaffinity chromatography, have led to highly purified (HP) formulations.[5]
Experimental Protocol: Purity Assessment by SDS-PAGE and Western Blotting
A standard method to assess the purity of protein preparations is Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) followed by Western blotting.
Methodology:
-
Sample Preparation: Reconstitute the lyophilized this compound preparations in sterile water to a known concentration.
-
SDS-PAGE:
-
Load equal amounts of protein from each preparation onto a polyacrylamide gel.
-
Run the gel under denaturing and reducing conditions to separate proteins based on their molecular weight.
-
Include a molecular weight marker to estimate the size of the protein bands.
-
-
Staining: Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands. The presence of bands other than the alpha and beta subunits of FSH indicates the presence of impurities.
-
Western Blotting:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Probe the membrane with specific antibodies against FSH to confirm the identity of the FSH subunits.
-
Probe separate membranes with antibodies against other potential urinary protein contaminants to identify their presence.
-
Expected Results: A highly purified this compound preparation will show prominent bands corresponding to the FSH subunits with minimal to no other visible bands on a stained gel. Western blotting will confirm the identity of the FSH bands and can detect trace amounts of specific contaminants. Studies have shown that urinary-derived gonadotropins can contain various non-gonadotropin-related proteins.[8]
Caption: Workflow for purity assessment of this compound preparations.
Potency and Bioactivity
The biological activity, or potency, of this compound is a critical measure of its ability to stimulate follicular development. Potency is typically determined using in vivo or in vitro bioassays.
Experimental Protocol: In Vivo Potency Assessment - The Steelman-Pohley Bioassay
The Steelman-Pohley bioassay is the traditional and regulatory-accepted method for determining the in vivo potency of FSH preparations.[9][10]
Methodology:
-
Animal Model: Use immature female rats (typically 21-23 days old).
-
HCG Augmentation: Administer a priming dose of human chorionic gonadotropin (hCG) to all animals. This enhances the ovarian response to FSH.[10]
-
FSH Administration:
-
Prepare serial dilutions of a reference standard FSH and the this compound preparations being tested.
-
Administer the different doses of the reference standard and test preparations to separate groups of rats daily for three days via subcutaneous injection.[11]
-
-
Ovarian Weight Measurement: On day four, euthanize the animals, dissect the ovaries, and weigh them.
-
Data Analysis: Plot the ovarian weight against the log dose of FSH for both the reference standard and the test preparations. The relative potency of the test preparations is calculated by comparing their dose-response curves to that of the reference standard.
Experimental Protocol: In Vitro Potency Assessment
In vitro bioassays offer a more rapid and ethical alternative to animal-based assays.[12][13] A common in vitro method measures the ability of FSH to stimulate cAMP production in cells expressing the FSH receptor.
Methodology:
-
Cell Line: Use a stable cell line engineered to express the human FSH receptor (e.g., HEK293-FSHR).
-
Cell Culture: Culture the cells to an appropriate density in multi-well plates.
-
FSH Stimulation:
-
Prepare serial dilutions of a reference standard FSH and the this compound preparations.
-
Incubate the cells with the different concentrations of FSH for a defined period.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the cAMP concentration against the log dose of FSH to generate dose-response curves. Calculate the relative potency of the test preparations compared to the reference standard.
Comparative Data: A bioequivalence study of two urinary FSH preparations, Follegon and Metrodin, demonstrated that after normalization for the immunodose administered, the two preparations were bioequivalent in terms of absorption, elimination half-life, and plasma clearance.[6] A retrospective study comparing Fertinex with Pergonal and Metrodin found similar clinical pregnancy rates per embryo transfer in an optimal age group.[14]
Isoform Composition
FSH is a heterogeneous glycoprotein, meaning it exists as a mixture of different isoforms that vary in their degree of glycosylation and sialylation.[3] The isoform profile can affect the half-life and receptor-binding affinity of the hormone. More acidic, heavily sialylated isoforms generally have a longer circulating half-life, while less acidic isoforms may have higher receptor-binding affinity.
Experimental Protocol: Isoform Analysis by Isoelectric Focusing (IEF)
Isoelectric focusing is a high-resolution electrophoretic technique that separates proteins based on their isoelectric point (pI).
Methodology:
-
Sample Preparation: Reconstitute the this compound preparations.
-
IEF Gel Electrophoresis:
-
Load the samples onto an IEF gel containing a pH gradient.
-
Apply an electric field, causing the proteins to migrate to the point in the pH gradient where their net charge is zero (their pI).
-
-
Visualization: Stain the gel to visualize the separated isoform bands.
-
Densitometry: Use a densitometer to quantify the relative abundance of each isoform.
Expected Results: Different this compound preparations may exhibit distinct isoform profiles, with varying proportions of acidic and basic isoforms. One study analyzing two different batches of a commercially available this compound found slightly different mean isoelectric points due to different molecular compositions.[15]
Comparison with Recombinant FSH (rFSH)
While this guide focuses on this compound preparations, it is essential to acknowledge the main alternative: recombinant FSH (rFSH). rFSH is produced using recombinant DNA technology and offers several advantages, including higher purity, greater batch-to-batch consistency, and freedom from urinary-derived contaminants.[16][17] However, some studies suggest that the different glycosylation patterns of rFSH compared to urinary-derived FSH may lead to differences in biological activity.[18] Clinical comparisons between this compound and rFSH have often shown comparable efficacy in terms of pregnancy outcomes.[3]
Conclusion and Recommendations
The choice of a commercial this compound preparation for research or clinical applications should be based on a thorough evaluation of its purity, potency, and isoform consistency. While direct head-to-head comparative data for all commercial this compound preparations is limited, the available evidence suggests that highly purified formulations offer improved safety and consistency over older, less purified products.
For researchers, it is imperative to:
-
Request Certificates of Analysis (CoA): Obtain CoAs from the manufacturer for each batch to assess the specified purity and potency.
-
Perform In-House Validation: Whenever possible, conduct in-house validation of new batches using the analytical methods described in this guide to ensure consistency with previous experiments.
-
Consider the Research Question: The required level of purity and characterization may depend on the specific application. For mechanistic studies, a more well-defined recombinant product might be preferable, while for some preclinical models, a highly purified this compound may be suitable.
By applying a rigorous and data-driven approach to the selection and validation of this compound preparations, researchers can enhance the reliability and reproducibility of their studies in the pursuit of advancing reproductive science and developing new therapeutic strategies.
References
-
Biological Assay to Determine Gonadotropin Potency: From In Vivo to In Vitro Sustainable Method. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
- Bassett, R. M., et al. (2009). Analytical identification of additional impurities in urinary-derived gonadotrophins. Reprod Biomed Online, 19(3), 300-13.
- Jia, X. C., & Hsueh, A. J. (1988).
-
An in vitro assay to test follicle-stimulating hormone potency has been recognised in the annual NC3Rs Prize which is co-funded by GSK. (2024, August 15). NC3Rs. Retrieved January 14, 2026, from [Link]
-
The influence of the pharmaceutical industry on the development of gonadotrophins and ovarian stimulation protocols in assisted reproductive technologies. (n.d.). Frontiers. Retrieved January 14, 2026, from [Link]
-
Follicle-Stimulating Hormone Biological Products: Does Potency Predict Clinical Efficacy? (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Follicle-Stimulating Hormone Biological Products: Does Potency Predict Clinical Efficacy? (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
(PDF) Biological Assay to Determine Gonadotropin Potency: From In Vivo to In Vitro Sustainable Method. (2025, October 13). ResearchGate. Retrieved January 14, 2026, from [Link]
- Bousfield, G. R., & Harvey, D. J. (2019). New Human Follitropin Preparations: How Glycan Structural Differences May Affect Biochemical and Biological Function and Clinical Effect. Front Endocrinol (Lausanne), 12, 634425.
-
Diagrammatic illustration of the Steelman–Pohley FSH bioassay. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Recombinant Gonadotropins Used in Fertility Treatments. (2020, October 26). The Embryo Project Encyclopedia. Retrieved January 14, 2026, from [Link]
- van Wely, M., et al. (2011). Recombinant versus urinary gonadotrophin for ovarian stimulation in assisted reproductive technology cycles.
- Lispi, M., et al. (2006). Comparative assessment of the consistency and quality of a highly purified FSH extracted from human urine (this compound) and a recombinant human FSH (follitropin alpha). Reprod Biomed Online, 13(2), 179-93.
-
Effect of urinary and recombinant gonadotrophin on resorption. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Fertinex (this compound): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved January 14, 2026, from [Link]
-
Fertility Drug Types: Injectables Hormones, Clomid, and More. (2024, November 20). WebMD. Retrieved January 14, 2026, from [Link]
- An, Y., et al. (2011). Analysis of recombinant human follicle-stimulating hormone (FSH) by mass spectrometric approaches. Anal Bioanal Chem, 400(10), 3373-83.
- Steelman, S. L., & Pohley, F. M. (1953). Assay of the follicle stimulating hormone based on the augmentation with human chorionic gonadotropin. Endocrinology, 53(6), 604-16.
-
What is this compound used for? (2024, June 14). Patsnap Synapse. Retrieved January 14, 2026, from [Link]
- Harrington, F. E., et al. (1970). Induction of Ovulation as a Biological Assay for Follicle Stimulating Hormone (FSH). Proc Soc Exp Biol Med, 134(4), 1134-7.
- Zambrano, E., et al. (1995). Molecular composition of two different batches of this compound: analysis by immunofluorimetric assay, radioligand receptor assay and in vitro bioassay. Hum Reprod, 10(9), 2269-74.
-
(PDF) Analytical Method Development and Validation to Determine Oxidized Follitropin Recombinant Follicle Stimulating Hormone (rFSH) Injection by RP-HPLC. (2025, August 10). ResearchGate. Retrieved January 14, 2026, from [Link]
-
MRM based Signature Peptide Quantitation Method for Follicle Stimulating Hormone (FSH) in Human serum. (n.d.). SCIEX. Retrieved January 14, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
A bioequivalence study of two urinary follicle stimulating hormone preparations: Follegon and Metrodin. (2025, August 7). ResearchGate. Retrieved January 14, 2026, from [Link]
- BRAVELLE™ (this compound for Injection, Purified) Subcutaneous or Intramuscular Injection Gonadotropin 75 IU FSH Activity per Vial. (2008, January 11). Ferring Pharmaceuticals.
-
Bravelle Alternatives Compared. (n.d.). Drugs.com. Retrieved January 14, 2026, from [Link]
-
Assessment of the biopotency of follitropin alfa and lutropin alfa combined in one injection: a comparative trial in Sprague-Dawley rats. (2008, July 22). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Analysis of intact human follicle-stimulating hormone preparations by reversed-phase high-performance liquid chromatography. (2006, December 8). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Analytical Method Development and Validation to Determine Oxidized Follitropin Recombinant Follicle Stimulating Hormone (rFSH) Injection by RP-HPLC. (2024, September 4). Bentham Science. Retrieved January 14, 2026, from [Link]
-
(PDF) Comparative assessment of the consistency and quality of a highly purified FSH extracted from human urine (this compound) and a recombinant human FSH (follitropin α). (2025, August 9). ResearchGate. Retrieved January 14, 2026, from [Link]
- van Wely, M., et al. (2005). This compound and ovulation induction.
-
This compound. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
- Outcome comparison of in vitro fertilization treatment with highly purified subcutaneous follicle-stimulating hormone (Fertinex, a this compound) versus intramuscular menotropins. (1998). Am J Obstet Gynecol, 178(5), 1044-9.
-
Fertinex: Key Safety & Patient Guidance. (2025, August 21). Drugs.com. Retrieved January 14, 2026, from [Link]
-
5 Common Injectable Fertility Drugs for Women. (n.d.). eMedicineHealth. Retrieved January 14, 2026, from [Link]
- Quartero, H. W., et al. (1989). Ovulation Induction in Polycystic Ovarian Disease by Pure FSH (Metrodin). A Comparison Between Chronic Low-Dose Pulsatile Administration and i.m. Injections. Hum Reprod, 4(3), 247-9.
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound and ovulation induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C42H65N11O12S2 | CID 73759969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fertinex (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The influence of the pharmaceutical industry on the development of gonadotrophins and ovarian stimulation protocols in assisted reproductive technologies [frontiersin.org]
- 8. Analytical identification of additional impurities in urinary-derived gonadotrophins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Follicle-Stimulating Hormone Biological Products: Does Potency Predict Clinical Efficacy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 11. researchgate.net [researchgate.net]
- 12. Biological Assay to Determine Gonadotropin Potency: From In Vivo to In Vitro Sustainable Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-animal method with regulatory approval for evaluating hormone potency awarded 3Rs Prize | NC3Rs [nc3rs.org.uk]
- 14. Outcome comparison of in vitro fertilization treatment with highly purified subcutaneous follicle-stimulating hormone (Fertinex, a this compound) versus intramuscular menotropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular composition of two different batches of this compound: analysis by immunofluorimetric assay, radioligand receptor assay and in vitro bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recombinant versus urinary gonadotrophin for ovarian stimulation in assisted reproductive technology cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative assessment of the consistency and quality of a highly purified FSH extracted from human urine (this compound) and a recombinant human FSH (follitropin alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New Human Follitropin Preparations: How Glycan Structural Differences May Affect Biochemical and Biological Function and Clinical Effect - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Cross-Validation of Urofollitropin Immunoassay and Bioassay Results
This guide provides a comprehensive comparison of immunoassay and bioassay techniques for the quantification of urofollitropin, a highly purified form of human follicle-stimulating hormone (FSH) derived from urine.[1][2] For researchers and drug development professionals, understanding the nuances between measuring immunoreactivity and biological potency is paramount. The potency of this compound is a critical quality attribute that directly impacts its clinical safety and efficacy in assisted reproductive technologies.[3][4][5] This document details the principles, protocols, and, most importantly, the cross-validation framework required to ensure that these distinct analytical methods provide a cohesive and accurate understanding of the product's activity.
Pillar 1: The Immunoassay - Quantifying Molecular Presence
Immunoassays are a cornerstone of protein quantification due to their high sensitivity, specificity, and throughput. For this compound, these assays measure its immunoreactivity—the extent to which the FSH protein is recognized by and binds to specific antibodies.
The Underlying Principle: A Molecular Handshake
The most common format is the two-site sandwich enzyme-linked immunosorbent assay (ELISA).[6] This method utilizes two distinct monoclonal antibodies that bind to different epitopes on the FSH molecule.[6] One antibody captures the FSH from the sample, while the second, linked to a reporter enzyme, provides a detectable signal. The intensity of this signal is directly proportional to the concentration of FSH in the sample.[6]
Causality in Experimental Design:
-
Specificity: The use of two monoclonal antibodies targeting the beta-subunit of FSH is a deliberate choice. Other crucial glycoprotein hormones, such as Luteinizing Hormone (LH), Thyroid-Stimulating Hormone (TSH), and human Chorionic Gonadotropin (hCG), share a nearly identical alpha-subunit with FSH.[6][7] Targeting the unique beta-subunit ensures the assay specifically measures FSH, preventing erroneous results from cross-reactivity.
-
Sensitivity: The sandwich format amplifies the signal, allowing for the detection of low concentrations of FSH, with some assays reporting a sensitivity of 1 IU/L or lower.[6]
Challenges and Considerations in Immunoassays
While powerful, immunoassays are not without limitations. Their primary challenge is the potential disconnect between immunoreactivity and biological function. Different assays can produce significantly different results due to variations in antibody specificity, the recognition of different FSH isoforms (variants with different glycosylation patterns), and the standards used for calibration.[7][8][9][10] An immunoassay may detect FSH fragments or denatured molecules that are immunologically recognizable but biologically inert, leading to an overestimation of the product's true potency.
Experimental Workflow: this compound Immunoassay
Below is a diagram illustrating the typical workflow for a sandwich ELISA designed to quantify this compound.
Caption: Workflow for a this compound Sandwich ELISA.
Protocol: Representative FSH Immunoassay (ELISA)
This protocol is a generalized representation and should be adapted based on the specific manufacturer's instructions.
-
Reagent Preparation: Prepare working solutions of wash buffer and enzyme-conjugated secondary antibody as per the kit manual. Allow all reagents and samples to reach room temperature.
-
Plate Setup: Assign wells in the antibody-pre-coated 96-well plate for blanks, standards, quality controls, and unknown this compound samples. Assay all samples in duplicate.
-
Sample Incubation: Add 100 µL of standards, controls, and samples to their assigned wells. Incubate for 1 hour at 37°C. During this step, the this compound in the solution binds to the capture antibody on the well surface.
-
First Wash: Aspirate the contents of the wells and wash each well three times with 300 µL of wash buffer to remove any unbound material.
-
Conjugate Incubation: Add 100 µL of the prepared enzyme-conjugated detection antibody to each well. Incubate for 1 hour at 37°C. This antibody binds to a different epitope on the captured this compound, completing the "sandwich."
-
Second Wash: Repeat the wash step as described in step 4, this time washing five times to ensure removal of all unbound conjugate.
-
Substrate Reaction: Add 90 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well and incubate for 15-20 minutes at 37°C in the dark. The enzyme on the detection antibody will catalyze a color change.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 1M H₂SO₄) to each well to quench the reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the optical density (absorbance) of each well at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to interpolate the concentration of this compound in the unknown samples.[6][11][12]
Pillar 2: The Bioassay - Measuring Biological Function
In contrast to immunoassays, bioassays measure the biological activity or potency of this compound. This is the ultimate measure of a therapeutic protein's effectiveness, as it quantifies the drug's ability to engage its target receptor and elicit a physiological response.
The Underlying Principle: A Physiological Response
Bioassays for FSH rely on measuring a biological effect that is dependent on the activation of the FSH receptor (FSHR).
-
In Vivo Bioassay: The historical gold standard is the Steelman-Pohley rat bioassay.[3] Immature female rats are co-injected with hCG (to promote ovarian responsiveness) and the this compound test sample. The biological endpoint is the dose-dependent increase in ovarian weight after several days of treatment.[3][13] This assay integrates all aspects of the drug's in vivo action, including receptor binding and downstream signaling.
-
In Vitro Bioassay: Modern approaches utilize cell-based assays, which offer significant ethical and practical advantages.[3] A common method involves using a cell line (e.g., Chinese Hamster Ovary cells) that has been engineered to express the human FSH receptor. When this compound binds to the receptor, it triggers an intracellular signaling cascade, leading to an increase in cyclic AMP (cAMP).[3] The amount of cAMP produced is measured and is directly proportional to the biological activity of the FSH.[3]
Causality in Experimental Design:
-
Biological Relevance: The bioassay is the most clinically relevant measure because it confirms the molecule is not just present, but is correctly folded and glycosylated in a way that allows it to bind to its receptor and initiate the necessary signaling for follicular development.
-
The Shift to In Vitro: The pharmaceutical industry is progressively replacing in vivo bioassays with in vitro alternatives. This shift is driven by the "3Rs" principles (Replacement, Reduction, and Refinement of animal testing), as well as the improved precision, lower cost, and higher throughput of cell-based methods.[3][14]
Experimental Workflow: this compound In Vivo Bioassay
The diagram below outlines the key steps of the classic Steelman-Pohley bioassay for determining FSH potency.
Caption: Workflow for the In Vivo Steelman-Pohley Bioassay.
Protocol: Representative In Vivo Steelman-Pohley Bioassay
This protocol is a summary and must be conducted in compliance with all applicable animal welfare regulations.
-
Animal Selection: Use immature female Sprague-Dawley rats, typically 21-22 days old, randomized into groups.
-
Dose Preparation: Prepare a series of dilutions for both the reference standard and the this compound test article. Each dose is mixed with a constant augmenting dose of human chorionic gonadotropin (hCG).
-
Administration: Administer the prepared doses to the respective animal groups via subcutaneous injection, typically twice daily for three consecutive days.
-
Endpoint Collection: Approximately 72 hours after the first injection, humanely euthanize the animals.
-
Dissection and Measurement: Carefully dissect the ovaries, trim them of any adhering fat and tissue, and weigh them precisely.
-
Data Analysis: Plot the mean ovarian weight for each group against the log of the FSH dose to generate dose-response curves for both the standard and the test sample. The biological potency of the this compound sample is calculated by comparing its curve to that of the reference standard using parallel line analysis.[3][13]
Pillar 3: The Cross-Validation Framework - Uniting the Methods
Neither the immunoassay nor the bioassay alone tells the complete story. The immunoassay provides a rapid measure of protein quantity, while the bioassay provides the definitive measure of function. Cross-validation is the critical process of performing both assays on the same batches of this compound to establish a reliable correlation between the two.
The Rationale: Ensuring Quantity Reflects Function
The primary goal of cross-validation is to determine the Bio-to-Immuno (B/I) ratio. This ratio compares the biological potency (in International Units, IU) with the immunodetectable quantity of the protein. For a well-characterized and consistent manufacturing process, this ratio should remain stable and within a predefined specification.[4][15] A significant deviation in the B/I ratio can signal a manufacturing issue, product degradation, or the presence of inactive isoforms. Studies have shown a generally good correspondence between immunoassay and bioassay results for this compound, but also that different isoforms can exhibit different B/I ratios.[4][16]
Logical Framework for Cross-Validation
The process involves a parallel analysis workflow where results from the two orthogonal methods are directly compared.
Caption: Logical workflow for cross-validating assay results.
Data Presentation and Interpretation
Quantitative data from the cross-validation should be summarized for clear comparison.
| Parameter | Immunoassay | Bioassay (In Vitro) | Bio-to-Immuno (B/I) Ratio | Acceptance Criteria |
| Potency (IU/Vial) | 81.2 | 78.5 | 0.97 | - |
| Precision (Intra-assay %CV) | < 10% | < 15% | N/A | As specified |
| Precision (Inter-assay %CV) | < 15% | < 20% | N/A | As specified |
| B/I Ratio Specification | N/A | N/A | 0.8 - 1.2 | Target: 1.0 |
Interpreting the Results:
-
B/I Ratio ≈ 1.0: This is the ideal outcome, indicating that the vast majority of FSH molecules detected by the immunoassay are biologically active.
-
B/I Ratio < 1.0: This suggests the presence of immunologically detectable but biologically inactive or less active forms of FSH. This could be due to oxidation, denaturation, or aggregation during manufacturing or storage.
-
B/I Ratio > 1.0: This is less common but may indicate that the this compound preparation contains isoforms that are more potent biologically than the reference standard used to calibrate the immunoassay, or that the specific antibodies used in the immunoassay have a lower affinity for these highly active isoforms.[4]
Conclusion: A Symbiotic Relationship
The quantification of this compound relies on a symbiotic relationship between immunoassays and bioassays. Immunoassays offer the speed, precision, and throughput necessary for routine quality control and process monitoring. Bioassays provide the definitive, functionally relevant measurement of potency that is essential for ensuring clinical efficacy.
Cross-validation is the indispensable bridge that connects these two worlds. By establishing a robust correlation between immunoreactivity and bioactivity, drug developers and researchers can be confident that their analytical methods provide a complete and accurate picture of the product's quality. This dual-assay approach, grounded in a rigorous cross-validation framework, is fundamental to the development and release of safe and effective this compound therapies.
References
- Amazon S3.
- PMC. A Search for Uniformity in Human Chorionic Gonadotropin (hCG) Reporting.
- ResearchGate. Comparison of two assays measuring human chorionic gonadotrophin serum concentrations in pregnancy termination and trophoblastic or non-trophoblastic tumours | Request PDF.
- Centers for Disease Control and Prevention (CDC).
- Data Sheet. Follicle Stimulating Hormone (FSH) BioAssay™ ELISA Kit (Sheep).
- PubMed - NIH. Between-method variation in human chorionic gonadotropin test results.
- Semantic Scholar. Between-method variation in human chorionic gonadotropin test results.
- PubMed. Molecular composition of two different batches of this compound: analysis by immunofluorimetric assay, radioligand receptor assay and in vitro bioassay.
- ResearchGate. (PDF) Between method variation in human chorionic gonadotropin results.
- PMC - NIH. Biological Assay to Determine Gonadotropin Potency: From In Vivo to In Vitro Sustainable Method.
- ResearchGate. Comparative assessment of the consistency and quality of a highly purified FSH extracted from human urine (this compound) and a recombinant human FSH (follitropin α) | Request PDF.
- The Journal of Clinical Endocrinology & Metabolism. Homologous in Vitro Bioassay for Follicle-Stimulating Hormone (FSH) Reveals Increased FSH Biological Signal during the Mid- to Late Luteal Phase of the Human Menstrual Cycle.
- European Pharmacopoeia. Follitropin.
- CASSS. In vitro potency assay for Follitropin alfa: a case study of worldwide (ongoing)
- PubMed Central.
- HPRA. Summary of Product Characteristics - Fostimon. (2019).
- Scribd.
- PubChem - NIH. This compound.
- PubMed. In vitro bioassay for human serum follicle-stimulating hormone (FSH)
- PubMed.
Sources
- 1. This compound | C42H65N11O12S2 | CID 73759969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound and ovulation induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Assay to Determine Gonadotropin Potency: From In Vivo to In Vitro Sustainable Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. A Search for Uniformity in Human Chorionic Gonadotropin (hCG) Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Between-method variation in human chorionic gonadotropin test results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Between-method variation in human chorionic gonadotropin test results. | Semantic Scholar [semanticscholar.org]
- 11. wwwn.cdc.gov [wwwn.cdc.gov]
- 12. usbio.net [usbio.net]
- 13. Assessment of the biopotency of follitropin alfa and lutropin alfa combined in one injection: a comparative trial in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. casss.org [casss.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Molecular composition of two different batches of this compound: analysis by immunofluorimetric assay, radioligand receptor assay and in vitro bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Gene Expression Profiles of Urofollitropin and rFSH Stimulated Cells
For researchers, clinicians, and professionals in drug development, the choice between urofollitropin (highly purified urinary-derived follicle-stimulating hormone) and recombinant follicle-stimulating hormone (rFSH) for ovarian stimulation is a critical decision. While both are effective in promoting follicular development, their distinct origins and biochemical properties raise important questions about their impact at the cellular and molecular level. This guide provides an in-depth comparison of the gene expression profiles in cells stimulated with this compound versus rFSH, supported by experimental data and a detailed examination of the underlying molecular mechanisms.
Introduction: Understanding the Key Differences Between this compound and rFSH
This compound is a gonadotropin extracted and purified from the urine of postmenopausal women[1][2][3]. In contrast, rFSH is produced using recombinant DNA technology, typically in Chinese hamster ovary (CHO) cell lines[4][5]. This fundamental difference in origin gives rise to variations in their biochemical composition, primarily in terms of purity and glycosylation patterns.
Purity: rFSH preparations are highly pure, consisting almost exclusively of FSH[4]. This compound, while highly purified, may contain trace amounts of other urinary proteins[6].
Glycosylation: Glycosylation, the attachment of sugar moieties to the protein backbone, is a critical post-translational modification that influences the bioactivity, receptor binding affinity, and half-life of FSH[5]. This compound presents a broader range of FSH isoforms with different glycosylation patterns, reflecting the natural heterogeneity of FSH found in the body[6]. rFSH, being produced in a controlled cell line, exhibits a more consistent but different glycosylation profile compared to urinary-derived FSH[5]. These differences in glycosylation are hypothesized to be a key factor driving potential variations in gene expression and cellular responses.
Mechanism of Action: The FSH Receptor and Downstream Signaling
Both this compound and rFSH exert their biological effects by binding to the follicle-stimulating hormone receptor (FSHR), a G-protein coupled receptor located on the surface of granulosa cells in the ovary[7][8]. Activation of the FSHR initiates a cascade of intracellular signaling events, with the cyclic adenosine monophosphate (cAMP) pathway being the primary mediator[7][9].
Upon FSH binding, the FSHR activates adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors that regulate the expression of genes crucial for follicular growth, steroidogenesis, and oocyte maturation[9].
Signaling Pathway of Follicle-Stimulating Hormone (FSH) in Granulosa Cells
Caption: A stepwise workflow for the comparative analysis of gene expression in stimulated granulosa cells.
Step-by-Step Experimental Protocol:
-
Granulosa Cell Isolation and Culture:
-
Human granulosa cells are isolated from follicular fluid collected during oocyte retrieval procedures.
-
The follicular fluid is centrifuged to pellet the cells, followed by purification steps to remove red blood cells and other contaminants.
-
The purified granulosa cells are then cultured in appropriate media to allow for recovery and subsequent stimulation.
-
-
Cell Stimulation:
-
Cultured granulosa cells are divided into three groups:
-
Group 1: Stimulated with a clinically relevant concentration of this compound.
-
Group 2: Stimulated with a clinically relevant concentration of rFSH.
-
Group 3: Control group (no FSH stimulation).
-
-
Cells are incubated for specific time points (e.g., 6, 12, 24 hours) to capture both early and late gene expression responses.
-
-
RNA Extraction and Quality Control:
-
Total RNA is extracted from the granulosa cells of each group using a suitable RNA isolation kit.
-
The quality and quantity of the extracted RNA are assessed using spectrophotometry and capillary electrophoresis to ensure high-quality input for sequencing.
-
-
RNA Sequencing (RNA-Seq):
-
RNA-Seq libraries are prepared from the extracted RNA. This involves mRNA purification, cDNA synthesis, adapter ligation, and amplification.
-
The prepared libraries are then sequenced using a high-throughput sequencing platform to generate millions of short reads.
-
-
Bioinformatic Analysis:
-
The raw sequencing reads are processed to remove low-quality bases and adapter sequences.
-
The cleaned reads are then aligned to the human reference genome.
-
The number of reads mapping to each gene is counted to determine the gene expression levels.
-
Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in the this compound and rFSH stimulated groups compared to the control and to each other.
-
Pathway and functional enrichment analysis are conducted to understand the biological processes and signaling pathways affected by the differentially expressed genes.
-
Discussion and Future Directions
The available evidence strongly suggests that the biochemical differences between this compound and rFSH, particularly in their glycosylation patterns, are likely to translate into distinct gene expression profiles in stimulated granulosa cells.[1][10] While rFSH may induce a more uniform and potent response on certain gene sets, the heterogeneity of this compound could activate a broader range of signaling pathways, potentially influencing different aspects of follicular development and oocyte quality.
Further research employing head-to-head transcriptomic and proteomic comparisons of human granulosa cells stimulated with this compound and rFSH is warranted. Such studies will provide a more definitive understanding of their differential effects at the molecular level and could ultimately inform the development of more personalized ovarian stimulation protocols to optimize outcomes in assisted reproductive technologies.
References
- Dias, F. C. F., Khan, M. I. R., Sirard, M. A., Adams, G. P., & Singh, J. (2020). Differential effects of follicle-stimulating hormone glycoforms on the transcriptome profile of cultured rat granulosa cells as disclosed by RNA-seq. PLoS One, 15(6), e0235216.
- Grøndahl, M. L., Borup, R., Lee, Y. B., Myrhøj, V., Meinertz, H., & Sørensen, S. (2009). Differences in gene expression of granulosa cells from women undergoing controlled ovarian hyperstimulation with either recombinant follicle-stimulating hormone or highly purified human menopausal gonadotropin. Fertility and Sterility, 91(5), 1820–1830.
- Dias, F. C. F., Khan, M. I. R., Sirard, M. A., Adams, G. P., & Singh, J. (2018).
-
Patsnap. (2024). What is the mechanism of this compound? Patsnap Synapse. Retrieved from [Link]
- Kuwayama, M., et al. (2004). Proteomic analyses of recombinant human follicle-stimulating hormone and urinary-derived gonadotropin preparations. Fertility and Sterility, 82(1), 195-202.
- Howles, C. M. (1996). Recombinant follicle stimulating hormone: development of the first biotechnology product for the treatment of infertility.
- Brannian, J. D., et al. (2010). Differential gene expression in human granulosa cells from recombinant FSH versus human menopausal gonadotropin ovarian stimulation protocols. Reproductive Biology and Endocrinology, 8, 25.
- Kemeter, P., Stroh-Weigert, M., & Feichtinger, W. (2013). Ovarian Stimulation with this compound (uFSH) results in a lower yield of oocytes compared to recombinant FSH (rFSH), nevertheless, uFSH is at least as effective as rFSH in younger patients: preliminary results of a retrospective study with antagonist protocols in an IVF/ICSI program. The Open Reproductive Science Journal, 5, 1-8.
- Grøndahl, M. L., et al. (2009). Differences in gene expression of granulosa cells from women undergoing controlled ovarian hyperstimulation with either recombinant follicle-stimulating hormone or highly purified human menopausal gonadotropin. Fertility and Sterility, 91(5), 1820-1830.
- Dias, J. A. (2021). New Human Follitropin Preparations: How Glycan Structural Differences May Affect Biochemical and Biological Function and Clinical Effect. Frontiers in Endocrinology, 12, 643341.
- Ulloa-Aguirre, A., et al. (2018). In Vitro Impact of FSH Glycosylation Variants on FSH Receptor-stimulated Signal Transduction and Functional Selectivity. Frontiers in Endocrinology, 9, 743.
- Hua, G., et al. (2022). Oocyte quality is enhanced by hypoglycosylated FSH through increased cell-to-cell interaction during mouse follicle development. Journal of Cell Science, 135(12), jcs259381.
- Wayne, C. M., & Fan, H. Y. (2014). FSH signaling pathways in immature granulosa cells that regulate target gene expression: branching out from protein kinase A. Journal of Animal Science and Biotechnology, 5(1), 3.
- Grøndahl, M. L., et al. (2009). Differences in gene expression of granulosa cells from women undergoing controlled ovarian hyperstimulation with either recombinant follicle-stimulating hormone or highly purified human menopausal gonadotropin. Fertility and Sterility, 91(5), 1820-1830.
- Brannian, J. D., et al. (2010). Differential gene expression in human granulosa cells from recombinant FSH versus human menopausal gonadotropin ovarian stimulation protocols. Reproductive Biology and Endocrinology, 8, 25.
- Rumi, M. A. K., et al. (2017). Granulosa cell genes that regulate ovarian follicle development beyond the antral stage: the role of estrogen receptor β. Molecular and Cellular Endocrinology, 442, 119-130.
- Dias, F. C. F., et al. (2018).
- Adriaenssens, T., et al. (2013). Gene expression profiling of granulosa cells from PCOS patients following varying doses of human chorionic gonadotropin. Journal of Assisted Reproduction and Genetics, 30(4), 543–552.
- Dias, F. C. F., et al. (2018).
- Li, Y., et al. (2020). TMT-based quantitative proteomics revealed follicle-stimulating hormone (FSH)-related molecular characterizations for potentially prognostic assessment and personalized treatment of FSH-positive non-functional pituitary adenomas.
- Dias, J. A. (2021). New Human Follitropin Preparations: How Glycan Structural Differences May Affect Biochemical and Biological Function and Clinical Effect. Frontiers in Endocrinology, 12, 643341.
- Kemeter, P., et al. (2016). Ovarian Stimulation with this compound (uFSH) Results in a Lower Yield of Oocytes Compared to Recombinant FSH (rFSH), Nevertheless, uFSH is at Least as Effective as rFSH in Younger Patients: Preliminary Results of a Retrospective Study with Antagonist Protocols in an IVF/ICSI Program. The Open Reproductive Science Journal, 5, 1-8.
- Liu, X., et al. (2017). Proteomic analysis of human follicular fluid associated with successful in vitro fertilization. Reproductive Biology and Endocrinology, 15(1), 59.
Sources
- 1. Differential effects of follicle-stimulating hormone glycoforms on the transcriptome profile of cultured rat granulosa cells as disclosed by RNA-seq | PLOS One [journals.plos.org]
- 2. Differential gene expression in human granulosa cells from recombinant FSH versus human menopausal gonadotropin ovarian stimulation protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in gene expression of granulosa cells from women undergoing controlled ovarian hyperstimulation with either recombinant follicle-stimulating hormone or highly purified human menopausal gonadotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptomic comparison of ovarian granulosa cells between adult sheep and prepubertal lambs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | New Human Follitropin Preparations: How Glycan Structural Differences May Affect Biochemical and Biological Function and Clinical Effect [frontiersin.org]
- 6. Proteomic analyses of recombinant human follicle-stimulating hormone and urinary-derived gonadotropin preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. In Vitro Impact of FSH Glycosylation Variants on FSH Receptor-stimulated Signal Transduction and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FSH signaling pathways in immature granulosa cells that regulate target gene expression: branching out from protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effects of follicle-stimulating hormone glycoforms on the transcriptome profile of cultured rat granulosa cells as disclosed by RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Urofollitropin Versus Follitropin Alfa in Research Models
<
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of reproductive medicine and research, gonadotropins are pivotal tools for studying follicular development, steroidogenesis, and for the development of assisted reproductive technologies (ART). Among these, urofollitropin and follitropin alfa represent two distinct sources of follicle-stimulating hormone (FSH), one derived from a natural source and the other engineered through recombinant DNA technology. This guide provides an in-depth, objective comparison of their efficacy in research models, supported by experimental data, to aid scientists in selecting the appropriate tool for their specific research needs.
Introduction to the Gonadotropins: Source and Structure
This compound: This is a highly purified form of human follicle-stimulating hormone (hFSH) extracted from the urine of postmenopausal women.[1][2] The purification process is designed to remove luteinizing hormone (LH) and other urinary proteins, resulting in a preparation that is predominantly FSH.[3][4] Structurally, this compound is a glycoprotein composed of two non-covalently linked subunits: an alpha subunit, which is common to other glycoprotein hormones like LH and TSH, and a unique beta subunit that confers its specific biological activity.[4][5]
Follitropin Alfa: This is a recombinant human follicle-stimulating hormone (r-hFSH) produced using recombinant DNA technology.[6][7] The genes for the alpha and beta subunits of human FSH are inserted into a Chinese Hamster Ovary (CHO) cell line, which then produces the hormone.[7][8] This method allows for a highly consistent and pure product.[9] The amino acid sequence of follitropin alfa is identical to that of endogenous human FSH.[7]
A key differentiator between these two FSH preparations lies in their post-translational modifications, specifically glycosylation. These differences in sugar moieties can influence their bioactivity, receptor binding, and in vivo half-life.[10][11]
Mechanism of Action: A Shared Pathway
Both this compound and follitropin alfa exert their biological effects by binding to the follicle-stimulating hormone receptor (FSHR), a G protein-coupled receptor located on the surface of granulosa cells in the ovary.[3][5] This binding initiates a cascade of intracellular signaling events.
The primary signaling pathway involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5][12] Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream target proteins.[5] This signaling cascade is crucial for promoting follicular growth, granulosa cell proliferation, and the synthesis of steroids, particularly the conversion of androgens to estrogens via the enzyme aromatase.[13][14]
An alternative signaling pathway involves the phosphorylation and activation of the PI3K/Akt pathway, which plays a role in cell survival and maturation.[4]
Caption: Simplified FSH signaling pathway in ovarian granulosa cells.
Comparative Efficacy in Research Models
The choice between this compound and follitropin alfa in a research setting often depends on the specific experimental goals and the model system being used. While both are effective in stimulating follicular development, subtle differences in their composition can lead to varied outcomes.
Purity and Consistency
One of the most significant differences lies in the purity and batch-to-batch consistency. Follitropin alfa, being a recombinant product, offers a high degree of purity and consistency.[9][15] In contrast, this compound, being derived from a biological source, can have variable levels of urinary protein contaminants and batch-to-batch variability in FSH isoforms and purity.[9] This variability could potentially influence experimental reproducibility.
In Vitro Bioactivity
In vitro studies comparing follitropin alfa and its biosimilars have shown that despite preparation-specific glycosylation patterns, they generally induce similar intracellular responses, such as cAMP production and steroid synthesis, in human granulosa cells and FSHR-transfected cell lines.[10][16] However, some studies have noted differences in intracellular calcium ion release at supra-physiological doses, suggesting that glycosylation patterns can influence signaling dynamics.[16]
In Vivo Animal Models
Studies in animal models, such as rats, are often used to assess the in vivo biopotency of FSH preparations. The Steelman-Pohley assay, which measures the increase in ovarian weight in immature female rats, is a standard method.[17] Research has shown that both this compound and follitropin alfa effectively stimulate ovarian growth in these models.[17][18] Some studies suggest that the different glycosylation profiles can affect the in vivo half-life, with the more acidic isoforms found in some urinary-derived preparations having a longer half-life.[8]
Clinical and Preclinical Research Outcomes
Numerous clinical trials have compared the efficacy of urinary-derived FSH and recombinant FSH in assisted reproductive technologies. While some earlier studies suggested a higher pregnancy rate with rFSH, several meta-analyses have concluded that there is no significant difference in clinical pregnancy rates per started cycle between the two.[19][20][21]
However, some studies have reported nuanced differences in intermediate outcomes:
-
Oocyte Yield: Some studies have shown that rFSH may lead to a higher number of retrieved oocytes compared to this compound.[22][23]
-
Steroidogenesis: One study found that rFSH enhanced steroidogenesis, leading to significantly higher estradiol and androstenedione levels in follicular fluid compared to uFSH.[24]
-
Embryo Quality: A study in older Chinese women found that uFSH produced a significantly higher proportion of high-grade embryos compared to rFSH.[8] Another retrospective study suggested that oocytes produced with uFSH may be of better quality on average, despite a lower yield.[25]
These findings suggest that while the ultimate outcome of pregnancy may be similar, the physiological responses to the two types of FSH can differ, which may be a critical consideration in specific research contexts.
| Parameter | This compound (Urinary-derived FSH) | Follitropin Alfa (Recombinant FSH) | Key Findings from Comparative Studies |
| Source | Urine of postmenopausal women[1] | Recombinant DNA technology in CHO cells[7] | Follitropin alfa offers higher purity and batch-to-batch consistency.[9] |
| Composition | Primarily FSH, may contain other urinary proteins[9] | Highly purified FSH[9] | This compound may have variable isoform profiles.[9] |
| Glycosylation | More acidic isoforms, potentially longer half-life[8] | Consistent glycosylation profile[26] | Glycosylation differences can impact bioactivity and receptor interaction.[10][11] |
| Oocyte Retrieval | May result in a slightly lower number of oocytes[23] | May yield a higher number of oocytes[22] | No significant difference in some studies.[27][28] |
| Steroidogenesis | Effective in stimulating estradiol production[29] | May enhance steroidogenesis more robustly[24] | rFSH led to higher follicular fluid estradiol levels in one study.[24] |
| Embryo Quality | May produce a higher proportion of top-quality embryos in certain populations[8] | Consistently effective in producing viable embryos | Some evidence suggests uFSH may lead to better quality oocytes despite lower numbers.[25] |
| Clinical Pregnancy Rate | Comparable to follitropin alfa in meta-analyses[20] | Comparable to this compound in meta-analyses[19] | No statistically significant difference in overall pregnancy rates.[21][27][30] |
Experimental Protocols
For researchers aiming to compare the efficacy of this compound and follitropin alfa, the following experimental workflows are fundamental.
In Vitro Bioassay for FSH Activity
This protocol assesses the ability of FSH preparations to stimulate a biological response in a cell-based model.
Caption: Workflow for in vitro bioassay of FSH preparations.
Step-by-Step Methodology:
-
Cell Culture: Plate human granulosa-lutein cells (hGLC) or HEK293 cells transiently transfected with the human FSHR cDNA in appropriate culture media.[10]
-
Treatment: Prepare serial dilutions of this compound and follitropin alfa. Treat the cells with increasing concentrations of each preparation.[16]
-
Incubation: Incubate the treated cells for a specified duration (e.g., 8 to 24 hours) to allow for cellular response.[10][16]
-
Measurement of Endpoints:
-
cAMP Production: Measure intracellular cAMP levels using methods like Bioluminescence Resonance Energy Transfer (BRET) or ELISA.[16]
-
Steroidogenesis: Quantify the concentration of progesterone and estradiol in the cell culture supernatant using immunoassays.[10][16]
-
Gene Expression: Analyze the expression of FSH-responsive genes (e.g., STAR, CYP19A1) using real-time PCR.[16]
-
-
Data Analysis: Plot the dose-response curves and calculate the half-maximal effective concentration (EC50) for each endpoint to compare the potency of the two preparations.[16]
In Vivo Ovarian Weight Gain Assay (Steelman-Pohley Bioassay)
This classic in vivo bioassay is used to determine the potency of FSH preparations in an animal model.
Step-by-Step Methodology:
-
Animal Model: Use immature female Sprague-Dawley rats (approximately 21-22 days old).[17][18]
-
Preparation of Injections: Prepare solutions of this compound and follitropin alfa at various doses. These are often co-administered with a standard amount of human chorionic gonadotropin (hCG) to augment the ovarian response.[17]
-
Administration: Administer the preparations via subcutaneous injection to the rats daily for a set period (e.g., three days).[17]
-
Euthanasia and Ovarian Dissection: On the day following the last injection, euthanize the animals and carefully dissect the ovaries.
-
Ovarian Weight Measurement: Trim any adhering tissue from the ovaries and weigh them.
-
Data Analysis: Compare the mean ovarian weights of the groups treated with this compound and follitropin alfa to a standard reference and a control group to determine their relative biopotency.[17]
Conclusion and Future Perspectives
Both this compound and follitropin alfa are effective follicle-stimulating hormones that have been instrumental in advancing reproductive research and clinical practice. The primary distinction for researchers lies in the source and resulting product characteristics.
Follitropin alfa offers the advantage of high purity, batch-to-batch consistency, and a well-defined composition, making it an ideal choice for studies where minimizing variability is paramount.[9]
This compound , with its natural origin and unique isoform profile, may be more suitable for studies investigating the effects of different FSH glycoforms or for comparative studies that aim to mimic the heterogeneity of endogenous FSH.[8]
Ultimately, the choice between this compound and follitropin alfa should be guided by the specific aims of the research, the model system employed, and the importance of product consistency versus the representation of natural heterogeneity. As our understanding of the nuanced roles of FSH isoforms in folliculogenesis deepens, both preparations will continue to be valuable tools for researchers and drug development professionals.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Daya, S., & Gunby, J. (1999). Recombinant versus urinary follicle stimulating hormone for ovarian stimulation in assisted reproduction. Human Reproduction Update, 5(5), 475–483. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 14). What is this compound used for? Retrieved from [Link]
-
Al-Inany, H., Aboulghar, M., Mansour, R., & Proctor, M. (2003). Meta-analysis of recombinant versus urinary-derived FSH: an update. Human Reproduction, 18(2), 305–313. Retrieved from [Link]
-
Riccetti, L., Sperduti, S., Lazzaretti, C., De Pascali, F., Paradiso, E., Limoncella, S., ... & Casarini, L. (2019). Glycosylation Pattern and in vitro Bioactivity of Reference Follitropin alfa and Biosimilars. Frontiers in Endocrinology, 10, 484. Retrieved from [Link]
-
Riccetti, L., Sperduti, S., Lazzaretti, C., De Pascali, F., Paradiso, E., Limoncella, S., ... & Casarini, L. (2019). Glycosylation Pattern and in vitro Bioactivity of Reference Follitropin alfa and Biosimilars. Frontiers in Endocrinology, 10, 484. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 73759969. Retrieved from [Link]
-
Mor-Avi, R., Gee, M., & Mor, S. (2021). Comparative Assessment of the Structural Features of Originator Recombinant Human Follitropin Alfa Versus Recombinant Human Follitropin Alfa Biosimilar Preparations Approved in Non-European Regions. Pharmaceuticals, 14(11), 1105. Retrieved from [Link]
-
Keye, W. R., Webster, B., Dickey, R., Nakajima, S., & Schlaff, W. (2002). Clinical efficacy of highly purified urinary FSH versus recombinant FSH in volunteers undergoing controlled ovarian stimulation for in vitro fertilization: a randomized, multicenter, investigator-blind trial. Fertility and Sterility, 78(4), 754–761. Retrieved from [Link]
-
Raziel, A., Friedler, S., Schachter, M., Strassburger, D., Bukovsky, I., & Ron-El, R. (2000). Recombinant FSH vs. urinary FSH for ovarian stimulation in in vitro fertilization. The Journal of Reproductive Medicine, 45(10), 841–846. Retrieved from [Link]
-
Lispi, M., Bassett, R., Crisci, C., & Mancinelli, M. (2017). In-vivo biological activity and glycosylation analysis of a biosimilar recombinant human follicle-stimulating hormone product (Bemfola) compared with its reference medicinal product (GONAL-f). Human Reproduction, 32(9), 1793–1801. Retrieved from [Link]
-
Winstel, R., Brezinschek, H. P., & Lammerich, A. (2017). Manufacturing of Recombinant Human Follicle-Stimulating Hormone Ovaleap® (XM17), Comparability with Gonal-f®, and Performance/Consistency. BioDrugs, 31(2), 143–152. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Corifollitropin alfa? Retrieved from [Link]
-
Drugs.com. (2025, March 13). Follitropin Alfa (Professional Patient Advice). Retrieved from [Link]
-
Selman, H., De Santo, M., Sterzik, K., El-Danasouri, I., & Paci, M. (2006). Recombinant versus highly-purified, urinary follicle-stimulating hormone (r-FSH vs. HP-uFSH) in ovulation induction: a prospective, randomized study with cost-minimization analysis. Reproductive Biology and Endocrinology, 4, 36. Retrieved from [Link]
-
Medscape. (n.d.). Bravelle, Fertinorm HP (this compound) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
-
GONAL-f®. (n.d.). GONAL-f® mechanism of action in the reproductive cycle. Retrieved from [Link]
-
Casarini, L., & Simoni, M. (2021). Follicle-Stimulating Hormone Biological Products: Does Potency Predict Clinical Efficacy? Frontiers in Endocrinology, 12, 644837. Retrieved from [Link]
-
Wang, X., Hao, J., & Zhang, Y. (2016). Efficacy of Highly Purified Urinary FSH versus Recombinant FSH in Chinese Women over 37 Years Undergoing Assisted Reproductive Techniques. International Journal of Fertility & Sterility, 10(1), 77–83. Retrieved from [Link]
-
Al-Inany, H. G., Youssef, M. A., Aboulghar, M., Mansour, R., Proctor, M., & Abou-Setta, A. M. (2011). Recombinant follitropin alfa/lutropin alfa in fertility treatment. Expert Review of Obstetrics & Gynecology, 6(5), 491–500. Retrieved from [Link]
-
E-lactancia. (n.d.). GONAL-f® (follitropin alfa for injection) For subcutaneous injection DESCRIPTION. Retrieved from [Link]
-
Mayo Clinic. (2025, August 1). Follitropin alfa (subcutaneous route) - Side effects & dosage. Retrieved from [Link]
-
Winstel, R., Brezinschek, H. P., & Lammerich, A. (2017). Manufacturing of Recombinant Human Follicle-Stimulating Hormone Ovaleap® (XM17), Comparability with Gonal-f®, and Performance/Consistency. BioDrugs, 31(2), 143–152. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Manufacturing of Recombinant Human Follicle-Stimulating Hormone Ovaleap(®) (XM17), Comparability with Gonal-f(®), and Performance/Consistency. Retrieved from [Link]
-
Miyamoto, T., Morita, Y., & Sugimoto, M. (2015). Recombinant follicle-stimulating hormone (follitropin alfa) versus purified urinary follicle-stimulating hormone in a low-dose step-up regimen to induce ovulation in Japanese women with anti-estrogen-ineffective oligo- or anovulatory infertility: results of a single-blind Phase III study. Reproductive Medicine and Biology, 14(4), 155–163. Retrieved from [Link]
-
Yakin, K., Balaban, B., & Urman, B. (2004). Comparison of follitropin alfa and urinary gonadotropins in IVF cycles. Archives of Gynecology and Obstetrics, 270(4), 233–236. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Comparison of follitropin alfa and urinary gonadotropins in IVF cycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Manufacturing process of the follicle stimulating hormone (FSH) substance. Retrieved from [Link]
-
Bassan, H., & Shoham, Z. (2006). Comparative assessment of the consistency and quality of a highly purified FSH extracted from human urine (this compound) and a recombinant human FSH (follitropin alpha). Reproductive BioMedicine Online, 13(2), 179–193. Retrieved from [Link]
-
Drugs.com. (2025, September 1). This compound (Professional Patient Advice). Retrieved from [Link]
-
Xiamen Origin Biotech Co., Ltd. (n.d.). Highly-Purified this compound CAS 97048-13-0. Retrieved from [Link]
-
Balen, A. H., Loft, A., D'Hooghe, T., & Mannaerts, B. (2000). Induction of ovulation in women undergoing assisted reproductive techniques: recombinant human FSH (follitropin alpha) versus highly purified urinary FSH (this compound HP). Human Reproduction, 15(10), 2108–2114. Retrieved from [Link]
-
Miyamoto, T., Morita, Y., & Sugimoto, M. (2015). Recombinant follicle-stimulating hormone (follitropin alfa) versus purified urinary follicle-stimulating hormone in a low-dose step-up regimen to induce ovulation in Japanese women with anti-estrogen-ineffective oligo- or anovulatory infertility: results of a single-blind Phase III study. Reproductive Medicine and Biology, 14(4), 155–163. Retrieved from [Link]
-
Bentham Open Archives. (2013, July 19). Ovarian Stimulation with this compound (uFSH) Results in a Lower Yield of Oocytes Compared to Recombinant FSH (rFSH), Neverthel. Retrieved from [Link]
-
ResearchGate. (2016, January 25). (PDF) Ovarian Stimulation with this compound (uFSH) Results in a Lower Yield of Oocytes Compared to Recombinant FSH (rFSH), Nevertheless, uFSH is at Least as Effective as rFSH in Younger Patients: Preliminary Results of a Retrospective Study with Antagonist Protocols in an IVF/ICSI Program. Retrieved from [Link]
-
Keene, D., & Strickland, T. W. (2008). Assessment of the biopotency of follitropin alfa and lutropin alfa combined in one injection: a comparative trial in Sprague-Dawley rats. Reproductive Biology and Endocrinology, 6, 34. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Reference ID: 3456562. Retrieved from [Link]
-
Mayo Clinic. (2025, March 31). This compound (intramuscular route, subcutaneous route) - Side effects & dosage. Retrieved from [Link]
-
Drugs.com. (n.d.). This compound: Key Safety & Patient Guidance. Retrieved from [Link]
-
1mg. (2025, November 25). This compound: View Uses, Side Effects and Medicines. Retrieved from [Link]
-
Keene, D., & Strickland, T. W. (2008). Assessment of the biopotency of follitropin alfa and lutropin alfa combined in one injection: a comparative trial in Sprague-Dawley rats. Reproductive Biology and Endocrinology, 6, 34. Retrieved from [Link]
-
Systematic Reviews in Pharmacy. (n.d.). Comparative Analysis of Follitropin Alpha vs. Delta: Impact on Ovarian Stimulation Outcomes. Retrieved from [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. CAS 97048-13-0: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C42H65N11O12S2 | CID 73759969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
- 7. e-lactancia.org [e-lactancia.org]
- 8. Efficacy of Highly Purified Urinary FSH versus Recombinant FSH in Chinese Women over 37 Years Undergoing Assisted Reproductive Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative assessment of the consistency and quality of a highly purified FSH extracted from human urine (this compound) and a recombinant human FSH (follitropin alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycosylation Pattern and in vitro Bioactivity of Reference Follitropin alfa and Biosimilars - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. What is the mechanism of Corifollitropin alfa? [synapse.patsnap.com]
- 13. What is this compound used for? [synapse.patsnap.com]
- 14. originbiopharma.com [originbiopharma.com]
- 15. Manufacturing of Recombinant Human Follicle-Stimulating Hormone Ovaleap® (XM17), Comparability with Gonal-f®, and Performance/Consistency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Assessment of the biopotency of follitropin alfa and lutropin alfa combined in one injection: a comparative trial in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessment of the biopotency of follitropin alfa and lutropin alfa combined in one injection: a comparative trial in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Meta-analysis of recombinant versus urinary-derived FSH: an update - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Comparison of follitropin alfa and urinary gonadotropins in IVF cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recombinant versus highly-purified, urinary follicle-stimulating hormone (r-FSH vs. HP-uFSH) in ovulation induction: a prospective, randomized study with cost-minimization analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benthamopen.com [benthamopen.com]
- 24. Recombinant FSH vs. urinary FSH for ovarian stimulation in in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Clinical efficacy of highly purified urinary FSH versus recombinant FSH in volunteers undergoing controlled ovarian stimulation for in vitro fertilization: a randomized, multicenter, investigator-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. 1mg.com [1mg.com]
- 30. Recombinant follicle‐stimulating hormone (follitropin alfa) versus purified urinary follicle‐stimulating hormone in a low‐dose step‐up regimen to induce ovulation in Japanese women with anti‐estrogen‐ineffective oligo‐ or anovulatory infertility: results of a single‐blind Phase III study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Animal Models for Urofollitropin Efficacy Testing
Introduction: The Imperative for Robust Preclinical Models in Fertility Treatment
Urofollitropin, a highly purified form of follicle-stimulating hormone (FSH) derived from the urine of postmenopausal women, is a cornerstone of assisted reproductive technologies (ART).[1][2] Its primary function is to stimulate ovarian follicular growth in women who do not have primary ovarian failure.[3] The biological activity of this compound hinges on its ability to bind to FSH receptors on ovarian granulosa cells, initiating a signaling cascade that is critical for follicular maturation and development.[1][4]
Given the inherent biological complexity and variability of this glycoprotein hormone, establishing its potency and efficacy prior to clinical use is a matter of paramount importance. While physicochemical methods provide essential data, they do not fully capture the biological activity of the molecule.[5] Consequently, preclinical evaluation relies heavily on bioassays. Historically, this has meant a dependence on animal models. However, the selection and validation of an appropriate animal model are not trivial pursuits. A poorly chosen model can yield misleading data, leading to costly failures in later-stage drug development and, most importantly, compromising patient safety.[6][7]
This guide provides a comprehensive comparison of established animal models for this compound efficacy testing. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, the causality behind protocol choices, and the interpretation of results. We will explore the foundational principles of model validation, compare the workhorse models of the field, and discuss the growing role of in vitro alternatives that align with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement).[8][9]
The Mechanism of Action: A Foundation for Model Selection
Understanding the molecular pathway of this compound is fundamental to selecting and validating a bioassay. The model, whether in vivo or in vitro, must recapitulate the key biological events triggered by the hormone. This compound's action is initiated by its binding to the FSH receptor (FSHR), a G protein-coupled receptor on the surface of granulosa cells.[4] This binding event activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream target proteins, ultimately driving follicular development, maturation, and steroidogenesis.[4][10]
Caption: this compound (FSH) signaling cascade in ovarian granulosa cells.
Pillars of Animal Model Validation
For an animal model to be considered valid for efficacy testing, it must satisfy several criteria that ensure its results are translatable to human physiology.[11] These are often categorized as face, construct, and predictive validity.[6]
Caption: A typical experimental workflow for the mouse superovulation model.
Conclusion and Recommendations
The validation of an animal model for this compound efficacy testing is a multi-faceted process that demands rigorous scientific rationale and careful execution. There is no single "perfect" model; the optimal choice is dictated by the study's objective. [11]
-
For quantitative potency determination and establishing a precise dose-response relationship, the hypophysectomized rat ovarian weight gain assay remains a gold standard due to its high specificity and control over endogenous variables.
-
For assessing functional efficacy that more closely mimics the intended clinical use in ART, the immature mouse superovulation model offers superior face validity, with oocyte yield as a clinically relevant endpoint.
-
In vitro bioassays , particularly those using recombinant cell lines expressing the FSH receptor, should be considered essential complementary tools. They are ideal for high-throughput screening, batch-to-batch consistency checks, and mechanistic studies, while strongly supporting the ethical goal of reducing animal use. [8][12] Ultimately, a robust validation package for a this compound product will likely leverage data from both in vivo and in vitro systems. The in vitro assay can confirm receptor binding and signaling, while a well-chosen in vivo model validates the integrated physiological response. This dual approach provides the highest degree of confidence in the product's biological activity, ensuring that it is both potent and efficacious before it reaches the clinic.
References
- Patsnap Synapse. (2024).
- CymitQuimica. CAS 97048-13-0: this compound.
- Patsnap Synapse. (2024).
- Oxford Academic. In vitro bioassay for human serum follicle-stimulating hormone (FSH)
- PubMed. An improved in vitro bioassay for follicle-stimulating hormone (FSH): suitable for measurement of FSH in unextracted human serum.
- National Institutes of Health (NIH). Comparison of highly purified urinary versus recombinant FSH: Effect on ART outcomes in polycystic ovary syndrome.
- National Center for Biotechnology Information (NCBI).
- National Institutes of Health (NIH). Efficacy of Highly Purified Urinary FSH versus Recombinant FSH in Chinese Women over 37 Years Undergoing Assisted Reproductive Techniques.
- PubMed.
- Karger Publishers. (1985).
- PubMed.
- National Institutes of Health (NIH). This compound | C42H65N11O12S2 | CID 73759969 - PubChem.
- Medscape. Bravelle, Fertinorm HP (this compound) dosing, indications, interactions, adverse effects, and more.
- ResearchGate. (2025). Recombinant FSH vs.
- Oxford Academic.
- National Center for Biotechnology Information (NCBI). Biological Assay to Determine Gonadotropin Potency: From In Vivo to In Vitro Sustainable Method.
- National Center for Biotechnology Information (NCBI). Steel-Dickie mutation encodes a c-kit ligand lacking transmembrane and cytoplasmic domains.
- ResearchGate. (2025). Bioassays of Gonadotropins | Request PDF.
- PubMed.
- PubMed.
- ResearchGate. (2025).
- PubMed. Studies of Sl/Sld in equilibrium with +/+ mouse aggregation chimaeras. II.
- Yang, D. (2023).
- National Center for Biotechnology Information (NCBI). Superovulation Strategies for 6 Commonly Used Mouse Strains.
- ResearchGate. (2025).
- PubMed.
- National Center for Biotechnology Information (NCBI).
- West Virginia University IACUC. APPROVED SOP: Superovulation of Female Mice for Embryo Collection.
- ResearchGate. (2025).
- ResearchGate.
- Harvard Medical School.
- PubMed.
- PubMed. Action potential generation, Kit receptor immunohistochemistry and morphology of steel-Dickie (Sl/Sld) mutant mouse small intestine.
- PubMed.
- PETA.
- National Institutes of Health (NIH). (2019). A standardised framework to identify optimal animal models for efficacy assessment in drug development.
- PubMed. (2010). Validating animal models for preclinical research: a scientific and ethical discussion.
- National Center for Biotechnology Information (NCBI).
Sources
- 1. CAS 97048-13-0: this compound | CymitQuimica [cymitquimica.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Bravelle, Fertinorm HP (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Bioassays of follicle stimulating hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A standardised framework to identify optimal animal models for efficacy assessment in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validating animal models for preclinical research: a scientific and ethical discussion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alternatives to animal experimentation for hormonal compounds research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternatives to Animal Research | Harvard Medical School [hms.harvard.edu]
- 10. This compound | C42H65N11O12S2 | CID 73759969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biological Assay to Determine Gonadotropin Potency: From In Vivo to In Vitro Sustainable Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Effects of Urofollitropin and Recombinant FSH in Assisted Reproductive Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Follicle-stimulating hormone (FSH) is the cornerstone of controlled ovarian stimulation (COS) in assisted reproductive technology (ART). Its administration is designed to induce multifollicular development, enabling the retrieval of multiple oocytes and thereby increasing the probability of achieving a successful pregnancy. For decades, the primary sources of exogenous FSH have been urinary-derived gonadotropins, specifically urofollitropin (highly purified urinary FSH), and those produced via recombinant DNA technology (rFSH).
While numerous studies have compared the immediate cycle outcomes of these preparations, a comprehensive understanding of their long-term effects is paramount for both clinical decision-making and future drug development. This guide provides a detailed comparative analysis of this compound and rFSH, focusing on long-term efficacy, potential impacts on maternal and offspring health, and the underlying biochemical differences that may drive clinical performance. We will synthesize data from key clinical trials and explain the causality behind experimental choices, while also highlighting critical gaps in the current body of research.
Biochemical and Pharmacological Profiles: The Significance of Glycosylation
The fundamental difference between this compound and rFSH lies in their origin and subsequent biochemical structure, specifically their glycosylation patterns. This structural variance is the primary scientific rationale for hypothesizing differential long-term biological effects.
-
This compound (uFSH): Derived from the urine of postmenopausal women, uFSH is a heterogeneous mixture of naturally occurring FSH isoforms. The purification process isolates FSH, but the resulting product contains a spectrum of glycoforms. Notably, urinary preparations are characterized by a higher proportion of more acidic, heavily sialylated FSH isoforms[1]. These acidic glycans protect the molecule from rapid clearance in the liver, resulting in a longer plasma half-life.
-
Recombinant FSH (rFSH): Produced in genetically engineered Chinese hamster ovary (CHO) cell lines, rFSH preparations (e.g., follitropin alfa and beta) have a more consistent and homogeneous batch-to-batch profile. However, their glycosylation pattern differs from pituitary-derived FSH. They typically contain a higher proportion of less-acidic, neutral isoforms[1]. This results in a shorter plasma half-life compared to the more acidic isoforms abundant in uFSH.
These differences in isoform composition and half-life are critical, as they influence the dynamics of FSH receptor binding and downstream signaling, which may ultimately impact follicular development, oocyte quality, and clinical outcomes.
Comparative Analysis of Long-Term Clinical Efficacy
The ultimate measure of success in ART is the cumulative live birth rate (CLBR) per initiated cycle, which accounts for pregnancies from both fresh and subsequent frozen-thawed embryo transfers.
Ovarian Response and Oocyte Yield
The immediate ovarian response often dictates the potential for long-term success. Evidence suggests rFSH may yield a greater number of oocytes compared to this compound.
-
Several retrospective and randomized controlled trials (RCTs) have shown that stimulation with rFSH leads to a significantly higher number of retrieved oocytes and, consequently, more transferable embryos[2].
-
However, some studies suggest a potential trade-off between quantity and quality. One retrospective study noted that while rFSH produced more oocytes, stimulation with uFSH resulted in higher oocyte maturation and fertilization rates, particularly in younger patients[3][4][5]. Another RCT in women over 37 found that uFSH led to a significantly higher rate of high-quality embryos compared to rFSH[1].
This suggests that the less-acidic isoforms in rFSH might promote the growth of a larger cohort of follicles, whereas the longer-acting acidic isoforms in uFSH could potentially support a more synchronous and qualitatively robust follicular development in certain patient populations.
Live Birth Rate (LBR) and Cumulative Live Birth Rate (CLBR)
The data comparing the ultimate endpoint of live birth are nuanced and often depend on the specific metric being evaluated.
-
Per Transfer Cycle: Many RCTs and meta-analyses have found no statistically significant difference in the live birth rate or clinical pregnancy rate per embryo transfer between this compound and rFSH[2][6][7][8]. This indicates that once a high-quality embryo is obtained, the probability of implantation and live birth is comparable regardless of the gonadotropin used for stimulation.
-
Per Initiated Cycle (Cumulative): When considering the cumulative outcome from a single stimulation cycle, the higher oocyte yield from rFSH can become a significant factor. A large retrospective study found that the CLBR per started cycle was significantly higher in the rFSH group (53.5%) compared to the uFSH group (43.1%)[9]. This advantage was attributed to the higher number of transferable embryos obtained, providing more opportunities for transfer.
The choice of endpoint is therefore critical. While efficacy per transfer may be equivalent, the efficiency per stimulation cycle, measured by CLBR, may favor rFSH due to a higher oocyte yield.
| Outcome Metric | rFSH | This compound (HP-uFSH) | Key Findings & Citations |
| Oocytes Retrieved | Generally higher | Generally lower | rFSH may yield more oocytes, potentially leading to more transferable embryos.[2][10] |
| Embryo Quality | Variable | Potentially higher in some populations | Some studies suggest uFSH may result in higher quality embryos, especially in older patients.[1][4] |
| Live Birth Rate (per transfer) | Similar | Similar | No significant difference found in multiple RCTs and meta-analyses.[2][7][8] |
| Cumulative LBR (per cycle) | Potentially higher | Potentially lower | The higher oocyte yield with rFSH may translate to a higher CLBR per initiated cycle.[9] |
Comparative Analysis of Long-Term Safety
Maternal Safety: Ovarian Hyperstimulation Syndrome (OHSS)
OHSS is a serious iatrogenic complication of ovarian stimulation. The available evidence does not suggest a significant difference in the risk of OHSS between this compound and rFSH. Several clinical trials have reported similar incidence rates of OHSS in both treatment arms[7].
Offspring Safety: A Critical Evidence Gap
A paramount long-term concern is the health of children conceived using ART. General follow-up studies comparing ART-conceived children to their naturally conceived peers have identified an increased risk of certain adverse outcomes, including birth defects and potential alterations in cardiometabolic profiles[11][12].
However, there is a significant lack of published research that directly compares the long-term health outcomes of offspring based on the specific gonadotropin (this compound vs. rFSH) used for the initial ovarian stimulation. Current large-scale follow-up studies do not stratify risks by gonadotropin type[11][13][14]. This remains a critical knowledge gap that requires dedicated, long-term cohort studies.
Impact on Subsequent Ovarian Reserve
Another area of concern for patients is whether ovarian stimulation has a lasting negative impact on their ovarian reserve. To date, there is a dearth of studies specifically designed to measure and compare long-term changes in ovarian reserve markers, such as Anti-Müllerian Hormone (AMH) and Antral Follicle Count (AFC), following stimulation with this compound versus rFSH. This is another important area for future investigation.
Methodological Considerations and Experimental Protocols
To rigorously assess the long-term comparative effects of this compound and rFSH, a prospective, randomized, double-blind, multicenter clinical trial is the gold standard.
Workflow for a Long-Term Comparative Clinical Trial
Caption: Workflow for a long-term comparative RCT.
Step-by-Step Protocol
-
Patient Selection: Recruit a homogenous population of infertile women (e.g., aged 25-37, normal ovarian reserve) scheduled for their first ART cycle.
-
Baseline Assessment: On cycle day 2-3, measure baseline serum AMH, FSH, and conduct a transvaginal ultrasound to determine AFC.
-
Randomization: Use a computer-generated system to randomly assign participants in a 1:1 ratio to receive either this compound or rFSH. Blinding of both patient and clinician is crucial.
-
Stimulation Protocol: Employ a standardized protocol (e.g., GnRH antagonist) for all participants. Start with a fixed dose of the assigned gonadotropin (e.g., 150 IU/day) for 5 days.
-
Monitoring and Dose Adjustment: Monitor follicular growth via ultrasound and serum estradiol levels. Adjust gonadotropin dose based on pre-defined criteria.
-
Triggering and Retrieval: Administer a GnRH agonist or hCG trigger when ≥3 follicles reach 17mm. Perform oocyte retrieval 34-36 hours later.
-
Embryology: Perform IVF or ICSI as indicated. Culture embryos to the blastocyst stage.
-
Embryo Transfer and Cryopreservation: Transfer a single, high-quality blastocyst in the fresh cycle. Vitrify all remaining viable blastocysts.
-
Follow-up for CLBR: Track participants through all subsequent frozen embryo transfer cycles originating from the initial stimulation until a live birth occurs or all embryos are used.
-
Long-Term Follow-up:
-
Offspring: Establish a registry to track offspring for congenital abnormalities, growth metrics, and neurodevelopmental outcomes at pre-defined intervals.
-
Maternal: Recall patients for assessment of ovarian reserve markers (AMH, AFC) at 6 and 12 months post-retrieval to assess for any differential impact.
-
Mechanistic Insights and Future Directions
The differing biological activities of uFSH and rFSH can be traced to their interaction with the FSH receptor (FSHR), a G-protein coupled receptor on granulosa cells.
FSH Receptor Signaling Pathway
Sources
- 1. Efficacy of Highly Purified Urinary FSH versus Recombinant FSH in Chinese Women over 37 Years Undergoing Assisted Reproductive Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of efficacy, safety, and economy of recombinant and urinary follicle-stimulating hormone in women with a predicted normal response undergoing assisted reproductive technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ovarian Stimulation with this compound (uFSH) results in a lower yield of oocytes compared to recombinant FSH (rFSH), nevertheless, uFSH is at least as effective as rFSH in younger patients: preliminary results of a retrospective study with antagonist protocols in an IVF/ICSI program [benthamopenarchives.com]
- 4. benthamopen.com [benthamopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Meta-analysis of recombinant versus urinary-derived FSH: an update - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Induction of ovulation in women undergoing assisted reproductive techniques: recombinant human FSH (follitropin alpha) versus highly purified urinary FSH (this compound HP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical efficacy of highly purified urinary FSH versus recombinant FSH in volunteers undergoing controlled ovarian stimulation for in vitro fertilization: a randomized, multicenter, investigator-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of urinary versus recombinant FSH on clinical outcomes after frozen-thawed embryo transfers: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. behmedicalbulletin.org [behmedicalbulletin.org]
- 11. Long-term follow-up of children conceived through assisted reproductive technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term outcomes for children conceived by assisted reproductive technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term health of children conceived after assisted reproductive technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Urofollitropin for Laboratory Professionals
This guide provides an in-depth operational and safety protocol for the proper disposal of urofollitropin, a key component in many reproductive health research and drug development programs. Adherence to these procedures is critical not only for laboratory safety and regulatory compliance but also for upholding our collective responsibility to environmental stewardship. As a hormonal agent, the improper disposal of this compound carries risks of environmental contamination and potential disruption of endocrine systems in wildlife.[1][2] This document is designed to equip researchers, scientists, and drug development professionals with the necessary information to handle and dispose of this compound waste safely and effectively.
Understanding this compound: Hazard Profile and Handling Precautions
This compound is a urinary-derived follicle-stimulating hormone (FSH) used extensively in fertility research and treatment.[3] While essential for this work, it is classified as a substance that may cause allergic skin reactions and can be harmful if inhaled, potentially causing allergy or asthma-like symptoms.[4][5] Therefore, handling and disposal require specific precautions to minimize exposure to laboratory personnel.
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, safety goggles, and a lab coat.[5] In situations where aerosolization is possible, respiratory protection should be utilized.[4][5]
-
Ventilation: All handling of this compound, especially in its powdered form, should occur in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[4]
-
Spill Management: In the event of a spill, the contents should be absorbed with an appropriate material wetted with a disinfectant. The area should then be rinsed with a disinfectant, followed by water. All materials used for spill cleanup are to be treated as biological waste.[6]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound and its associated materials is a multi-step process that ensures safety and compliance. The following workflow outlines the critical stages from the point of use to final disposal.
Caption: this compound Disposal Workflow Diagram.
Protocol for Unused or Expired this compound:
-
Identification: Identify any this compound that is expired or no longer needed for research purposes.
-
Segregation: This material should be treated as pharmaceutical waste. Do not dispose of it in regular trash or down the drain.[4]
-
Containment: Place the original vials or ampoules into a designated pharmaceutical waste container. These containers are often color-coded (e.g., black or blue in some jurisdictions) and specifically labeled for non-hazardous pharmaceutical waste. For investigational drugs in a clinical research setting, it's crucial to follow the standards set by industry sponsors and the Resource Conservation and Recovery Act (RCRA).[7]
-
Disposal: The sealed container should be collected by a licensed chemical destruction plant or a specialized waste management vendor for disposal, typically via incineration.[4][7]
Protocol for Used Vials, Ampoules, and Packaging:
-
Empty Containers: Empty vials and ampoules that are not contaminated with patient information can be disposed of differently depending on local regulations. Some guidelines suggest that empty containers can be discarded in the regular trash.[7] However, to err on the side of caution, especially in a research environment, treating them as biohazardous waste is a best practice.
-
Packaging: Cardboard and paper packaging can be recycled after ensuring all personal or sensitive information has been removed or redacted.[8]
-
Rinsing: Containers can be triple-rinsed, and the rinseate collected as chemical waste, before the container is offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[4]
Protocol for Sharps Disposal (Needles & Syringes):
This is a critical step to prevent needlestick injuries, which can transmit bloodborne pathogens.[9]
-
Immediate Disposal: Immediately after use, place all needles, syringes, and other sharps into an FDA-cleared, puncture-resistant sharps disposal container.[10][11] These containers are typically red and marked with the universal biohazard symbol.
-
Do Not Recap: Never attempt to recap, bend, or break needles.[10]
-
Container Management: Do not overfill sharps containers. Once they are approximately three-quarters full, they should be sealed and prepared for disposal.[11]
-
Final Disposal: Full sharps containers must be disposed of through a licensed medical waste contractor.[9] Options may include mail-back programs or pickup services.[12] Syringes containing this compound should not be discharged before being placed in the sharps bin.[13]
Data Summary and Key Considerations
| Waste Stream | Container Type | Disposal Pathway | Key Regulatory Guideline |
| Used Sharps | FDA-cleared, puncture-resistant sharps container | Licensed medical waste contractor for incineration | OSHA Bloodborne Pathogens Standard |
| Unused/Expired this compound | Designated pharmaceutical waste container | Licensed chemical destruction or incineration | EPA Resource Conservation and Recovery Act (RCRA)[14] |
| Contaminated Materials (PPE, etc.) | Biohazard bag/container | Licensed biohazardous waste contractor | Local and state medical waste regulations |
| Empty Vials/Ampoules | Biohazard container (recommended) or regular trash (if permitted locally) | Medical waste contractor or landfill | Check local and institutional policies |
| Outer Packaging (Paper/Cardboard) | Recycling bin | Standard recycling stream | N/A |
Causality and Self-Validation in Disposal Protocols
The logic behind this segregated waste stream is rooted in risk mitigation and regulatory compliance.
-
Why segregate sharps? Sharps pose a physical hazard (puncture wounds) and a biological hazard (transmission of infectious agents). Their containment in puncture-proof containers is a primary engineering control to protect waste handlers and the public.[9]
-
Why treat unused this compound as pharmaceutical waste? As an active hormonal compound, its release into the environment can have ecological impacts.[1][2] Incineration is the preferred method as it destroys the active pharmaceutical ingredient, preventing it from entering waterways.[4] Discharging it into sewer systems is explicitly prohibited.[4]
-
Why treat contaminated materials as biohazardous waste? Materials that have come into contact with this compound, especially if it's been reconstituted or is of biological origin, should be considered potentially hazardous and handled accordingly to prevent unintended exposure.[6]
By following this structured protocol, your laboratory creates a self-validating system. The use of designated, color-coded, and properly labeled containers at the point of waste generation minimizes the chance of improper disposal and ensures a clear audit trail for waste management. Regular training for all laboratory personnel on these procedures is essential to maintain this system's integrity.[14][15]
References
-
Follicle Stimulating Hormone, (FSH, this compound), Urinary, Human For Bioassay . National Institute for Biological Standards and Control (NIBSC). Available from: [Link]
-
This compound: Key Safety & Patient Guidance . Drugs.com. Available from: [Link]
-
This compound (intramuscular route, subcutaneous route) - Side effects & dosage . Mayo Clinic. Available from: [Link]
-
Guidance for Disposal of Drugs Used in Clinical Research . Washington University in St. Louis. Available from: [Link]
-
Managing sharps contaminated with pharmaceutical waste . NHS Specialist Pharmacy Service. Available from: [Link]
-
DOs and DON'Ts of Proper Sharps Disposal . U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Follistim (Follitropin beta for injection) Environmental Assessment . U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Best Way to Get Rid of Used Needles and Other Sharps . U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Proper Disposal in Pharmaceutical Research is Extremely Important . Rx Destroyer. Available from: [Link]
-
Understanding Sharps Waste & Proper Needle Disposal . Stericycle. Available from: [Link]
-
How to Dispose of IVF Needles . Medical Waste Pros. Available from: [Link]
-
BRAVELLE® (this compound for injection, purified) Label . U.S. Food and Drug Administration (FDA). Available from: [Link]
-
This compound PubChem Entry . National Institutes of Health (NIH). Available from: [Link]
-
Waste Management of Hazardous Drugs . Defense Centers for Public Health. Available from: [Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash . U.S. Food and Drug Administration (FDA). Available from: [Link]
-
How do I properly dispose of controlled drugs? . Royal College of Veterinary Surgeons (RCVS). Available from: [Link]
-
Correct Disposal of Biohazard Waste in Clinical Laboratories . Lab Manager. Available from: [Link]
-
Environmental Impact on Reproductive Health: A Looming Threat . Embryolab Next Gen IVF. Available from: [Link]
-
Persistent environmental endocrine-disrupting chemicals in ovarian follicular fluid and in vitro fertilization treatment outcome in women . PubMed Central (PMC). Available from: [Link]
-
Laboratory waste . Karolinska Institutet Staff Portal. Available from: [Link]
-
Handling of Biological Samples . Royal Papworth Hospital. Available from: [Link]
-
EFLM TASK FORCE-GREEN LABS: Management of Biological Wastes . European Federation of Clinical Chemistry and Laboratory Medicine (EFLM). Available from: [Link]
-
Environment and Reproductive Health . Embryolab Next Gen IVF. Available from: [Link]
-
Editorial for the Special Issue “Environmental Exposure and Reproductive Health” . National Institutes of Health (NIH). Available from: [Link]
Sources
- 1. Environmental Impact on Reproductive Health: A Looming Threat - Embryolab Next Gen IVF [embryolab.eu]
- 2. Environment and Reproductive Health - Embryolab Next Gen IVF [embryolab.eu]
- 3. This compound | C42H65N11O12S2 | CID 73759969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. nibsc.org [nibsc.org]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. fda.gov [fda.gov]
- 9. Effective Sharps Waste Management and Safe Needle Disposal Practices | Stericycle [stericycle.com]
- 10. DOs and DON'Ts of Proper Sharps Disposal | FDA [fda.gov]
- 11. fda.gov [fda.gov]
- 12. medicalwastepros.com [medicalwastepros.com]
- 13. Managing sharps contaminated with pharmaceutical waste – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 14. rxdestroyer.com [rxdestroyer.com]
- 15. clpmag.com [clpmag.com]
Navigating the Handling of Urofollitropin: A Guide to Personal Protective Equipment and Safety Protocols
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount, especially when working with potent hormonal compounds like Urofollitropin. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to build a foundation of trust by offering value that extends beyond the product itself, making this your preferred resource for laboratory safety and chemical handling.
This compound, a purified form of follicle-stimulating hormone (FSH), is a powerful tool in reproductive health research and assisted reproductive technologies.[1] However, its nature as a hormonal agent and its classification as a hazardous drug by bodies such as the National Institute for Occupational Safety and Health (NIOSH) necessitate stringent handling protocols.[2][3] Occupational exposure to such compounds can lead to skin and respiratory sensitization, and potentially disrupt endocrine function.[1][4] This guide outlines the critical personal protective equipment (PPE), engineering controls, and disposal procedures required for the safe handling of this compound in a laboratory setting.
The Hierarchy of Controls: A Proactive Approach to Safety
Before detailing specific PPE, it is crucial to understand the hierarchy of controls, a fundamental concept in occupational safety. This framework prioritizes the most effective and reliable control measures to minimize exposure to hazards.
Caption: Figure 1: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For this compound, elimination and substitution are generally not feasible. Therefore, our focus lies on robust engineering controls, stringent administrative procedures, and appropriate PPE as the final line of defense.
Engineering Controls: Your First Line of Defense
Engineering controls are designed to isolate the handler from the hazard. When handling this compound, especially in its powdered (lyophilized) form, the primary risk is the generation of aerosols.[5][6]
Primary Engineering Controls (PECs): All manipulations of this compound powder, including reconstitution, should be performed within a certified Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI).[7] These enclosures provide a controlled, negative pressure environment that prevents the escape of airborne particles.[8]
Secondary Engineering Controls (SECs): The room housing the PEC should be under negative pressure relative to adjacent areas, with at least 12 air changes per hour (ACPH) to further contain any potential contaminants.[8]
Personal Protective Equipment (PPE): A Detailed Protocol
While engineering controls significantly reduce exposure risk, a comprehensive PPE regimen is mandatory. The following table outlines the required PPE for handling this compound, with explanations rooted in established safety standards.[9][10]
| PPE Component | Specifications and Rationale |
| Gloves | Double Gloving Required. Use two pairs of chemotherapy-grade nitrile gloves that meet the American Society for Testing and Materials (ASTM) D6978 standard.[9] Nitrile is preferred for its chemical resistance and tendency to tear visibly when punctured.[11][12] The outer glove should be removed and disposed of immediately upon completion of handling tasks or if contamination is suspected. The inner glove should be removed after exiting the containment area. |
| Gown | A disposable, back-closing gown made of polyethylene-coated polypropylene or a similar low-lint, non-permeable material is required.[10] This prevents contamination of personal clothing. Gowns should be changed immediately after a spill or at the end of a handling session. |
| Respiratory Protection | For weighing and reconstituting powdered this compound, a NIOSH-approved N95 or higher respirator is necessary to protect against inhalation of aerosolized particles.[9] Surgical masks do not provide adequate respiratory protection.[9] |
| Eye and Face Protection | Use of a full-face shield or tightly sealed goggles is mandatory to protect against splashes and aerosols.[7][10] This should be worn in conjunction with respiratory protection. |
| Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the handling area.[10] These should be donned before entering and removed before exiting the designated area. |
Step-by-Step Handling Protocol
The following workflow integrates the use of engineering controls and PPE to ensure maximum safety when handling this compound.
Caption: Figure 2: A step-by-step workflow for the safe handling of this compound.
Spill Management and Decontamination
In the event of a spill, immediately alert others in the area. A spill kit containing appropriate PPE, absorbent materials, and cleaning agents should be readily available. All materials used for cleanup must be disposed of as hazardous waste.
Decontamination of surfaces should be performed using a three-step process: deactivation, decontamination, and cleaning. Consult your institution's safety office for approved reagents.
Disposal Plan: Ensuring Environmental Safety
The disposal of this compound and all contaminated materials must comply with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations.[13] Hormonal waste is considered hazardous and must not be disposed of in regular trash or down the drain.[14][15]
Disposal Protocol:
-
Segregation: All this compound waste, including empty vials, used syringes, contaminated PPE, and cleaning materials, must be segregated into clearly labeled, leak-proof hazardous waste containers.
-
Container Management: Waste containers should be kept closed except when adding waste. They should be stored in a secure area away from general laboratory traffic.
-
Waste Pickup: Arrange for the collection of hazardous waste by a licensed and certified hazardous waste vendor. Do not attempt to transport or dispose of this waste through standard channels.
-
Documentation: Maintain a detailed log of all hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
By adhering to these rigorous safety protocols, researchers and scientists can handle this compound effectively while minimizing personal and environmental risk. This commitment to safety is a cornerstone of scientific integrity and responsible research.
References
-
NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Malsparo. [Link]
-
NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings 2016. Centers for Disease Control and Prevention. [Link]
-
Hazardous Drugs - Overview. Occupational Safety and Health Administration. [Link]
-
eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. Occupational Safety and Health Administration. [Link]
-
Hazardous Drugs - Standards. Occupational Safety and Health Administration. [Link]
-
NIOSH Updates List of Hazardous Drugs for Health Care Workers. AOHP. [Link]
-
NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Centers for Disease Control and Prevention. [Link]
-
NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings 2010. Centers for Disease Control and Prevention. [Link]
-
New OSHA document reviews hazardous-drug safety for employees. Ovid. [Link]
-
This compound | C42H65N11O12S2 | CID 73759969. PubChem - NIH. [Link]
-
800 HAZARDOUS DRUGS—HANDLING IN HEALTHCARE SETTINGS. USP-NF. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
Glove Selection Guide. University of California, Berkeley. [Link]
-
How to choose the best type of glove for your pelvic health practice. [Link]
-
NIOSH ALERT - Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. Centers for Disease Control and Prevention. [Link]
-
Endocrine disruptive effects of chemicals eluted from nitrile-butadiene rubber gloves using reporter gene assay systems. PubMed. [Link]
-
Occupational exposure to synthetic estrogens — the need to establish safety standards. CDC Stacks. [Link]
-
Material Guide For Chemical and Liquid Resistant Gloves. Enviro Safety Products. [Link]
-
Occupational Health Status of Workers Gexposed to Female Hormones in a Pharmaceutical Plant. ResearchGate. [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]
-
Managing Hazardous Drug Exposures: Information for Healthcare Settings. Centers for Disease Control and Prevention. [Link]
-
Update on pharmaceutical waste disposal... American Journal of Health-System Pharmacy - Ovid. [Link]
-
Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Environmental Protection Agency. [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. [Link]
-
Guidelines on Handling Hazardous Drugs. ASHP. [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]
-
Hormones and Endocrine-Disrupting Chemicals: Low-Dose Effects and Nonmonotonic Dose Responses. PMC - PubMed Central. [Link]
-
safe disposal and ManageMent of unused, unwanted contraceptives. United Nations Population Fund. [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Environmental Protection Agency. [Link]
Sources
- 1. ecocenter.org [ecocenter.org]
- 2. NIOSH Updates List of Hazardous Drugs for Health Care Workers | AOHP – Blog [aohp.org]
- 3. mtpinnacle.com [mtpinnacle.com]
- 4. researchgate.net [researchgate.net]
- 5. malsparo.com [malsparo.com]
- 6. policycommons.net [policycommons.net]
- 7. eTool : Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. uspnf.com [uspnf.com]
- 10. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 12. pelvichealthsupplies.com [pelvichealthsupplies.com]
- 13. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 14. epa.gov [epa.gov]
- 15. unfpa.org [unfpa.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
